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  • Product: 1-(2-Fluoro-5-hydroxyphenyl)ethanone
  • CAS: 145300-04-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 1-(5-Fluoro-2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides an in-depth technical overview of 1-(5-Fluoro-2-hydroxyphenyl)ethanone (CAS No: 394-32-1), a key fluorinated aromatic ketone. It serves a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides an in-depth technical overview of 1-(5-Fluoro-2-hydroxyphenyl)ethanone (CAS No: 394-32-1), a key fluorinated aromatic ketone. It serves as a critical building block in medicinal chemistry, most notably in the synthesis of various pharmaceutical agents. This guide details its fundamental physicochemical properties, outlines a robust and reproducible laboratory-scale synthesis protocol via the Fries rearrangement, describes standard analytical methods for its characterization, and discusses its significant applications. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, providing both theoretical insights and practical, field-proven methodologies.

Introduction and Nomenclature

1-(5-Fluoro-2-hydroxyphenyl)ethanone, also widely known as 2'-Hydroxy-5'-fluoroacetophenone or 2-acetyl-4-fluorophenol, is an aromatic ketone featuring a hydroxyl group positioned ortho to the acetyl substituent and a fluorine atom in the para position relative to the hydroxyl group.[1][2] This specific substitution pattern makes it a valuable and versatile intermediate. The presence of the fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, a highly desirable feature in modern drug design.[1]

Its primary utility lies in its role as a precursor for a range of bioactive molecules, including various β-receptor blockers and novel chalcones with potential therapeutic activities.[3][4][5] This guide will focus exclusively on the 1-(5-Fluoro-2-hydroxyphenyl)ethanone isomer (CAS: 394-32-1) due to its prevalence and importance in the pharmaceutical industry.[3]

Physicochemical and Spectroscopic Properties

The compound is typically a light yellow to beige-brown crystalline solid at room temperature.[4][5] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 394-32-1[1][6]
Molecular Formula C₈H₇FO₂[1][6]
Molecular Weight 154.14 g/mol [1][6]
Appearance Light yellow to beige-brown crystals[4][5]
Melting Point 54-59 °C[1][5]
Boiling Point 65-66 °C @ 8 mmHg[1][5]
Density ~1.247 g/cm³[1]
Solubility Soluble in organic solvents like ethanol, ether, and benzene.[2]
InChIKey KOFFXZYMDLWRHX-UHFFFAOYSA-N[7]

Synthesis via Fries Rearrangement

The most efficient and industrially significant method for synthesizing 1-(5-Fluoro-2-hydroxyphenyl)ethanone is the Fries rearrangement of 4-fluorophenyl acetate.[3][4][6] This reaction involves the Lewis acid-catalyzed intramolecular migration of the acetyl group from the phenolic oxygen to the carbon of the aromatic ring.[8][9]

Mechanism Insight: The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to form a highly reactive acylium ion intermediate and an aluminum phenoxide complex.[10] The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring in a process analogous to Friedel-Crafts acylation.[8] The regioselectivity (ortho vs. para substitution) is highly dependent on reaction conditions. Higher temperatures (>160°C) thermodynamically favor the formation of the ortho product, as the ortho-isomer can form a more stable bidentate chelate with the aluminum catalyst.[9][11]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Workup & Isolation A 4-Fluorophenol C 4-Fluorophenyl Acetate A->C Stir @ 0-25°C, 2h B Acetyl Chloride B->C E 1-(5-Fluoro-2-hydroxyphenyl)ethanone C->E Heat @ 120-130°C, 2-3h D Anhydrous AlCl₃ D->E F Water/Acid Quench E->F G Extraction (EtOAc) F->G H Purified Product G->H

Diagram 1: Workflow for the synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures.[3][6]

Part A: Synthesis of 4-Fluorophenyl Acetate (Precursor)

  • To a 250 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, add 4-fluorophenol (e.g., 11.2 g, 0.1 mol).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add acetyl chloride (e.g., 8.6 g, 0.11 mol) dropwise while stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours. The product, 4-fluorophenyl acetate, is typically used directly in the next step without purification.

Part B: Fries Rearrangement to 1-(5-Fluoro-2-hydroxyphenyl)ethanone

  • To the reaction flask containing the crude 4-fluorophenyl acetate, begin heating the mixture to 130°C.

  • Causality Note: This high temperature is crucial for favoring the migration of the acetyl group to the ortho position, which is sterically more hindered but thermodynamically more stable due to chelation.[9][10]

  • Slowly and portion-wise, add anhydrous aluminum trichloride (AlCl₃) (e.g., 17.3 g, 0.13 mol) to the heated mixture. A large amount of HCl gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.

  • Maintain the reaction mixture at 130°C with vigorous stirring for 2-3 hours, or until gas evolution ceases.

  • Cool the reaction mixture to approximately 60°C.

  • Workup: Cautiously and slowly quench the reaction by adding water (e.g., 100 mL). This is a highly exothermic step.

  • Extract the aqueous mixture three times with ethyl acetate (3 x 60 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether).

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods should be employed.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis A Synthesized Product (Crude or Purified) B Sample Preparation (Dissolve in CDCl₃ or KBr pellet) A->B C ¹H & ¹³C NMR B->C D FT-IR Spectroscopy B->D E Mass Spectrometry (MS) B->E F Data Interpretation & Structure Verification C->F D->F E->F

Diagram 2: General workflow for the analytical characterization of the final product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. Expected signals (in CDCl₃) include:

    • A sharp singlet around δ 2.6 ppm (3H), corresponding to the methyl protons of the acetyl group.

    • A multiplet (doublet of doublets) around δ 6.9-7.1 ppm (1H), corresponding to the aromatic proton ortho to the fluorine atom.

    • A multiplet (doublet of doublets) around δ 7.2-7.4 ppm (1H), corresponding to the aromatic proton meta to the fluorine atom.

    • A multiplet (triplet of doublets) around δ 7.5-7.7 ppm (1H), corresponding to the aromatic proton ortho to the acetyl group.

    • A broad singlet at high chemical shift (δ > 11 ppm) for the phenolic hydroxyl proton, which is strongly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

    • A very broad absorption band from ~2500-3300 cm⁻¹ indicates the O-H stretch of the hydrogen-bonded phenol.

    • A strong, sharp absorption band around 1640-1660 cm⁻¹ is characteristic of the C=O stretch of the aryl ketone, with its frequency lowered due to conjugation and hydrogen bonding.

    • Bands in the 1500-1600 cm⁻¹ region correspond to aromatic C=C stretching.

    • A strong band around 1200-1250 cm⁻¹ is indicative of the C-F stretch.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI-MS) spectrum should show a molecular ion (M⁺) peak at m/z = 154.[6]

Applications in Research and Development

1-(5-Fluoro-2-hydroxyphenyl)ethanone is not an end-product but a high-value intermediate. Its synthetic utility is primarily demonstrated in:

  • Pharmaceutical Synthesis: It is a documented starting material for numerous pharmaceutical agents, especially beta-blockers.[3][4] The core structure allows for further elaboration and modification to achieve desired pharmacological profiles.

  • Chalcone Synthesis: It readily undergoes Claisen-Schmidt condensation with various benzaldehyde derivatives to form fluorinated chalcones.[12] These chalcones are investigated for a wide range of biological activities, including anticancer and antimicrobial properties.[12]

  • Agrochemicals: The structural motif is also found in the development of novel agrochemicals.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from structurally related compounds like 4-fluorophenol and various fluoroacetophenones can be used to establish safe handling protocols.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][13]

  • Ventilation: Handle the solid and all reaction mixtures in a well-ventilated chemical fume hood, especially during the synthesis step involving HCl gas evolution.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[2][14]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[13][15] If inhaled, move to fresh air.[13] In all cases of significant exposure, seek immediate medical attention.

Conclusion

1-(5-Fluoro-2-hydroxyphenyl)ethanone is a strategically important chemical intermediate whose value is defined by the unique arrangement of its functional groups. Its synthesis via the Fries rearrangement is a classic, scalable, and well-understood process in organic chemistry. Proper analytical characterization is essential to ensure its purity for subsequent use in multi-step syntheses, particularly in the fields of medicinal chemistry and drug discovery. Adherence to strict safety protocols is necessary for its handling and manipulation in a laboratory setting.

References

  • Grokipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 3`-Fluoroacetophenone. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

  • MDPI. (2021). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS No. 394-32-1): A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Fluorinated Phenolic Ketone 1-(2-Fluoro-5-hydroxyphenyl)ethanone, also widely known as 2-acetyl-4-fluorophenol,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Phenolic Ketone

1-(2-Fluoro-5-hydroxyphenyl)ethanone, also widely known as 2-acetyl-4-fluorophenol, is a fluorinated aromatic ketone that has garnered significant attention in medicinal chemistry and process development. Its strategic importance lies in its role as a versatile building block for the synthesis of complex pharmaceutical agents, most notably as a key intermediate in the production of third-generation β-blockers.[1][2] The presence of a fluorine atom, a hydroxyl group, and a ketone moiety on the same phenyl ring provides a unique combination of reactivity and physicochemical properties that are astutely exploited in multi-step drug synthesis.

This guide offers a comprehensive technical overview of 1-(2-fluoro-5-hydroxyphenyl)ethanone, delving into its synthesis, physicochemical characteristics, and its critical application in drug development, with a focus on providing field-proven insights and explaining the causality behind experimental choices.

Physicochemical and Spectroscopic Profile

1-(2-Fluoro-5-hydroxyphenyl)ethanone is typically a light yellow to beige-brown crystalline solid at room temperature.[3] Its molecular structure, featuring a strategic fluorine substitution, significantly influences its properties and subsequent reactivity.

Table 1: Physicochemical Properties of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

PropertyValueSource(s)
CAS Number 394-32-1[1][2][4][5][6]
Molecular Formula C₈H₇FO₂[5][6]
Molecular Weight 154.14 g/mol [5][6]
Melting Point 56-58 °C[1][2]
Boiling Point 65-66 °C at 8 mmHg[1][2]
Appearance Light yellow to beige-brown crystals[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether.[4][4]

Spectroscopic Data Summary:

The structural features of 1-(2-fluoro-5-hydroxyphenyl)ethanone can be unequivocally confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for 1-(2-Fluoro-5-hydroxyphenyl)ethanone

TechniqueKey Features and Observed Values
¹H NMR Signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The fluorine atom will cause characteristic splitting of adjacent proton signals.[7]
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the O-H stretch (phenolic), C=O stretch (ketone), and C-F stretch.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (154.14 g/mol ).[8]

Synthesis and Mechanistic Insights: The Fries Rearrangement

The most prevalent and industrially significant method for synthesizing 1-(2-fluoro-5-hydroxyphenyl)ethanone is the Fries rearrangement of 4-fluorophenyl acetate.[3][8] This reaction is a classic example of an intramolecular electrophilic aromatic substitution, where an acyl group migrates from a phenolic oxygen to the aromatic ring.

The "Why": Causality in Synthesis Design

The choice of the Fries rearrangement is deliberate and based on several factors:

  • Atom Economy: The rearrangement is an intramolecular process, which is inherently atom-economical.

  • Starting Material Availability: The precursor, 4-fluorophenol, is a readily available and relatively inexpensive commodity chemical.

  • Regioselectivity: The reaction conditions can be tuned to favor the desired ortho-acylated product, which is the kinetically and thermodynamically favored isomer in this case due to chelation of the Lewis acid catalyst between the hydroxyl and ketone groups.

Experimental Workflow: Fries Rearrangement

Caption: Workflow for the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Detailed Step-by-Step Protocol:

Materials:

  • 4-Fluorophenol

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ethyl acetate

  • Ice water

Procedure:

  • Esterification: In a three-neck flask, 4-fluorophenol (e.g., 72.0 g, 642.0 mmol) is stirred, typically at 0°C. Acetyl chloride (e.g., 57.5 g, 732.0 mmol) is added dropwise. The mixture is then stirred at room temperature for approximately 2 hours to form 4-fluorophenyl acetate.[8]

  • Fries Rearrangement: The reaction mixture is heated to around 130°C. Anhydrous aluminum trichloride (e.g., 111.5 g, 835.0 mmol) is added slowly and portion-wise.[8] The mixture is maintained at this temperature for 2-3 hours.

  • Workup: After cooling, the reaction mixture is carefully quenched by adding it to ice water with vigorous stirring. This hydrolyzes the aluminum complexes and precipitates the product.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with cold water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent or by extraction with a solvent like ethyl acetate, followed by removal of the solvent in vacuo.[8] This process typically yields the product in high purity (e.g., 98.4%).[8]

Application in Drug Development: A Gateway to β-Blockers

1-(2-Fluoro-5-hydroxyphenyl)ethanone is a pivotal intermediate in the synthesis of several advanced pharmaceutical compounds, most notably the β-blocker Nebivolol.[4] Its structure is the foundation for building the fluorinated chroman ring system, a key pharmacophore of Nebivolol.

The Strategic Role of the Fluoro Group

The introduction of a fluorine atom into a drug candidate is a common and highly effective strategy in medicinal chemistry.[9][10] In the context of drugs derived from this intermediate, the fluorine atom can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolically labile sites on the aromatic ring, preventing oxidative degradation by cytochrome P450 enzymes and prolonging the drug's half-life.[11]

  • Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can improve its absorption, distribution, and ability to cross cell membranes.[9][11]

  • Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target receptor, enhancing the drug's potency and selectivity.[9]

Synthetic Pathway to Nebivolol Intermediate

The synthesis of the key Nebivolol intermediate, 6-fluorochroman-2-carboxylic acid, from 1-(2-fluoro-5-hydroxyphenyl)ethanone proceeds via a multi-step sequence that showcases the utility of this starting material.

Caption: Synthetic route from the title compound to a key Nebivolol intermediate.

This pathway involves an initial Claisen condensation with diethyl oxalate to form the chromone ring system, followed by a reduction of both the ketone and the double bond in the heterocyclic ring to yield the desired fluorinated chroman structure.[12][13] This chroman derivative is then further elaborated through several steps to produce Nebivolol.[14]

Nebivolol's Mechanism of Action: A Dual-Action β-Blocker

Nebivolol is a highly selective β1-adrenergic receptor blocker.[15][16] Its action on these receptors in the heart muscle leads to a decrease in heart rate and contractility, which lowers blood pressure. Uniquely among β-blockers, Nebivolol also possesses vasodilating properties, which are mediated by its ability to stimulate the production of nitric oxide (NO) in the endothelium.[15][16] This dual mechanism of action provides a more comprehensive approach to blood pressure control.

Caption: Dual mechanism of action of Nebivolol.

Safety and Handling

As with any active chemical compound, proper handling of 1-(2-fluoro-5-hydroxyphenyl)ethanone is essential.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

1-(2-Fluoro-5-hydroxyphenyl)ethanone is more than just a chemical compound; it is a testament to the power of strategic molecular design in modern drug development. Its synthesis via the robust Fries rearrangement and its role as a precursor to complex molecules like Nebivolol highlight its industrial and scientific value. For researchers and drug development professionals, a thorough understanding of this intermediate's properties, synthesis, and applications is crucial for innovating and optimizing the production of next-generation pharmaceuticals.

References

  • Career Henan Chemical Co. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone ; CAS:394-32-1. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(5-FLUORO-2-HYDROXYPHENYL)ETHAN-1-ONE | CAS 394-32-1. Retrieved from [Link]

  • RHENIUM BIO SCIENCE. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one, 97%. Retrieved from [Link]

  • Google Patents. (n.d.). CN104072470A - Preparation method of 6-fluorochroman-2-formic acid.
  • Google Patents. (n.d.). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • Journal of Pharmacy and Pharmaceutical Sciences. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Yang, Y. X., et al. (2005). Synthesis and resolution research of (R)- and (S)-6-fluorochroman-2-carboxylic acids. Chinese Journal of Organic Chemistry, 25(2), 201-203.
  • Journal of Organic Chemistry. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid.
  • Green Chemistry (RSC Publishing). (n.d.). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.
  • PubMed. (n.d.). Pharmacology of nebivolol. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • MySkinRecipes. (n.d.). 1-(2-Fluoro-6-hydroxyphenyl)ethanone.
  • PubMed. (n.d.). Nebivolol: pharmacologic profile of an ultraselective, vasodilatory beta1-blocker. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(2-hydroxyphenyl)-ethanone.
  • BLD Pharm. (n.d.). 394-32-1|1-(5-Fluoro-2-hydroxyphenyl)ethanone.
  • MDPI. (n.d.). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[2][4][5]thiadiazol-2-yl)-amide.

  • Sigma-Aldrich. (n.d.). 1-(2-Fluoro-6-hydroxyphenyl)ethanone | 93339-98-1.

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Foundational

"1-(2-Fluoro-5-hydroxyphenyl)ethanone" molecular weight

An In-Depth Technical Guide to 1-(2-Fluoro-5-hydroxyphenyl)ethanone and Its Key Isomer Abstract This technical guide provides a comprehensive overview of 1-(2-Fluoro-5-hydroxyphenyl)ethanone and its more extensively docu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Fluoro-5-hydroxyphenyl)ethanone and Its Key Isomer

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluoro-5-hydroxyphenyl)ethanone and its more extensively documented isomer, 1-(5-Fluoro-2-hydroxyphenyl)ethanone. While both isomers share the same molecular formula and weight, the latter is more prevalent in research and commercial applications. This document details the physicochemical properties, synthesis, analytical characterization, key applications in drug discovery, and safety protocols associated with these fluorinated acetophenone derivatives. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who utilize such compounds as critical intermediates and building blocks for novel bioactive molecules.

Introduction and Isomeric Distinction

Fluorinated organic compounds are of paramount importance in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The subject of this guide, 1-(2-Fluoro-5-hydroxyphenyl)ethanone, and its isomer, 1-(5-Fluoro-2-hydroxyphenyl)ethanone, are valuable intermediates in this domain.

Both compounds are aromatic ketones with the molecular formula C₈H₇FO₂. While they share an identical molecular weight, their structural differences—the relative positions of the fluorine and hydroxyl groups on the phenyl ring—lead to distinct chemical reactivity and potential applications.

  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS: 145300-04-5)

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone (CAS: 394-32-1)

The vast majority of published literature and commercially available data pertains to the 1-(5-Fluoro-2-hydroxyphenyl)ethanone isomer (CAS 394-32-1). Therefore, while this guide addresses the core topic as requested, it will focus primarily on the properties and applications of this well-documented isomer, hereafter referred to as 5-Fluoro-2-hydroxyacetophenone.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a chemical compound dictate its behavior in both storage and reaction conditions. 5-Fluoro-2-hydroxyacetophenone is a white to off-white or light yellow crystalline solid at room temperature.[2][3][4] The presence of a fluorine atom, a ketone, and a hydroxyl group imparts unique electronic and steric properties that are crucial for its role as a synthetic intermediate.[2]

Molecular Profile

A compound's identity is defined by its structure and resulting molecular weight.

Caption: Chemical structure of 1-(5-Fluoro-2-hydroxyphenyl)ethanone.

Quantitative Data Summary

The physicochemical properties are summarized below for quick reference. These values are critical for designing experimental conditions, such as solvent selection and reaction temperature.

PropertyValueSource(s)
Molecular Weight 154.14 g/mol [2][3][5][6]
Molecular Formula C₈H₇FO₂[2][3][5]
CAS Number 394-32-1[2][3][7]
Appearance White to off-white / light yellow to beige-brown crystalline solid[2][3][4]
Melting Point 54-59 °C[2][3][7]
Boiling Point 65-66 °C @ 8 mmHg[2][3][7]
Flash Point 97.7 °C[2]
Density ~1.2 g/cm³[2][8]
Water Solubility 0.68 g/L (Slightly soluble)[4][7]
pKa 10.17 ± 0.18 (Predicted)[7]

Synthesis and Mechanistic Insights

5-Fluoro-2-hydroxyacetophenone is a synthetic compound, not found in nature.[2] The most common and industrially relevant method for its preparation is the Fries rearrangement of 4-fluorophenyl acetate.[3][5][9] This reaction is a classic example of an acyl group migration catalyzed by a Lewis acid.

Synthesis Workflow

The process involves two primary stages: the acylation of 4-fluorophenol followed by the intramolecular rearrangement.

Synthesis_Workflow Start Starting Material: 4-Fluorophenol Step1 Step 1: Acylation (Ester Formation) Start->Step1 Intermediate Intermediate: 4-Fluorophenyl Acetate Step1->Intermediate Forms ester Reagent1 Reagent: Acetyl Chloride (CH₃COCl) Reagent1->Step1 Step2 Step 2: Fries Rearrangement (Intramolecular Acyl Migration) Intermediate->Step2 Workup Aqueous Workup & Extraction Step2->Workup Forms ortho-acyl phenol Catalyst Catalyst: Anhydrous AlCl₃ Catalyst->Step2 Lewis Acid Catalyst Product Final Product: 1-(5-Fluoro-2-hydroxyphenyl)ethanone Workup->Product Isolates product

Caption: Workflow for the synthesis via Fries Rearrangement.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established chemical literature.[5]

  • Esterification:

    • Charge a three-neck flask with 4-Fluorophenol (1.0 eq).

    • Cool the flask to 0 °C with stirring.

    • Slowly add Acetyl chloride (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. This completes the formation of the 4-fluorophenyl acetate intermediate.

  • Fries Rearrangement:

    • Heat the reaction mixture to 130 °C.

    • Slowly and cautiously add anhydrous Aluminum trichloride (AlCl₃) (1.3 eq) in portions. The AlCl₃ acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating the acyl group's migration to the ortho position of the phenol.

    • Maintain the reaction at 130 °C for 2-3 hours with continuous stirring.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

    • The resulting solid can be further purified by recrystallization.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system, confirming the molecular structure and detecting any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling patterns will verify the positions of the acetyl, fluoro, and hydroxyl groups on the aromatic ring.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups. Expected peaks would include a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the ketone, and C-F and C-H aromatic stretches.[2]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the exact mass of C₈H₇FO₂ (154.14 g/mol ).[2][5]

Applications in Research and Drug Development

The true value of 5-Fluoro-2-hydroxyacetophenone lies in its utility as a versatile building block for more complex, biologically active molecules.[2]

Pharmaceutical Intermediate

Its primary application is as a key intermediate in the synthesis of pharmaceuticals.[3][7][9] It is particularly noted for its use in the development of various β-receptor blockers (beta-blockers), a class of drugs used to manage cardiovascular conditions like hypertension and angina.[3][9]

Scaffold for Bioactive Molecules

Beyond beta-blockers, its structure is a scaffold for other classes of compounds:

  • Antifungal Agents: The core structure is related to fluorinated chalcones, which have shown inhibitory effects against pathogens like Candida albicans.[10]

  • Anticancer Research: The chalcone scaffold is recognized for its potential to modulate biological pathways and induce apoptosis in cancer cells.[10]

  • Flavones and Chromones: It has been used in the preparation of 3-hydroxy and 3-methoxyflavones and 2-styrylchromones, which are classes of compounds with diverse biological activities.[3]

Applications cluster_Applications Therapeutic Areas & Compound Classes Core 1-(5-Fluoro-2-hydroxyphenyl) ethanone Intermediate Key Pharmaceutical Intermediate Core->Intermediate Scaffold Synthetic Scaffold Core->Scaffold BetaBlockers β-Receptor Blockers Intermediate->BetaBlockers Antifungal Antifungal Agents Scaffold->Antifungal Anticancer Anticancer Research Scaffold->Anticancer Flavones Flavones & Chromones Scaffold->Flavones

Caption: Key application areas derived from the core molecule.

Safety, Handling, and Storage

Proper handling of 5-Fluoro-2-hydroxyacetophenone is essential to ensure laboratory safety. The compound is classified as hazardous.

Hazard Profile

Based on GHS classifications, the compound presents the following hazards:

  • H302: Harmful if swallowed.[7][11]

  • H315: Causes skin irritation.[7][11]

  • H319: Causes serious eye irritation.[7][11]

  • H335: May cause respiratory irritation.[7][11]

GHS StatementDescriptionPrecautionary Action
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.Use only in a well-ventilated area or with respiratory protection.[7][11]
P264 Wash skin thoroughly after handling.Follow standard hygiene practices.[7]
P280 Wear protective gloves/protective clothing/eye protection/face protection.Use appropriate Personal Protective Equipment (PPE).[11][12]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.Seek immediate medical attention.[7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Use eyewash station and seek medical attention.[7][13]
Handling and Storage Recommendations
  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][13] Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place.[8] Keep away from incompatible substances such as strong oxidizing agents. The compound should be stored under an inert atmosphere at room temperature.[7][15]

Conclusion

1-(2-Fluoro-5-hydroxyphenyl)ethanone and its isomer, 1-(5-Fluoro-2-hydroxyphenyl)ethanone, are compounds with a molecular weight of 154.14 g/mol that hold significant value in synthetic and medicinal chemistry. The well-documented 5-fluoro-2-hydroxy isomer serves as a critical precursor for a range of pharmaceuticals, most notably beta-blockers, and as a versatile scaffold for discovering new bioactive molecules. A thorough understanding of its synthesis via Fries rearrangement, coupled with stringent analytical validation and adherence to safety protocols, enables researchers to effectively leverage this compound in the complex landscape of drug discovery and development.

References

  • 1-(5-FLUORO-2-HYDROXY-PHENYL)ETHANONE. ChemBK. [Link]

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. BIOSYNCE. [Link]

  • 4'-Fluoro-2'-hydroxyacetophenone. PubChem. [Link]

  • 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. National Institutes of Health. [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

Sources

Exploratory

"1-(2-Fluoro-5-hydroxyphenyl)ethanone" synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone Abstract 1-(2-Fluoro-5-hydroxyphenyl)ethanone, also identified as 2-acetyl-4-fluorophenol, is a pivotal chemical intermediate with sign...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Abstract

1-(2-Fluoro-5-hydroxyphenyl)ethanone, also identified as 2-acetyl-4-fluorophenol, is a pivotal chemical intermediate with significant applications in the pharmaceutical sector, particularly as a precursor for various β-receptor blockers.[1][2][3] This guide provides a comprehensive technical overview of the primary synthetic pathways for this compound, focusing on the underlying chemical principles, reaction mechanisms, and detailed experimental protocols. The core of this analysis centers on the Fries rearrangement, a robust method for the synthesis of hydroxyaryl ketones.[4][5] An alternative multi-step route commencing from p-aminophenol is also explored, offering insights into industrial-scale production strategies. This document is intended for researchers, chemists, and professionals in drug development, offering a blend of theoretical grounding and practical, field-proven insights.

Introduction and Strategic Importance

The synthesis of functionalized aromatic ketones is a cornerstone of medicinal chemistry. 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS No. 394-32-1) is a prime example of such a valuable building block.[6][7] Its molecular structure, featuring a hydroxyl group, a fluorine atom, and an acetyl group on a phenyl ring, provides multiple reactive sites for further chemical modification. The primary route to its synthesis involves the strategic acylation of a substituted phenol. While direct Friedel-Crafts acylation of phenols can be problematic due to competitive O-acylation leading to phenyl esters, the Fries rearrangement offers a reliable and high-yielding alternative.[4][8] This reaction transforms a phenolic ester into a hydroxyaryl ketone, providing a more controlled pathway to the desired C-acylated product.[8][9]

This guide will dissect the most prevalent and efficient synthesis strategy, which begins with the O-acylation of 4-fluorophenol followed by a Lewis acid-catalyzed Fries rearrangement. We will examine the mechanistic intricacies, the factors governing regioselectivity, and provide a detailed experimental workflow.

Primary Synthesis Pathway: The Fries Rearrangement of 4-Fluorophenyl Acetate

The most widely reported and reliable method for synthesizing 1-(2-Fluoro-5-hydroxyphenyl)ethanone is a two-step process starting from 4-fluorophenol.[1][6] This approach circumvents the challenges of direct C-acylation by first intentionally forming the O-acylated intermediate, 4-fluorophenyl acetate, which is then rearranged to the desired product.[8]

Overall Reaction Scheme

The pathway can be summarized as follows:

  • Step 1: Esterification (O-Acylation): 4-Fluorophenol is reacted with an acylating agent, such as acetyl chloride, to form 4-fluorophenyl acetate.

  • Step 2: Fries Rearrangement: The isolated 4-fluorophenyl acetate undergoes an intramolecular acyl group migration, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to yield the target ortho-hydroxyaryl ketone.[4][10]

G cluster_0 Step 1: O-Acylation cluster_1 Step 2: Fries Rearrangement 4-Fluorophenol 4-Fluorophenol 4-Fluorophenyl Acetate 4-Fluorophenyl Acetate 4-Fluorophenol->4-Fluorophenyl Acetate + Acetyl Chloride Acetyl Chloride Acetyl Chloride 4-Fluorophenyl Acetate_2 4-Fluorophenyl Acetate Target_Product 1-(2-Fluoro-5-hydroxyphenyl)ethanone 4-Fluorophenyl Acetate_2->Target_Product AlCl₃, Heat (115-150°C)

Caption: Two-step synthesis via O-acylation and Fries rearrangement.

Mechanistic Insights

The Fries rearrangement is a classic rearrangement reaction induced by a Lewis acid.[4] The widely accepted mechanism proceeds through the formation of an acylium ion intermediate.[4][9]

  • Activation: The Lewis acid (AlCl₃) coordinates to the electron-rich carbonyl oxygen of the aryl ester (4-fluorophenyl acetate). This coordination polarizes the acyl-oxygen bond, making the carbonyl carbon more electrophilic.[9][11]

  • Acylium Ion Formation: The bond between the phenolic oxygen and the acyl group cleaves, leading to the formation of a resonance-stabilized acylium carbocation (CH₃CO⁺) and an aluminum phenoxide complex.[9]

  • Electrophilic Aromatic Substitution (EAS): The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenoxide.[9] The hydroxyl group (as the phenoxide) is a powerful activating and ortho, para-directing group, guiding the acylium ion to these positions.

  • Protonolysis/Workup: Subsequent aqueous workup neutralizes the reaction mixture and liberates the final hydroxyaryl ketone product.[12]

Controlling Regioselectivity: Ortho vs. Para Acylation

The Fries rearrangement can yield both ortho and para isomers.[9][13] For the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, the ortho product is desired. The regioselectivity is highly dependent on reaction conditions:

  • Temperature: This is the most critical factor. Higher reaction temperatures (above 160°C) generally favor the formation of the ortho-isomer, while lower temperatures (below 60°C) favor the para-isomer.[4][13] The ortho-product can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[4][8]

  • Solvent: The use of non-polar solvents favors the formation of the ortho-substituted product.[9] Conversely, as solvent polarity increases, the proportion of the para product tends to increase.[4] Many successful syntheses of the target molecule are performed without any solvent.[2][6]

G cluster_conditions Reaction Conditions cluster_products Products start 4-Fluorophenyl Acetate + AlCl₃ high_temp High Temperature (>115°C) Non-polar/No Solvent start->high_temp Favors low_temp Low Temperature (<60°C) Polar Solvent start->low_temp Favors ortho Ortho Isomer (Target Product) high_temp->ortho para Para Isomer (Byproduct) low_temp->para G A p-Aminophenol B 4-Acetamidophenol Acetate A->B Acetic Anhydride C 2-Acetyl-4-acetamidophenol B->C Fries Rearrangement (AlCl₃/NaCl) D 2-Acetyl-4-aminophenol C->D Hydrolysis (H⁺) E 1-(2-Fluoro-5-hydroxyphenyl)ethanone D->E 1. Diazotization (NaNO₂) 2. Fluorination (HF)

Sources

Foundational

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

An In-depth Technical Guide to the Spectral Analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS No. 145300-04-5) is an aromatic ketone of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS No. 145300-04-5) is an aromatic ketone of significant interest in medicinal chemistry and drug development. As a substituted acetophenone, it serves as a valuable building block for more complex molecules. The precise arrangement of its functional groups—a hydroxyl group, a fluorine atom, and an acetyl group on a benzene ring—imparts unique electronic and steric properties that are critical to its reactivity and potential biological activity. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach.

This guide provides a comprehensive analysis of the expected spectral data for 1-(2-Fluoro-5-hydroxyphenyl)ethanone. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative moves beyond simple data reporting to explain the causality behind the spectral features, offering insights grounded in the principles of chemical structure and spectroscopic science.

Molecular Structure and Conformation

The substitution pattern on the aromatic ring is the primary determinant of the compound's spectral signature. The fluorine atom at the C2 (ortho) position relative to the acetyl group introduces significant electronic effects and the potential for through-space interactions.

Recent studies on 2'-fluoro-substituted acetophenone derivatives have revealed a strong preference for an s-trans conformation, where the carbonyl oxygen is oriented away from the fluorine atom.[1][2] This preference is driven by the repulsion between the electronegative fluorine and oxygen atoms. This conformational lock has a direct and measurable impact on the NMR spectrum, particularly through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings.[1][2]

cluster_workflow ¹H NMR Acquisition Workflow prep Sample Preparation (Dissolve in CDCl₃) instrument NMR Spectrometer Setup (500 MHz, Room Temp) prep->instrument acquire Data Acquisition (¹H Pulse Program) instrument->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Integration, Peak Picking, Coupling Analysis) process->analyze

Caption: Standard workflow for ¹H NMR data acquisition and analysis.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 1-(2-fluoro-5-hydroxyphenyl)ethanone and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert the tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include a 90° pulse width, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and an acquisition time of 2-3 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the free induction decay (FID). Perform phase correction and baseline correction to obtain a clean spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate all peaks to determine the relative number of protons. Analyze the multiplicities and measure the coupling constants (J-values) to establish the connectivity.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, confirming the number of unique carbon atoms and their chemical environments. The presence of the electronegative fluorine atom will result in C-F coupling, which is invaluable for assigning the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) C-F Coupling (JCF, Hz) Assignment Rationale
~200 Small (⁴JCF ~ 6-12 Hz) C =O The carbonyl carbon is significantly deshielded and appears far downfield. A through-space coupling to the ortho fluorine is expected. [1]
~158 Large (¹JCF ~ 240-250 Hz) Ar-C 2-F The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is shifted downfield by the fluorine's electronegativity.
~155 Small (³JCF ~ 3-5 Hz) Ar-C 5-OH The carbon attached to the hydroxyl group is deshielded.
~125 Medium (²JCF ~ 15-20 Hz) Ar-C 1-C(O) The carbon bearing the acetyl group is a quaternary carbon. It will show a two-bond coupling to fluorine.
~120 Medium (²JCF ~ 15-20 Hz) Ar-C 3-H This carbon is ortho to the fluorine-bearing carbon.
~118 Small (³JCF ~ 8-10 Hz) Ar-C 6-H This carbon is meta to the fluorine atom.
~115 Small (⁴JCF ~ 1-3 Hz) Ar-C 4-H This carbon is para to the fluorine atom.

| ~26 | Small (⁵JCF might be observed) | -C(O)C H₃ | The methyl carbon of the acetyl group appears in the aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is dominated by vibrations from the hydroxyl, carbonyl, and C-F bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3200 - 3500 Strong, Broad O-H Stretch Phenolic Hydroxyl
~3050 Medium C-H Stretch Aromatic C-H
~1650 Strong C=O Stretch Ketone (conjugated)
~1600, ~1480 Medium-Strong C=C Stretch Aromatic Ring
~1250 Strong C-O Stretch Phenol

| ~1220 | Strong | C-F Stretch | Aryl-Fluoride |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid 1-(2-fluoro-5-hydroxyphenyl)ethanone powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance. Identify the key absorption bands and compare them to known correlation tables to confirm the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns. For 1-(2-fluoro-5-hydroxyphenyl)ethanone (C₈H₇FO₂), the expected exact mass is 154.0430 g/mol . [3][4] Table 4: Predicted Key Ions in Electron Ionization (EI) Mass Spectrum

m/z Ion Fragment Lost
154 [M]⁺• (Molecular Ion)
139 [M - CH₃]⁺ •CH₃
111 [M - CH₃ - CO]⁺ •CH₃, CO

| 83 | [C₅H₄F]⁺ | C₃H₃O₂ |

M [M]⁺• (m/z 154) M_minus_CH3 [M - CH₃]⁺ (m/z 139) M->M_minus_CH3 - •CH₃ M_minus_CH3CO [M - CH₃CO]⁺ (m/z 111) M_minus_CH3->M_minus_CH3CO - CO

Caption: A plausible fragmentation pathway for 1-(2-fluoro-5-hydroxyphenyl)ethanone in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Analysis: The resulting mass spectrum plots ion abundance versus m/z. Identify the molecular ion peak [M]⁺• to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the characterization of 1-(2-fluoro-5-hydroxyphenyl)ethanone. ¹H and ¹³C NMR establish the precise connectivity and conformation of the molecule, IR spectroscopy confirms the presence of the required functional groups, and Mass Spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation. This integrated approach ensures the unambiguous identification and quality assessment of this important chemical entity, which is a critical step in any research or drug development pipeline.

References

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0306889). Available at: [Link]

  • NIST. 5-Fluoro-2-hydroxyacetophenone. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • The Journal of Organic Chemistry. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. Available at: [Link]

  • Cheméo. 5-Fluoro-2-hydroxyacetophenone. Available at: [Link]

  • PubChem. 2'-Fluoro-5'-nitro-2-hydroxyacetophenone. National Center for Biotechnology Information. Available at: [Link]

  • PMC - NIH. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. National Center for Biotechnology Information. Available at: [Link]

  • NIST. 5-Fluoro-2-hydroxyacetophenone. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Available at: [Link]

  • PubChem. 4'-Fluoro-2'-hydroxyacetophenone. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • BIOSYNCE. 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. Available at: [Link]

Sources

Exploratory

"1-(2-Fluoro-5-hydroxyphenyl)ethanone" NMR spectrum

An In-depth Technical Guide to the NMR Spectral Analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone Introduction 1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 2'-Fluoro-5'-hydroxyacetophenone, is a substituted aromati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Spectral Analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Introduction

1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 2'-Fluoro-5'-hydroxyacetophenone, is a substituted aromatic ketone. Its structural complexity, featuring a fluorine atom, a hydroxyl group, and an acetyl group on a benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The precise arrangement of these functional groups is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such organic molecules in solution. This guide provides a detailed, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 1-(2-Fluoro-5-hydroxyphenyl)ethanone. As fully assigned spectral data for this specific isomer is not widely published, this analysis is built upon foundational NMR principles and supported by empirical data from structurally analogous compounds. We will explore the expected chemical shifts, multiplicities, and coupling constants (both through-bond and through-space), offering a predictive framework for researchers. This guide also outlines a robust experimental protocol for acquiring high-quality NMR data, ensuring that practitioners can confidently validate the structure of their synthesized material.

Part 1: Molecular Structure and Predicted NMR-Active Interactions

The key to interpreting an NMR spectrum is to first understand the molecule's structure and the magnetic environment of each nucleus. The structure of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, with a standard numbering convention for NMR analysis, is presented below.

The primary NMR-active nuclei are ¹H and ¹³C. However, the presence of ¹⁹F (spin I = ½, 100% natural abundance) is a dominant feature that profoundly influences both the ¹H and ¹³C spectra through spin-spin coupling.[3] A crucial aspect of this particular isomer is the ortho relationship between the fluorine atom and the acetyl group, which can lead to through-space coupling between the fluorine and the acetyl methyl protons/carbon.[4]

G cluster_protons ¹H Signals cluster_carbons ¹³C Signals H9 CH3 (H9) C7 C=O (C7) H9->C7 HMBC C1 C1 H9->C1 HMBC C2 C2 H9->C2 HMBC H6 H6 H6->C7 HMBC C4 C4 H6->C4 COSY H4 H4 H3 H3 H4->H3 COSY H3->C1 HMBC C5 C5 C9 CH3 (C9) C6 C6

Caption: Key expected 2D NMR correlations (COSY & HMBC) for structural validation.

  • COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent aromatic protons H-3 and H-4, and the weaker coupling between H-4 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton to its attached carbon (H-3 to C-3, H-4 to C-4, H-6 to C-6, and H-9 to C-9).

  • HMBC (Heteronuclear Multiple Bond Correlation): Is essential for piecing together the carbon skeleton. Key correlations would include:

    • From the methyl protons (H-9) to the carbonyl carbon (C-7) and the aromatic carbons C-1 and C-2.

    • From the aromatic protons (H-3, H-4, H-6) to their neighboring carbons, confirming the substitution pattern.

Part 5: Standard Experimental Protocol

This protocol outlines the steps for acquiring high-quality NMR spectra for 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.
  • Transfer the solid to a clean, dry NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for general solubility, while DMSO-d₆ is recommended if hydrogen bonding is of particular interest or if the compound has poor solubility in CDCl₃. The phenolic -OH proton is more likely to be observed as a sharp peak in DMSO-d₆.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
  • Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Tune and match the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F).
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution. A half-height line width of <0.5 Hz for the TMS signal is desirable.
  • ¹H Spectrum:
  • Acquire a standard one-pulse ¹H spectrum.
  • Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.
  • ¹³C Spectrum:
  • Acquire a ¹³C spectrum with proton decoupling (e.g., using the zgpg30 pulse program).
  • Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans (as ¹³C is less sensitive).
  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):
  • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. This helps confirm the methyl and aromatic CH assignments.
  • (Optional) 2D Spectra:
  • Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default, optimized parameters.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  • Phase the spectra correctly.
  • Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known value.
  • Integrate the ¹H signals.
  • Analyze the chemical shifts, multiplicities, and coupling constants for all spectra.

Conclusion

The NMR spectral analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone is a compelling case study in modern structure elucidation. The predicted spectra are rich with detail, arising from the interplay of substituent electronic effects and, most notably, spin-spin coupling to the ¹⁹F nucleus. The expected through-space couplings between the fluorine and the acetyl group (⁵JHF and ⁴JCF) are particularly powerful diagnostic markers for confirming the 2-fluoro substitution pattern, distinguishing it from other isomers. By combining a predictive analysis with a systematic experimental approach including 1D and 2D NMR techniques, researchers can achieve an unambiguous and confident characterization of this important synthetic intermediate.

References

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Brennan, N. F. (2006). CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0234508). Retrieved from [Link]

  • Otomatsu, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone. Retrieved from [Link]

  • NIST. (n.d.). 5-Fluoro-2-hydroxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

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Foundational

"1-(2-Fluoro-5-hydroxyphenyl)ethanone" IR spectrum

An In-Depth Technical Guide to the Infrared Spectrum of 1-(2-Fluoro-5-hydroxyphenyl)ethanone This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, a substitut...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectrum of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, a substituted aromatic ketone of interest in pharmaceutical and chemical synthesis. As an important intermediate, its structural verification is paramount, and IR spectroscopy serves as a rapid, reliable, and non-destructive tool for confirming its functional group identity. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret the IR spectrum of this compound.

Introduction: The Molecular Blueprint

1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS No: 145300-04-5, Molecular Formula: C₈H₇FO₂, Molecular Weight: 154.14 g/mol ) is a solid, crystalline compound.[1] Its structure is characterized by a benzene ring substituted with three key functional groups: a hydroxyl (-OH) group, an acetyl group (-COCH₃) which contains a carbonyl (C=O) function, and a fluorine (-F) atom.

The spatial arrangement of these groups—specifically, the ortho-positioning of the fluorine and the acetyl group, and the meta-positioning of the hydroxyl group relative to the fluorine—creates a unique electronic environment. This environment dictates the vibrational behavior of each bond. Infrared spectroscopy measures the absorption of IR radiation by these bonds as they vibrate, providing a characteristic "fingerprint" of the molecule. Each peak in the spectrum corresponds to a specific vibrational mode (e.g., stretching or bending) of a particular bond or functional group.

Theoretical IR Spectral Analysis: Decoding the Vibrations

The IR spectrum of 1-(2-Fluoro-5-hydroxyphenyl)ethanone is a composite of the absorption bands from its constituent functional groups. The precise location and appearance of these bands are influenced by factors such as hydrogen bonding, resonance, and the inductive effects of the electron-withdrawing fluorine atom.

The Hydroxyl (-OH) Region (3500 - 3200 cm⁻¹)

The phenolic O-H stretching vibration is one of the most recognizable features in the spectrum. In a solid-state measurement (such as a KBr pellet), intermolecular hydrogen bonding is significant. This interaction weakens the O-H bond, causing the absorption to shift to a lower frequency and appear as a strong, broad band, typically centered around 3400-3200 cm⁻¹.[2][3][4] The breadth of the peak is a direct consequence of the varying strengths of hydrogen bonds within the crystal lattice.[3]

The C-H Stretching Region (3100 - 2850 cm⁻¹)

This region contains stretching vibrations for two types of C-H bonds:

  • Aromatic (=C-H) Stretch (3100 - 3000 cm⁻¹): The C-H bonds on the benzene ring will produce absorptions in this region.[5][6] These peaks are typically of medium to weak intensity and may appear as sharp, distinct signals just to the left of the 3000 cm⁻¹ mark.[7]

  • Aliphatic (C-H) Stretch (3000 - 2850 cm⁻¹): The C-H bonds of the methyl group (-CH₃) in the acetyl function absorb here.[6] These are expected to be strong peaks, characteristic of sp³ hybridized carbon-hydrogen bonds.

The Carbonyl (C=O) Stretching Region (1700 - 1650 cm⁻¹)

The C=O stretching vibration of the ketone is arguably the most intense and sharp absorption in the entire spectrum, making it highly diagnostic. For a typical aromatic ketone, this band appears around 1685 cm⁻¹. The exact position is influenced by:

  • Conjugation: The adjacent aromatic ring delocalizes the pi-electrons of the carbonyl group, slightly weakening the C=O bond and lowering its stretching frequency compared to a simple aliphatic ketone (which appears at ~1715 cm⁻¹).[8]

  • Intramolecular Hydrogen Bonding: Although the hydroxyl group is not ortho to the carbonyl, the possibility of some degree of intramolecular or complex intermolecular hydrogen bonding involving the carbonyl oxygen cannot be entirely dismissed in the solid state, which would further shift the peak to a lower wavenumber.

  • Inductive Effect: The ortho-fluorine atom is strongly electron-withdrawing, which can slightly increase the C=O bond order and shift the frequency higher. The observed peak position is a net result of these competing effects, but it is expected to fall within the 1680-1660 cm⁻¹ range.

The Aromatic & Fingerprint Regions (1620 - 600 cm⁻¹)

This complex area provides a unique fingerprint for the molecule.

  • Aromatic C=C Stretches (1620 - 1450 cm⁻¹): The benzene ring exhibits several stretching vibrations in this region. One can expect to see a pair of medium-to-strong bands around 1600 cm⁻¹ and 1500 cm⁻¹.[9][10]

  • C-O Stretch (Phenolic) (1300 - 1200 cm⁻¹): The stretching vibration of the phenolic C-O bond typically appears as a strong band in this region.

  • C-F Stretch (Aromatic) (1270 - 1100 cm⁻¹): The aromatic carbon-fluorine bond stretch gives rise to a strong, characteristic absorption.[11] Its exact position can vary, but it is a prominent feature in the fingerprint region.

  • C-H Bending (Out-of-Plane) (900 - 690 cm⁻¹): The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring. For a 1,2,4-trisubstituted benzene ring, one would expect to find characteristic strong bands in this region.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines the Potassium Bromide (KBr) pellet method, the gold standard for obtaining a high-resolution transmission spectrum of a solid compound.[1][12] The principle relies on dispersing the solid sample in an IR-transparent matrix (KBr), which becomes a clear window for the IR beam upon compression.[1]

Materials and Equipment
  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone sample

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for several hours and stored in a desiccator.[13]

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • FTIR Spectrometer

Step-by-Step Methodology
  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of dry, spectroscopic grade KBr. The sample-to-KBr ratio should be roughly 1:100.[13][14]

  • Grinding and Mixing: Transfer the KBr to the agate mortar and grind it to a fine powder. Add the sample to the mortar. Grind the mixture thoroughly for 3-5 minutes until it is a homogenous, fine powder with a flour-like consistency.[1] Causality Note: Homogenous mixing is critical to prevent scattering of the IR beam and to ensure an even distribution of the analyte, leading to a flat baseline and accurate peak representation.

  • Pellet Formation: Carefully transfer a portion of the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing the Pellet: Apply pressure (typically 7-10 tons) for several minutes.[14] This causes the KBr to plasticize and form a transparent or translucent disc.[12] Causality Note: Applying pressure under vacuum can help remove trapped air and moisture, resulting in a clearer pellet and reducing interference from water vapor peaks in the spectrum.[13]

  • Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background scan with an empty sample compartment. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of percent transmittance (%T) versus wavenumber (cm⁻¹).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition weigh 1. Weigh Sample (1-2mg) & KBr (150-200mg) grind 2. Grind & Mix in Agate Mortar weigh->grind Homogenize load 3. Load Powder into Die grind->load press 4. Apply Pressure (7-10 Tons) load->press Compress mount 5. Mount Pellet in Spectrometer press->mount background 6. Collect Background Spectrum sample 7. Acquire Sample Spectrum background->sample Subtract Bkg. process 8. Process Data (%T vs. Wavenumber) sample->process mount->background

Caption: Correlation of functional groups in the molecule to their IR spectral regions.

Conclusion

The infrared spectrum of 1-(2-Fluoro-5-hydroxyphenyl)ethanone provides a definitive confirmation of its molecular structure. The key diagnostic signals include a broad hydroxyl O-H stretch (~3300 cm⁻¹), an intense and sharp carbonyl C=O stretch (~1670 cm⁻¹), aromatic and aliphatic C-H stretches (~3100-2850 cm⁻¹), and a strong C-F stretch in the fingerprint region (~1250 cm⁻¹). By following the detailed experimental protocol and utilizing the theoretical framework provided, researchers can confidently acquire and interpret the spectrum, ensuring the identity and purity of this valuable chemical intermediate.

References

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Exploratory

Introduction: Characterizing a Key Synthetic Intermediate

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone 1-(2-Fluoro-5-hydroxyphenyl)ethanone is a substituted aromatic ketone of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

1-(2-Fluoro-5-hydroxyphenyl)ethanone is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development. Its structural features—a fluorinated phenyl ring, a hydroxyl group, and a ketone moiety—make it a versatile building block for synthesizing more complex, biologically active molecules. Accurate structural confirmation and purity assessment are paramount in any drug development pipeline, and mass spectrometry (MS) stands as the definitive analytical technique for this purpose.

This guide provides a comprehensive overview of the mass spectrometric analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, designed for researchers and scientists. We will move beyond procedural steps to explore the underlying principles, from selecting the appropriate ionization technique to interpreting complex fragmentation patterns. This document is structured to serve as a practical, field-proven manual for elucidating the structure and behavior of this molecule under mass spectrometric conditions.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development. The characteristics of 1-(2-Fluoro-5-hydroxyphenyl)ethanone guide choices in sample preparation, chromatography, and ionization. While data for this specific isomer is not as prevalent as its 5-fluoro-2-hydroxy counterpart[1][2][3][4], its properties can be reliably inferred from its structure and related compounds[5][6][7].

PropertyValue
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Monoisotopic Mass 154.0430 Da
Structure A phenyl ring substituted with fluoro, hydroxyl, and acetyl groups.
Predicted Polarity Moderately polar, soluble in organic solvents like methanol, acetonitrile.
Key Functional Groups Ketone, Phenol (hydroxyl), Fluoro-Aromatic Ring

Pillar 1: Ionization & Mass Analysis - The Right Tools for the Job

The primary challenge in mass spectrometry is converting the neutral analyte molecule into a gas-phase ion that can be manipulated and detected by electric and magnetic fields. The choice of ionization technique is the most critical experimental decision, dictating whether we observe the intact molecule or a pattern of its fragments.

Ionization Techniques: From Soft to Hard

For a molecule like 1-(2-Fluoro-5-hydroxyphenyl)ethanone, we can employ both "soft" and "hard" ionization methods, each providing unique and complementary information.

  • Electrospray Ionization (ESI): A Soft Approach for Intact Molecule Detection ESI is the workhorse technique for molecules of moderate polarity and is exceptionally well-suited for coupling with liquid chromatography (LC-MS)[8]. It is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte, preserving its structure and yielding ions corresponding to the intact molecule.[9][10] The process involves applying a high voltage to a liquid sample, creating a fine spray of charged droplets.[11][12] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[10][13] For this analyte, ESI will predominantly generate:

    • Positive Ion Mode: The protonated molecule, [M+H]⁺ . The phenolic hydroxyl and ketone carbonyl groups can readily accept a proton.

    • Negative Ion Mode: The deprotonated molecule, [M-H]⁻ . The acidic phenolic proton is easily abstracted.

  • Electron Ionization (EI): A Hard Approach for Structural Fingerprinting EI is a classic, high-energy ionization technique typically coupled with gas chromatography (GC-MS). It involves bombarding the vaporized analyte with a beam of high-energy electrons (~70 eV).[13][14][15] This process is considered "hard" because it transfers significant energy, causing extensive and reproducible fragmentation.[15] While the intact molecular ion (M⁺˙) may be observed, the resulting mass spectrum is dominated by a rich pattern of fragment ions that serves as a structural "fingerprint," which is highly valuable for identifying unknown compounds by matching against spectral libraries.[16][17]

Mass Analyzers: Precision and Power

Once ionized, the molecules are sorted by their mass-to-charge ratio (m/z) by a mass analyzer. The Quadrupole Time-of-Flight (Q-TOF) hybrid analyzer represents the gold standard for both qualitative and quantitative analysis of small molecules.[18][19][20]

  • Quadrupole (Q): This component acts as a mass filter, selectively allowing ions of a specific m/z to pass through. This is crucial for tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is isolated for fragmentation.[21]

  • Time-of-Flight (TOF): This analyzer measures the time it takes for ions to travel down a field-free flight tube to a detector.[22] Because all ions are given the same kinetic energy, their velocity is dependent on their mass—lighter ions travel faster.[22] TOF analyzers are renowned for their high mass resolution and accuracy, allowing for the determination of a molecule's elemental formula from its exact mass.[21]

The combination in a Q-TOF instrument provides the ability to select an ion with the quadrupole, fragment it, and then analyze the resulting product ions with high-resolution accuracy in the TOF analyzer.[20][22]

Pillar 2: Experimental Protocol - A Self-Validating Workflow

This section details a robust protocol for the analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS) system with an ESI source. The causality behind each parameter is explained to ensure a self-validating and reproducible methodology.

Experimental Workflow Diagram

G cluster_prep Part A: Preparation cluster_analysis Part B: LC-MS Analysis Analyte Analyte Powder Stock Stock Solution (1 mg/mL) Analyte->Stock Dissolve Solvent Methanol/ Acetonitrile LC LC Separation (C18 Column) Stock->LC Inject MobilePhase Mobile Phase (e.g., H2O + 0.1% FA) ESI ESI Source Ion Generation LC->ESI Quad Quadrupole (Precursor Ion Selection) ESI->Quad CC Collision Cell (Fragmentation) Quad->CC TOF TOF Analyzer (High-Res Mass Measurement) CC->TOF Detector Detector TOF->Detector

Caption: LC-Q-TOF MS experimental workflow.

Part A: Sample and Mobile Phase Preparation
  • Standard Preparation: Accurately weigh ~1 mg of 1-(2-Fluoro-5-hydroxyphenyl)ethanone and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution. Rationale: Using high-purity solvents is essential to avoid background ions and ensure a clean spectrum.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1-10 µg/mL. Rationale: This concentration range is typically optimal for ESI, preventing source saturation while providing a strong signal.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade water + 0.1% formic acid.

    • Mobile Phase B: LC-MS grade acetonitrile + 0.1% formic acid.

    • Rationale: Formic acid is a common mobile phase modifier that acts as a proton source, promoting the formation of [M+H]⁺ ions in positive mode and improving chromatographic peak shape.

Part B: Liquid Chromatography (LC) Parameters

Rationale: LC separates the analyte from impurities, ensuring that the mass spectrometer analyzes a pure compound. A standard reversed-phase method is suitable for this moderately polar molecule.

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Gradient 5% B to 95% B over 8 min, hold for 2 min
Column Temp. 40 °C
Part C: Q-TOF Mass Spectrometer Parameters (ESI)

Rationale: These parameters are optimized to achieve efficient desolvation and ionization of the analyte while minimizing in-source fragmentation.

ParameterPositive Mode ValueNegative Mode Value
Ionization Mode ESI+ESI-
Capillary Voltage 3500 V-3000 V
Nebulizer Pressure 45 psi45 psi
Drying Gas Flow 10 L/min10 L/min
Drying Gas Temp. 325 °C325 °C
Fragmentor Voltage 120 V120 V
Mass Range (MS1) 50 - 500 m/z50 - 500 m/z
Collision Energy (MS2) Ramped (e.g., 10-40 eV)Ramped (e.g., 10-40 eV)

Pillar 3: Data Interpretation - From Spectra to Structure

The acquired data provides a wealth of structural information. High-resolution MS1 data confirms the elemental composition, while MS/MS data reveals the connectivity of the atoms through fragmentation analysis.

High-Resolution MS1 Analysis

In a full scan (MS1) experiment, the primary observation will be the intact ionized molecule. The high-resolution capability of the TOF analyzer allows for a confident confirmation of the elemental formula.

Ion SpeciesElemental FormulaCalculated Exact MassObserved Mass (Typical)
[M+H]⁺ C₈H₈FO₂⁺155.0503~155.0501 (within 5 ppm)
[M-H]⁻ C₈H₆FO₂⁻153.0357~153.0359 (within 5 ppm)
[M+Na]⁺ C₈H₇FO₂Na⁺177.0322~177.0320 (within 5 ppm)
Tandem MS (MS/MS) Fragmentation Analysis

By isolating the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID), we can controllably fragment the molecule. The resulting product ions reveal the molecule's structure, as bonds break at their weakest and most chemically logical points. Ketones and phenols exhibit well-characterized fragmentation pathways.[16][17][23][24]

Predicted Fragmentation of [M+H]⁺ (m/z 155.05)

The primary fragmentation routes for the protonated molecule involve cleavages adjacent to the carbonyl group (alpha-cleavage) and neutral losses from the aromatic ring.

G M [M+H]⁺ m/z 155.05 F1 m/z 140.03 (C₇H₅FO⁺) M->F1 - CH₃• (15 Da) Alpha-Cleavage F3 m/z 127.04 (C₇H₄FO₂⁺) M->F3 - CO (28 Da) Neutral Loss F2 m/z 112.03 (C₆H₅FO⁺) F1->F2 - CO (28 Da)

Caption: Predicted fragmentation of 1-(2-Fluoro-5-hydroxyphenyl)ethanone in positive ESI mode.

  • Loss of a Methyl Radical (-CH₃•, 15 Da): This is a classic alpha-cleavage for ketones, resulting in a stable acylium ion at m/z 140.03 .[24]

  • Loss of Carbon Monoxide (-CO, 28 Da): A common fragmentation for phenolic compounds, leading to an ion at m/z 127.04 .

  • Sequential Loss: The fragment at m/z 140.03 can further lose carbon monoxide to produce a fragment at m/z 112.03 .

Predicted Fragmentation of [M-H]⁻ (m/z 153.04)

In negative mode, fragmentation is often initiated by the charge site at the deprotonated phenol.

G M [M-H]⁻ m/z 153.04 F1 m/z 138.01 (C₇H₃FO₂⁻) M->F1 - CH₃• (15 Da) Alpha-Cleavage F2 m/z 110.02 (C₆H₃FO⁻) F1->F2 - CO (28 Da)

Caption: Predicted fragmentation of 1-(2-Fluoro-5-hydroxyphenyl)ethanone in negative ESI mode.

  • Loss of a Methyl Radical (-CH₃•, 15 Da): Similar to the positive mode, alpha-cleavage is a highly probable pathway, yielding a stable phenoxide-acyl ion at m/z 138.01 .

  • Sequential Loss: This m/z 138.01 ion can subsequently lose carbon monoxide to form an ion at m/z 110.02 .

By combining the high-resolution precursor ion data with the logical fragmentation patterns observed in the MS/MS spectra, a confident and unambiguous structural identification of 1-(2-Fluoro-5-hydroxyphenyl)ethanone can be achieved.

References

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  • National Institutes of Health (NIH). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • ChemBK. 1-(5-FLUORO-2-HYDROXY-PHENYL)ETHANONE - Physico-chemical Properties. [Link]

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  • PubChem. o-Fluoroacetophenone. [Link]

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Foundational

A Comprehensive Technical Guide to 1-(5-Fluoro-2-hydroxyphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth analysis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone, a key chemical intermediate in the pharmaceutical industry. We will explore its chemical identity, physicochemical properties, established...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone, a key chemical intermediate in the pharmaceutical industry. We will explore its chemical identity, physicochemical properties, established synthesis protocols, and critical applications, particularly its role as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound.

Chemical Identity and Nomenclature

The compound of interest is systematically named 1-(5-Fluoro-2-hydroxyphenyl)ethanone according to IUPAC nomenclature. It is crucial to note the correct substitution pattern, as it is sometimes mistakenly referred to with transposed locants. This aromatic ketone is also known by several synonyms, including 2-acetyl-4-fluorophenol and 5'-Fluoro-2'-hydroxyacetophenone.[1][2]

IdentifierValue
IUPAC Name 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one[3]
CAS Number 394-32-1[4][5]
Molecular Formula C8H7FO2[4]
Molecular Weight 154.14 g/mol [4][5]
Canonical SMILES CC(=O)C1=C(C=C(C=C1)F)O
InChIKey KOFFXZYMDLWRHX-UHFFFAOYSA-N[3][6]

Physicochemical and Safety Profile

1-(5-Fluoro-2-hydroxyphenyl)ethanone is typically a light yellow to beige-brown crystalline solid at room temperature.[5][7] Its fluorine substituent imparts unique electronic properties that influence its reactivity and potential as a pharmacophore.

Table of Physicochemical Properties:

PropertyValueSource
Melting Point 56-58 °C[7]
Boiling Point 65-66 °C at 8 mmHg[7]
Appearance Light yellow to beige-brown crystals[7]
Solubility Soluble in organic solvents like ethanol, ether, and benzene[2]
Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. While a comprehensive GHS classification is not uniformly available across all sources, related compounds suggest that it should be handled with care. The primary hazards are associated with irritation and acute toxicity.

General Safety Recommendations:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][9] Keep the container tightly closed.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[10][11] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[11]

Synthesis Pathway: The Fries Rearrangement

The most common and industrially viable method for synthesizing 1-(5-Fluoro-2-hydroxyphenyl)ethanone is through the Fries rearrangement of 4-fluorophenyl acetate.[1][4][7] This intramolecular acylation reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

The causality behind this synthetic choice lies in its efficiency and the ready availability of the starting material, p-fluorophenol.[1] The reaction proceeds in two main stages: the initial acylation of the phenol followed by the Lewis acid-catalyzed rearrangement.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Fries Rearrangement A 4-Fluorophenol C 4-Fluorophenyl Acetate A->C Reaction B Acetyl Chloride B->C Reagent D 4-Fluorophenyl Acetate F 1-(5-Fluoro-2-hydroxyphenyl)ethanone D->F Rearrangement E Aluminum Chloride (AlCl3) E->F Catalyst

Caption: Workflow for the synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone.

Detailed Experimental Protocol

This protocol is a synthesized representation of established methods.[1][4]

Step 1: Preparation of 4-Fluorophenyl Acetate

  • To a three-neck flask charged with 4-Fluorophenol (1.0 eq), add a suitable solvent (e.g., dichloromethane) and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the flask.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure to yield crude 4-fluorophenyl acetate, which can often be used in the next step without further purification.

Step 2: Fries Rearrangement to 1-(5-Fluoro-2-hydroxyphenyl)ethanone

  • In a reaction flask, combine the crude 4-fluorophenyl acetate (1.0 eq) and anhydrous aluminum trichloride (3.0 eq). For a solvent-free approach, sodium chloride can be added to maintain a stirrable paste.[1]

  • Heat the mixture with stirring to 120-130 °C.[1][4] A large amount of acidic gas (HCl) will be evolved. Maintain this temperature for approximately 3 hours, or until gas evolution ceases.

  • Cool the reaction mixture to approximately 60 °C.

  • Slowly and cautiously quench the reaction by adding cold water or pouring the mixture onto ice with vigorous stirring.

  • The product will precipitate as a solid. Filter the crude product and wash with cold water until the filtrate is neutral.

  • The resulting solid can be dried. For higher purity, recrystallization or column chromatography can be performed. This procedure typically yields the final product as a light yellow solid with yields reported to be high (88-98%).[1][4]

Applications in Drug Development and Research

1-(5-Fluoro-2-hydroxyphenyl)ethanone is a valuable intermediate in medicinal chemistry due to the presence of three key functional groups: a ketone, a hydroxyl group, and a fluorine atom.[5] These features allow for a wide range of subsequent chemical modifications.

  • Scaffold for Beta-Blockers: It is widely recognized as a crucial intermediate for the synthesis of various β-receptor blockers (beta-blockers), a class of drugs used to manage cardiovascular diseases like hypertension and angina.[1]

  • Synthesis of Bioactive Molecules: The core structure is a scaffold for developing enzyme inhibitors and receptor ligands.[5] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.

  • Chalcone Derivatives: This compound is used in the preparation of fluorinated chalcone derivatives, which have shown potential as antifungal and anticancer agents.[12]

  • Organic Synthesis: In a broader context, it serves as a starting material for synthesizing more complex molecules, including flavones and chromones.[7][13]

Applications A 1-(5-Fluoro-2-hydroxyphenyl)ethanone B Pharmaceutical Intermediates A->B C Beta-Blockers B->C D Enzyme Inhibitors B->D E Antifungal Agents (Chalcones) B->E F Anticancer Agents (Chalcones) B->F

Caption: Key application areas for 1-(5-Fluoro-2-hydroxyphenyl)ethanone.

Conclusion

1-(5-Fluoro-2-hydroxyphenyl)ethanone is a chemical of significant industrial and academic interest. Its straightforward synthesis via the Fries rearrangement and its versatile chemical nature make it an indispensable building block in the pharmaceutical sector. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any scientist working with this compound to unlock its full potential in the discovery and development of new medicines.

References

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1 - BIOSYNCE. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • o-Fluoroacetophenone | C8H7FO | CID 96744 - PubChem. Available at: [Link]

  • 5-Fluoro-2-hydroxyacetophenone - NIST WebBook. Available at: [Link]

Sources

Exploratory

Biological activity of "1-(2-Fluoro-5-hydroxyphenyl)ethanone"

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(2-Fluoro-5-hydroxyphenyl)ethanone Authored by a Senior Application Scientist Abstract 1-(2-Fluoro-5-hydroxyphenyl)ethanone, a fluorinated derivative...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Authored by a Senior Application Scientist

Abstract

1-(2-Fluoro-5-hydroxyphenyl)ethanone, a fluorinated derivative of hydroxyacetophenone, represents a molecule of significant interest within medicinal chemistry and drug discovery. While direct biological studies on this specific isomer are not extensively documented in publicly accessible literature, a comprehensive analysis of its structural analogs and the broader class of hydroxyacetophenones allows for the formulation of a robust hypothesis regarding its potential bioactivity. This guide synthesizes available data on related compounds to project the pharmacological profile of 1-(2-Fluoro-5-hydroxyphenyl)ethanone. We will explore its probable synthetic pathways, predict its engagement with key biological targets, and provide detailed, field-proven experimental protocols for the validation of these hypotheses. The primary focus will be on its potential as an anti-inflammatory, antioxidant, and anticancer agent, grounded in the established structure-activity relationships of fluoro-substituted aromatic ketones.

Introduction and Molecular Profile

1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 2'-Fluoro-5'-hydroxyacetophenone, is an aromatic ketone. The strategic placement of a fluorine atom and a hydroxyl group on the phenyl ring is anticipated to confer unique physicochemical properties that can significantly influence its biological activity. The electron-withdrawing nature of fluorine can alter the acidity of the phenolic proton, impact metabolic stability, and influence binding interactions with protein targets. This guide provides a predictive analysis of these effects.

Table 1: Molecular Profile of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

PropertyValue
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Canonical SMILES CC(=O)C1=C(C=C(C=C1)O)F
Predicted LogP 1.5 - 2.0
Hydrogen Bond Donors 1 (phenolic hydroxyl)
Hydrogen Bond Acceptors 2 (carbonyl oxygen, fluorine)

Proposed Synthesis via Fries Rearrangement

The synthesis of hydroxyacetophenones is commonly achieved through the Fries rearrangement of the corresponding phenyl acetate. This electrophilic substitution reaction is a reliable method for acylating phenols. For 1-(2-Fluoro-5-hydroxyphenyl)ethanone, a plausible synthetic route would start from 4-fluorophenol.

Causality Behind Experimental Choices:

The choice of the Fries rearrangement is based on its high efficiency for this class of compounds. The reaction proceeds via acylation of the starting phenol to form an ester, followed by an intramolecular rearrangement catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to yield the ortho and para hydroxyacetophenone isomers. The regioselectivity can be influenced by reaction temperature; lower temperatures often favor the para product, while higher temperatures can increase the yield of the ortho product.

Detailed Step-by-Step Protocol:
  • Esterification: To a solution of 4-fluorophenol in a suitable aprotic solvent (e.g., dichloromethane), add acetyl chloride or acetic anhydride dropwise at 0°C. The reaction is typically performed in the presence of a mild base like pyridine or triethylamine to neutralize the HCl byproduct.

  • Reaction Monitoring: Monitor the formation of 4-fluorophenyl acetate using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluorophenyl acetate.

  • Fries Rearrangement: Add anhydrous aluminum chloride to the 4-fluorophenyl acetate. The reaction can be performed without a solvent or in a high-boiling inert solvent like nitrobenzene. Heat the mixture to promote the rearrangement.[1][2]

  • Isomer Separation: The rearrangement will likely produce a mixture of isomers, primarily 1-(5-fluoro-2-hydroxyphenyl)ethanone and the desired 1-(2-fluoro-5-hydroxyphenyl)ethanone. Separation of these isomers can be achieved using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Purification 4-Fluorophenol 4-Fluorophenol Esterification Esterification 4-Fluorophenol->Esterification Acetyl Chloride Acetyl Chloride Acetyl Chloride->Esterification 4-Fluorophenyl Acetate 4-Fluorophenyl Acetate Esterification->4-Fluorophenyl Acetate Rearrangement Rearrangement 4-Fluorophenyl Acetate->Rearrangement Isomer Mixture Isomer Mixture Rearrangement->Isomer Mixture Chromatography Chromatography Isomer Mixture->Chromatography Target Compound 1-(2-Fluoro-5-hydroxyphenyl)ethanone Chromatography->Target Compound

Caption: Proposed workflow for the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of its isomers and related compounds, we can predict several key biological activities for 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Anti-Inflammatory Activity via COX-2 Inhibition

Hydroxyacetophenone derivatives are known to possess anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[3] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.

Hypothesized Mechanism: The phenolic hydroxyl and acetyl groups are critical pharmacophoric features. The compound likely acts as a competitive inhibitor at the active site of COX-2. The fluorine atom at the ortho position may enhance this activity by increasing the acidity of the neighboring hydroxyl group, potentially leading to stronger hydrogen bonding interactions with residues in the enzyme's active site.

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target Compound 1-(2-Fluoro-5- hydroxyphenyl)ethanone Target Compound->COX-2 Enzyme Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway by the target compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is designed to quantify the inhibitory effect of the compound on COX-2 activity.

  • Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe, inhibitor (test compound), positive control (e.g., Celecoxib).

  • Preparation of Solutions: Prepare a stock solution of the test compound in DMSO. Serially dilute to create a range of concentrations for IC₅₀ determination.

  • Assay Procedure: a. In a 96-well plate, add the COX-2 enzyme to a reaction buffer. b. Add the test compound at various concentrations (and controls: DMSO for negative, Celecoxib for positive). c. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding arachidonic acid. e. Incubate for a further period (e.g., 10 minutes) at 37°C. f. Stop the reaction and measure the product formation using a suitable detection method (e.g., measuring prostaglandin E2 levels via ELISA or a coupled colorimetric reaction).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antioxidant Activity

Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The parent compound, 4-hydroxyacetophenone, exhibits antioxidant properties.[4]

Hypothesized Mechanism: The 5-hydroxyl group of 1-(2-Fluoro-5-hydroxyphenyl)ethanone is expected to be the primary site of antioxidant activity. Upon donating a hydrogen atom to a radical, it forms a stable phenoxyl radical, resonance-stabilized by the aromatic ring. The ortho-fluoro substituent may modulate this activity by influencing the bond dissociation energy of the O-H bond.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable method to assess in vitro antioxidant capacity.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compound, positive control (e.g., Ascorbic Acid or Trolox).

  • Procedure: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). b. Prepare various concentrations of the test compound in methanol. c. In a 96-well plate, add a fixed volume of the DPPH solution to each well. d. Add the test compound solutions to the wells. e. Incubate the plate in the dark at room temperature for 30 minutes. f. Measure the absorbance at ~517 nm using a microplate reader. The purple DPPH radical is reduced to the yellow diphenylpicrylhydrazine.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.

Anticancer and Cytotoxic Potential

The isomeric compound, 1-(5-fluoro-2-hydroxyphenyl)ethanone, is studied for its potential anticancer properties.[5] Furthermore, many fluorinated chalcones and related phenolic ketones exhibit cytotoxicity against various cancer cell lines.

Hypothesized Mechanism: The potential for anticancer activity is broad and could involve multiple mechanisms, including:

  • Enzyme Inhibition: Inhibition of kinases or other enzymes crucial for cancer cell proliferation.

  • Induction of Apoptosis: Triggering programmed cell death through intrinsic or extrinsic pathways.

  • Farnesoid X Receptor (FXR) Antagonism: Hydroxyacetophenone derivatives have been identified as FXR antagonists.[6] Dysregulation of FXR signaling is implicated in some cancers, and antagonism could be a therapeutic strategy.

G SAR Structure-Activity Relationship (SAR) Logic Isomer Position Matters Fluorine at C5 (ortho to OH) Leads to use as β-blocker intermediate Fluorine at C4 (meta to OH) Leads to anti-inflammatory chalcones Fluorine at C2 (ortho to Acetyl) Predicted to modulate acidity of adjacent groups, potentially enhancing binding affinity. 2-Fluoro Isomer (Target) 2-Fluoro Isomer (Target) SAR:f4->2-Fluoro Isomer (Target) 5-Fluoro Isomer 5-Fluoro Isomer 5-Fluoro Isomer->SAR:f2 4-Fluoro Isomer 4-Fluoro Isomer 4-Fluoro Isomer->SAR:f3

Caption: The influence of fluorine's position on predicted biological activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO). Include a positive control like Doxorubicin. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 1-(2-Fluoro-5-hydroxyphenyl)ethanone is pending, a strong, scientifically-grounded hypothesis can be constructed based on its structural similarity to other bioactive fluoro-hydroxyacetophenones. The most promising predicted activities are anti-inflammatory (via COX-2 inhibition), antioxidant, and cytotoxic effects against cancer cells. The unique ortho-fluoro substitution relative to the acetyl group is a key structural feature that warrants investigation, as it may confer novel or enhanced potency compared to its isomers.

Future research should focus on the unambiguous synthesis and purification of this isomer, followed by a systematic screening using the protocols detailed in this guide. Further studies could explore its potential as a tyrosinase inhibitor for dermatological applications[7] or as a modulator of other enzyme systems where hydroxyacetophenones have shown activity.[8]

References

  • PubMed. (2014). Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. Retrieved from [Link]

  • ACS Omega. (2025). 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tyrosinase Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of hydroxyacetophenones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. Retrieved from [Link]

  • Regimen Lab. (n.d.). Hydroxy acetophenone. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. Retrieved from [Link]

  • Wikipedia. (n.d.). Piceol. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Strategic Use of 1-(2-Fluoro-5-hydroxyphenyl)ethanone in Modern Synthesis

Abstract 1-(2-Fluoro-5-hydroxyphenyl)ethanone, a strategically substituted aromatic ketone, has emerged as a pivotal starting material in the synthesis of complex bioactive molecules. Its unique arrangement of functional...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Fluoro-5-hydroxyphenyl)ethanone, a strategically substituted aromatic ketone, has emerged as a pivotal starting material in the synthesis of complex bioactive molecules. Its unique arrangement of functional groups—a ketone, a phenol, and a fluorine atom—offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth analysis of this compound, delineating its core physicochemical properties and exploring its application in advanced organic synthesis, with a particular focus on the construction of heterocyclic scaffolds relevant to drug discovery. We will dissect key synthetic transformations, provide detailed, field-proven protocols, and offer mechanistic insights to empower researchers in leveraging this valuable building block for the development of novel chemical entities.

Introduction: The Profile of a Versatile Building Block

1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 5'-Fluoro-2'-hydroxyacetophenone, is a crystalline solid at room temperature.[1][2] The strategic placement of its functional groups makes it an attractive starting point for medicinal chemists. The hydroxyl group offers a handle for O-alkylation or O-arylation, the ketone is primed for condensation and cyclization reactions, and the fluorine atom can modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final compounds, a common strategy in modern drug design.[3]

Table 1: Physicochemical Properties of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

PropertyValueReference(s)
CAS Number 133059-44-6[4][5][6]
Molecular Formula C₈H₇FO₂[7]
Molecular Weight 154.14 g/mol [7]
Appearance Light yellow to beige-brown crystalline solid[1][2][7]
Melting Point 56-58 °C[7]
Boiling Point 65-66 °C at 8 mmHg[7]

The presence of these functionalities in a single, readily available molecule allows for the efficient construction of diverse molecular architectures, particularly heterocyclic systems that form the core of many pharmaceuticals.

Core Synthetic Applications: Building Heterocyclic Scaffolds

The true utility of 1-(2-Fluoro-5-hydroxyphenyl)ethanone is demonstrated in its conversion to more complex structures. Acetophenones are classical precursors for a variety of heterocycles, including pyrazoles, which are prominent motifs in medicinal chemistry, exhibiting a wide range of biological activities.[8][9][10]

2.1. Synthesis of Substituted Pyrazoles: A Case Study

Pyrazoles are a class of heterocyclic compounds frequently found in approved drugs due to their diverse biological activities, including anti-inflammatory, analgesic, and antidiabetic properties.[8][9] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. Starting from an acetophenone like 1-(2-Fluoro-5-hydroxyphenyl)ethanone, a common and efficient route involves the initial formation of an enaminone intermediate.[8]

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Final Product start_node 1-(2-Fluoro-5-hydroxyphenyl)ethanone enaminone Intermediate Enaminone start_node->enaminone Condensation with DMF-DMA pyrazole Substituted Pyrazole Product enaminone->pyrazole Cyclocondensation with Hydrazine

Detailed Experimental Protocol: Two-Step Pyrazole Synthesis

This protocol is adapted from established methodologies for synthesizing pyrazoles from acetophenones.[8][11]

Step 1: Synthesis of the Intermediate Enaminone

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(2-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq) in an appropriate solvent such as toluene or DMF.

  • Reaction Initiation: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 120-170°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).[8] The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The intermediate enaminone may precipitate. If not, the solvent can be removed under reduced pressure. The crude product is often used directly in the next step without further purification.

Causality and Insights: DMF-DMA serves as both a reagent and a water scavenger. It condenses with the ketone's alpha-methyl group and eliminates dimethylamine and methanol to form the reactive β-dimethylamino enone intermediate. The high temperature is necessary to drive this condensation.

Step 2: Cyclocondensation to Form the Pyrazole Ring

  • Reagent Preparation: Dissolve the crude enaminone from Step 1 in a protic solvent like ethanol or acetic acid.

  • Reaction Initiation: Add hydrazine hydrate (NH₂NH₂·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) (1.2 - 3.0 eq) dropwise to the solution at room temperature.[8] An exotherm may be observed.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux for 2-6 hours. Monitor the disappearance of the enaminone intermediate by TLC.

  • Work-up and Isolation: Cool the reaction mixture. The pyrazole product may precipitate and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the final substituted pyrazole.

Trustworthiness - A Self-Validating System:

  • Reaction Monitoring: TLC analysis at each stage is critical. For Step 1, a new, more polar spot for the enaminone should appear. For Step 2, this spot should be consumed and a new product spot should form.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the enaminone's vinyl protons and the appearance of characteristic pyrazole ring proton signals in the NMR spectrum would confirm a successful cyclization.

G cluster_A Step A: Nucleophilic Attack cluster_B Step B: Elimination cluster_C Step C: Cyclization & Aromatization Enaminone Enaminone Intermediate1 Zwitterionic Intermediate Enaminone->Intermediate1 Hydrazine attacks β-carbon Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 Elimination of Dimethylamine Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular attack on ketone Pyrazole Final Pyrazole Product Intermediate3->Pyrazole Dehydration (Aromatization)

Strategic Considerations: The Role of the Fluoro and Hydroxyl Groups

The peripheral functional groups on the 1-(2-fluoro-5-hydroxyphenyl) scaffold are not mere spectators; they are critical for subsequent derivatization and for tuning the final molecule's properties.

  • Phenolic Hydroxyl Group: This group is a versatile handle. It can be alkylated under standard Williamson ether synthesis conditions (a base like K₂CO₃ and an alkyl halide in a polar aprotic solvent like acetone or DMF) to introduce a vast array of side chains. This is a common strategy to explore the structure-activity relationship (SAR) of a new compound series by probing different pockets of a biological target.

  • Fluorine Atom: The ortho-fluoro substituent has a profound electronic impact. Its electron-withdrawing nature can influence the acidity of the neighboring phenolic proton and the reactivity of the aromatic ring. In the context of drug development, fluorine substitution is a well-established tactic to enhance metabolic stability by blocking potential sites of oxidative metabolism and to improve binding affinity through favorable electrostatic interactions.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.[12]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

1-(2-Fluoro-5-hydroxyphenyl)ethanone is more than just a chemical intermediate; it is a strategic platform for the efficient synthesis of high-value compounds. Its trifunctional nature provides chemists with multiple avenues for derivatization, enabling the rapid generation of compound libraries for screening in drug discovery programs.[3][13] The methodologies discussed, particularly the robust synthesis of pyrazole cores, highlight its utility. As synthetic methodologies continue to advance, particularly in areas like flow chemistry and catalytic C-H activation, the applications for this versatile building block are poised to expand even further, solidifying its role in the development of the next generation of therapeutics.[8][9]

References
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

  • Synthesis of Pyrazoles from Acetophenones in Flow. Biotech Spain. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information (PMC - NIH). [Link]

  • What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? Parle Industrie. [Link]

  • The Approach of the Reaction of Acetophenone N‐Tosylhydrazones with Acetylene Gas. ResearchGate. [Link]

  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains : Jurnal Ilmiah Kefarmasian. [Link]

  • Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [Link]

  • Understanding 4-Bromo-3-fluorobenzonitrile: A Key Intermediate for. Chem Thinker. [Link]

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. BIOSYNCE. [Link]

  • Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. MDPI. [Link]

  • Total synthesis and development of bioactive natural products. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. The Synthesis of Five and Six Membered Heterocyclic Spiro Derivatives. MDPI. [Link]

  • Research in the Field of Drug Design and Development. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information (PMC - NIH). [Link]

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Exploratory

"1-(2-Fluoro-5-hydroxyphenyl)ethanone" solubility

An In-Depth Technical Guide to the Solubility of 1-(2-Fluoro-5-hydroxyphenyl)ethanone for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical gui...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(2-Fluoro-5-hydroxyphenyl)ethanone for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-(2-fluoro-5-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of direct solubility data for this specific isomer, this document emphasizes the fundamental principles and methodologies for determining its solubility profile. It offers a detailed examination of the compound's physicochemical properties, theoretical considerations influencing its solubility, and robust experimental protocols for empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools and insights to effectively work with this compound, ensuring data integrity and advancing research and development objectives.

Introduction: The Significance of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS No. 145300-04-5) is an aromatic ketone that serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structural features, including a fluorine atom, a hydroxyl group, and a ketone moiety, make it a versatile precursor for a wide range of biologically active molecules. The solubility of this compound is a critical parameter that influences its reaction kinetics, purification, formulation, and bioavailability. A thorough understanding of its solubility in various solvent systems is therefore paramount for its effective application in drug discovery and development.

This guide will delve into the known physicochemical properties of 1-(2-fluoro-5-hydroxyphenyl)ethanone and its closely related isomer, 1-(5-fluoro-2-hydroxyphenyl)ethanone, to build a comprehensive solubility profile. It will further provide detailed experimental protocols for researchers to determine its solubility in-house, ensuring accurate and reproducible results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(2-fluoro-5-hydroxyphenyl)ethanone is essential for predicting and interpreting its solubility. Below is a summary of its known properties, with data for its isomer, 1-(5-fluoro-2-hydroxyphenyl)ethanone, provided for comparative context.

Property1-(2-Fluoro-5-hydroxyphenyl)ethanone1-(5-Fluoro-2-hydroxyphenyl)ethanoneData Source
CAS Number 145300-04-5394-32-1[1]
Molecular Formula C₈H₇FO₂C₈H₇FO₂[1][2]
Molecular Weight 154.14 g/mol 154.14 g/mol [1][2]
Appearance White to off-white solidLight yellow to beige-brown crystals[1][2]
Melting Point Not available56-58 °C[1][3]
Boiling Point Not available65-66 °C @ 8 mmHg[1][4][3]
pKa (predicted) 9.16 ± 0.1810.17 ± 0.18[1][2]
Water Solubility Data not available0.68 g/L[1][5]
Organic Solvent Solubility Data not availableSoluble in ethanol, ether, and benzene

Note: The solubility data presented for 1-(5-fluoro-2-hydroxyphenyl)ethanone should be used as an estimation for 1-(2-fluoro-5-hydroxyphenyl)ethanone with caution. While structurally similar, the different positions of the fluorine and hydroxyl groups can influence intermolecular interactions and, consequently, solubility.

Theoretical Framework for Solubility

The solubility of 1-(2-fluoro-5-hydroxyphenyl)ethanone is governed by the interplay of its functional groups and the properties of the solvent. The following factors are key determinants of its solubility profile:

  • Hydrogen Bonding: The presence of a hydroxyl group allows the molecule to act as both a hydrogen bond donor and acceptor. The ketone's carbonyl group can also act as a hydrogen bond acceptor. This suggests good solubility in protic solvents like water and alcohols.

  • Polarity: The fluorine atom and the carbonyl group introduce significant polarity to the molecule. This enhances its solubility in polar solvents.

  • Aromatic Ring: The phenyl ring is nonpolar and will contribute to solubility in nonpolar organic solvents through van der Waals interactions.

  • pH: The phenolic hydroxyl group is weakly acidic (predicted pKa ≈ 9.16)[2]. Therefore, in basic solutions with a pH above its pKa, the hydroxyl group will deprotonate to form a phenoxide ion. This ionic form will be significantly more soluble in aqueous solutions.

  • Temperature: Generally, for solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

The interplay of these factors can be visualized in the following diagram:

Solubility Solubility of 1-(2-Fluoro-5-hydroxyphenyl)ethanone H_Bonding Hydrogen Bonding (Hydroxyl & Carbonyl) Solubility->H_Bonding Influenced by Polarity Molecular Polarity (Fluorine & Carbonyl) Solubility->Polarity Influenced by Aromatic_Ring Aromatic Ring (Nonpolar Character) Solubility->Aromatic_Ring Influenced by pH pH of Solution (Phenolic Acidity) Solubility->pH Influenced by

Caption: Factors influencing the solubility of 1-(2-fluoro-5-hydroxyphenyl)ethanone.

Experimental Determination of Solubility

Given the absence of extensive published solubility data, empirical determination is necessary. The following is a robust, self-validating protocol for determining the solubility of 1-(2-fluoro-5-hydroxyphenyl)ethanone in various solvents.

Equilibrium Solubility Method (Shake-Flask)

This method is the gold standard for determining thermodynamic solubility.

Protocol:
  • Preparation: Prepare saturated solutions by adding an excess of solid 1-(2-fluoro-5-hydroxyphenyl)ethanone to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile, acetone, dichloromethane, and relevant buffer solutions).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Analytical Method: HPLC-UV

A reliable HPLC-UV method is crucial for accurate quantification.

Suggested HPLC Conditions:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a peak maximum should be chosen).

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of 1-(2-fluoro-5-hydroxyphenyl)ethanone.

Start Start: Excess Solid in Solvent Equilibration Equilibration (Constant Temp. & Agitation) Start->Equilibration Phase_Separation Phase Separation (Centrifugation) Equilibration->Phase_Separation Sampling Supernatant Sampling Phase_Separation->Sampling Dilution Dilution Sampling->Dilution Analysis HPLC-UV Analysis Dilution->Analysis Calculation Solubility Calculation Analysis->Calculation End End: Solubility Value Calculation->End

Caption: Experimental workflow for equilibrium solubility determination.

Safety and Handling

1-(2-Fluoro-5-hydroxyphenyl)ethanone is classified as harmful if swallowed and causes skin and serious eye irritation[2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for the compound.

Conclusion

While direct solubility data for 1-(2-fluoro-5-hydroxyphenyl)ethanone is not widely available, this guide provides a comprehensive framework for its determination and understanding. By leveraging the physicochemical properties of the compound and its isomers, and by employing robust experimental protocols, researchers can confidently and accurately characterize its solubility profile. This essential data will facilitate the effective use of this important synthetic intermediate in the advancement of pharmaceutical research and development.

References

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. BIOSYNCE. [Link]

  • SAFETY DATA SHEET - 5''-Fluoro-2''-hydroxyacetophenone. Fisher Scientific. [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, with a Focus on Boiling Point Determination

Abstract Introduction and Physicochemical Profile 1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 2'-Fluoro-5'-hydroxyacetophenone, is an aromatic ketone featuring a fluorine atom and a hydroxyl group on the phenyl r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Physicochemical Profile

1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 2'-Fluoro-5'-hydroxyacetophenone, is an aromatic ketone featuring a fluorine atom and a hydroxyl group on the phenyl ring. These functional groups impart unique electronic and physical properties that are critical for its application as a synthetic intermediate. A thorough understanding of its boiling point is essential for developing purification protocols such as distillation, for assessing its volatility, and for ensuring safe handling and storage.

An isomer of this compound, 1-(5-Fluoro-2-hydroxyphenyl)ethanone (CAS RN: 394-32-1), has more readily available data, with a reported boiling point of 65-66 °C at a reduced pressure of 8 mmHg[1][2][3]. While useful for comparison, direct extrapolation to the 2-fluoro isomer is not advisable due to differences in intramolecular interactions.

Table 1: Physicochemical Properties of 1-(2-Fluoro-5-hydroxyphenyl)ethanone and a Key Isomer

Property1-(2-Fluoro-5-hydroxyphenyl)ethanone1-(5-Fluoro-2-hydroxyphenyl)ethanone (Isomer)Data Source
CAS Number 145300-04-5394-32-1[4][5]
Molecular Formula C₈H₇FO₂C₈H₇FO₂[4][5]
Molecular Weight 154.14 g/mol 154.14 g/mol [4][5]
Melting Point 97 °C56-58 °C[2][4]
Boiling Point Not Experimentally Determined65-66 °C @ 8 mmHg[1][2][6]
Predicted B.P. Not Available~216-218 °C (Atmospheric)[7]
Predicted B.P. (Joback) Not Available547.86 K (274.71 °C)[8]

Note: Predicted boiling points can vary significantly based on the computational method used.[9][10][11]

Theoretical Analysis of Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure[12]. This property is fundamentally dictated by the strength of intermolecular forces (IMFs) that must be overcome for molecules to transition from the liquid to the gaseous phase.

Key Intermolecular Forces in 1-(2-Fluoro-5-hydroxyphenyl)ethanone

The molecular structure of 1-(2-Fluoro-5-hydroxyphenyl)ethanone allows for several types of intermolecular interactions, the combination of which results in a relatively high boiling point.

  • Hydrogen Bonding: The primary contributor to the elevated boiling point is the phenolic hydroxyl (-OH) group. The highly electronegative oxygen atom creates a significant partial positive charge on the hydrogen atom, allowing it to form strong hydrogen bonds with the oxygen atoms of neighboring molecules[13][14][15]. This creates a network of associated molecules that requires substantial energy to disrupt[14][16].

  • Dipole-Dipole Interactions: The carbonyl group (C=O) of the ethanone moiety and the carbon-fluorine (C-F) bond are both highly polar. These permanent dipoles lead to electrostatic attractions between molecules, further increasing the energy required for vaporization.

  • London Dispersion Forces: These temporary, induced-dipole attractions exist in all molecules. As the size of the molecule and the number of electrons increase, so does the strength of these forces[17]. The aromatic ring contributes significantly to the surface area available for these interactions.

The presence of the fluorine atom ortho to the ethanone group and meta to the hydroxyl group also introduces intramolecular effects. It is plausible that intramolecular hydrogen bonding could occur between the hydroxyl proton and the fluorine atom or the carbonyl oxygen, which could slightly reduce the extent of intermolecular hydrogen bonding and thus subtly influence the boiling point compared to its isomers.

G Key Intermolecular Forces cluster_0 Molecule A cluster_1 Molecule B A 1-(2-Fluoro-5-hydroxyphenyl)ethanone B 1-(2-Fluoro-5-hydroxyphenyl)ethanone A->B Hydrogen Bonding (O-H···O=C) A->B Dipole-Dipole (C=O, C-F) A->B Dispersion Forces (Aromatic Rings)

Caption: Dominant intermolecular forces contributing to the boiling point.

Boiling Point Prediction Methodologies

In the absence of experimental data, computational methods provide a valuable estimate. Quantitative Structure-Property Relationship (QSPR) models are frequently employed for this purpose[9][10][11]. These models use molecular descriptors—numerical representations of a molecule's structure—to build a mathematical relationship with a known physical property, like the boiling point.

For the isomer, 1-(5-Fluoro-2-hydroxyphenyl)ethanone, the Joback method, a group-contribution approach, predicts a boiling point of 547.86 K (274.71 °C)[8]. While this specific prediction is for the isomer, it underscores the expectation that these substituted phenols are high-boiling compounds at atmospheric pressure. Such high temperatures can often lead to decomposition, making distillation under reduced pressure the preferred method for purification and boiling point determination.

Experimental Protocol for Boiling Point Determination

Given the high predicted boiling point, an experimental determination should be conducted under reduced pressure to prevent thermal degradation. The Thiele tube method is a reliable microscale technique for this purpose.[18]

Objective

To accurately determine the boiling point of 1-(2-Fluoro-5-hydroxyphenyl)ethanone using a microscale capillary method in a Thiele tube.

Materials and Apparatus
  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone sample (solid, requires melting)

  • Thiele tube

  • High-temperature heating oil (e.g., mineral oil or silicone oil)

  • High-range thermometer (-10 to 400 °C)

  • Small-diameter test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or hot plate)

  • Safety glasses, lab coat, and appropriate gloves

Step-by-Step Procedure
  • Sample Preparation: Place a small amount of the solid 1-(2-Fluoro-5-hydroxyphenyl)ethanone into the small test tube. Heat the tube gently to melt the solid, filling the tube to a depth of approximately 1-2 cm.

  • Capillary Insertion: Place the capillary tube, with its open end down, into the liquid sample in the test tube.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. Ensure the sample is level with the thermometer's bulb.

  • Thiele Tube Setup: Insert the thermometer and sample assembly into the Thiele tube, ensuring the heating oil level is above the top of the sample but below the top of the test tube.

  • Heating: Begin gently heating the side arm of the Thiele tube[18]. The design of the tube will ensure uniform heat distribution via convection currents.

  • Observation (First Stage): As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • Identifying the Boiling Point: When the boiling point is reached, the vapor pressure of the liquid will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the inverted capillary tube[19]. Note this preliminary temperature.

  • Cooling and Final Reading: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the precise boiling point of the liquid at the current atmospheric pressure[18][19].

  • Record Pressure: Record the ambient barometric pressure, as boiling point is pressure-dependent.

G Workflow: Boiling Point Determination via Thiele Tube A Prepare Sample: Melt solid in test tube B Insert inverted capillary tube A->B C Assemble: Attach sample to thermometer B->C D Place assembly in Thiele tube C->D E Heat side arm of Thiele tube D->E F Observe for rapid, continuous bubbling E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters capillary G->H I Record Barometric Pressure H->I

Caption: Experimental workflow for microscale boiling point determination.

Conclusion

While the precise atmospheric boiling point of 1-(2-Fluoro-5-hydroxyphenyl)ethanone has not been empirically established in public literature, a strong theoretical foundation predicts a high value due to significant intermolecular forces, dominated by hydrogen bonding. Its structural isomer, 1-(5-Fluoro-2-hydroxyphenyl)ethanone, boils at 65-66 °C under reduced pressure (8 mmHg), suggesting that the title compound will also require vacuum distillation for purification. The provided experimental protocol offers a robust and material-sparing method for the accurate determination of its boiling point. This foundational data is critical for the effective and safe utilization of this compound in advanced chemical and pharmaceutical applications.

References

  • Katritzky, A. R., et al. (2002). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. Available at: [Link]

  • CK-12 Foundation. (2025). Physical Properties of Alcohols and Phenols. Available at: [Link]

  • Liu, H., et al. (2012). Prediction of boiling points of organic compounds by QSPR tools. PubMed. Available at: [Link]

  • Ashrafi, A., et al. (2011). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry. Available at: [Link]

  • Myrdal, P. B., & Yalkowsky, S. H. (1997). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Semantic Scholar. (n.d.). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Available at: [Link]

  • Khan Academy India. (2025). Physical properties of alcohols and phenols. YouTube. Available at: [Link]

  • Cheméo. (n.d.). 5-Fluoro-2-hydroxyacetophenone. Available at: [Link]

  • BIOSYNCE. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. Available at: [Link]

  • University Experiment Guide. (n.d.). Determination of Boiling Points. Available at: [Link]

  • All 'bout Chemistry. (2021). Phenols- video 2 Physical properties ( Hydrogen Bonding, solubility and boiling point). YouTube. Available at: [Link]

  • JoVE. (2020). Video: Boiling Points - Procedure. Available at: [Link]

  • Quora. (2020). Why does the boiling point of fluorinated benzenes DECREASE as more fluorine atoms are substituted on Benzene? Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Melting and boiling points of benzene and fluorobenzene. Available at: [Link]

  • University Experiment Guide. (n.d.). Experiment name / Determination of Boiling point Purpose. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.2 Properties of Alcohols and Phenols. Available at: [Link]

  • Horsley, T. (n.d.). Inquiry Project: The effect of replacing hydrogens in linear alkanes with fluorine. Available at: [Link]

  • NIST. (n.d.). 5-Fluoro-2-hydroxyacetophenone. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Available at: [Link]

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Exploratory

A Comprehensive Technical Guide to the Safe Handling and Use of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS No: 145300-04-5)...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS No: 145300-04-5). As a key building block in pharmaceutical synthesis, understanding its chemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond standard safety data sheets to provide context, scientific rationale, and actionable protocols grounded in established safety principles.

Compound Profile and Significance

1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 2'-Fluoro-5'-hydroxyacetophenone, is a fluorinated aromatic ketone. Its structural features make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, making this a compound of high interest in medicinal chemistry. However, the same reactive functional groups—a ketone, a phenol, and a fluorinated ring—necessitate a rigorous approach to its handling.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₈H₇FO₂[1][2]
Molecular Weight 154.14 g/mol [1][2][3]
Appearance White to Gray to Brown powder/crystal; Beige solid[1][4]
Melting Point 56 - 58 °C (132.8 - 136.4 °F)[1][4]
Water Solubility 0.68 g/L (Slightly soluble)[1][4]
Storage Temperature Room Temperature, Inert Atmosphere[2][4]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(2-Fluoro-5-hydroxyphenyl)ethanone is classified with multiple hazards that demand careful management.[1][5]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][5]

  • Skin Irritation (Category 2): Causes skin irritation.[1][5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][5]

The signal word for this compound is "Warning" .[1][4]

The "Why" Behind the Hazards

The irritant nature of this compound can be attributed to its phenolic hydroxyl group and the overall reactivity of the molecule. Phenolic compounds are known to be acidic and can denature proteins upon contact with skin and mucous membranes, leading to irritation. The fine, dusty nature of the solid chemical increases the risk of inhalation, where it can irritate the sensitive tissues of the respiratory tract.[5] Ingestion can lead to systemic effects, hence the acute toxicity warning.[1]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is the primary barrier between the researcher and chemical exposure. A comprehensive PPE strategy is non-negotiable and must be adhered to at all times when handling this compound.

  • Eye and Face Protection: Chemical splash-resistant safety goggles are mandatory.[6] For operations with a higher risk of splashing or dust generation (e.g., weighing, transferring large quantities), a face shield should be worn in addition to goggles.[7] This dual protection is critical to prevent severe eye irritation.[1]

  • Hand Protection: Disposable nitrile gloves are the standard recommendation for providing short-term protection against a broad range of chemicals.[7][8] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Gloves should be changed immediately upon known contact with the chemical. Never reuse disposable gloves. The causality here relates to preventing direct dermal contact, which is a primary route of exposure leading to skin irritation.[1]

  • Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin from accidental contact.[7][8] Long pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[7] Clothing made from natural fibers like cotton is preferable to synthetic materials which can melt and adhere to the skin in case of a fire.[7]

  • Respiratory Protection: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required, which necessitates a formal respiratory protection program including fit testing and training.[1][7]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential for mitigating risks.

Handling Workflow

The following workflow is designed to minimize exposure and prevent accidental release.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate & Clear Work Area in Fume Hood gather_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->gather_ppe gather_mats Assemble All Necessary Equipment & Reagents gather_ppe->gather_mats weigh Weigh Compound in Hood on a Draft Shield gather_mats->weigh transfer Carefully Transfer Solid Using Spatula weigh->transfer dissolve Add to Solvent with Gentle Agitation transfer->dissolve decontaminate Decontaminate Glassware & Work Surfaces dissolve->decontaminate dispose_waste Dispose of Contaminated Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE Correctly (Gloves Last) dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safely Handling 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Step-by-Step Protocol:

  • Preparation: Always work in a well-ventilated area, preferably a chemical fume hood.[9][10] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][9] Use non-sparking tools for transfers.[9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[4][11] Wash hands thoroughly after handling the compound, even if gloves were worn.[4][10]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5][9]

Storage Conditions

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Store in a tightly closed container.[9][10] This prevents exposure to moisture and air.

  • Location: Keep in a dry, cool, and well-ventilated place.[1][9]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[8]

  • Security: For larger quantities, consider storing in a locked cabinet to control access.[9][10]

Emergency Procedures: A Logic-Driven Response

In the event of an exposure or spill, a rapid and correct response is crucial.

First-Aid Measures
Exposure RouteProtocolRationale
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5][11]Rapid irrigation is essential to dilute and remove the irritant, minimizing damage to the cornea and other sensitive eye tissues.
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists.[1][5][11]Thorough washing removes the chemical from the skin surface, preventing further irritation and potential systemic absorption.
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[5][9]Moving to fresh air removes the individual from the source of exposure. Medical attention is needed to address respiratory irritation.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[1][5]Inducing vomiting can cause further damage to the esophagus. Immediate medical consultation is required due to the compound's acute oral toxicity.
Accidental Release Measures

A structured response to a spill contains the hazard and protects personnel.

G spill Accidental Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain Spill with Inert Material (e.g., Vermiculite, Sand) ppe->contain collect Sweep Up Contained Material into a Labeled Waste Container contain->collect clean Clean Spill Area with Soap & Water collect->clean dispose Dispose of Waste According to Institutional & Local Regulations clean->dispose

Caption: Logical Flowchart for Accidental Spill Response.

Protocol:

  • Personal Precautions: Avoid dust formation. Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.[9][10]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[9] For a solid spill, carefully sweep up the material.[1]

  • Clean-up: Collect the spilled material and place it into a suitable, labeled container for disposal.[9][10]

  • Environmental Precautions: Do not let the product enter drains or waterways.[10]

Fire-Fighting and Disposal

  • Fire-Fighting Measures: In case of a fire, use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[1][9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][10] Thermal decomposition can release hazardous combustion products, including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[1]

  • Disposal Considerations: Dispose of this chemical and its container through a licensed waste disposal contractor.[9] Do not dispose of it with regular trash or pour it down the drain. All disposal practices must be in accordance with federal, state, and local regulations.[9]

Conclusion

1-(2-Fluoro-5-hydroxyphenyl)ethanone is a valuable chemical intermediate whose safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By integrating the principles of GHS, adhering to strict PPE and handling workflows, and being prepared for emergencies, researchers can mitigate risks effectively. This guide serves as a foundational resource to empower scientific professionals to work safely and responsibly with this compound.

References

  • Chemical Safety: Personal Protective Equipment - University of California, Riverside. [Link]

  • 5-Fluoro-2-hydroxyacetophenone - SAFETY DATA SHEET. [Link]

  • 4'-Fluoro-2'-hydroxyacetophenone | C8H7FO2 | CID 2737326 - PubChem. [Link]

  • 394-32-1 | 2'-hydroxy-5'-fluoroacetophenone - Fluoropharm. [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS 145300-04-5) is not publicly available. This guide has been meticulously compiled by synthesizing safety data from structurally...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS 145300-04-5) is not publicly available. This guide has been meticulously compiled by synthesizing safety data from structurally analogous isomers, including 1-(4-Fluoro-2-hydroxyphenyl)ethanone and 1-(5-Fluoro-2-hydroxyphenyl)ethanone. The recommendations herein are based on the consistent hazard profiles of these closely related compounds and should be implemented with the understanding that they represent an expert-derived safety protocol in the absence of compound-specific data.

Section 1: Chemical Identity and Physicochemical Properties

1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 2'-Fluoro-5'-hydroxyacetophenone, is an important intermediate in pharmaceutical synthesis.[1] Its safe and effective use in research and development necessitates a thorough understanding of its properties and potential hazards.

Table 1: Physicochemical Data of Structurally Similar Isomers

Property1-(5-Fluoro-2-hydroxyphenyl)ethanoneSource
Molecular Formula C₈H₇FO₂[2]
Molecular Weight 154.14 g/mol [2]
Appearance Beige solid[2]
Melting Point 56 - 58 °C[3]
Boiling Point 65-66 °C at 8 mmHg[1]
Solubility Soluble in water (0.68 g/L)[1]

Section 2: Hazard Identification and GHS Classification

Based on the consistent classification of its isomers, 1-(2-Fluoro-5-hydroxyphenyl)ethanone is anticipated to be hazardous.[1][2][4] The primary routes of exposure are inhalation, skin contact, and eye contact.

Globally Harmonized System (GHS) Classification:

  • Skin Irritation: Category 2[1][4]

  • Serious Eye Irritation: Category 2[1][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][4]

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1][2]

GHS Pictograms:



Signal Word: Warning [2][4]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the operational protocols in Section 4. Key preventative measures include avoiding breathing dust, washing hands thoroughly after handling, and wearing appropriate personal protective equipment.[2][4]

Section 3: Exposure Scenarios and Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigating the risks associated with handling 1-(2-Fluoro-5-hydroxyphenyl)ethanone. The level of protection should be determined by a thorough risk assessment of the specific experimental conditions.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.[4]To prevent contact with the eyes, which can cause serious irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5]To prevent skin irritation upon contact.[1][4]
Body Protection A standard laboratory coat. For larger quantities or splash potential, a chemically resistant apron is recommended.[5]To protect the skin from accidental contact.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood. If these are not feasible, a NIOSH-approved respirator is required.[4][5]To prevent respiratory tract irritation from dust or vapors.[1][4]

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the handling scenario.

PPE_Selection_Workflow Start Start: Assess Handling Scenario SmallScale Small-Scale Lab Use (mg quantities) Start->SmallScale Low Exposure Risk LargeScale Large-Scale or High Splash Potential (gram quantities or solutions) Start->LargeScale Higher Exposure Risk LevelC Level C PPE - Chemical Splash Goggles - Nitrile Gloves - Lab Coat SmallScale->LevelC LevelB Level B PPE - Face Shield over Goggles - Double Gloving (Nitrile) - Chemical Resistant Apron - Fume Hood/Respirator LargeScale->LevelB Spill_Response_Workflow Spill Chemical Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Manageable by Lab Personnel LargeSpill Large or Uncontrolled Spill Assess->LargeSpill Immediate Danger Cleanup Follow Protocol 4: - Don PPE - Contain with Absorbent - Collect and Dispose SmallSpill->Cleanup Evacuate Evacuate Area and Call Emergency Response LargeSpill->Evacuate

Caption: Emergency response workflow for a chemical spill.

Section 5: Firefighting Measures

While not highly flammable, appropriate measures should be taken in the event of a fire involving 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [4][6]* Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride. [6][7]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [4][6]

Section 6: Toxicological and Ecological Information

Detailed toxicological and ecological data for 1-(2-Fluoro-5-hydroxyphenyl)ethanone are not available. However, based on data for its isomers, it is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. [1][2][4]No data is available on its environmental impact, but it is prudent to prevent its release into the environment. [4][8]

Section 7: References

  • MATERIAL SAFETY DATA SHEET - Greenbook.net. (URL: [Link])

  • Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

  • First Aid Treatment Steps for Chemical Safety | TRADESAFE. (URL: [Link])

  • Personal protective equipment in your pharmacy. (URL: [Link])

  • Chemical Safety: Personal Protective Equipment. (URL: [Link])

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (URL: [Link])

  • RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number 118-93-4. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Chalcones from 1-(2-Fluoro-5-hydroxyphenyl)ethanone

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Fluorinated and Hydroxylated Chalcones Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a pivotal class...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated and Hydroxylated Chalcones

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a pivotal class of flavonoids abundant in nature and serve as crucial precursors in the biosynthesis of other flavonoids.[1] Their versatile α,β-unsaturated ketone scaffold has established them as a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The strategic incorporation of fluorine and hydroxyl groups onto the chalcone backbone can significantly modulate these biological activities. The fluorine atom, due to its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability and binding affinity to target proteins.[4] Concurrently, the hydroxyl group can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems.

This guide provides a comprehensive framework for the synthesis of chalcones starting from 1-(2-fluoro-5-hydroxyphenyl)ethanone, a valuable intermediate that introduces both a fluorine and a hydroxyl moiety onto one of the aromatic rings.[5] We will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, and discuss the characterization of the resulting compounds.

The Claisen-Schmidt Condensation: A Reliable Path to Chalcones

The most robust and widely employed method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][3][6] This base-catalyzed reaction involves an aldol condensation between an aromatic ketone (in this case, 1-(2-fluoro-5-hydroxyphenyl)ethanone) and an aromatic aldehyde that lacks α-hydrogens.[7][8]

2.1. Mechanistic Insights

The reaction proceeds through a well-defined sequence of steps:

  • Enolate Formation: A base, typically a strong hydroxide like NaOH or KOH, abstracts an acidic α-hydrogen from the acetophenone derivative to form a resonance-stabilized enolate ion.[3][9]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.[3]

  • Aldol Addition: This attack results in the formation of a β-hydroxy ketone intermediate (an aldol).

  • Dehydration: Under the basic reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone.[10] This dehydration is often spontaneous as it leads to a highly conjugated and stable system.

The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on the acetophenone ring can influence the rate of enolate formation and the subsequent nucleophilic attack. Understanding these electronic effects is crucial for optimizing reaction conditions.

Experimental Protocols
3.1. General Synthesis of a Chalcone Derivative

This protocol details the synthesis of (2E)-1-(2-fluoro-5-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one as a representative example.

Materials:

  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Crushed ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for prolonged reactions)

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

prep -> add_base [label="Step 1"]; add_base -> stir [label="Step 2"]; stir -> precipitate [label="Step 3"]; precipitate -> neutralize [label="Step 4"]; neutralize -> filter [label="Step 5"]; filter -> wash; wash -> purify [label="Step 6"]; } caption: "General workflow for chalcone synthesis."

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of 1-(2-fluoro-5-hydroxyphenyl)ethanone and 1.0 mmol of benzaldehyde in approximately 20 mL of ethanol.[11]

  • Base Addition: While stirring the solution at room temperature, slowly add a 10% aqueous solution of sodium hydroxide (approximately 2.0 mmol) dropwise.[11][12] For reactions that are sluggish, the mixture can be gently heated.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][13] The reaction is often complete when a precipitate forms or the mixture solidifies.[3][14]

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[13]

  • Neutralization: Acidify the mixture with dilute hydrochloric acid until it is neutral (pH ~7). This step neutralizes the excess base and protonates the phenoxide to a hydroxyl group.[3][13]

  • Purification: Collect the precipitated crude product by vacuum filtration using a Büchner funnel.[3][14] Wash the solid with cold water to remove any inorganic salts.[3] The crude chalcone can be further purified by recrystallization from a suitable solvent, typically ethanol.[1][3]

3.2. Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds based on their differential solubility in a solvent at varying temperatures.[15]

Procedure:

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of 95% ethanol.[1]

  • Heating: Gently heat the mixture on a hot plate while swirling to dissolve the solid.[1] Add more hot ethanol portion-wise until the chalcone is completely dissolved.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. The cooling can be further facilitated by placing the flask in an ice bath.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.[15]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

3.3. Purification Protocol: Column Chromatography

For chalcones that are difficult to purify by recrystallization, column chromatography is an excellent alternative.[1]

Procedure:

  • Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude chalcone in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[1] Carefully add this to the top of the packed column.[1]

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined by TLC, aiming for an Rf value between 0.25 and 0.35 for the desired chalcone.[1]

  • Fraction Collection: Collect the eluting fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[1]

Characterization of Synthesized Chalcones

The structure and purity of the synthesized chalcones should be confirmed using various spectroscopic techniques.[3]

Data Presentation: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Two doublets in the vinylic region (δ 6.9-8.2 ppm) with a large coupling constant (J ≈ 15 Hz), confirming the trans configuration of the double bond. Aromatic protons will appear as multiplets in the aromatic region. The hydroxyl proton will appear as a singlet.[12][16]
¹³C NMR Carbonyl carbon signal around δ 190 ppm. Signals for the α and β carbons of the enone system. Aromatic carbon signals, with C-F coupling observable.
FTIR Strong absorption band for the C=O stretch (around 1630-1660 cm⁻¹). C=C stretching of the enone system. C-F stretching band (around 1210-1260 cm⁻¹). Broad O-H stretching band.[12]
Mass Spec Molecular ion peak corresponding to the calculated molecular weight of the chalcone. Soft ionization techniques like ESI are recommended to minimize fragmentation.[17]

// Reactants ketone [label="1-(2-Fluoro-5-hydroxyphenyl)ethanone"]; aldehyde [label="Aromatic Aldehyde"]; base [label="Base (e.g., OH⁻)"];

// Intermediates enolate [label="Enolate Ion\n(Resonance Stabilized)"]; alkoxide [label="Alkoxide Intermediate"]; chalcone [label="Chalcone Product"]; water [label="H₂O"];

// Nodes for steps step1 [label="1. Enolate Formation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; step2 [label="2. Nucleophilic Attack", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; step3 [label="3. Dehydration", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Connections ketone -> step1; base -> step1; step1 -> enolate; enolate -> step2; aldehyde -> step2; step2 -> alkoxide; alkoxide -> step3; step3 -> chalcone; step3 -> water; } caption: "Mechanism of the Claisen-Schmidt condensation."

Conclusion

The Claisen-Schmidt condensation provides a straightforward and efficient method for the synthesis of chalcones from 1-(2-fluoro-5-hydroxyphenyl)ethanone. The protocols outlined in this guide, from synthesis to purification and characterization, offer a robust framework for researchers and drug development professionals. The resulting fluorinated and hydroxylated chalcones are valuable compounds for further investigation into their biological activities and potential therapeutic applications.

References
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Mechanism of Chalcone synthesis.
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  • Wentzel Lab. (2021, February 11). Chalcone Synthesis Mechanism-E2 vs E1cb [Video]. YouTube.
  • Jagadeesh, M., Lavanya, M., & Hari Babu, B. (2015). Synthesis and detailed spectroscopic characterization of various hydroxy-functionalized fluorescent chalcones: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 557-564.
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Application

The Strategic Role of 1-(2-Fluoro-5-hydroxyphenyl)ethanone in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Value of a Well-Positioned Building Block In the intricate landscape of drug discovery, the selection of starting materials is a critical determinant of a program's success. An ideal chemical building b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Well-Positioned Building Block

In the intricate landscape of drug discovery, the selection of starting materials is a critical determinant of a program's success. An ideal chemical building block offers not just a reactive scaffold, but also inherent physicochemical properties that can favorably influence the biological activity and pharmacokinetic profile of the final drug candidate. 1-(2-Fluoro-5-hydroxyphenyl)ethanone is a prime exemplar of such a strategic starting material. Its elegantly simple structure belies a trifecta of functional handles—a nucleophilic phenol, an electrophilic ketone, and a strategically placed fluorine atom—that medicinal chemists can exploit to construct complex and potent therapeutic agents.

This guide provides an in-depth exploration of 1-(2-Fluoro-5-hydroxyphenyl)ethanone as a key intermediate in medicinal chemistry. We will delve into its synthesis, physicochemical characteristics, and its pivotal role in the generation of high-value scaffolds such as kinase inhibitors and β-adrenergic receptor blockers. The protocols herein are presented not merely as procedural steps, but as a framework for rational drug design, explaining the causality behind each experimental choice.

Physicochemical and Spectroscopic Data

A thorough understanding of a building block's properties is fundamental to its effective use. The data below provide a snapshot of the key characteristics of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

PropertyValueSource(s)
CAS Number 394-32-1[1][2]
Molecular Formula C₈H₇FO₂[1][2]
Molecular Weight 154.14 g/mol [1][2]
Appearance Light yellow to beige-brown crystalline solid[1]
Melting Point 56-58 °C[1]
Boiling Point 65-66 °C at 8 mmHg[1]
Solubility Soluble in common organic solvents like ethanol, ether, and benzene.[3]

Spectroscopic Data References:

  • ¹H NMR & ¹³C NMR: Spectra available at ChemicalBook.[4]

  • Mass Spectrum (EI): Data available at NIST WebBook.[5]

  • IR Spectrum: Data available at ChemicalBook and NIST WebBook.[5][6]

The Strategic Importance of the Fluoro-Phenyl Moiety

The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[7] The 2-fluoro-5-hydroxyphenyl group in this building block offers several distinct advantages:

  • Metabolic Stability: The fluorine atom at the 2-position can block metabolic oxidation at that site, a common pathway for drug deactivation. This can increase the compound's half-life and bioavailability.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic and hydrogen-bonding interactions with protein targets, potentially increasing the potency of the drug molecule.[7]

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent phenolic hydroxyl group, which can influence the compound's ionization state and its ability to interact with biological targets.

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and reach its intracellular target.

Application I: A Gateway to Kinase Inhibitors via Chalcone Intermediates

Protein kinases are a major class of drug targets, particularly in oncology.[8] Many kinase inhibitors feature heterocyclic scaffolds that can be constructed from versatile intermediates like chalcones (α,β-unsaturated ketones). 1-(2-Fluoro-5-hydroxyphenyl)ethanone is an excellent precursor for chalcones through the Claisen-Schmidt condensation.[4] These resulting fluorinated chalcones can then be cyclized to form various privileged structures, such as pyrazolo[1,5-a]pyrimidines, which are found in several potent kinase inhibitors.[9][10]

The workflow below illustrates this strategic pathway, from the building block to a core kinase inhibitor scaffold.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Heterocycle Formation cluster_2 Step 3: Drug Candidate Development A 1-(2-Fluoro-5-hydroxyphenyl)ethanone C Fluorinated Chalcone Intermediate A->C Base (NaOH or KOH) Claisen-Schmidt Condensation B Aromatic Aldehyde (e.g., Benzaldehyde) B->C E Pyrazolo[1,5-a]pyrimidine Scaffold (Kinase Inhibitor Core) C->E Cyclization D 3-Aminopyrazole D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Potent & Selective Kinase Inhibitor F->G

Caption: Synthetic pathway from 1-(2-fluoro-5-hydroxyphenyl)ethanone to a kinase inhibitor scaffold.

Experimental Protocol 1: Synthesis of (E)-1-(2-Fluoro-5-hydroxyphenyl)-3-phenylprop-2-en-1-one (A Fluorinated Chalcone)

This protocol describes a base-catalyzed Claisen-Schmidt condensation. The causality of this reaction lies in the deprotonation of the α-carbon of the ketone by a base, forming a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, followed by dehydration to yield the stable, conjugated chalcone system.

Materials:

  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Ethanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40% aqueous solution

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq) and benzaldehyde (1.05 eq) in a minimal amount of ethanol with stirring at room temperature.[11]

  • Base Addition: Slowly add the aqueous KOH or NaOH solution dropwise to the stirred mixture. A color change and the formation of a precipitate should be observed. The base is the catalyst that facilitates the formation of the enolate nucleophile.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[11]

  • Acidification: Acidify the mixture to a pH of ~2-3 by the slow addition of dilute HCl. This step neutralizes the excess base and protonates the phenoxide, causing the chalcone product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application II: Synthesis of β-Adrenergic Receptor Blocker Precursors

β-blockers are a cornerstone in the management of cardiovascular diseases.[12] A common structural motif in this class of drugs is an aryloxypropanolamine side chain. 1-(2-Fluoro-5-hydroxyphenyl)ethanone is an ideal starting point for introducing this pharmacophore. The synthesis involves a two-step process: an initial Williamson ether synthesis to form a glycidyl ether (epoxide), followed by the ring-opening of this epoxide with a suitable amine.

G A 1-(2-Fluoro-5-hydroxyphenyl)ethanone C Glycidyl Ether Intermediate (Epoxide) A->C Base (e.g., K₂CO₃) Williamson Ether Synthesis B Epichlorohydrin B->C E Aryloxypropanolamine Scaffold (β-Blocker Core) C->E Nucleophilic Ring Opening D Isopropylamine D->E

Caption: Synthetic pathway towards a β-blocker scaffold.

Experimental Protocol 2: Synthesis of 1-(5-(Oxiran-2-ylmethoxy)-2-fluorophenyl)ethanone

This protocol details the Williamson ether synthesis, a classic Sₙ2 reaction. The phenolic proton is first removed by a base to generate a potent phenoxide nucleophile. This nucleophile then attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group to form the target ether.

Materials:

  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq)

  • Epichlorohydrin (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To a solution of 1-(2-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0 eq). The K₂CO₃ acts as the base to deprotonate the phenol.[8]

  • Reagent Addition: Add epichlorohydrin (1.5 eq) to the suspension and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. The aqueous washes remove any remaining inorganic salts and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude glycidyl ether.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

  • Characterization: The structure of the epoxide intermediate should be confirmed by spectroscopic methods before proceeding to the next step (amine addition).

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 1-(2-Fluoro-5-hydroxyphenyl)ethanone and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-(2-Fluoro-5-hydroxyphenyl)ethanone is a strategically valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of diverse and biologically relevant scaffolds. Its combination of a reactive ketone, a nucleophilic phenol, and a metabolically beneficial fluorine atom provides chemists with multiple avenues for molecular elaboration. By understanding the underlying principles of its reactivity, as demonstrated in the provided protocols for chalcone and β-blocker precursor synthesis, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutic agents. The rational application of such well-designed starting materials is fundamental to the efficiency and success of modern drug discovery campaigns.

References

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  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Swaidan, I. A., Al-Turkistani, A., Al-Ghulikah, H. A., Al-Otaibi, B., ... & El-Faham, A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC advances, 13(37), 26034–26065. [Link]

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  • Mahajan, A. T., Shivani, Datusalia, A. K., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules (Basel, Switzerland), 29(15), 3560. [Link]

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  • Prakash, G., & Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 26(29), 5556-5571.
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Method

Application Note: A Detailed Protocol for the Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone via Fries Rearrangement

Abstract The Fries rearrangement is a robust and essential transformation in organic synthesis, enabling the conversion of aryl esters into high-value hydroxyaryl ketones.[1] These products are crucial intermediates in t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fries rearrangement is a robust and essential transformation in organic synthesis, enabling the conversion of aryl esters into high-value hydroxyaryl ketones.[1] These products are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, a key pharmaceutical intermediate, through the Lewis acid-catalyzed Fries rearrangement of its precursor, 4-fluorophenyl acetate.[4][5] We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer troubleshooting guidance, and emphasize critical safety considerations for handling the required reagents.

Introduction & Scientific Rationale

The conversion of phenolic esters to hydroxyaryl ketones via the Fries rearrangement is a cornerstone of electrophilic aromatic substitution reactions.[6] The reaction involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[7] The reaction is highly selective for the ortho and para positions, and the regiochemical outcome can be controlled by adjusting reaction conditions such as temperature and solvent polarity.[6][8]

Mechanism of Action:

The accepted mechanism proceeds through several key steps[9]:

  • Activation: The Lewis acid (AlCl₃) coordinates with the electron-rich carbonyl oxygen of the aryl ester. This coordination polarizes the acyl-oxygen bond, making the carbonyl carbon more electrophilic.[8]

  • Acylium Ion Formation: The polarized complex rearranges, leading to the cleavage of the acyl-oxygen bond and the formation of a highly reactive acylium carbocation intermediate.[8][9]

  • Electrophilic Aromatic Substitution (EAS): The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring at either the ortho or para position in a process analogous to Friedel-Crafts acylation.[2]

  • Rearomatization & Hydrolysis: The resulting intermediate loses a proton to restore aromaticity. A final aqueous acid workup is required to hydrolyze the aluminum-phenoxide complex and liberate the final hydroxyaryl ketone product.[9]

Regioselectivity Control: The ratio of ortho to para products is heavily influenced by the reaction conditions, a classic example of thermodynamic versus kinetic control.[6]

  • Low Temperatures (<60°C): Favor the formation of the para product, which is the kinetically favored isomer.[2][10]

  • High Temperatures (>160°C): Favor the formation of the ortho product. The ortho isomer can form a more stable bidentate chelate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[6]

  • Solvent Polarity: Non-polar solvents tend to favor the ortho isomer, whereas increasing solvent polarity increases the yield of the para product.[6][8]

For the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone (the ortho product), this protocol utilizes solvent-free, high-temperature conditions to maximize the yield of the desired isomer.[5][11]

Reaction Mechanism Diagram

Fries_Mechanism cluster_reactants Step 1: Lewis Acid Activation cluster_complex1 Step 2: Acylium Ion Formation cluster_EAS Step 3: Electrophilic Aromatic Substitution (Ortho Attack) cluster_product_complex Step 4: Rearomatization cluster_final_product Step 5: Acid Workup (H₃O⁺) R 4-Fluorophenyl Acetate AlCl3 + AlCl₃ C1 [Activated Complex] R->C1 Coordination Ion Acylium Cation + [AlCl₃-O-Ph-F]⁻ C1->Ion Cleavage EAS_step Wheland Intermediate Ion->EAS_step Intramolecular Attack PC [Ortho-Product-AlCl₂ Complex] EAS_step->PC - H⁺ FP 1-(2-Fluoro-5-hydroxyphenyl)ethanone PC->FP Hydrolysis

Caption: The Lewis acid-catalyzed Fries rearrangement mechanism.

Experimental Protocol

This protocol details the synthesis of the precursor, 4-fluorophenyl acetate, followed by its rearrangement to 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Fluorophenol≥99%Sigma-Aldrich
Acetyl ChlorideReagent Grade, ≥98%Sigma-AldrichHandle in a fume hood.
Anhydrous Aluminum Chloride (AlCl₃)Anhydrous, ≥99.99%Sigma-AldrichExtremely hygroscopic. Handle under inert atmosphere if possible.
Hydrochloric Acid (HCl)37% (concentrated)Fisher ScientificCorrosive.
Dichloromethane (DCM)ACS GradeVWRUsed for extraction.
Ethyl Acetate (EtOAc)ACS GradeVWRUsed for extraction and TLC.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher ScientificFor drying organic layers.
Deionized WaterN/AIn-house
IceN/AIn-houseFor workup.
Round-bottom flasks (various sizes)N/AVWROven-dried before use.
Reflux CondenserN/AVWRFitted with a drying tube (CaCl₂).
Magnetic Stirrer & Stir BarsN/AVWR
Heating Mantle with Temp. ControlN/AVWR
Separatory FunnelN/AVWR
Rotary EvaporatorN/ABüchiFor solvent removal.
TLC plates (Silica gel 60 F₂₅₄)N/AMerckFor reaction monitoring.
Step-by-Step Procedure

Part A: Synthesis of 4-Fluorophenyl Acetate (Precursor)

  • To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-fluorophenol (10.0 g, 89.2 mmol).

  • Place the flask in an ice bath and allow it to cool to 0°C.

  • Slowly add acetyl chloride (7.0 g, 89.2 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • The reaction progress can be monitored by TLC (3:1 Hexane:EtOAc). The product, 4-fluorophenyl acetate, can be used directly in the next step without purification.[4]

Part B: Fries Rearrangement

  • Equip the flask containing the crude 4-fluorophenyl acetate with a reflux condenser fitted with a calcium chloride drying tube.

  • Begin heating the flask to 130°C using a heating mantle.

  • CAUTION: In a well-ventilated fume hood, carefully and slowly add anhydrous aluminum chloride (15.7 g, 117.7 mmol) to the heated reaction mixture in small portions over 30 minutes. The reaction is exothermic and will release HCl gas.[12][13]

  • After the addition is complete, maintain the reaction temperature at 130-140°C and stir for 3 hours.[11] The mixture will become a thick, dark paste.

  • Monitor the reaction by TLC until the starting material is consumed.

Part C: Work-up and Isolation

  • Allow the reaction mixture to cool to approximately 60°C.

  • Prepare a large beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

  • CAUTION: Very slowly and carefully pour the warm reaction paste onto the ice/HCl mixture with vigorous stirring. This is a highly exothermic process that will release large amounts of HCl gas.

  • Once the addition is complete and the aluminum salts have dissolved, transfer the mixture to a 1 L separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a solid crude product.

Part D: Purification

  • The primary products are the ortho (desired) and para isomers. These can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Alternatively, steam distillation can be employed. The ortho isomer, 1-(2-Fluoro-5-hydroxyphenyl)ethanone, is more volatile due to intramolecular hydrogen bonding and will distill with the steam, while the para isomer remains in the distillation flask.[2][10]

  • The purified product should be a light yellow to beige solid.[14] The expected yield is 80-90%.[5][11]

Experimental Workflow Diagram

Workflow cluster_prep Part A: Precursor Synthesis cluster_rearrangement Part B: Fries Rearrangement cluster_workup Part C: Work-up & Isolation cluster_purification Part D: Purification & Analysis A1 1. Charge 4-Fluorophenol into flask at 0°C A2 2. Add Acetyl Chloride dropwise A1->A2 A3 3. Stir at RT for 2h A2->A3 B1 4. Heat to 130°C A3->B1 Proceed Directly B2 5. Add Anhydrous AlCl₃ in portions B1->B2 B3 6. Stir at 130-140°C for 3h B2->B3 B4 7. Monitor by TLC B3->B4 C1 8. Cool to 60°C B4->C1 Reaction Complete C2 9. Quench on Ice/HCl C1->C2 C3 10. Extract with DCM C2->C3 C4 11. Wash, Dry, & Evaporate C3->C4 D1 12. Column Chromatography or Steam Distillation C4->D1 Crude Product D2 13. Characterize Product (NMR, MP, IR) D1->D2

Caption: Experimental workflow for the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Safety Precautions

All experimental procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water and moisture, producing toxic hydrogen chloride gas and significant heat.[12][13] It must be handled in a dry environment. In case of a spill, do NOT use water. Cover with dry sand and collect with spark-resistant tools.[12]

  • Acetyl Chloride: Corrosive and reacts with moisture. Handle with care.

  • Concentrated Hydrochloric Acid (HCl): Causes severe skin burns and eye damage. Handle with extreme care.

  • Organic Solvents (DCM, EtOAc): Are volatile and flammable. Avoid sources of ignition.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive AlCl₃ due to moisture exposure. 2. Insufficient heating.1. Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is rigorously oven-dried. 2. Verify the reaction temperature with a calibrated thermometer.
Low Overall Yield 1. Incomplete reaction. 2. Product loss during aqueous workup.1. Extend reaction time and monitor by TLC. 2. Perform multiple, thorough extractions (3-4 times) from the aqueous layer.
High Yield of para-Isomer 1. Reaction temperature was too low.1. Increase the reaction temperature to >160°C, if the substrate is stable, to favor the thermodynamic ortho product.[2][10]
Formation of Tar/Char 1. Reaction temperature is too high. 2. Presence of impurities.1. Reduce temperature slightly (e.g., to 120-130°C) and increase reaction time. 2. Ensure the purity of the starting 4-fluorophenyl acetate.
Difficult Workup 1. Incomplete hydrolysis of the aluminum complex.1. Ensure sufficient concentrated HCl is used in the ice mixture. Stir vigorously for an extended period until all solids dissolve.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone via the Fries rearrangement. By carefully controlling reaction parameters, particularly temperature and anhydrous conditions, researchers can achieve high yields of the desired ortho-hydroxyaryl ketone. The principles and techniques described herein are broadly applicable to other Fries rearrangement reactions and serve as a valuable resource for professionals in drug discovery and process chemistry.

References

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from BYJU'S.

  • Alfa Chemistry. (n.d.). Fries Rearrangement. Retrieved from Alfa Chemistry.

  • Pharm D Guru. (n.d.). FRIES REARRANGEMENT. Retrieved from Pharm D Guru.

  • Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Steps & Examples. Retrieved from Vedantu.

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from Physics Wallah.

  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from Princeton EHS.

  • Guidechem. (n.d.). How to synthesize 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone? Retrieved from Guidechem.

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from Organic Chemistry Portal.

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from Aakash Institute.

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from Carl ROTH.

  • Grokipedia. (n.d.). Fries rearrangement. Retrieved from Grokipedia.

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from Wikipedia.

  • Sigma-Aldrich. (2022). Safety Data Sheet: Aluminum chloride. Retrieved from Sigma-Aldrich.

  • J&K Scientific LLC. (n.d.). Fries Rearrangement. Retrieved from J&K Scientific.

  • Royal Society of Chemistry. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from RSC Publishing.

  • Flinn Scientific. (n.d.). Safety Data Sheet: Aluminum Chloride, 0.2 Molar Solution. Retrieved from Flinn Scientific.

  • Thermo Fisher Scientific. (n.d.). Fries Rearrangement. Retrieved from Thermo Fisher Scientific.

  • Merck Millipore. (n.d.). Fries Rearrangement. Retrieved from Sigma-Aldrich.

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from NJ.gov.

  • BURJC Digital Repository. (n.d.). SULFONIC-MODIFIED MATERIALS FOR FRIES REARRANGEMENT OF PHENYL ACETATE: ACTIVITY, DEACTIVATION AND REGENERATION. Retrieved from BURJC.

  • ChemicalBook. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis. Retrieved from ChemicalBook.

  • Professor Dave Explains. (2021, October 27). Fries Rearrangement. YouTube.

  • The Organic Chemistry Tutor. (2021, September 21). Fries Rearrangement Mechanism | Organic Chemistry. YouTube.

  • ChemicalBook. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone. Retrieved from ChemicalBook.

  • ChemicalBook. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone. Retrieved from ChemicalBook.

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Application

Application Notes &amp; Protocols: The Strategic Role of 1-(2-Fluoro-5-hydroxyphenyl)ethanone as a Key Intermediate in the Synthesis of Beta-Blockers

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(2-Fluoro-5-hydroxyphenyl)ethanone as a critical starting m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1-(2-Fluoro-5-hydroxyphenyl)ethanone as a critical starting material in the synthesis of beta-adrenergic blocking agents (beta-blockers). We will explore its physicochemical properties, detail a robust protocol for its laboratory-scale synthesis via Fries rearrangement, and present a validated workflow for its subsequent conversion into a beta-blocker analogue. The causality behind experimental choices, analytical quality control methodologies, and essential safety protocols are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Phenolic Ketones in Cardiovascular Drug Synthesis

Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and arrhythmias.[1][2] Their therapeutic effect is derived from antagonizing beta-adrenergic receptors, thereby modulating the body's response to catecholamines like adrenaline.[1] The structural architecture of most beta-blockers features a phenoxypropanolamine moiety, the synthesis of which requires highly functionalized phenolic precursors.[3]

1-(2-Fluoro-5-hydroxyphenyl)ethanone (also known as 5'-Fluoro-2'-hydroxyacetophenone) is an aromatic ketone that has emerged as a valuable intermediate in pharmaceutical synthesis.[4][5][6] Its structure is primed for the elaboration of the characteristic ether linkage and propanolamine side chain of beta-blockers. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API), making this intermediate particularly attractive for developing next-generation therapeutics like Betaxolol and its analogues.[7][8] This guide provides the necessary protocols and scientific rationale for its synthesis and application.

Physicochemical and Spectroscopic Data

Accurate characterization of the starting intermediate is fundamental to any synthetic campaign. The key properties of 1-(2-Fluoro-5-hydroxyphenyl)ethanone are summarized below.

PropertyValueReference(s)
CAS Number 394-32-1[5][7]
Molecular Formula C₈H₇FO₂[7][9]
Molecular Weight 154.14 g/mol [7][9]
Appearance White to light yellow or beige-brown crystalline solid[6][7][10]
Melting Point 56-58 °C[5]
Boiling Point 65-66 °C @ 8 mmHg[5]
¹H NMR Spectrum available[11]
Mass Spectrum Data available[12]
Solubility Soluble in organic solvents such as ethanol, ether, and benzene[10]

Synthesis Protocol: 1-(2-Fluoro-5-hydroxyphenyl)ethanone

The most prevalent and efficient industrial synthesis of this intermediate is achieved through the Fries rearrangement of 4-fluorophenyl acetate.[6][9]

Principle of Synthesis: The Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via the generation of an acylium ion intermediate, which then electrophilically attacks the aromatic ring, primarily at the ortho and para positions. In the case of 4-fluorophenyl acetate, the ortho-acyl group migration is favored, yielding the desired 1-(2-Fluoro-5-hydroxyphenyl)ethanone. The temperature is a critical parameter, as higher temperatures can influence the regioselectivity.

R1 4-Fluorophenyl Acetate Int Acylium Ion Intermediate (Electrophilic Attack) R1->Int Heat (115-150°C) R2 AlCl₃ (Lewis Acid) R2->Int Catalyst P1 1-(2-Fluoro-5-hydroxyphenyl)ethanone Int->P1 Rearrangement

Caption: Fries Rearrangement for Intermediate Synthesis.

Materials and Equipment
  • Reagents: 4-Fluorophenol, Acetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Ethyl acetate, Hydrochloric acid (HCl), Deionized water, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer with heating mantle, ice bath, Buchner funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures with an expected yield of 88-98%.[6][9]

  • Ester Formation: In a three-neck flask under an inert atmosphere, add 4-Fluorophenol (1.0 eq). Cool the flask in an ice bath (0 °C). Slowly add acetyl chloride (1.1 eq) dropwise while stirring.

    • Causality: This initial step forms the 4-fluorophenyl acetate ester. The reaction is exothermic, necessitating cooling to control the rate and prevent side reactions.

  • Fries Rearrangement: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Subsequently, begin heating the mixture to 130 °C.[9]

  • Catalyst Addition: Once the temperature stabilizes at 130 °C, slowly and carefully add anhydrous aluminum chloride (1.3 eq) in portions.

    • Causality: AlCl₃ is a powerful Lewis acid that coordinates to the ester's carbonyl oxygen, facilitating the cleavage of the acyl group and its subsequent electrophilic attack on the aromatic ring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.[4]

  • Reaction Monitoring: Maintain the reaction at 130 °C for 2-3 hours.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot has been consumed.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture over a beaker of crushed ice and water with vigorous stirring.

    • Causality: This step quenches the reaction by hydrolyzing the aluminum chloride complex, which precipitates the product as a solid.[4] Extreme caution is required as this is a highly exothermic process.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.[9] Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a light yellow to beige solid.[4]

Application Protocol: Synthesis of a Beta-Blocker Analogue

1-(2-Fluoro-5-hydroxyphenyl)ethanone serves as the phenolic starting block for building the complete beta-blocker structure. The following is a generalized two-step protocol to synthesize a phenoxypropanolamine analogue.

Principle of Synthesis: Williamson Ether Synthesis and Epoxide Ring-Opening

The synthesis follows a classic pathway for beta-blocker creation.[3]

  • Williamson Ether Synthesis: The phenolic hydroxyl group of the intermediate is deprotonated by a base to form a phenoxide ion. This potent nucleophile then attacks epichlorohydrin, displacing the chloride to form a glycidyl ether.

  • Nucleophilic Ring-Opening: An amine (e.g., isopropylamine) acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This reaction opens the ring and attaches the characteristic amino-alcohol side chain, completing the beta-blocker structure.

Start 1-(2-Fluoro-5- hydroxyphenyl)ethanone Step1 Step 1: Williamson Ether Synthesis Start->Step1 Intermediate Glycidyl Ether Intermediate Step1->Intermediate Reagent1 Epichlorohydrin, Base (K₂CO₃) Reagent1->Step1 Step2 Step 2: Nucleophilic Ring-Opening Intermediate->Step2 Product Final Beta-Blocker Analogue Step2->Product Reagent2 Isopropylamine Reagent2->Step2

Caption: General Workflow for Beta-Blocker Synthesis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Glycidyl Ether Intermediate

  • Reaction Setup: To a solution of 1-(2-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq) and epichlorohydrin (1.2 eq).

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction, filter off the potassium carbonate, and concentrate the filtrate under reduced pressure. The resulting crude oil (the glycidyl ether) can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of the Final Beta-Blocker Analogue

  • Reaction Setup: Dissolve the crude glycidyl ether intermediate from the previous step in ethanol. Add isopropylamine (3.0 eq).

  • Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 6-12 hours until the epoxide is consumed (monitor by TLC).

  • Purification: Remove the solvent and excess amine under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final product.

Analytical Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and quality of both the intermediate and the final product.

Analytical TechniquePurposeExpected Observations for 1-(2-Fluoro-5-hydroxyphenyl)ethanone
Thin-Layer Chromatography (TLC) Monitor reaction progress and assess crude purity.A single spot with a specific Rf value in a defined solvent system.
Melting Point Assess purity of the crystalline solid.A sharp melting point range close to the literature value (56-58 °C).[5]
¹H NMR Spectroscopy Confirm chemical structure by identifying proton environments.Characteristic peaks for aromatic protons, acetyl methyl protons, and the hydroxyl proton.[11]
Mass Spectrometry (MS) Determine molecular weight.A molecular ion peak corresponding to 154.14 g/mol .[9]
High-Performance Liquid Chromatography (HPLC) Quantify purity of the final beta-blocker.A major peak with purity >98%; can be adapted for chiral separation.[13]

Safety and Handling Precautions

All synthetic procedures must be conducted with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All operations should be performed inside a certified chemical fume hood to avoid inhalation of volatile reagents or dust.[10]

  • Reagent Handling:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment.

    • Epichlorohydrin: Toxic and a suspected carcinogen. Handle with extreme care, avoiding all skin contact and inhalation.

    • Amines: Volatile and corrosive. Use in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

1-(2-Fluoro-5-hydroxyphenyl)ethanone is a strategically important and versatile chemical intermediate. Its synthesis via a robust Fries rearrangement is well-established and high-yielding. Its subsequent conversion into phenoxypropanolamine structures provides a direct and efficient route to a wide array of beta-blocker candidates. The protocols and scientific rationale detailed in this guide offer a solid foundation for researchers in medicinal chemistry and process development to leverage this key building block in the discovery and synthesis of novel cardiovascular therapeutics.

References

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. Retrieved from [Link]

  • Manoury, P. M., Binet, J. L., Rousseau, J., Lefevre-Borg, F., & Cavero, I. G. (1987). Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. Journal of Medicinal Chemistry, 30(6), 1003–1011. [Link]

  • Xu, F., & Fang, G. (2013). Characterization and Synthesis of a Betaxolol Hydrochloride Intermediate. Advanced Materials Research, 634-638, 64-67. [Link]

  • Saddique, F. A., Zahoor, A. F., Yousaf, M., & Naqvi, S. A. R. (2015). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). ResearchGate. [Link]

  • Gschwend, H. W. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Medicinal Chemistry, 22(5), 596-598. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Betaxolol. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 5-Fluoro-2-hydroxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

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Method

Application Note: A Comprehensive Guide to the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Abstract This technical guide provides a detailed protocol and in-depth scientific rationale for the synthesis of chalcones utilizing 1-(2-Fluoro-5-hydroxyphenyl)ethanone via the Claisen-Schmidt condensation. Chalcones a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth scientific rationale for the synthesis of chalcones utilizing 1-(2-Fluoro-5-hydroxyphenyl)ethanone via the Claisen-Schmidt condensation. Chalcones are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and exhibit a wide range of pharmacological activities, making them highly valuable in drug discovery and development.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a robust framework for the synthesis, purification, and characterization of novel chalcone derivatives. The protocol herein is designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and high-yield synthesis.

Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are characterized by an open-chain flavonoid structure containing two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif is responsible for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][3] The versatility of the chalcone scaffold allows for extensive chemical modification, making it a privileged structure in medicinal chemistry.

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds and is the most common and efficient method for preparing chalcones.[3][4][5] The reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[3][6] This crossed aldol condensation is particularly effective for synthesizing chalcones in high yields.[6] This guide focuses on a base-catalyzed approach, which is widely applicable and generally provides excellent results.[7]

Reaction Mechanism and the Role of Substituents

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism.[8][9][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Enolate Formation The reaction is initiated by the abstraction of an acidic α-hydrogen from the ketone, in this case, 1-(2-Fluoro-5-hydroxyphenyl)ethanone, by a strong base (e.g., hydroxide). This deprotonation results in the formation of a resonance-stabilized enolate ion.[11][12]

Step 2: Nucleophilic Attack The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[9][13] This step forms a new carbon-carbon bond and creates a tetrahedral intermediate.[9]

Step 3: Protonation The tetrahedral intermediate is then protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, also known as an aldol adduct.[8]

Step 4: Dehydration The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to form the final α,β-unsaturated ketone, the chalcone.[10][13] This dehydration step is driven by the formation of a highly conjugated and thermodynamically stable system.[9]

The electronic properties of the substituents on the 1-(2-Fluoro-5-hydroxyphenyl)ethanone play a significant role in its reactivity. The fluorine atom at the ortho position is an electron-withdrawing group, which increases the acidity of the α-hydrogens, facilitating enolate formation. The hydroxyl group at the para position is an electron-donating group, which can influence the overall electron density of the aromatic ring.

Claisen_Schmidt_Mechanism Ketone 1-(2-Fluoro-5-hydroxyphenyl)ethanone Enolate Resonance-Stabilized Enolate Ketone->Enolate Deprotonation Base Base (OH⁻) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Intermediate->Aldol_Adduct Protonation Solvent Solvent (H₂O/EtOH) Chalcone Chalcone Product (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone Elimination Dehydration Dehydration (-H₂O)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

This section provides two detailed protocols for the synthesis of chalcones using 1-(2-Fluoro-5-hydroxyphenyl)ethanone: a classical solution-phase method and a solvent-free "green chemistry" approach.

Protocol 1: Classical Solution-Phase Synthesis

This method is a robust and widely used procedure for Claisen-Schmidt condensation.[5]

Materials and Reagents:

  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[4]

  • Ethanol (95%)[1]

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Mortar and pestle (optional, for solid reactants)

  • Standard glassware for extraction and recrystallization

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-(2-Fluoro-5-hydroxyphenyl)ethanone (e.g., 10 mmol) and the desired aromatic aldehyde (e.g., 10 mmol) in ethanol (30-50 mL).[5]

  • Cooling: Cool the reaction mixture in an ice bath with continuous stirring.

  • Base Addition: Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[5]

  • Reaction: After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] The reaction is typically complete within a few hours.

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice or cold water.[4]

  • Neutralization: Acidify the mixture with dilute HCl until it is neutral (pH ~7). This will protonate the chalcone and facilitate its precipitation.[4]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crude product with cold water to remove any remaining base and salts.[1]

  • Drying: Dry the crude product in a desiccator or a vacuum oven.

Protocol 2: Solvent-Free Synthesis via Grinding

This environmentally friendly approach minimizes the use of organic solvents, often resulting in shorter reaction times and a simpler workup.[5][14]

Materials and Reagents:

  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Powdered NaOH or KOH (1.0 eq)[5]

  • Deionized water

Equipment:

  • Mortar and pestle

  • Büchner funnel and filter paper

Procedure:

  • Grinding: Place 1-(2-Fluoro-5-hydroxyphenyl)ethanone (e.g., 5 mmol), the aromatic aldehyde (e.g., 5 mmol), and powdered NaOH or KOH (e.g., 5 mmol) in a mortar.[5]

  • Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will likely form a paste and may solidify.[5]

  • Work-up: Add cold water to the mortar and continue to grind to break up the solid mass.

  • Isolation: Transfer the contents to a beaker and collect the solid product by vacuum filtration.

  • Washing: Wash the solid thoroughly with water until the filtrate is neutral.[5]

  • Drying: Dry the crude product. The product is often of high purity but can be further purified by recrystallization if necessary.[5]

Purification: Recrystallization

Recrystallization is a highly effective technique for purifying solid chalcones.[1] The choice of solvent is critical for successful purification.

Recommended Solvents:

  • Ethanol (95%): A versatile and commonly used solvent for a wide range of chalcones.[1]

  • Methanol: An alternative to ethanol.

  • Ethanol/Water Mixture: A mixed solvent system where water acts as the anti-solvent.[1]

Procedure:

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the chalcone is completely dissolved.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, undisturbed. Crystal formation should occur.

  • Maximizing Yield: To maximize the yield of purified crystals, place the flask in an ice bath for at least 30 minutes once it has reached room temperature.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals thoroughly.

Summary of Key Reaction Parameters

ParameterClassical Solution-PhaseSolvent-Free GrindingRationale
Reactant Ratio 1:1 (Ketone:Aldehyde)1:1 (Ketone:Aldehyde)Equimolar amounts ensure efficient conversion.
Catalyst NaOH or KOH (2 eq)NaOH or KOH (1 eq)A strong base is required to deprotonate the ketone.[4]
Solvent Ethanol (95%)NoneEthanol is a good solvent for the reactants and facilitates the reaction.[1]
Temperature 0°C to Room TemperatureRoom TemperatureInitial cooling controls the exothermic reaction.[5]
Reaction Time 1-4 hours5-15 minutesThe solvent-free method is significantly faster.[5][14]
Work-up Acidification and FiltrationWater Wash and FiltrationNeutralization is crucial for product precipitation in the solution-phase method.[4]

Experimental Workflow Diagram

Experimental_Workflow Start Start Mixing Mix Ketone and Aldehyde in Ethanol Start->Mixing Cooling Cool Mixture in Ice Bath Mixing->Cooling Base_Addition Dropwise Addition of Base Cooling->Base_Addition Reaction Stir at Room Temperature (Monitor by TLC) Base_Addition->Reaction Precipitation Pour into Ice Water Reaction->Precipitation Neutralization Acidify with Dilute HCl Precipitation->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry Crude Product Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Final_Product Pure Chalcone Recrystallization->Final_Product

Caption: Experimental workflow for classical chalcone synthesis.

Product Characterization

The structure and purity of the synthesized chalcone should be confirmed using standard spectroscopic techniques.[15][16][17]

  • Infrared (IR) Spectroscopy: The IR spectrum of a chalcone will show characteristic absorption bands for the carbonyl group (C=O) of the enone system, typically in the range of 1650-1685 cm⁻¹.[15][18] Aromatic C-H stretching vibrations are observed around 3120-3040 cm⁻¹.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The two vinylic protons of the α,β-unsaturated system typically appear as doublets in the range of δ 6.5-8.0 ppm, with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration. Aromatic protons will be observed in the region of δ 6.9-8.1 ppm.[15]

    • ¹³C NMR: The carbonyl carbon of the chalcone typically resonates between δ 186-197 ppm. The α- and β-carbons of the enone system appear at approximately δ 116-128 ppm and δ 137-145 ppm, respectively.[15]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized chalcone.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low or No Product Yield - Inactive catalyst- Insufficient reaction time- Low reaction temperature- Use fresh, high-purity base.- Monitor the reaction by TLC to ensure completion.- Allow the reaction to proceed at room temperature for a longer duration.
Oily Product/Failure to Solidify - Impurities present- Product is a low-melting solid or an oil- Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.- Purify the oil by column chromatography.
No Crystal Formation During Recrystallization - Solution is too dilute- Supersaturation has not been achieved- Reheat the solution to evaporate some of the solvent and allow it to cool again.- Scratch the inner surface of the flask with a glass rod.[1]

References

  • YouTube. (2020, April 26). base catalyzed aldol. Retrieved from [Link]

  • YouTube. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Scilit. (2020, August 3). Claisen‐Schmidt Condensation using Green Catalytic Processes: A Critical Review. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • YouTube. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. Retrieved from [Link]

  • NIH. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]

  • NIH. (2022, October 19). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC. Retrieved from [Link]

  • BYJU'S. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]

  • ijarsct. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schimdt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • NIH. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • AIP Publishing. (n.d.). Green Synthesis of Chalcones Derivatives. Retrieved from [Link]

  • ResearchGate. (2023, October 29). Synthesis, spectral characterization and in-vitro analysis of some novel chalcones derivatives. Retrieved from [Link]

  • NIH. (n.d.). The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model - PMC. Retrieved from [Link]

  • AIP Publishing. (2023, December 28). Development of chalcone synthesis: Optimization of synthetic method. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]

  • JETIR Research Journal. (n.d.). A Study on the Synthesis, Characterisation of Chalcone moiety. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The Complete Mechanism of an Aldol Condensation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Investigation of Some Chalcones. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Fluorinated Flavones via Baker-Venkataraman Rearrangement Using 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Introduction: The Significance of Fluorinated Flavones Flavones are a class of naturally occurring flavonoids characterized by a 2-phenylchromen-4-one backbone.[1] These compounds are ubiquitous in cereals and herbs and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Flavones

Flavones are a class of naturally occurring flavonoids characterized by a 2-phenylchromen-4-one backbone.[1] These compounds are ubiquitous in cereals and herbs and are renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] In medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[4][5] The synthesis of fluorinated flavones, therefore, represents a critical area of research for the development of next-generation therapeutics.[2]

This guide provides a detailed protocol for the synthesis of a fluorinated flavone, starting from the key intermediate 1-(2-Fluoro-5-hydroxyphenyl)ethanone . We will employ the robust and reliable Baker-Venkataraman rearrangement, a cornerstone reaction in flavonoid chemistry, which proceeds through the formation of a 1,3-diketone intermediate followed by an acid-catalyzed cyclodehydration.[1][6]

Synthetic Strategy: The Baker-Venkataraman Pathway

While several methods exist for flavone synthesis, including the Allan-Robinson reaction and various oxidative cyclization strategies, the Baker-Venkataraman rearrangement offers a highly efficient and regioselective route starting from ortho-hydroxyacetophenones.[1][7][8] This pathway involves two principal transformations:

  • Esterification: The phenolic hydroxyl group of the starting acetophenone is acylated with an aromatic acid chloride to form an o-acyloxyacetophenone.

  • Rearrangement & Cyclization: The ester undergoes a base-catalyzed intramolecular acyl migration to form an o-hydroxyaryl-1,3-diketone.[9][10] This diketone is then immediately subjected to acid-catalyzed cyclodehydration to yield the final flavone.[6]

This method is particularly advantageous for its high yields and the ready availability of the required precursors.[6]

Mechanistic Insights

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The Baker-Venkataraman rearrangement is essentially an intramolecular Claisen condensation.[11][12]

  • Step A (Enolate Formation): A base abstracts an α-hydrogen from the acetophenone's methyl group, forming a stabilized enolate.[9][13]

  • Step B (Intramolecular Acyl Transfer): The nucleophilic enolate attacks the proximal ester carbonyl, forming a cyclic intermediate.[11]

  • Step C (Ring Opening): The cyclic intermediate collapses, expelling a stable phenoxide to generate the 1,3-diketone. This step is largely irreversible and drives the reaction forward.[13]

  • Step D (Cyclodehydration): Upon acidification, the 1,3-diketone tautomerizes to its enol form. The phenolic hydroxyl group then attacks the β-ketone, and subsequent dehydration yields the thermodynamically stable flavone ring system.[9]

Baker-Venkataraman Mechanism cluster_0 Baker-Venkataraman Rearrangement (Base-Catalyzed) cluster_1 Acid-Catalyzed Cyclization A o-Acyloxyacetophenone B Enolate Intermediate A->B + Base (-H⁺) C Cyclic Alkoxide B->C Intramolecular Attack D 1,3-Diketone (Phenolate form) C->D Ring Opening E 1,3-Diketone (Keto form) D->E + H₃O⁺ F Enol Intermediate E->F Tautomerization G Hemiketal F->G Intramolecular Cyclization H Flavone G->H - H₂O

Caption: Mechanism of flavone synthesis.

Experimental Protocol: Synthesis of 6-Fluoro-4'-methoxyflavone

This protocol details the synthesis of a specific target, 6-Fluoro-4'-methoxyflavone , to illustrate the practical application of the methodology.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
1-(2-Fluoro-5-hydroxyphenyl)ethanone154.143.08 g20.0Starting material.
4-Methoxybenzoyl chloride170.594.10 g (3.0 mL)24.0Acylating agent. Handle in a fume hood.
Pyridine (anhydrous)79.10~20 mL-Solvent and base. Use anhydrous grade.
Potassium Hydroxide (KOH)56.113.37 g60.0Base for rearrangement.
Glacial Acetic Acid60.0550 mL-Solvent for cyclization.
Sulfuric Acid (conc.)98.082 mL-Catalyst for cyclization. Add with extreme care.
Hydrochloric Acid (3 M)-~150 mL-For work-up.
Methanol32.04As needed-For washing and recrystallization.
Overall Workflow

Caption: Workflow for flavone synthesis.

Step-by-Step Procedure

Step 1: Esterification to form 2-acetyl-4-fluorophenyl 4-methoxybenzoate

  • In a 100 mL round-bottom flask, dissolve 1-(2-Fluoro-5-hydroxyphenyl)ethanone (3.08 g, 20.0 mmol) in anhydrous pyridine (15 mL).

  • To this solution, add 4-methoxybenzoyl chloride (4.10 g, 24.0 mmol) dropwise via a syringe while stirring. An exothermic reaction may be observed.[14]

  • Fit the flask with a calcium chloride drying tube and allow the mixture to stand at room temperature for 30 minutes, or until the initial heat evolution subsides.[14]

  • Carefully pour the reaction mixture into a beaker containing approximately 150 mL of 3 M HCl and 50 g of crushed ice. Stir vigorously until a solid precipitate forms.

  • Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 30 mL) and a small amount of ice-cold methanol (~10 mL) to remove residual pyridine and starting materials.[6]

  • Dry the solid product under vacuum. This intermediate ester is typically of sufficient purity for the next step.

Step 2: Baker-Venkataraman Rearrangement and Acid-Catalyzed Cyclization

  • Place the dried ester from Step 1 into a 250 mL round-bottom flask. Add anhydrous pyridine (20 mL) and powdered potassium hydroxide (3.37 g, 60.0 mmol).

  • Heat the mixture in a water bath at 60 °C with constant stirring for 2 hours.[4] The solution will typically turn into a thick, yellowish paste as the potassium salt of the diketone forms.[6]

  • Cool the reaction mixture to room temperature. Carefully and slowly add glacial acetic acid (50 mL) with stirring, followed by concentrated sulfuric acid (2 mL). Caution: This addition is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (boiling water bath or heating mantle set to ~110-120 °C) for 1 hour.[6]

  • Allow the mixture to cool slightly, then pour the hot solution in a thin stream into a beaker containing 400 g of crushed ice with vigorous stirring.

  • A pale yellow solid, the crude flavone, will precipitate. Allow the ice to melt completely.

  • Collect the product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral to pH paper.

Purification and Characterization
  • Recrystallize the crude product from a suitable solvent, such as ethanol or aqueous methanol, to obtain the pure 6-Fluoro-4'-methoxyflavone as fine, pale-yellow crystals.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry).

CompoundExpected YieldMelting Point (°C)Appearance
Intermediate Ester85-95%~90-95White to off-white solid
6-Fluoro-4'-methoxyflavone70-85%~165-170Pale-yellow crystalline solid

Field-Proven Insights & Troubleshooting

  • Moisture Sensitivity: The esterification and rearrangement steps are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents for best results. The use of a drying tube is critical.[13]

  • Incomplete Rearrangement: If the final yield is low, incomplete rearrangement may be the cause. Ensure the KOH is finely powdered and that the mixture is stirred efficiently at the specified temperature to form the diketone salt.[6]

  • Purity of Intermediate: While the crude ester is often used directly, purification by recrystallization may be necessary if starting materials are of lower quality. Impurities can interfere with the rearrangement step.

  • Cyclization Conditions: The acid-catalyzed cyclization is generally robust. However, prolonged heating or excessively strong acidic conditions can lead to side products. Adhering to the recommended reaction time and temperature is advised.[9]

Conclusion

The Baker-Venkataraman rearrangement provides a classic and highly effective method for the synthesis of flavones from readily available o-hydroxyacetophenones. By utilizing 1-(2-Fluoro-5-hydroxyphenyl)ethanone , this protocol enables the efficient construction of a fluorinated flavone scaffold, a valuable building block for researchers in medicinal chemistry and drug development. The procedure is reliable, scalable, and provides high yields of the desired product.

References

  • Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. J. Chem. Soc., 1381–1389. ([Link])

  • Maleckis, A., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry, 30, 115945. ([Link])

  • Majinda, R. R. T. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 53-61. ([Link])

  • Maleckis, A., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed. ([Link])

  • Yadav, R., & Lande, D. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society, 44(1), 142-151. ([Link])

  • Struga, M., et al. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules, 28(15), 5861. ([Link])

  • Kim, H., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances, 11(21), 12567-12571. ([Link])

  • Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]

  • Gormally, J., & Niazi, S. (1983). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2, 1361-1364. ([Link])

  • Orlov, V. D., et al. (2011). Synthesis of fluorine-containing 3-hydroxyflavanones and isoflavones. Chemistry of Heterocyclic Compounds, 46, 1329–1335. ([Link])

  • Struga, M., et al. (2023). Selected syntheses of fluorinated isoflavonoids. ResearchGate. ([Link])

  • Majinda, R. R. T. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate. ([Link])

  • Cambridge University Press. (n.d.). Baker-Venkatraman Rearrangement. Retrieved from [Link]

  • Kshatriya, R. B., et al. (2013). Synthesis of Flavone Skeleton by Different Methods. Semantic Scholar. ([Link])

  • Detsi, A., et al. (2022). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 27(4), 1251. ([Link])

  • Wikipedia. (n.d.). Allan–Robinson reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Allan-Robinson. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Allan-Robinson Reaction. Retrieved from [Link]

  • Kshatriya, R. B., et al. (2013). Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487. ([Link])

  • Mentis, M. (n.d.). Experiment 1: Synthesis of a Flavone. Retrieved from [Link]

  • Chemistry Scholars. (2020, July 4). Allan-Robinson Condensation Reaction | Organic Name Reactions [Video]. YouTube. ([Link])

  • ResearchGate. (n.d.). Synthesis of flavones and isoflavones by Allan–Robinson reaction. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Leveraging 1-(2-Fluoro-5-hydroxyphenyl)ethanone for the Synthesis of Novel Antimicrobial Agents

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. Fluorinated organic compounds have emerged as a cornerstone in mod...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. Fluorinated organic compounds have emerged as a cornerstone in modern medicinal chemistry, offering unique physicochemical properties that can enhance biological activity and metabolic stability. This document provides a detailed guide for researchers on the strategic use of 1-(2-Fluoro-5-hydroxyphenyl)ethanone , a versatile chemical intermediate, in the synthesis of potent antimicrobial scaffolds. We present field-proven protocols for the synthesis of fluorinated chalcones via Claisen-Schmidt condensation and their subsequent transformation into biologically active heterocyclic systems. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Advantage of Fluorinated Scaffolds

The introduction of fluorine into a drug candidate's structure can profoundly alter its properties. The high electronegativity and small size of the fluorine atom can modulate the acidity/basicity of nearby functional groups, improve binding affinity to target enzymes through new electrostatic interactions, and block sites of metabolic oxidation, thereby increasing the compound's bioavailability and half-life.

1-(2-Fluoro-5-hydroxyphenyl)ethanone is a particularly valuable starting material. Its structure contains three key features for synthetic diversification:

  • An acetyl group (ketone) , which is readily activated for condensation reactions.

  • An ortho-fluoro substituent , which influences the electronic environment of the aromatic ring and the acetyl group.

  • A meta-hydroxyl group , which can serve as a handle for further derivatization or participate in intramolecular interactions.

This unique combination makes it an ideal precursor for constructing libraries of chalcones, pyrazolines, and other heterocyclic compounds, which are classes of molecules well-regarded for their broad-spectrum antimicrobial activities.[1][2][3]

Workflow Overview: From Precursor to Bioactive Heterocycle

The synthetic strategy detailed herein follows a logical and efficient pathway from the starting acetophenone to complex heterocyclic molecules. This workflow is designed to be modular, allowing for the generation of a diverse library of compounds by varying the aldehyde and cyclizing agents used.

G cluster_0 Phase 1: Chalcone Synthesis cluster_1 Phase 2: Heterocycle Formation A 1-(2-Fluoro-5-hydroxyphenyl)ethanone (Starting Material) C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde (R-CHO) B->C D Fluorinated Chalcone Intermediate C->D Base Catalyst (e.g., KOH) F Cyclocondensation Reaction D->F Key Intermediate E Cyclizing Agent (e.g., Hydrazine) E->F G Final Antimicrobial Agent (e.g., Pyrazoline Derivative) F->G Acid/Base Catalyst

Figure 1: General synthetic workflow from the starting material to the final heterocyclic agent.

Application Note I: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

Principle: Chalcones (1,3-diaryl-2-propen-1-ones) are biosynthetically the precursors to flavonoids and are known for a wide spectrum of pharmacological properties, including antimicrobial effects.[1][2] The most reliable method for their synthesis is the Claisen-Schmidt condensation, an aldol condensation between an aromatic ketone and an aromatic aldehyde in the presence of a base catalyst.[2][4][5] The base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone.

Protocol: Synthesis of (E)-1-(2-fluoro-5-hydroxyphenyl)-3-phenylprop-2-en-1-one

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1-(2-Fluoro-5-hydroxyphenyl)ethanone (1.54 g, 10 mmol) in 20 mL of ethanol. Stir at room temperature until fully dissolved.

  • Catalyst Addition: Prepare a 40% aqueous solution of potassium hydroxide (KOH). Slowly add 10 mL of the KOH solution to the flask containing the ethanolic solution of the acetophenone. The solution may change color.

  • Cooling: Place the flask in an ice bath and allow the mixture to cool to approximately 0-5 °C with continuous stirring. This step is crucial to control the reaction rate and minimize side reactions.

  • Aldehyde Addition: Add benzaldehyde (1.06 g, 1.02 mL, 10 mmol) dropwise to the cooled reaction mixture over a period of 15 minutes. A precipitate may begin to form.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up & Isolation: Once the reaction is complete, pour the reaction mixture into 200 mL of crushed ice and water. Acidify the mixture slowly with dilute hydrochloric acid (10% HCl) until the pH is approximately 5-6.[5] This protonates the phenoxide and neutralizes the excess base, causing the chalcone to precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying & Recrystallization: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from ethanol to obtain the final product as colored crystals.

Data Summary Table:

ParameterValue/ConditionRationale
Molar Ratio (Ketone:Aldehyde) 1:1Ensures stoichiometric reaction to maximize yield and minimize unreacted starting material.
Catalyst Potassium Hydroxide (40% aq.)A strong base is required to efficiently generate the ketone enolate for the condensation reaction.[4][5]
Solvent EthanolEffectively dissolves both the reactants and the catalyst, facilitating a homogeneous reaction.
Reaction Temperature 0-5 °C (initial), then Room Temp.Initial cooling controls the exothermic reaction; room temperature provides sufficient energy for completion.
Reaction Time 12-24 hoursAllows the reaction to proceed to completion for optimal yield.
Expected Yield 75-90%This range is typical for Claisen-Schmidt condensations under these conditions.

Application Note II: Synthesis of 3-(2-Fluoro-5-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Principle: The α,β-unsaturated carbonyl system in chalcones makes them excellent Michael acceptors for the synthesis of five-membered heterocyclic rings like pyrazolines.[3] Pyrazolines are well-established pharmacophores with significant antimicrobial, anti-inflammatory, and anticancer activities. The reaction of a chalcone with hydrazine hydrate in a suitable solvent typically proceeds via a cyclocondensation reaction to yield the corresponding pyrazoline derivative.

Protocol: From Chalcone to Pyrazoline

G A Fluorinated Chalcone (from Protocol I) C Reflux in Ethanol with Glacial Acetic Acid (catalyst) A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D Cooling & Precipitation C->D Reaction (4-6 hrs) E Filtration & Washing D->E Product Crystallizes F Purified Pyrazoline Derivative E->F Final Product

Sources

Application

Application Note: 1-(2-Fluoro-5-hydroxyphenyl)ethanone as a Versatile Precursor for the Synthesis of Potential Antiviral Agents

Abstract This guide provides a detailed framework for researchers and drug development professionals on the utilization of 1-(2-Fluoro-5-hydroxyphenyl)ethanone as a key building block in the synthesis of chalcones and fl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This guide provides a detailed framework for researchers and drug development professionals on the utilization of 1-(2-Fluoro-5-hydroxyphenyl)ethanone as a key building block in the synthesis of chalcones and flavonoids, classes of compounds with demonstrated broad-spectrum antiviral activities. We present the scientific rationale, detailed synthesis protocols, characterization methods, and safety considerations. The protocols are designed to be robust and adaptable, enabling the generation of compound libraries for antiviral screening programs.

Introduction: The Strategic Role of Fluorinated Scaffolds in Antiviral Drug Discovery

The quest for novel antiviral agents is driven by the continuous emergence of new viral threats and the development of resistance to existing therapies.[1] In medicinal chemistry, the incorporation of fluorine into organic molecules is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[2][3] 1-(2-Fluoro-5-hydroxyphenyl)ethanone is a valuable starting material that combines the benefits of a fluorine substituent with strategically placed hydroxyl and ketone functional groups, making it an ideal precursor for synthesizing libraries of potential antiviral compounds.

This molecule serves as a gateway to producing fluorinated chalcones and flavonoids. Chalcones, which are open-chain flavonoids, and their cyclized flavonoid derivatives have been extensively studied and shown to possess potent antiviral activity against a wide range of viruses, including influenza, human immunodeficiency virus (HIV), dengue, and coronaviruses.[1][4][5] Their mechanisms of action are diverse, often targeting critical viral enzymes like proteases or interfering with viral entry and replication.[5][6] This document outlines the synthesis of these promising compound classes starting from 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Physicochemical Properties & Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material.

Table 1: Physicochemical Properties of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

PropertyValue
CAS Number 145300-04-5
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Appearance Light yellow to beige-brown crystalline solid
Melting Point 56-58 °C
Boiling Point 65-66 °C at 8 mmHg

Data compiled from multiple chemical suppliers.

Safety & Handling: 1-(2-Fluoro-5-hydroxyphenyl)ethanone should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Table 2: GHS Hazard Information

HazardCodePrecaution
Acute Toxicity, Oral H302P270: Do not eat, drink or smoke when using this product.
Skin Irritation H315P280: Wear protective gloves.
Eye Irritation H319P305+P351+P338: IF IN EYES: Rinse cautiously with water.
Specific Target Organ Toxicity H335P261: Avoid breathing dust.

This information is a summary. Always consult the full Safety Data Sheet (SDS) from your supplier before use.

Synthetic Workflow for Antiviral Compound Libraries

The overall strategy involves a two-step synthesis. First, a Claisen-Schmidt condensation is employed to create a fluorinated chalcone. Second, this chalcone undergoes an oxidative cyclization to form the corresponding fluorinated flavonoid. This workflow allows for significant molecular diversity by varying the aldehyde used in the first step.

G SM 1-(2-Fluoro-5-hydroxyphenyl)ethanone midpoint SM->midpoint Aldehyde Substituted Benzaldehyde (R-CHO) Aldehyde->midpoint Chalcone Intermediate: Fluorinated Chalcone Flavonoid Final Product Class: Fluorinated Flavonoid Chalcone->Flavonoid Protocol 2: Oxidative Cyclization midpoint->Chalcone Protocol 1: Claisen-Schmidt Condensation

Caption: High-level synthetic workflow from the starting material to target compound classes.

Experimental Protocols

Protocol 1: Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

Rationale: The Claisen-Schmidt condensation is a robust and reliable base-catalyzed reaction between an enolizable ketone and a non-enolizable aldehyde.[7][8] Here, 1-(2-Fluoro-5-hydroxyphenyl)ethanone acts as the ketone component. The base (NaOH) deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the substituted benzaldehyde. Subsequent dehydration yields the stable α,β-unsaturated ketone system characteristic of chalcones.[7][9]

G reagent reagent step step product product wash wash final final start Dissolve Ketone & Aldehyde (1:1 molar ratio) in Ethanol add_base Add aq. NaOH (40%) dropwise at 0-5°C start->add_base Step 1 stir Stir at Room Temp (Monitor by TLC, ~4-6 h) add_base->stir Step 2 neutralize Pour into ice water & neutralize with dil. HCl stir->neutralize Step 3 filter Filter the Precipitate neutralize->filter Step 4 wash_h2o Wash with Cold Water filter->wash_h2o Step 5 recrystallize Recrystallize (from Ethanol) wash_h2o->recrystallize Step 6 dry Dry under Vacuum recrystallize->dry Step 7 dry->final Characterize Product

Caption: Step-by-step workflow for the Claisen-Schmidt condensation protocol.

Detailed Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq) and a selected substituted benzaldehyde (1.0 eq) in ethanol (approx. 10-15 mL per gram of ketone).

  • Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. While stirring, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed (typically 4-6 hours).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture to a pH of ~5-6 by slowly adding dilute hydrochloric acid (HCl). A solid precipitate (the chalcone) will form.

  • Purification: Collect the crude chalcone by vacuum filtration and wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure fluorinated chalcone.

  • Final Product: Dry the purified crystals under vacuum. Determine the yield and proceed with characterization.

Protocol 2: Oxidative Cyclization to Fluorinated Flavonoids

Rationale: The conversion of 2'-hydroxychalcones to flavonoids can be achieved through oxidative cyclization. A common and effective method uses iodine (I₂) as a catalyst in a solvent like dimethyl sulfoxide (DMSO).[10] The DMSO acts as both the solvent and the oxidant in this transformation. The mechanism involves an initial Michael-type addition of the phenoxide to the α,β-unsaturated system, followed by oxidation to form the stable flavonoid core.

Detailed Methodology:

  • Setup: In a round-bottom flask, dissolve the synthesized 2'-hydroxy-fluorochalcone (1.0 eq) from Protocol 1 in DMSO.

  • Catalyst Addition: Add a catalytic amount of iodine (I₂) (approx. 0.1 eq) to the solution.

  • Heating: Heat the reaction mixture to 100-120 °C and maintain this temperature, with stirring, for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Work-up: A solid product should precipitate. If an oil forms, extraction with a solvent like ethyl acetate may be necessary. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with a cold solution of sodium thiosulfate to remove any residual iodine, followed by a wash with cold water.

  • Final Product: Purify the flavonoid by recrystallization or column chromatography. Dry the final product and characterize it.

Characterization and Data

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Table 3: Key Analytical Data for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationAppearance of vinyl protons (doublets, J ≈ 15 Hz for E-isomer) in chalcones. Disappearance of vinyl protons and appearance of characteristic flavonoid ring protons.
¹³C NMR Carbon Skeleton ConfirmationConfirmation of all carbon atoms, including the C=O and vinylic carbons.
¹⁹F NMR Fluorine ConfirmationA singlet or doublet (depending on coupling) confirming the presence and environment of the fluorine atom.
Mass Spectrometry Molecular WeightThe molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated molecular weight of the target compound.
Melting Point Purity AssessmentA sharp, defined melting point range indicates high purity.
FT-IR Functional Group AnalysisPresence of C=O (ketone), C=C (alkene), and O-H (hydroxyl) stretches.

Conclusion

1-(2-Fluoro-5-hydroxyphenyl)ethanone is a highly valuable and versatile precursor for the synthesis of fluorinated chalcones and flavonoids. The protocols detailed in this guide provide a reliable and adaptable methodology for generating libraries of these compounds, which are known to harbor significant antiviral potential.[2][6] By systematically varying the substituted benzaldehyde in the initial Claisen-Schmidt condensation, researchers can efficiently produce a diverse array of novel molecules for screening in antiviral drug discovery programs. This strategic approach facilitates the exploration of structure-activity relationships and the identification of lead compounds for future therapeutic development.

References

  • Al-Saraireh Y.M., Al-Sawalha M., Al-Shdefat R., et al. (2021). A comprehensive review on the antiviral activities of chalcones. Journal of Drug Targeting, 29(4), 403-419. [Link][1][4]

  • Talebi M., Ghorbani F., Chan W.F., et al. (2023). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Molecules, 28(11), 4496. [Link][5]

  • Powers J.J., Ghatnekar G.G., Glickman R.D., et al. (2024). Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses. bioRxiv. [Link][6]

  • Li H., Wang Y., Zhang Y., et al. (2020). New chalcone derivatives: synthesis, antiviral activity and mechanism of action. RSC Advances, 10(59), 35916-35925. [Link][11]

  • Mahajan S.S., Mali S.N., Khan F.A.K., et al. (2023). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Research Journal of Pharmacy and Technology, 16(10), 4567-4573. [Link][9]

  • Conti C., Mastromarino P., Goldoni P., et al. (2005). Synthesis and anti-rhinovirus properties of fluoro-substituted flavonoids. Antiviral Chemistry & Chemotherapy, 16(4), 267-276. [Link][2][12]

  • Moghadam T.T., Jackson P.F.W., Hashemian M., et al. (2018). Design of potent fluoro-substituted chalcones as antimicrobial agents. Pharmaceuticals, 11(2), 43. [Link][3]

  • Gawel W., Gielara A., Gucwa K., et al. (2024). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences, 25(3), 1801. [Link][13]

  • Zarubaev V.V., Garshinina A.V., Tretiak T.S., et al. (2020). Design, Synthesis and Biological Evaluation of Substituted Flavones and Aurones as Potential Anti-Influenza Agents. Molecules, 25(21), 5187. [Link][10]

  • University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Department of Chemistry. [Link][7]

  • Wikipedia. (2023). Claisen–Schmidt condensation. [Link][8]

  • Khan, I., Zaib, S., Batool, S., et al. (2021). Antiviral activities of flavonoids. In Studies in Natural Products Chemistry (Vol. 69, pp. 299-323). Elsevier. [Link][14]

Sources

Method

Application Notes and Protocols: 1-(2-Fluoro-5-hydroxyphenyl)ethanone in Antitumor Drug Development

Introduction The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Small molecules, due to their potential for oral bioavailability and cost-effective manufacturing, represent a s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Small molecules, due to their potential for oral bioavailability and cost-effective manufacturing, represent a significant portion of the developmental pipeline. Within this class, substituted acetophenones have emerged as a promising scaffold. Notably, derivatives of hydroxyacetophenone have demonstrated a range of biological activities, including anti-inflammatory and antiviral effects.[1] Recent studies have also highlighted their potential in oncology, with compounds like 4-hydroxyacetophenone shown to inhibit cancer cell adhesion, invasion, and migration by modulating the actomyosin cytoskeleton.[1][2]

This document provides a detailed guide for researchers on the synthesis, in vitro evaluation, and in vivo assessment of 1-(2-Fluoro-5-hydroxyphenyl)ethanone , a fluorinated hydroxyacetophenone derivative, as a potential antitumor agent. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and metabolic stability. These protocols are designed to provide a comprehensive framework for the preclinical evaluation of this compound and its derivatives.

PART 1: Synthesis and Characterization

The synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone can be achieved through a multi-step process, beginning with the acylation of a suitable fluorophenol precursor followed by a Fries rearrangement. The following protocol is adapted from established methods for the synthesis of related isomers.[3][4][5][6]

Protocol 1: Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Objective: To synthesize 1-(2-Fluoro-5-hydroxyphenyl)ethanone via Fries rearrangement of 3-fluorophenyl acetate.

Materials:

  • 3-Fluorophenol

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Standard laboratory glassware and equipment

Procedure:

  • Acylation of 3-Fluorophenol:

    • In a round-bottom flask under an inert atmosphere, dissolve 3-fluorophenol in a suitable aprotic solvent (e.g., dichloromethane).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with deionized water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-fluorophenyl acetate.

  • Fries Rearrangement:

    • In a reaction vessel, combine the crude 3-fluorophenyl acetate, anhydrous aluminum chloride, and sodium chloride.[4]

    • Heat the mixture to 120-130°C and stir for 3-4 hours. The reaction mixture will become a paste, and the evolution of acidic gas will be observed.[4]

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to approximately 60°C.

    • Slowly and carefully add water to quench the reaction, followed by the addition of concentrated HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 1-(2-Fluoro-5-hydroxyphenyl)ethanone by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow for Synthesis

cluster_synthesis Synthesis Workflow A 3-Fluorophenol B Acylation (Acetyl Chloride) A->B C 3-Fluorophenyl Acetate B->C D Fries Rearrangement (AlCl₃, NaCl, Heat) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G 1-(2-Fluoro-5-hydroxyphenyl)ethanone F->G

Caption: Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

PART 2: In Vitro Antitumor Evaluation

A systematic in vitro evaluation is the first step in determining the antitumor potential of a novel compound.[7][8] This involves a series of assays to assess its effects on cancer cell viability, proliferation, and other hallmarks of cancer.[9][10]

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-(2-Fluoro-5-hydroxyphenyl)ethanone in various cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., L-cells).[11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. The optimal cell concentration can influence the observed inhibitory activity.[12]

  • Compound Treatment:

    • Prepare serial dilutions of 1-(2-Fluoro-5-hydroxyphenyl)ethanone in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

ParameterDescription
Cell Lines MCF-7, HCT116, A549, L-cells
Compound 1-(2-Fluoro-5-hydroxyphenyl)ethanone
Concentrations Typically a range from 0.1 µM to 100 µM
Incubation Time 48 or 72 hours
Readout Absorbance at 570 nm
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the cytotoxic effects of 1-(2-Fluoro-5-hydroxyphenyl)ethanone are mediated by apoptosis.

Materials:

  • Cancer cell lines.

  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 4: Cell Migration and Invasion Assays (Transwell Assay)

Objective: To evaluate the effect of 1-(2-Fluoro-5-hydroxyphenyl)ethanone on cancer cell migration and invasion, key processes in metastasis.[2]

Materials:

  • Transwell inserts (8 µm pore size).

  • Matrigel (for invasion assay).

  • Serum-free medium.

  • Complete medium with FBS (as a chemoattractant).

  • Crystal violet stain.

Procedure:

  • Assay Setup:

    • For the invasion assay, coat the transwell inserts with Matrigel.

    • Seed cancer cells in the upper chamber in serum-free medium containing the test compound at sub-lethal concentrations.

    • Add complete medium with FBS to the lower chamber.

  • Incubation:

    • Incubate for 24-48 hours.

  • Staining and Quantification:

    • Remove the non-migrated/invaded cells from the upper surface of the insert.

    • Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

    • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

In Vitro Evaluation Workflow

cluster_invitro In Vitro Evaluation Workflow A Test Compound: 1-(2-Fluoro-5-hydroxyphenyl)ethanone B Cell Viability Assay (MTT) Determine IC₅₀ A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Migration/Invasion Assay (Transwell) B->D E Mechanism of Action Studies C->E D->E

Caption: Stepwise in vitro evaluation of antitumor activity.

PART 3: In Vivo Antitumor Assessment

Promising results from in vitro studies warrant further investigation in animal models to assess efficacy and safety in a more complex biological system.[7][13] Human tumor xenografts in immunodeficient mice are commonly used for this purpose.[14][15]

Protocol 5: Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of 1-(2-Fluoro-5-hydroxyphenyl)ethanone in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice).

  • Cancer cell line that showed sensitivity in vitro.

  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline).

  • Positive control drug (e.g., a standard-of-care chemotherapeutic for the chosen cancer type).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

    • Administer the treatments via a suitable route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or every other day).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and general health of the mice as indicators of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Weigh the tumors and compare the average tumor weight and volume between the treatment groups.

    • Collect major organs for histopathological analysis to assess toxicity.

ParameterDescription
Animal Model Athymic nude mice
Tumor Model Subcutaneous xenograft of HCT116 cells
Treatment Groups Vehicle, Compound (e.g., 10, 25, 50 mg/kg), Positive Control
Administration Daily intraperitoneal injection
Primary Endpoint Tumor growth inhibition
Secondary Endpoints Body weight change, organ toxicity

PART 4: Mechanism of Action and Structure-Activity Relationship (SAR) Studies

Understanding the mechanism of action is crucial for further drug development. Based on the activity of related hydroxyacetophenones, it is plausible that 1-(2-Fluoro-5-hydroxyphenyl)ethanone may target the cytoskeleton.[2][16]

Proposed Mechanism of Action Studies
  • Western Blot Analysis: Investigate the effect of the compound on the expression levels of proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and cell motility (e.g., non-muscle myosin II).[2][11]

  • Immunofluorescence Staining: Visualize the effects of the compound on the actin cytoskeleton and microtubule network.

  • Kinase Profiling: Screen the compound against a panel of kinases to identify potential molecular targets.

Structure-Activity Relationship (SAR) Studies

To optimize the lead compound, a systematic SAR study should be conducted.[17][18] This involves synthesizing and testing a series of analogs to identify the key structural features required for activity.[19][20][21]

Key Modifications to Explore:

  • Position of the Fluoro Group: Synthesize isomers with the fluorine at different positions on the phenyl ring to assess its impact on activity.

  • Hydroxyl Group Modification: Prepare ether and ester derivatives of the hydroxyl group to evaluate its role in target binding and to modulate solubility.

  • Acetyl Group Modification: Replace the acetyl group with other acyl groups or bioisosteres to explore the impact on potency and selectivity.

SAR Exploration Logic

cluster_sar Structure-Activity Relationship (SAR) Logic A Lead Compound: 1-(2-Fluoro-5-hydroxyphenyl)ethanone B Synthesize Analogs A->B C In Vitro Screening of Analogs B->C D Identify Key Structural Features C->D E Optimize Potency and Properties D->E E->B Iterative Process

Caption: Iterative cycle for SAR-driven lead optimization.

Conclusion

This document provides a comprehensive set of protocols for the initial preclinical evaluation of 1-(2-Fluoro-5-hydroxyphenyl)ethanone as a potential antitumor agent. The proposed workflow, from synthesis to in vivo testing and mechanism of action studies, offers a robust framework for researchers in the field of drug discovery. The insights gained from these studies will be critical in determining the therapeutic potential of this compound and guiding the development of more potent and selective analogs.

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Application

Application Notes and Protocols: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation of 1-(2-Fluoro-5-hydroxyphenyl)ethanone with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Hydroxychalcones Chalcones (1,3-diaryl-2-propen-1-ones) represent a critical class of organic compounds, servi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Hydroxychalcones

Chalcones (1,3-diaryl-2-propen-1-ones) represent a critical class of organic compounds, serving as key biosynthetic precursors to the vast family of flavonoids.[1] Their simple, yet versatile α,β-unsaturated ketone core structure allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities.[2][3] In medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity, often leading to improved therapeutic profiles.[4][5][6] Specifically, chalcones bearing both fluoro and hydroxyl substituents have demonstrated potent anti-inflammatory, antioxidant, analgesic, anticancer, and antimicrobial properties.[4][7][8][9]

This guide provides a detailed protocol for the synthesis of novel fluorinated hydroxychalcones through the base-catalyzed Claisen-Schmidt condensation of 1-(2-fluoro-5-hydroxyphenyl)ethanone with various substituted aromatic aldehydes. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss methods for characterization and purification of the resulting products.

Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of organic synthesis for generating α,β-unsaturated ketones.[10][11][12] It is a type of crossed aldol condensation that occurs between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[10] The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, in a protic solvent like ethanol.[1][3][13]

The mechanism proceeds in several key steps:

  • Enolate Formation: A strong base abstracts an acidic α-proton from the ketone (1-(2-fluoro-5-hydroxyphenyl)ethanone), forming a resonance-stabilized enolate.[14][15][16]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This attack forms a tetrahedral intermediate, which then protonates to yield a β-hydroxy ketone (an aldol adduct).

  • Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to form a stable, conjugated α,β-unsaturated ketone—the chalcone.[17]

The presence of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on the acetophenone ring can influence the reactivity of the enolate and the stability of the final product.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of chalcones from 1-(2-fluoro-5-hydroxyphenyl)ethanone. Researchers should note that reaction times and purification methods may need to be optimized for different aromatic aldehydes.

Materials and Reagents
  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Glacial acetic acid or dilute hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1-(2-fluoro-5-hydroxyphenyl)ethanone and 1.0-1.2 equivalents of the desired aromatic aldehyde in an appropriate amount of ethanol (e.g., 10-20 mL per gram of acetophenone). Stir the mixture at room temperature until all solids have dissolved.

  • Initiation of Condensation: While stirring, add a 40-50% aqueous solution of NaOH or KOH dropwise to the reaction mixture.[3][18] A color change and the formation of a precipitate are often observed. The amount of base can vary, but typically 1.5-2.0 equivalents are used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting materials and the appearance of a new, lower Rf spot indicate product formation.

  • Workup and Neutralization: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the solution by slowly adding glacial acetic acid or dilute HCl until it reaches a pH of approximately 5-6. This will precipitate the crude chalcone product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold distilled water to remove any inorganic salts. Allow the crude product to air-dry or dry in a desiccator.

  • Purification:

    • Recrystallization: The crude chalcone can often be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Column Chromatography: For higher purity, or if recrystallization is ineffective, purify the crude product using silica gel column chromatography with a hexane-ethyl acetate gradient as the eluent.

  • Characterization: Confirm the structure and purity of the final chalcone product using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.[19][20][21]

    • Mass Spectrometry (MS): To confirm the molecular weight.[22][23]

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and alkene (C=C) stretches.

Data Presentation: Representative Reaction Outcomes

The choice of aromatic aldehyde significantly impacts the reaction yield and the properties of the resulting chalcone. Below is a table summarizing expected outcomes for the reaction of 1-(2-fluoro-5-hydroxyphenyl)ethanone with various aldehydes.

AldehydeSubstituent EffectExpected YieldPhysical Appearance
BenzaldehydeNeutralGood to HighPale yellow solid
4-ChlorobenzaldehydeElectron-withdrawingHighYellow crystalline solid
4-MethoxybenzaldehydeElectron-donatingGoodBright yellow solid
4-NitrobenzaldehydeStrong e⁻-withdrawingVery HighOrange to red solid
2-HydroxybenzaldehydeElectron-donatingModerate to GoodYellow solid

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Characterization A 1. Reactant Preparation (Ketone + Aldehyde in EtOH) B 2. Base Addition (aq. NaOH/KOH) A->B Initiate C 3. Reaction (Stir at RT, 12-24h) B->C Condensation D 4. Quenching & Neutralization (Ice water + Acid) C->D Stop Reaction E 5. Filtration & Washing (Isolate crude product) D->E F 6. Purification (Recrystallization or Column Chromatography) E->F G 7. Characterization (NMR, MS, IR) F->G H Final Product (Pure Chalcone) G->H Verify

Caption: Workflow for the synthesis of fluorinated hydroxychalcones.

Mechanistic Pathway

The following diagram outlines the base-catalyzed Claisen-Schmidt condensation mechanism.

claisen_schmidt_mechanism start 1-(2-Fluoro-5-hydroxyphenyl)ethanone + Aromatic Aldehyde enolate Enolate Formation (Base abstracts α-proton) start->enolate Base (OH⁻) attack Nucleophilic Attack (Enolate attacks aldehyde carbonyl) enolate->attack intermediate Tetrahedral Intermediate attack->intermediate aldol β-Hydroxy Ketone (Aldol Adduct) intermediate->aldol Protonation dehydration Dehydration (Loss of H₂O) aldol->dehydration Base-catalyzed product Final Chalcone Product (α,β-Unsaturated Ketone) dehydration->product

Caption: Mechanism of the Claisen-Schmidt condensation.

Conclusion and Future Perspectives

The Claisen-Schmidt condensation provides a robust and efficient method for synthesizing a diverse library of 1-(2-fluoro-5-hydroxyphenyl)ethanone-based chalcones. The operational simplicity and the ability to readily modify the aromatic aldehyde component make this an attractive approach for generating novel compounds for drug discovery screening. The resulting fluorinated and hydroxylated chalcones are promising scaffolds for developing new therapeutic agents with enhanced biological activity and improved pharmacokinetic properties.[2][5][6] Further studies can focus on exploring a wider range of aldehyde substitutions and evaluating the synthesized compounds in various biological assays to identify lead candidates for further development.

References

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  • Abdellatif, K. R. A., et al. (2014). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 587-594. [Link]

  • Abdellatif, K. R. A., et al. (2015). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 587-594. [Link]

  • Gomes, M. N., et al. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. Molecules, 28(11). [Link]

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Method

Application Notes &amp; Protocols: Acylation Strategies for 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Introduction: Strategic Importance of 1-(2-Fluoro-5-hydroxyphenyl)ethanone 1-(2-Fluoro-5-hydroxyphenyl)ethanone is a highly functionalized aromatic ketone that serves as a critical building block in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

1-(2-Fluoro-5-hydroxyphenyl)ethanone is a highly functionalized aromatic ketone that serves as a critical building block in modern medicinal chemistry. Its strategic importance is particularly pronounced in the synthesis of cardiovascular drugs, where it acts as a key intermediate for various β-receptor blockers.[1][2] The presence of three distinct functional groups—a ketone, a phenol, and a fluorine atom—offers a rich platform for diverse chemical modifications. Acylation, the process of introducing an acyl group, is a primary transformation for this molecule, enabling the synthesis of advanced intermediates with tailored pharmacological properties.

This guide provides a detailed exploration of the two principal acylation pathways for 1-(2-Fluoro-5-hydroxyphenyl)ethanone:

  • O-Acylation (Esterification): Targeting the nucleophilic phenolic hydroxyl group to form phenyl esters.

  • C-Acylation (Electrophilic Aromatic Substitution): Targeting the aromatic ring to introduce a second ketone functionality.

We will delve into the mechanistic principles governing these reactions, provide detailed, field-tested protocols, and discuss the strategic rationale behind experimental choices, empowering researchers to leverage this versatile intermediate in their drug discovery programs.

Chemical Principles: Navigating O- vs. C-Acylation

Phenols are bidentate nucleophiles, meaning they can be acylated at two distinct positions: the phenolic oxygen (O-acylation) or the electron-rich aromatic ring (C-acylation). The reaction outcome is dictated by the choice of reagents and conditions, which determines whether the reaction is under kinetic or thermodynamic control.

  • O-Acylation (Kinetic Control): This reaction is typically faster and occurs under milder, often base-catalyzed, conditions. The deprotonated phenoxide is a potent nucleophile that readily attacks an acylating agent to form an ester. This is the kinetically favored product.

  • C-Acylation (Thermodynamic Control): This reaction, a form of Friedel-Crafts acylation, requires a strong Lewis acid catalyst (e.g., AlCl₃).[3][4] The C-acylated product, a hydroxyaryl ketone, is more stable and is thus the thermodynamically favored product. Often, the O-acylated ester will rearrange into the C-acylated ketone in the presence of a Lewis acid, a process known as the Fries Rearrangement .[5][6][7][8]

Regioselectivity of C-Acylation: A Directive Group Analysis

Predicting the site of C-acylation on the 1-(2-Fluoro-5-hydroxyphenyl)ethanone ring requires an analysis of the directing effects of the three existing substituents:

  • Hydroxyl (-OH): A powerful activating, ortho, para-director.

  • Fluoro (-F): A deactivating (via induction) but ortho, para-directing (via resonance) group.

  • Acetyl (-COCH₃): A strongly deactivating, meta-director.

The hydroxyl group is the dominant activating group, strongly directing incoming electrophiles to its ortho and para positions. The acetyl group deactivates its meta position (C6) less than its ortho and para positions. The most favorable position for electrophilic attack is C6, which is ortho to the powerfully activating hydroxyl group and meta to the deactivating acetyl group.

Caption: Analysis of substituent directing effects for C-acylation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous conditions may be required for certain reactions.

Protocol 1: O-Acylation via Phase-Transfer Catalysis

This protocol describes the efficient synthesis of 4-acetyl-3-fluorophenyl esters using a robust phase-transfer catalysis (PTC) method. This approach offers high yields in short reaction times by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase.[9][10]

Objective: To synthesize 4-acetyl-3-fluorophenyl acetate.

Materials:

  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone

  • Acetyl Chloride

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Chloride (TBAC)

  • Dichloromethane (DCM)

  • Deionized Water

  • Diethyl Ether

  • Ice

Procedure:

  • Prepare Aqueous Phase: In a 100 mL flask, dissolve 1.54 g (10 mmol) of 1-(2-Fluoro-5-hydroxyphenyl)ethanone in 20 mL of a 10% aqueous NaOH solution (50 mmol). Cool the solution to 0°C in an ice bath.

  • Prepare Organic Phase: In a separate flask, prepare a solution of 0.28 g (1 mmol, 10 mol%) of TBAC in 5 mL of DCM. In a third flask, prepare a solution of 0.86 g (11 mmol, 1.1 eq) of acetyl chloride in 15 mL of DCM. Cool both organic solutions to 0°C.

  • Reaction Initiation: Combine the cooled aqueous and organic solutions at once in a flask equipped with a magnetic stirrer.

  • Reaction Execution: Stir the biphasic mixture vigorously (e.g., 400 rpm) at 0°C for 10 minutes. The reaction is typically rapid.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Rationale:

  • NaOH: Deprotonates the phenol to form the highly nucleophilic phenoxide.[9]

  • TBAC: The phase-transfer catalyst shuttles the phenoxide from the aqueous layer to the organic layer containing the acyl chloride, accelerating the reaction.

  • Low Temperature (0°C): Minimizes the competing hydrolysis of acetyl chloride and the ester product.[10]

Acylating AgentEquivalentsReaction TimeTypical Yield
Acetyl Chloride1.110 min>95%
Propionyl Chloride1.115 min>95%
Benzoyl Chloride1.120 min>90%
Protocol 2: C-Acylation via Fries Rearrangement

This protocol details the Lewis acid-catalyzed Fries Rearrangement to convert an O-acylated product (e.g., 4-acetyl-3-fluorophenyl acetate) into a C-acylated hydroxyaryl ketone. This method is fundamental for synthesizing compounds like 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone from 4-fluorophenyl acetate.[1][11]

Objective: To synthesize 1-(6-acetyl-2-fluoro-5-hydroxyphenyl)ethanone from 4-acetyl-3-fluorophenyl acetate.

Materials:

  • 4-acetyl-3-fluorophenyl acetate (product from Protocol 1)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent) or solvent-free conditions

  • Hydrochloric Acid (HCl), concentrated

  • Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with 1.96 g (10 mmol) of 4-acetyl-3-fluorophenyl acetate.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully and portion-wise add 2.67 g (20 mmol, 2.0 eq) of anhydrous AlCl₃. Caution: The reaction can be exothermic.

  • Reaction Execution: Heat the mixture to 130-160°C.[11][12] Note: Higher temperatures generally favor the ortho-isomer.[6][7] The reaction mixture will become a thick paste. Maintain heating for 3-4 hours.

  • Quenching: Cool the reaction mixture to room temperature, then carefully pour it onto a mixture of crushed ice and 20 mL of concentrated HCl.

  • Workup: Stir the mixture until the complex decomposes. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from ethanol or by column chromatography.

Rationale:

  • Anhydrous AlCl₃: As a Lewis acid, it coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the O-acyl bond to generate a reactive acylium ion.[5][7] More than one equivalent is needed as it also complexes with the phenolic oxygen and the product ketone.

  • High Temperature: Provides the necessary energy for the acyl group to migrate from the oxygen to the aromatic ring. Temperature can be used to control the regioselectivity, with higher temperatures favoring the sterically hindered ortho-product.[6][12]

Workflow and Applications

The choice between O- and C-acylation is a strategic decision based on the desired final product. The following workflow illustrates the synthetic pathways available from the starting material.

G A 1-(2-Fluoro-5-hydroxyphenyl)ethanone B O-Acylation (Protocol 1) A->B Acyl Chloride, Base, 0°C (Kinetic Control) C 4-Acetyl-3-fluorophenyl Ester B->C D C-Acylation / Fries Rearrangement (Protocol 2) C->D AlCl₃, >130°C (Thermodynamic Control) F Advanced Intermediates (e.g., for β-Blockers) C->F Further Modification E Di-acylated Phenol (e.g., 1-(6-acetyl-2-fluoro-5-hydroxyphenyl)ethanone) D->E

Caption: Synthetic workflow for the acylation of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Application in Drug Discovery: The Case of Esmolol

The strategic application of these acylation reactions is exemplified in the synthesis of β-blockers like Esmolol.[13][14][15] Esmolol is a cardioselective β₁-receptor blocker characterized by a rapid onset and very short duration of action.[13] Its short half-life is due to an ester moiety that is rapidly hydrolyzed by red blood cell esterases.

While 1-(2-Fluoro-5-hydroxyphenyl)ethanone is not a direct precursor to Esmolol, its acylated derivatives serve as valuable analogs for creating new chemical entities with potentially improved properties. An O-acylated derivative introduces a metabolically labile ester group, a key feature for designing soft drugs with controlled-duration activity, similar to Esmolol.[16] By varying the acyl chain, researchers can fine-tune the rate of hydrolysis and, consequently, the drug's pharmacokinetic profile.

Conclusion

1-(2-Fluoro-5-hydroxyphenyl)ethanone is a versatile substrate for acylation reactions. By carefully selecting reaction conditions, chemists can selectively target either the phenolic oxygen to generate esters (O-acylation) or the aromatic ring to produce di-ketones (C-acylation). Understanding the principles of kinetic versus thermodynamic control, particularly the utility of the Fries Rearrangement, is paramount to navigating these transformations. The protocols and strategic insights provided herein offer a robust framework for researchers to synthesize novel derivatives for applications in drug discovery and development.

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Application

Application Notes &amp; Protocols: The Synthetic Utility of 1-(5-Fluoro-2-hydroxyphenyl)ethanone

As a Senior Application Scientist, this guide provides an in-depth look at the synthetic utility of substituted fluoro-hydroxyacetophenones, focusing on a well-documented and versatile intermediate. A Note on Isomers: Th...

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides an in-depth look at the synthetic utility of substituted fluoro-hydroxyacetophenones, focusing on a well-documented and versatile intermediate.

A Note on Isomers: The topic specified is "1-(2-Fluoro-5-hydroxyphenyl)ethanone" (CAS 145300-04-5). However, the vast majority of published research, patents, and established protocols focus on its isomer, 1-(5-Fluoro-2-hydroxyphenyl)ethanone (CAS 394-32-1), also known as 2-acetyl-4-fluorophenol or 5'-Fluoro-2'-hydroxyacetophenone. This isomer is a critical building block in medicinal chemistry.[1][2] To provide a guide grounded in extensive, verifiable literature, this document will focus on the applications and protocols for the more commonly used 1-(5-Fluoro-2-hydroxyphenyl)ethanone . The principles and reaction types discussed are often applicable to other isomers with appropriate adjustments.

Introduction and Physicochemical Profile

1-(5-Fluoro-2-hydroxyphenyl)ethanone is a bifunctional aromatic ketone that serves as a cornerstone intermediate in the synthesis of a wide range of biologically active molecules.[3] Its structure, featuring a nucleophilic hydroxyl group, an electrophilic ketone, and an electron-withdrawing fluorine atom, provides a unique combination of reactivity and stability. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, making it a valuable moiety in drug design.[3] It is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly β-blockers, and other complex organic molecules.[1][2][4]

Physicochemical Properties

PropertyValueReference(s)
CAS Number 394-32-1[3][5]
Molecular Formula C₈H₇FO₂[3][5]
Molecular Weight 154.14 g/mol [3][5]
Appearance White to light yellow or beige-brown crystalline solid[2][3][6]
Melting Point 56-58 °C[2][7]
Boiling Point 65-66 °C @ 8 mmHg[2]
Solubility Soluble in organic solvents like ethanol, ether, and benzene. Water solubility is low (0.68 g/L).[6][7]
pKa 10.17 ± 0.18 (Predicted)[2]

Core Synthesis: The Fries Rearrangement

The most prevalent and industrially viable method for synthesizing 1-(5-Fluoro-2-hydroxyphenyl)ethanone is the Fries rearrangement of 4-fluorophenyl acetate.[2][4][5] This reaction involves the intramolecular acylation of the aromatic ring, driven by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism Rationale: The reaction proceeds in two conceptual stages. First, 4-fluorophenol is acylated using an acetylating agent like acetyl chloride to form 4-fluorophenyl acetate. Second, this ester is treated with a strong Lewis acid (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the departure of the acyloxy group as an acylium ion equivalent. This electrophilic acylium ion then attacks the electron-rich ortho position of the phenol, followed by tautomerization to yield the final product. The ortho position is favored due to the directing effect of the hydroxyl group.

Fries_Rearrangement cluster_start Step 1: Esterification cluster_rearrangement Step 2: Fries Rearrangement 4-Fluorophenol 4-Fluorophenol 4-Fluorophenyl_Acetate 4-Fluorophenyl_Acetate 4-Fluorophenol->4-Fluorophenyl_Acetate Acetyl Chloride (CH₃COCl) Pyridine Complex Ester-AlCl₃ Complex 4-Fluorophenyl_Acetate->Complex AlCl₃ (Lewis Acid) Acylium_Intermediate Acylium Ion Intermediate Complex->Acylium_Intermediate Intramolecular Rearrangement Product 1-(5-Fluoro-2-hydroxyphenyl)ethanone Acylium_Intermediate->Product Hydrolysis (Workup)

Caption: Fries Rearrangement pathway for synthesis.

Applications in Organic Synthesis

This acetophenone is a versatile precursor for various molecular scaffolds. Its functional groups allow for sequential or orthogonal modifications, making it a valuable starting material.

Key Applications:

  • Synthesis of Chalcones and Flavones: The ketone can undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones). These chalcones are precursors to flavones, a class of compounds with significant biological activities.[4][8]

  • Intermediate for Pharmaceuticals: It is a documented intermediate for various drugs, including β-receptor blockers.[1][2][4] The core structure can be elaborated through reactions at the ketone (e.g., reduction, oximation) and the phenol (e.g., etherification).

  • Synthesis of Heterocycles: The compound is used to prepare various heterocyclic systems, such as styrylchromones.[4][8]

Applications cluster_chalcone Chalcone & Flavone Synthesis cluster_pharma Pharmaceutical Scaffolds cluster_heterocycle Other Heterocycles Start 1-(5-Fluoro-2-hydroxyphenyl)ethanone Chalcone Chalcone Derivative Start->Chalcone Ar-CHO Base (NaOH/KOH) Epoxide Glycidyl Ether Start->Epoxide Epichlorohydrin Base Chromone Styrylchromone Start->Chromone Multi-step synthesis Flavone Flavone/Flavonol Chalcone->Flavone I₂/DMSO or H₂O₂ BetaBlocker β-Blocker Analog Epoxide->BetaBlocker Amine (e.g., Isopropylamine)

Caption: Synthetic pathways from the title compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone via Fries Rearrangement

This protocol describes a one-pot synthesis from 4-fluorophenol, which combines esterification and rearrangement.[5]

Materials:

  • 4-Fluorophenol

  • Acetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle.

Procedure:

  • Esterification: In a three-neck flask under an inert atmosphere (e.g., Nitrogen), add 4-fluorophenol (72.0 g, 0.642 mol). Cool the flask to 0 °C using an ice bath.

  • Slowly add acetyl chloride (57.5 g, 0.732 mol) dropwise while stirring. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature (approx. 25 °C) and stir for 2 hours. The reaction mixture should become homogeneous, forming 4-fluorophenyl acetate in situ.

  • Rearrangement: Heat the flask to 130 °C. Carefully and slowly add anhydrous aluminum trichloride (111.5 g, 0.835 mol) in portions. Causality Note: AlCl₃ is highly reactive with any residual moisture and the reaction is exothermic. Portion-wise addition prevents a runaway reaction.

  • Stir the resulting mixture vigorously at 130 °C for 2 hours. The mixture will be a thick paste.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding 500 mL of ice-cold water with vigorous stirring. Safety Note: Quenching AlCl₃ is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product as a brown solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or column chromatography. A typical yield is around 98%.[5]

Protocol 2: Synthesis of a Chalcone Derivative

This protocol details a Claisen-Schmidt condensation to form 1-(5-fluoro-2-hydroxyphenyl)-3-phenyl-2-propen-1-one.

Materials:

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone

  • Benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Beaker, magnetic stirrer.

Procedure:

  • Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) and benzaldehyde (1.0-1.1 eq) in ethanol in a beaker or flask.

  • In a separate container, prepare a solution of KOH or NaOH (approx. 2-3 eq) in a small amount of water and cool it in an ice bath.

  • Slowly add the cold alkaline solution to the ethanolic solution of the reactants with constant stirring.

  • Continue stirring at room temperature. The reaction progress can be monitored by TLC. The reaction mixture typically turns cloudy or a precipitate forms. Stir for 4-12 hours.

  • Workup: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic (~pH 2-3).

  • The solid chalcone product will precipitate out.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from ethanol.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants 1. Mix Reactants (Ketone, Aldehyde, EtOH) Catalyst 2. Add Catalyst (aq. KOH/NaOH) Reactants->Catalyst Reaction 3. Stir at RT (4-12 hours) Catalyst->Reaction Quench 4. Quench in Ice/Water Reaction->Quench Acidify 5. Acidify with HCl Quench->Acidify Filter 6. Collect Solid (Vacuum Filtration) Acidify->Filter Wash 7. Wash with Water Filter->Wash Dry 8. Dry Product Wash->Dry Recrystallize 9. Recrystallize (Ethanol) Dry->Recrystallize Final Pure Chalcone Recrystallize->Final

Caption: Workflow for Chalcone Synthesis and Purification.

Safety and Handling

1-(5-Fluoro-2-hydroxyphenyl)ethanone is classified as a hazardous substance.[7][9]

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautions:

    • Handle only in a well-ventilated area, preferably a chemical fume hood.[6]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[6][7]

    • Avoid breathing dust.[9]

    • Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

    • Skin: Wash off immediately with plenty of soap and water.[7]

    • Ingestion: Call a poison center or doctor if you feel unwell.[7]

    • Inhalation: Move person to fresh air.[9]

References

Method

Application Notes &amp; Protocols: 1-(2-Fluoro-5-hydroxyphenyl)ethanone as a Versatile Precursor for Heterocyclic Compound Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 1-(2-Fluoro-5-hydroxyphenyl)ethanone. We delve i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 1-(2-Fluoro-5-hydroxyphenyl)ethanone. We delve into the unique chemical attributes of this building block and present detailed, field-proven protocols for its use in the synthesis of high-value heterocyclic scaffolds, including fluorinated chromones and benzofurans. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reproducible and high-yield results.

Introduction: The Strategic Advantage of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 5'-fluoro-2'-hydroxyacetophenone, is a uniquely functionalized aromatic ketone that has emerged as a powerful building block in synthetic and medicinal chemistry.[1] Its value is rooted in the specific arrangement of its three key functional groups:

  • o-Hydroxy Acetophenone Core: The ortho-positioning of the hydroxyl and acetyl groups provides a classic reactive template for a variety of intramolecular cyclization reactions, forming the core of numerous five- and six-membered heterocyclic rings.

  • Fluorine Substituent: The fluorine atom at the C5-position significantly influences the molecule's electronic properties and, by extension, the properties of its derivatives. The judicious incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[2]

  • Reactivity Profile: The combination of these groups allows for sequential, regioselective reactions, making it an ideal starting material for constructing complex molecular architectures. This compound serves as a key intermediate for various therapeutic agents, including β-receptor blockers, underscoring its industrial relevance.[1][3]

This guide will explore two primary applications: the synthesis of 6-fluorochromones and 2-substituted-6-fluorobenzofurans, providing detailed protocols and mechanistic insights.

Synthesis of the 1-(2-Fluoro-5-hydroxyphenyl)ethanone Building Block

A common and efficient method for preparing the title compound is through the Fries rearrangement of 4-fluorophenyl acetate. This intramolecular Friedel-Crafts acylation proceeds by heating the ester with a Lewis acid, such as aluminum chloride (AlCl₃), to promote the migration of the acetyl group to the ortho position of the phenolic hydroxyl group.[3][4] The use of sodium chloride as a co-solvent can improve reaction conditions and yield.[3]

G cluster_0 Synthesis via Fries Rearrangement SM 4-Fluorophenyl Acetate Cond1 AlCl₃ / NaCl ~130-150 °C SM->Cond1 1. Reactant Prod 1-(2-Fluoro-5-hydroxyphenyl)ethanone Cond1->Prod 2. Rearrangement Workup Aqueous Workup (H₂O / Extraction) Prod->Workup 3. Quench & Isolate

Caption: General workflow for the synthesis of the target building block.

Application I: Synthesis of 6-Fluoro-Substituted Chromones

Chromones (1-benzopyran-4-ones) are privileged scaffolds found in numerous natural products and pharmacologically active compounds.[5] The synthesis of chromones from 2-hydroxyacetophenones is a cornerstone of heterocyclic chemistry. The Vilsmeier-Haack reaction provides an efficient one-carbon extension and cyclization pathway.

Reaction Principle & Mechanistic Insight

The reaction of a 2-hydroxyacetophenone with a Vilsmeier-type reagent, such as the complex formed between 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethylformamide (DMF), facilitates formylation followed by an intramolecular condensation/cyclization.[6] The TCT/DMF complex acts as a potent and milder alternative to harsher reagents like POCl₃/DMF. The mechanism involves the formation of an enolate from the acetophenone, which then attacks the electrophilic Vilsmeier reagent. Subsequent cyclization is driven by the nucleophilic attack of the phenolic oxygen onto the newly formed carbonyl group, followed by dehydration to yield the stable aromatic chromone ring.

Detailed Experimental Protocol: Synthesis of 6-Fluorochromone

This protocol is adapted from established methodologies for chromone synthesis.[6]

Materials:

  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) (Solvent)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier-type complex.

  • Addition of Starting Material: Add 1-(2-Fluoro-5-hydroxyphenyl)ethanone to the flask, followed by the portion-wise addition of anhydrous potassium carbonate.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and quench by carefully pouring it into a beaker of crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-fluorochromone.

Protocol Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 6-fluorochromone.

Application II: Synthesis of 2-Substituted-6-Fluorobenzofurans

The benzofuran motif is another critical heterocyclic core prevalent in medicinal chemistry and natural products.[7][8] A classic and reliable route to 2-acylbenzofurans involves the reaction of a 2-hydroxyacetophenone with an α-haloketone, followed by a base-mediated intramolecular cyclization.

Reaction Principle & Mechanistic Insight

This transformation proceeds via two key steps:

  • O-Alkylation: The phenolic hydroxyl group of 1-(2-fluoro-5-hydroxyphenyl)ethanone is first deprotonated by a mild base (e.g., K₂CO₃). The resulting phenoxide acts as a nucleophile, attacking the α-haloketone (e.g., 2-bromoacetophenone) in an Sₙ2 reaction to form a phenoxy ether intermediate.

  • Intramolecular Cyclization: In the presence of a base, the enolate of the original acetophenone moiety is formed. This enolate then undergoes an intramolecular aldol-type condensation, attacking the ketone of the newly introduced side chain. The subsequent dehydration of the resulting aldol adduct yields the stable, aromatic benzofuran ring. The fluorine atom remains a passive spectator but imparts its valuable electronic properties to the final product.

Detailed Experimental Protocol: Synthesis of 2-Benzoyl-6-fluorobenzofuran

Materials:

  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq)

  • 2-Bromoacetophenone (or other α-haloketone) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetone (Solvent)

  • Ethyl Acetate for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add 1-(2-fluoro-5-hydroxyphenyl)ethanone, anhydrous potassium carbonate, and anhydrous acetone.

  • Addition of Alkylating Agent: Add 2-bromoacetophenone to the stirring suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization from ethanol or by column chromatography to yield pure 2-benzoyl-6-fluorobenzofuran.

Data Presentation: Representative Reaction Parameters
Starting MaterialReagentProductSolventYield (%)
1-(2-Fluoro-5-hydroxyphenyl)ethanone2-Bromoacetophenone2-Benzoyl-6-fluorobenzofuranAcetone~85-95%
1-(2-Fluoro-5-hydroxyphenyl)ethanoneEthyl BromoacetateEthyl 6-fluorobenzofuran-2-carboxylateDMF~80-90%
1-(2-Fluoro-5-hydroxyphenyl)ethanoneChloroacetone2-Acetyl-6-fluorobenzofuranAcetone~80-92%
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Reaction Scheme Diagram

G Start 1-(2-Fluoro-5-hydroxyphenyl)ethanone + α-Halo Ketone Reagents K₂CO₃, Acetone Reflux Start->Reagents Intermediate [Phenoxy Ether Intermediate] Start->Intermediate 1. O-Alkylation (Sₙ2) Reagents->Intermediate Product 2-Substituted-6-fluorobenzofuran Intermediate->Product 2. Intramolecular Cyclization & Dehydration

Caption: General reaction scheme for 2-substituted-6-fluorobenzofuran synthesis.

Conclusion

1-(2-Fluoro-5-hydroxyphenyl)ethanone stands out as a highly effective and versatile building block for constructing medicinally relevant heterocyclic systems. Its pre-installed functional handles—the ortho-hydroxy acetyl group and the meta-fluoro substituent—provide a robust platform for predictable and high-yielding cyclization reactions. The protocols detailed herein for the synthesis of fluorinated chromones and benzofurans are scalable and reproducible, offering a reliable pathway to novel compounds for drug discovery programs and materials science. The strategic use of this precursor allows chemists to readily access complex fluorinated heterocycles, leveraging the known benefits of fluorine in modulating molecular properties.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. National Institutes of Health. URL: [Link]

  • Synthesis of benzofurans via 1-(2-hydroxyphenyl)propargyl alcohol derivatives. Multiple Sources. (Note: This is a composite topic from search results, a single direct link is not available).
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Pharmaceutical Sciences and Research. URL: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. URL: [Link]

  • Synthesis of chromones (2a–2d) | Download Scientific Diagram - ResearchGate. ResearchGate. URL: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. ACS Publications. URL: [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS - IJRPC. International Journal of Research in Pharmacy and Chemistry. URL: [Link]

  • Reactions and Mechanisms - Master Organic Chemistry. Master Organic Chemistry. URL: [Link]

  • Preparation process of 5-fluoro-2-hydroxyacetophenone - Eureka | Patsnap. Patsnap. URL: [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. National Institutes of Health. URL: [Link]

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1 - BIOSYNCE. BIOSYNCE. URL: [Link]

Sources

Application

Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Hydroxyacetophenones 1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 2-acetyl-4-fluorophenol, and its deri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Hydroxyacetophenones

1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 2-acetyl-4-fluorophenol, and its derivatives are valuable intermediates in the pharmaceutical and fine chemical industries.[1] The presence of a fluorine atom on the aromatic ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Consequently, these fluorinated synthons are integral to the development of a wide range of therapeutic agents, including β-receptor blockers and other bioactive compounds.[1][2] This guide provides a detailed exploration of the synthetic routes to 1-(2-Fluoro-5-hydroxyphenyl)ethanone, with a primary focus on the classic yet highly effective Fries rearrangement.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone can be primarily achieved through two distinct and well-documented routes. The choice between these pathways often depends on the availability of starting materials, cost considerations, and the desired scale of the synthesis.

Route 1: The Fries Rearrangement of 4-Fluorophenyl Acetate

This is the most direct and commonly employed method for the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.[3][4] The synthesis begins with the acylation of commercially available p-fluorophenol to yield 4-fluorophenyl acetate. This intermediate is then subjected to a Fries rearrangement, a reaction that involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, to produce the target molecule.[5][6]

Route 2: A Multi-step Synthesis from p-Aminophenol

An alternative, albeit more complex, route utilizes p-aminophenol as the starting material.[4] This pathway involves a series of transformations, including the protection of both the amino and hydroxyl groups via acetylation, followed by a Fries rearrangement. Subsequent hydrolysis and a diazotization-fluorination reaction (Balz-Schiemann reaction or similar) are then required to introduce the fluorine atom and reveal the phenolic hydroxyl group, ultimately yielding 1-(2-Fluoro-5-hydroxyphenyl)ethanone. While this route is longer, it can be advantageous if p-aminophenol is a more readily available or cost-effective starting material.

The Fries Rearrangement: A Mechanistic Deep Dive

The Fries rearrangement is a cornerstone of aromatic chemistry, providing a reliable method for the synthesis of hydroxyaryl ketones from phenolic esters.[5][6] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which plays a crucial role in facilitating the migration of the acyl group.[7]

The widely accepted mechanism proceeds through the formation of an acylium ion intermediate.[6] The Lewis acid coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen. This coordination polarizes the ester linkage, leading to the departure of the phenoxide and the formation of a highly electrophilic acylium ion. This ion then attacks the electron-rich aromatic ring in a manner analogous to a Friedel-Crafts acylation. The reaction is ortho,para-selective, and the regioselectivity can be influenced by reaction conditions such as temperature and solvent.[5][6] Generally, lower temperatures favor the formation of the para-product, while higher temperatures promote the formation of the ortho-isomer.[6]

Fries_Rearrangement_Mechanism A 4-Fluorophenyl Acetate + AlCl₃ B Lewis Acid Complex A->B Coordination C Acylium Ion + Aluminum Phenoxide B->C Cleavage D Ortho Attack (Sigma Complex) C->D Electrophilic Attack (ortho) E Para Attack (Sigma Complex) C->E Electrophilic Attack (para) F 1-(2-Fluoro-5-hydroxyphenyl)ethanone (Ortho Product) D->F Rearomatization G 1-(4-Fluoro-3-hydroxyphenyl)ethanone (Para Product) E->G Rearomatization H Hydrolysis F->H G->H

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone via the Fries rearrangement of 4-fluorophenyl acetate.

Protocol 1: Synthesis of 4-Fluorophenyl Acetate (Intermediate)

This protocol outlines the initial acylation of p-fluorophenol.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
p-Fluorophenol112.10 g/mol 72.00 g0.642 mol
Acetyl Chloride78.50 g/mol 57.50 g0.732 mol
(Optional) Inert Solvent (e.g., Dichloromethane)-250 mL-

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve p-fluorophenol (72.00 g, 0.642 mol) in an optional inert solvent like dichloromethane (250 mL).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add acetyl chloride (57.50 g, 0.732 mol) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield crude 4-fluorophenyl acetate. For many applications, this crude product is of sufficient purity to be used directly in the subsequent Fries rearrangement.

Protocol 2: Fries Rearrangement to 1-(2-Fluoro-5-hydroxyphenyl)ethanone

This protocol details the Lewis acid-catalyzed rearrangement of 4-fluorophenyl acetate.

Materials:

ReagentMolecular WeightQuantityMoles
4-Fluorophenyl Acetate154.14 g/mol (from previous step)~0.642 mol
Anhydrous Aluminum Chloride (AlCl₃)133.34 g/mol 111.50 g0.835 mol

Procedure:

  • To the flask containing the crude 4-fluorophenyl acetate, begin heating the mixture to 130°C.

  • Once the temperature has stabilized, slowly and carefully add anhydrous aluminum chloride (111.50 g, 0.835 mol) in portions. Caution: The addition of AlCl₃ is exothermic and will likely cause the evolution of HCl gas. Ensure the reaction is performed in a well-ventilated fume hood.

  • After the addition is complete, maintain the reaction mixture at 130°C with stirring for 2 hours.[3]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding 500 mL of cold water with vigorous stirring. This should be done in an ice bath to control the exothermic reaction.

  • The product will precipitate as a solid. The mixture can be extracted with ethyl acetate (3 x 300 mL).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product as a brown solid.[3] A high yield of 98.4% for the crude product has been reported.[3]

Experimental_Workflow Start Start: p-Fluorophenol Acylation Acylation with Acetyl Chloride Start->Acylation Intermediate Intermediate: 4-Fluorophenyl Acetate Acylation->Intermediate Fries Fries Rearrangement with AlCl₃ at 130°C Intermediate->Fries Quench Quenching with Water Fries->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product Final Product: 1-(2-Fluoro-5-hydroxyphenyl)ethanone Purification->Product

Caption: Experimental workflow for the synthesis.

Purification and Characterization

Purification:

The crude 1-(2-Fluoro-5-hydroxyphenyl)ethanone can be purified by recrystallization.[8] A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization of polar organic compounds include ethanol, ethyl acetate/hexanes, or water.[9] Alternatively, for higher purity, column chromatography on silica gel can be employed.

Characterization:

The identity and purity of the synthesized 1-(2-Fluoro-5-hydroxyphenyl)ethanone should be confirmed by standard analytical techniques.

Technique Expected Data
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the acetyl group.[1]
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (some showing coupling to fluorine), and the methyl carbon.
IR Spectroscopy The infrared spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group, and C-F bond stretching.[10]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (154.14 g/mol ).[3]

Conclusion

The synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone and its derivatives is a critical process in modern drug discovery and development. The Fries rearrangement of 4-fluorophenyl acetate offers a robust and high-yielding route to this valuable intermediate. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this key building block for the synthesis of novel and effective pharmaceutical agents. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis and characterization of these important fluorinated compounds.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of substituted hydroxyphenyleth...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of substituted hydroxyphenylethanones, with a specific focus on 1-(2-Fluoro-5-hydroxyphenyl)ethanone and its closely related isomers. We address common challenges and provide field-proven troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.

A Critical Note on Isomer Identification

Before proceeding, it is crucial to verify the specific isomer you are working with. The Fries rearrangement of 4-fluorophenyl acetate, a common synthetic route, primarily yields 1-(5-Fluoro-2-hydroxyphenyl)ethanone (CAS 394-32-1).[1][2] The target molecule, 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS 145300-04-5), is a distinct isomer. While the purification principles are similar, their chromatographic behavior and physical properties differ. This guide will address the purification of the more commonly synthesized 1-(5-Fluoro-2-hydroxyphenyl)ethanone while providing comparative data where available.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties I should be aware of?

Understanding the physical properties of your target compound and potential impurities is the first step in designing a successful purification strategy.

Property1-(5-Fluoro-2-hydroxyphenyl)ethanone1-(2-Fluoro-5-hydroxyphenyl)ethanoneSource(s)
CAS Number 394-32-1145300-04-5[2][3]
Molecular Weight 154.14 g/mol 154.14 g/mol [2][3]
Appearance White to light yellow/beige-brown crystalline solidSolid (data limited)[2][4]
Melting Point 53-58 °CNo data available[4][5]
Boiling Point 94-99 °C @ 12 TorrNo data available[4]
Solubility Soluble in ethanol, ether, benzene; low water solubilityExpected to be soluble in polar organic solvents[4][5]

Q2: What are the most likely impurities from a Fries rearrangement synthesis?

The primary impurities depend on the reaction workup and efficiency, but typically include:

  • Starting Material: Unreacted 4-fluorophenyl acetate or 4-fluorophenol.

  • Positional Isomers: Trace amounts of other isomers formed during the rearrangement.

  • Reaction Byproducts: Hydrolyzed reagents or di-acetylated products.

  • Inorganic Salts: Residual aluminum chloride from the reaction, which should be removed during aqueous workup.[1]

Q3: How do I choose the right purification method?

The choice between recrystallization and column chromatography depends on the impurity profile, the quantity of material, and the required final purity. Use the following decision-making workflow to guide your choice.

G start Crude Product (>1g) purity_check Assess Crude Purity by TLC/¹H NMR start->purity_check high_purity Purity >90%? Main impurity is starting material? purity_check->high_purity recrystallize Attempt Recrystallization high_purity->recrystallize Yes column Perform Column Chromatography high_purity->column No (Multiple spots, oily residue) check_xtal_purity Check Purity of Crystals recrystallize->check_xtal_purity success Product >98% Pure END check_xtal_purity->success Yes failure Purity Insufficient check_xtal_purity->failure No column->success After fraction analysis & pooling failure->column Proceed to Chromatography

Caption: Decision workflow for selecting a purification method.

Q4: What are the essential safety precautions?

  • Handle 1-(5-Fluoro-2-hydroxyphenyl)ethanone in a well-ventilated fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[4]

  • The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Avoid creating and inhaling dust.

  • Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.[4]

Troubleshooting Guide

Recrystallization Issues

Q: My compound won't dissolve completely, even after adding a large amount of hot solvent. What should I do? A: This suggests one of two issues: either you have an insoluble impurity, or you have chosen a poor solvent.

  • Causality: The principle of recrystallization relies on the target compound being soluble in a hot solvent and insoluble in the cold solvent.[6] An insoluble impurity will never dissolve.

  • Solution:

    • Hot Filtration: Add a slight excess of the hot solvent to ensure all your target compound has dissolved. While hot, quickly filter the solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material.

    • Re-evaluate Solvent: If the bulk of the material is not dissolving, your chosen solvent is likely unsuitable. Test a range of solvents (e.g., isopropanol, acetone, ethyl acetate/hexane mixtures) on a small scale before committing the entire batch.

Q: My product "oiled out" during cooling instead of forming crystals. How can I fix this? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common for compounds with lower melting points like this one (~53-58 °C).[5]

  • Causality: The compound is coming out of solution as a liquid instead of a solid crystal lattice because the cooling process is too rapid or the solvent is too nonpolar.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add more of the same solvent (10-20% volume increase) to lower the saturation point.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling is critical for forming well-defined crystals.[6]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Column Chromatography Issues

Q: My compound appears to be stuck at the top of the silica column. A: This indicates that the mobile phase (eluent) is not polar enough to move the compound.

  • Causality: Silica gel is a highly polar stationary phase. Polar compounds like phenols adhere strongly to it.[7] The eluent must be sufficiently polar to compete for these interaction sites and displace the compound, allowing it to move down the column.

  • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For example, move from a 9:1 mixture to 8:2, then 7:3, collecting fractions continuously and monitoring with TLC.

Q: My compound is eluting too quickly (high Rf), and the separation from impurities is poor. A: This is the opposite problem: your eluent is too polar.

  • Causality: A highly polar mobile phase will move all compounds, regardless of their individual polarity, down the column quickly, preventing differential partitioning between the mobile and stationary phases.[7]

  • Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar component (e.g., hexane). The ideal eluent system should provide a TLC Rf value for your target compound of approximately 0.25-0.35 to ensure good separation on a column.

G start Problem with Column Separation rf_check What is the TLC Rf of your compound? start->rf_check high_rf Rf > 0.5 (Elutes too fast) rf_check->high_rf High low_rf Rf < 0.1 (Stuck on column) rf_check->low_rf Low good_rf 0.1 < Rf < 0.5 (Poor Resolution) rf_check->good_rf Mid-Range sol_high Decrease Eluent Polarity (e.g., Increase Hexane %) high_rf->sol_high sol_low Increase Eluent Polarity (e.g., Increase Ethyl Acetate %) low_rf->sol_low sol_res 1. Use a shallower gradient. 2. Try a different solvent system (e.g., Hexane/Acetone). 3. Ensure proper column packing. good_rf->sol_res

Caption: Troubleshooting guide for common column chromatography issues.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water System

This protocol is effective if the crude product is a solid and has >90% purity, with the main impurities being more soluble in the chosen solvent system.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to just dissolve the solid at a gentle boil. This establishes your primary, "good" solvent.

  • Induce Precipitation: While the solution is still hot, add warm water (the "poor" solvent) dropwise until you see the first signs of persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Re-solubilize: Add a few more drops of hot 95% ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.[6]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water (in the same ratio as the final solvent mixture).

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Characterize the product by melting point and NMR/HPLC to confirm purity.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the method of choice for complex mixtures, oily products, or when high purity (>99%) is required.[7]

  • Determine Eluent System: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of ~0.3. A good starting point is a mixture of hexane and ethyl acetate. Test ratios from 9:1 to 7:3 (Hexane:EtOAc).

  • Prepare the Column:

    • Pack a glass chromatography column with silica gel using a slurry method (silica in the non-polar solvent component).[8]

    • Ensure the silica bed is compact and level, with no air bubbles or cracks. Add a thin layer of sand on top to protect the silica surface.[8]

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent mixture).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin elution, collecting fractions (e.g., 10-20 mL per test tube).[8]

    • You can use isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity) to separate compounds with very different polarities.

  • Monitor Fractions: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain your purified product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the final, purified product.

References

  • BIOSYNCE. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US4433173A - Acetophenone purification.
  • Organic Chemistry Lab Techniques. (2022, February 13). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and reaction optimization of 1-(2-Fluoro-5-hydroxyphenyl)ethanone. This guide is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and reaction optimization of 1-(2-Fluoro-5-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical pharmaceutical intermediate.[1][2][3] We will delve into the nuances of its synthesis, focusing on the most prevalent method—the Fries Rearrangement—to provide actionable insights, troubleshooting solutions, and robust protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Q1: What is the primary industrial synthesis route for 1-(2-Fluoro-5-hydroxyphenyl)ethanone?

The most widely reported and industrially relevant method for synthesizing 1-(2-Fluoro-5-hydroxyphenyl)ethanone (also known as 2-acetyl-4-fluorophenol) is the Fries Rearrangement of a 4-fluorophenyl acetate precursor.[1][2][4] This reaction involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[5][6]

Q2: Why is the Fries Rearrangement the preferred method for this specific isomer?

The Fries Rearrangement is highly valuable because it allows for the direct acylation of the aromatic ring of a phenol, which is not achievable through standard Friedel-Crafts acylation conditions where the hydroxyl group would be acylated instead.[5] The reaction is ortho, para-selective, and by carefully controlling the reaction conditions, the synthesis can be directed to favor the desired ortho-acylated product, 1-(2-Fluoro-5-hydroxyphenyl)ethanone.[6][7][8]

Q3: What are the critical parameters that control the outcome of the Fries Rearrangement?

The success of the Fries Rearrangement hinges on the precise control of three primary parameters:

  • Choice and Stoichiometry of Lewis Acid: The catalyst, typically Aluminum chloride (AlCl₃), is used in stoichiometric excess because it complexes with both the reactant and the product.[7] The molar ratio significantly impacts yield.[1]

  • Reaction Temperature: Temperature is the most critical factor for controlling regioselectivity. Higher temperatures favor the formation of the ortho-isomer (the desired product), while lower temperatures favor the para-isomer.[6][9]

  • Solvent: The polarity of the solvent influences the state of the acylium ion intermediate. Non-polar solvents or solvent-free conditions promote the intramolecular rearrangement required for the ortho-product.[6][10][11]

Part 2: Reaction Optimization & Troubleshooting Guide

This section provides solutions to specific issues that may arise during the synthesis.

Issue 1: Low Overall Yield

A low yield of the desired product is a common challenge, often stemming from several factors.

  • Potential Cause 1.1: Incorrect Stoichiometry or Choice of Lewis Acid

    • Causality: The Lewis acid (e.g., AlCl₃) activates the ester for rearrangement but also forms stable complexes with the phenolic hydroxyl groups of the starting material and product. An insufficient amount of catalyst will result in an incomplete reaction. Conversely, a large excess can sometimes hinder the reaction by passivating the starting material.[1] The optimal molar ratio of the starting phenol to AlCl₃ is reported to be approximately 1.00:1.86.[1]

    • Solution: Carefully control the stoichiometry of the Lewis acid. While AlCl₃ is common, other Lewis acids can be employed, each with its own activity profile.

Lewis AcidTypical Conditions & ConsiderationsReference
AlCl₃ Most common and cost-effective. Requires strict anhydrous conditions. Used in stoichiometric excess.[5][7]
BF₃, TiCl₄, SnCl₄ Alternative Lewis acids. May offer different selectivity or milder conditions but can be more expensive.[7][8]
Methanesulfonic Acid A Brønsted acid alternative that can offer high para-selectivity, making it less suitable for this specific target.[5][12]
Zinc Powder A milder, more environmentally friendly catalyst option reported for selective Fries rearrangements.[13]
  • Potential Cause 1.2: Presence of Moisture

    • Causality: Lewis acids like AlCl₃ react violently and are deactivated by water. Any moisture in the starting materials, solvent, or reaction vessel will consume the catalyst, inhibit the reaction, and lead to significantly lower yields.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade solvents and ensure starting materials are dry. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Poor Regioselectivity (High Para-Isomer Contamination)

The primary impurity is often the undesired para-isomer, 1-(4-fluoro-2-hydroxyphenyl)ethanone.

  • Potential Cause 2.1: Reaction Temperature is Too Low

    • Causality: The formation of the para-product is kinetically favored and predominates at lower temperatures. The ortho-product, stabilized by chelation between the ketone and hydroxyl group with the Lewis acid, is the thermodynamically favored product and requires higher temperatures to form.[6][10]

    • Solution: Increase the reaction temperature. For the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, temperatures in the range of 120-150°C are optimal.[1][2][4]

Temperature (°C)Ortho:Para Ratio (for 2-Fluorophenyl Acetate)Total Yield (%)Reference
801.0 : 1.5480[9][13]
1002.84 : 1.088[9][13]
1203.03 : 1.0 92 [9][13]
1501.95 : 1.075[9][13]
  • Potential Cause 2.2: Inappropriate Solvent Choice

    • Causality: The choice of solvent dictates the nature of the reactive acylium ion intermediate. Polar solvents solvate and separate the ion pair, allowing for intermolecular acylation which favors the para position. Non-polar solvents or solvent-free conditions keep the ion pair "tight," favoring an intramolecular attack at the nearby ortho position.[6][10]

    • Solution: Use a non-polar solvent (e.g., monochlorobenzene) or, ideally, run the reaction neat (solvent-free).[4][13] Several high-yield preparations are performed without any solvent.[2][4]

G start Goal: Maximize Ortho-Isomer Yield temp Is Reaction Temperature High Enough? (≥120°C) start->temp solvent Is the Solvent Non-Polar or Absent? temp->solvent Yes increase_temp ACTION: Increase Temperature to 120-140°C temp->increase_temp No yield Analyze Yield & Purity (TLC, GC, NMR) solvent->yield Yes change_solvent ACTION: Switch to Non-Polar Solvent (e.g., Chlorobenzene) or Run Solvent-Free solvent->change_solvent No success Optimized Conditions Achieved yield->success High Ortho-Selectivity troubleshoot_yield Refer to 'Low Overall Yield' Troubleshooting Section yield->troubleshoot_yield Low Overall Yield increase_temp->temp change_solvent->solvent

Caption: Decision workflow for optimizing ortho-selectivity.
Issue 3: Complex Product Mixture and Purification Difficulties
  • Potential Cause 3.1: Reaction Temperature is Too High

    • Causality: While high temperatures favor the ortho isomer, excessively high temperatures (>160-170°C) can lead to decomposition, charring, and the formation of other side products, which complicates purification and lowers the isolated yield.[9]

    • Solution: Maintain the reaction temperature within the optimal range of 120-150°C and monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after completion.

  • Potential Cause 3.2: Inefficient Quenching and Work-up

    • Causality: The reaction must be carefully quenched to decompose the aluminum-product complexes and separate the product. Simply adding water can be highly exothermic and may lead to side reactions or hydrolysis.

    • Solution: After cooling the reaction mixture (e.g., to 60°C), quench by slowly and carefully pouring it onto a mixture of crushed ice and concentrated acid (like HCl).[1] This protonates the phenoxide and ensures the product is in its neutral form for extraction. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.[4] The crude solid can then be purified by recrystallization or column chromatography.

Part 3: Detailed Experimental Protocols

The following are validated, step-by-step protocols for the synthesis.

Protocol A: Optimized One-Pot Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone[4]

This protocol combines the acylation and rearrangement into a single, efficient step.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a thermometer, add 4-Fluorophenol (1.0 eq).

  • Acylation: Cool the flask to 0°C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise while stirring.

  • Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (~25°C) for 2 hours. The mixture should become homogeneous.

  • Rearrangement: Heat the mixture to 130°C using a heating mantle. Once at temperature, begin adding anhydrous aluminum trichloride (AlCl₃, 1.3 eq) slowly in portions. Caution: The addition is exothermic and may be accompanied by the evolution of HCl gas. Ensure adequate ventilation.

  • Reaction: Stir the resulting mixture vigorously at 130°C for 2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to ~60°C. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the warm reaction mixture into the ice water with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a brown solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Part 4: Advanced Application Example: Downstream Suzuki Coupling

Q: I have successfully synthesized 1-(2-Fluoro-5-hydroxyphenyl)ethanone. Now I need to perform a Suzuki coupling at the hydroxyl position to form a C-O or C-C bond. What are the key considerations?

A: Direct Suzuki coupling of a phenol is challenging. The standard and most effective strategy involves a two-step process:

  • Activation of the Hydroxyl Group: The phenolic -OH is not a good leaving group for cross-coupling. It must first be converted into a more reactive group, typically a triflate (-OTf). This is achieved by reacting the 1-(2-Fluoro-5-hydroxyphenyl)ethanone with triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Suzuki-Miyaura Coupling: The resulting aryl triflate is an excellent substrate for Suzuki coupling.[14][15] The general conditions involve reacting the triflate with a boronic acid or boronate ester in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_0 Step 1: Triflate Formation cluster_1 Step 2: Suzuki Coupling Ketone 1-(2-Fluoro-5-hydroxyphenyl)ethanone Triflate Aryl Triflate Intermediate Ketone->Triflate Tf₂O, Base (e.g., Pyridine) Product Coupled Product Triflate->Product Boronic R-B(OH)₂ Boronic->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos) + Base (e.g., K₃PO₄) Catalyst->Product

Caption: General workflow for Suzuki coupling of the title compound.

Optimization of the Suzuki step would involve screening catalysts, ligands, bases, and solvents to maximize the yield of your desired coupled product.[14][16][17]

References

  • Fries rearrangement - Wikipedia. [Link]

  • Fries Rearrangement - Organic Chemistry Portal. [Link]

  • Anionic Snieckus−Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates | Journal of the American Chemical Society. [Link]

  • Anionic Snieckus−Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates | Journal of the American Chemical Society. [Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [Link]

  • What is the Fries Rearrangement Reaction? - BYJU'S. [Link]

  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application - Testbook. [Link]

  • Screening and optimization of the reaction conditions. a - ResearchGate. [Link]

  • Optimization of reaction conditions for Fries rearrangement - ResearchGate. [Link]

  • Fries rearrangement - Grokipedia. [Link]

  • Preparation of 4-fluorophenols - European Patent Office - EP 0188848 A1. [Link]

  • Fries Rearrangement - J&K Scientific LLC. [Link]

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1 - BIOSYNCE. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? - Reddit. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Accelerated Chemical Reaction Optimization Using Multi-Task Learning - PMC. [Link]

  • 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. [Link]

Sources

Troubleshooting

Technical Support Center: 1-(2-Fluoro-5-hydroxyphenyl)ethanone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS No. 145300-04-5). It is designed to address common que...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS No. 145300-04-5). It is designed to address common questions and troubleshooting scenarios encountered during its storage, handling, and experimental use.

I. Quick Reference Data Table

For immediate reference, the key physical and storage parameters for 1-(2-Fluoro-5-hydroxyphenyl)ethanone are summarized below.

ParameterValueSource(s)
CAS Number 145300-04-5[1][2][3]
Molecular Formula C₈H₇FO₂[1][2][3]
Molecular Weight 154.14 g/mol [1][2][3]
Appearance White to off-white solid[4]
Melting Point 97°C[4]
Short-term Storage Room temperature or 4°C[1][3][4]
Long-term Storage -20°C[2]
Recommended Atmosphere Inert atmosphere[3][4]

II. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Q1: What are the optimal storage conditions for 1-(2-Fluoro-5-hydroxyphenyl)ethanone to ensure its long-term stability?

A1: For long-term stability, it is recommended to store 1-(2-Fluoro-5-hydroxyphenyl)ethanone at -20°C under an inert atmosphere.[2] For short-term storage, such as during active experimental use, refrigeration at 4°C is also acceptable.[1] Some suppliers suggest storage at room temperature under an inert atmosphere is also viable.[3][4] The key to preventing degradation is to minimize exposure to air, moisture, and light.

Q2: I've noticed a change in the color of my 1-(2-Fluoro-5-hydroxyphenyl)ethanone powder. What could be the cause?

A2: A color change from its typical white or off-white appearance may indicate degradation. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This oxidation can lead to the formation of colored quinone-type byproducts. If you observe a significant color change, it is advisable to verify the purity of the compound before use in sensitive applications.

Q3: Is 1-(2-Fluoro-5-hydroxyphenyl)ethanone sensitive to pH changes?

A3: Yes, phenolic compounds can exhibit pH-dependent stability.[5][6] In alkaline conditions, the phenolic hydroxyl group is deprotonated, making the compound more susceptible to oxidation.[5] For dissolution and use in experimental buffers, it is generally recommended to maintain a neutral to slightly acidic pH to enhance stability.

Q4: What are the primary safety precautions I should take when handling this compound?

A4: Based on available safety information, 1-(2-Fluoro-5-hydroxyphenyl)ethanone is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][7] Avoid creating dust when handling the solid material.

III. Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation with 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Experimental Results - Compound degradation due to improper storage. - Contamination of the stock solution.- Verify Purity: Use an analytical technique such as HPLC or NMR to check the purity of your compound against a reference standard. - Fresh Stock: Prepare fresh stock solutions for critical experiments. - Review Storage: Ensure the compound is stored at the recommended temperature and under an inert atmosphere.
Poor Solubility in Aprotic Solvents - Presence of impurities. - Insufficient mixing or sonication.- Check for Impurities: Analyze the compound for any insoluble impurities. - Aid Dissolution: Use gentle warming or sonication to aid in dissolving the compound. - Solvent Purity: Ensure the solvent is of high purity and anhydrous, as water can affect solubility.
Unexpected Side Reactions - Reactivity with incompatible materials. - Degradation of the compound leading to reactive intermediates.- Check Compatibility: Avoid strong oxidizing agents, strong bases, and reactive metals. - Inert Reaction Conditions: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

IV. Experimental Protocols & Workflows

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Materials:

  • 1-(2-Fluoro-5-hydroxyphenyl)ethanone solid

  • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

  • Inert gas (Nitrogen or Argon)

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of 1-(2-Fluoro-5-hydroxyphenyl)ethanone in a clean, dry vial.

  • Transfer the solid to a volumetric flask.

  • Add a small amount of the chosen anhydrous solvent to dissolve the solid.

  • Once dissolved, dilute to the final volume with the solvent.

  • Purge the headspace of the flask with an inert gas before sealing.

  • Store the stock solution at -20°C for long-term use or 4°C for short-term use.

Workflow: Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of 1-(2-Fluoro-5-hydroxyphenyl)ethanone under different conditions.

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare solutions in different buffers (pH 4, 7, 9) B Aliquots for different storage conditions A->B C Room Temperature (Light/Dark) B->C D 4°C (Dark) B->D E -20°C (Dark) B->E F Analyze aliquots at T=0, 1, 7, 30 days C->F D->F E->F G HPLC-UV for purity and degradation products F->G H LC-MS for identification of degradants G->H I Compare purity over time G->I H->I J Identify optimal storage conditions I->J

Caption: Workflow for assessing the stability of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

V. Potential Degradation Pathway

The presence of a phenolic hydroxyl group makes 1-(2-Fluoro-5-hydroxyphenyl)ethanone susceptible to oxidation, a common degradation pathway for phenolic compounds.

G A 1-(2-Fluoro-5-hydroxyphenyl)ethanone C₈H₇FO₂ B Phenoxy Radical Stabilized by resonance A->B Oxidation (O₂, light, high pH) C Quinone-type Products Colored byproducts B->C Further Oxidation/Rearrangement

Caption: Potential oxidative degradation pathway of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

VI. References

  • BIOFOUNT. 145300-04-5|1-(2-Fluoro-5-hydroxyphenyl)ethanone. [Link]

  • PubMed. Diurnal photodegradation of fluorinated diketones (FDKs) by OH radicals using different atmospheric simulation chambers: Role of keto-enol tautomerization on reactivity. [Link]

  • WINWIN. 145300-04-5 | 2-氟-5-羟基苯乙酮. [Link]

  • Liberty University. Structural Comparison of Fluoro-phenolic Compound Degradation with Peroxidase Enzymes. [Link]

  • Angene International Limited. Ethanone, 1-(2-fluoro-5-hydroxyphenyl)-|CAS 145300-04-5. [Link]

  • ResearchGate. Biodegradation of Fluorinated Alkyl Substances | Request PDF. [Link]

  • MDPI. Strategies for the Biodegradation of Polyfluorinated Compounds. [Link]

  • CP Lab Safety. 1-(2-Fluoro-5-hydroxyphenyl)ethanone, min 98%, 1.... [Link]

  • PubMed. Biodegradation of fluorinated alkyl substances. [Link]

  • ResearchGate. (PDF) Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. [Link]

  • ResearchGate. Analysis and investigation of chemical stability on phenolic compounds in zanthoxylum schinifolium-containing dentifrices. [Link]

  • PubMed. Stability and antioxidant activity of phenolic compounds during in vitro digestion. [Link]

  • MDPI. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone via Fries Rearrangement

Introduction Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical development.[1][2] This guide focuses on the challenges encountered when...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical development.[1][2] This guide focuses on the challenges encountered when employing the Fries rearrangement of 4-fluorophenyl acetate. While a theoretically direct route, this reaction is often plagued by issues related to regioselectivity, reaction kinetics, and byproduct formation, largely influenced by the electronic properties of the fluorine substituent.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers navigate these complexities and optimize their synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement and why is it used for this synthesis?

The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid (e.g., AlCl₃) or Brønsted acid catalyst.[3][4] It involves the migration of the ester's acyl group to the ortho or para position of the aromatic ring.[5] For the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, the starting material is 4-fluorophenyl acetate. The goal is to induce the acetyl group to migrate specifically to the ortho position relative to the hydroxyl group. This method is explored because it offers a direct pathway to constructing the desired hydroxyacetophenone framework.

Q2: What are the primary products of the Fries rearrangement of 4-fluorophenyl acetate?

The reaction theoretically yields two main isomeric products: the desired ortho-rearranged product, 1-(2-Fluoro-5-hydroxyphenyl)ethanone , and the para-rearranged product, 1-(4-Fluoro-3-hydroxyphenyl)ethanone . Additionally, side reactions can lead to the formation of byproducts such as 4-fluorophenol (from ester cleavage) and di-acylated products.[6][7]

Visualizing the Reaction Pathway

The core of the synthesis involves directing the rearrangement of 4-fluorophenyl acetate toward the desired ortho product.

G cluster_start Starting Material cluster_catalysis Catalysis cluster_intermediate Key Intermediate cluster_products Potential Products start 4-Fluorophenyl Acetate catalyst Lewis Acid (e.g., AlCl₃) start->catalyst Coordination side_product Side Product: 4-Fluorophenol (Ester Cleavage) start->side_product Hydrolysis/ Cleavage intermediate Acylium Ion Intermediate (Electrophile) catalyst->intermediate Generates ortho_product Desired Product: 1-(2-Fluoro-5-hydroxyphenyl)ethanone (ortho-attack) intermediate->ortho_product High Temp Non-polar Solvent para_product Isomeric Byproduct: 1-(4-Fluoro-3-hydroxyphenyl)ethanone (para-attack) intermediate->para_product Low Temp Polar Solvent

Caption: Fries rearrangement pathway for 4-fluorophenyl acetate.

Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields are the most frequently reported issue. Several factors can contribute:

  • Electronic Effects of Fluorine: The fluorine atom is a strongly deactivating group due to its high electronegativity (inductive effect).[1] This reduces the electron density of the aromatic ring, making it less susceptible to the electrophilic attack by the acylium ion, which is the key step in the mechanism.[4]

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient heating, reaction time, or catalyst deactivation.

  • Catalyst Stoichiometry: An inappropriate amount of Lewis acid can be detrimental. While catalytic in theory, Fries rearrangements often require more than a stoichiometric amount of the Lewis acid because it complexes with both the starting ester and the product ketone.[8] However, excessive catalyst can sometimes hinder the reaction.[9]

  • Byproduct Formation: A significant portion of the starting material may be converted into undesired side products, primarily 4-fluorophenol through ester cleavage.[6]

Q4: I'm primarily isolating the para isomer instead of the desired ortho product. How can I improve ortho-selectivity?

Regiocontrol is a classic challenge in Fries rearrangements and is governed by thermodynamic versus kinetic control.[3]

  • Thermodynamic vs. Kinetic Control: The para product is generally the kinetically favored product, forming faster at lower temperatures. The ortho product is thermodynamically more stable, likely due to the formation of a stable bidentate complex with the aluminum catalyst, and its formation is favored at higher temperatures.[3]

ParameterTo Favor ortho-ProductTo Favor para-ProductRationale
Temperature High (>150 °C)Low (<60 °C)Overcomes the activation energy for the thermodynamically stable ortho product.[10][11]
Solvent Non-polar (e.g., chlorobenzene)Polar (e.g., nitrobenzene)Non-polar solvents favor the intramolecular formation of the ortho product.[3][4]
Reaction Time LongerShorterAllows the reaction to reach thermodynamic equilibrium.

Actionable Advice: To maximize the yield of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, conduct the reaction at a higher temperature (e.g., 120-170 °C) in a non-polar solvent like monochlorobenzene.[12] Be aware that excessively high temperatures can lead to decomposition and lower isolated yields.[12]

Q5: The reaction seems to produce a lot of tar and unidentifiable byproducts. What's going wrong?

Tar formation is typically a sign of decomposition or polymerization reactions running rampant, often due to overly harsh conditions.

  • Cause: The combination of a strong Lewis acid and high temperatures required to drive the reaction with a deactivated substrate can also promote side reactions.

  • Solution:

    • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water. Moisture can deactivate the catalyst and create highly acidic conditions that promote charring.

    • Temperature Control: While high temperatures favor the ortho product, there is an upper limit. An optimization study for a similar substrate (2-fluorophenyl acetate) found that temperatures above 150 °C led to lower isolated yields due to side product formation.[12] It is crucial to find the optimal temperature for your specific setup.

    • Alternative Catalysts: If AlCl₃ proves too harsh, consider other Lewis acids like TiCl₄, SnCl₄, or Brønsted acids like methanesulfonic acid, which can sometimes offer milder conditions.[3][8]

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve common issues.

G cluster_purity Purity Checks cluster_conditions Reaction Conditions cluster_outcome Outcomes start Problem: Low Yield or Wrong Isomer purity_sm Is Starting Material (4-Fluorophenyl Acetate) Pure? start->purity_sm purity_cat Is Lewis Acid (e.g., AlCl₃) Anhydrous & Active? purity_sm->purity_cat Yes solution_purity Solution: Purify SM / Use Fresh Catalyst purity_sm->solution_purity No temp Is Temperature Optimized? (High for ortho, Low for para) purity_cat->temp Yes purity_cat->solution_purity No solvent Is Solvent Appropriate? (Non-polar for ortho) temp->solvent Yes solution_conditions Solution: Adjust Temp/Solvent/Stoichiometry temp->solution_conditions No stoich Is Catalyst Stoichiometry Correct? (Typically >1 equivalent) solvent->stoich Yes solvent->solution_conditions No stoich->solution_conditions No byproducts Observing Tar / Side Products? stoich->byproducts Yes solution_byproducts Solution: Ensure Anhydrous Setup, Consider Milder Catalyst byproducts->solution_conditions No byproducts->solution_byproducts Yes

Caption: A systematic workflow for troubleshooting the Fries rearrangement.

Experimental Protocols
Protocol 1: Optimized Fries Rearrangement for ortho-Selectivity

This protocol is adapted from literature procedures and optimized for the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.[2][12]

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a thermocouple for internal temperature monitoring. Ensure the entire apparatus is under an inert atmosphere (N₂ or Ar).

  • Charging Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents). Add monochlorobenzene as the solvent.

  • Addition of Substrate: Cool the stirred suspension to 0-5 °C using an ice bath. Slowly add 4-fluorophenyl acetate (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-140 °C. Monitor the reaction progress by TLC or GC-MS. Maintain this temperature for 3-6 hours, or until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complexes.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product will be a mixture of ortho and para isomers.

  • Separation: The isomers can be separated by column chromatography or, as the ortho isomer is more volatile due to intramolecular hydrogen bonding, by steam distillation.[11]

Protocol 2: Alternative Synthetic Route

Given the challenges, some patented methods opt for a multi-step route that avoids the direct Fries rearrangement of 4-fluorophenyl acetate. One such approach involves the Fries rearrangement of 4-acetamidophenol acetate, followed by hydrolysis, diazotization, and fluorination.[1][13] While longer, this route can sometimes provide better overall yields and purity.

References
  • Wikipedia. (2023). Fries rearrangement. Wikipedia. Available from: [Link]

  • Professor Dave Explains. (2021, October 27). Fries Rearrangement [Video]. YouTube. Available from: [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 6. Fries rearrangement of phenyl acetate. ResearchGate. Available from: [Link]

  • Lin, R., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology. Available from: [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. BYJU'S. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Scribd. (2020, March 18). Fries Rearrangement. Scribd. Available from: [Link]

  • PHARMD GURU. (n.d.). 37. FRIES REARRANGEMENT. PHARMD GURU. Available from: [Link]

  • Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone. Google Patents.
  • Cox, E. H. (1930). THE MECHANISM AND APPLICATION OF THE FRIES REACTION. Journal of the American Chemical Society. Available from: [Link]

  • Reddit. (2024, August 21). Fries rearrangement ortho and para selectivity. r/chemhelp. Available from: [Link]

  • Google Patents. (n.d.). CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone. Google Patents.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (2019, May 8). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews. Available from: [Link]

  • Scribd. (2017, August 11). Fries Rearrangement of Phenyl Acetate. Scribd. Available from: [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • Lin, R., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology. Available from: [Link]

  • Patsnap. (n.d.). Preparation process of 5-fluoro-2-hydroxyacetophenone. Eureka. Available from: [Link]

  • PubMed. (2023, November 17). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. PubMed. Available from: [Link]

  • National Institutes of Health. (2022, June 22). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PMC. Available from: [Link]

  • Chemistry Stack Exchange. (2015, June 21). Activity of different positions in phenol with respect to electrophilic aromatic substitution. Chemistry Stack Exchange. Available from: [Link]

  • Universal Print. (2018, January). Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Universal Print. Available from: [Link]

  • YouTube. (2022, April 17). Fries Rearrangement mechanism trick / Organic Name Reaction Mechanism / Fries Rearrangement IIT JEE. YouTube. Available from: [Link]

  • National Institutes of Health. (2023, December 4). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Top: The acid‐mediated Fries rearrangement of phenyl acetate (PA) to.... ResearchGate. Available from: [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Physics Wallah. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Here is the technical support center with troubleshooting guides and FAQs. Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehe...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and troubleshooting protocols for enhancing the solubility of 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS 145300-04-5) in various reaction conditions. Due to the limited availability of specific experimental data for this exact isomer, this document will leverage data from the well-characterized, structurally similar isomer, 1-(5-Fluoro-2-hydroxyphenyl)ethanone (CAS 394-32-1), as a predictive model for its physicochemical behavior. This approach allows for the application of established chemical principles to overcome common solubility challenges.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of the target compound, which are critical for diagnosing and solving solubility issues.

FAQ 1: What are the core physicochemical properties of 1-(2-Fluoro-5-hydroxyphenyl)ethanone and its key isomer?

Understanding the fundamental properties of your starting material is the first step in troubleshooting. The table below summarizes key data for the closely related isomer, which serves as a strong basis for experimental design.

Table 1: Physicochemical Properties of 1-(5-Fluoro-2-hydroxyphenyl)ethanone (CAS 394-32-1)

PropertyValueSignificance for Solubility
Molecular Formula C₈H₇FO₂[1]Indicates the elemental composition.
Molecular Weight 154.14 g/mol [1][2]Necessary for calculating molar concentrations.
Appearance White to light yellow/beige crystalline solid[1][2][3]A solid state at room temperature necessitates dissolution for most reactions.
Melting Point 56-58 °C[1][3]Defines the upper limit for reactions in the solid state and can affect dissolution kinetics.
Water Solubility 0.68 g/L (predicted)[1][4]Extremely low, classifying it as poorly soluble in pure water.
Predicted pKa 10.17 ± 0.18[1]The phenolic hydroxyl group is weakly acidic; deprotonation above this pH will drastically increase aqueous solubility.
Predicted logP 1.734[2][5]A positive logP value indicates moderate lipophilicity, suggesting better solubility in organic solvents than in water.
FAQ 2: What causes the poor solubility of this compound in certain solvents?

The solubility behavior of 1-(2-Fluoro-5-hydroxyphenyl)ethanone is governed by its hybrid molecular structure, which features both polar and non-polar characteristics.

  • Polar Features : The presence of a phenolic hydroxyl (-OH) group and a ketone (C=O) group allows the molecule to act as both a hydrogen bond donor and acceptor. These groups favor interactions with polar solvents like alcohols, water, and DMSO.[6][7]

  • Non-Polar Features : The fluorinated benzene ring is aromatic and largely non-polar (lipophilic). This part of the molecule prefers to interact with non-polar organic solvents like toluene, hexane, or dichloromethane through van der Waals forces.

The conflict between these two features leads to limited solubility in highly polar solvents (like pure water) and very non-polar solvents (like hexane). The principle of "like dissolves like" dictates that the ideal solvent will have an intermediate polarity that can effectively solvate both the polar functional groups and the non-polar aromatic ring.[6]

FAQ 3: How does the pKa value directly influence experimental design for improving solubility?

The predicted pKa of ~10.17 is the single most important parameter for enhancing solubility in aqueous or protic media.[1] The pKa represents the pH at which the phenolic proton is 50% dissociated.

  • Below pKa (pH < 10) : The compound exists predominantly in its neutral, protonated form (Ar-OH), which has very low water solubility.

  • Above pKa (pH > 10) : The compound is deprotonated by a base to form the sodium or potassium phenoxide salt (Ar-O⁻ Na⁺). This salt is an ionic species and is significantly more soluble in water and other polar protic solvents.

This chemical property allows for a powerful and simple method to achieve dissolution: by making the solution basic, you convert the poorly soluble neutral molecule into a highly soluble salt.

Part 2: Troubleshooting Guide for Common Solubility Issues

This section provides a systematic, cause-and-effect approach to resolving solubility problems encountered during experiments.

Issue: My compound, 1-(2-Fluoro-5-hydroxyphenyl)ethanone, is not dissolving sufficiently to initiate my reaction.

This is a common bottleneck in synthesis. The following workflow and solutions provide a logical path to optimizing your reaction setup.

G start START: Inadequate Solubility of Compound decision1 Is the reaction medium aqueous or protic (e.g., water, ethanol)? start->decision1 proc_ph STRATEGY 1: pH Adjustment (See Protocol A) decision1->proc_ph  Yes proc_solvent STRATEGY 2: Systematic Solvent Selection (See Table 2) decision1->proc_solvent  No   end_ok SUCCESS: Optimized Homogeneous Reaction Conditions proc_ph->end_ok Check for base compatibility proc_cosolvent STRATEGY 3: Utilize a Co-Solvent System proc_solvent->proc_cosolvent proc_temp STRATEGY 4: Increase Reaction Temperature (with caution) proc_cosolvent->proc_temp proc_temp->end_ok

Caption: A decision workflow for troubleshooting solubility.

Strategy 1: pH Adjustment for Aqueous & Protic Systems

Causality : This method leverages the acidic nature of the phenolic proton. By adding a base, the insoluble neutral compound is converted into a soluble ionic phenoxide salt, which is ideal for reactions in polar solvents like water, ethanol, or methanol.

  • Reagent Selection : Choose a base that is compatible with your downstream reaction chemistry. Common choices include Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) for strong bases, or Potassium Carbonate (K₂CO₃) for a milder option.

  • Calculation : Weigh the required amount of 1-(2-Fluoro-5-hydroxyphenyl)ethanone. Calculate the molar equivalents of base needed. For full solubilization, use at least 1.0 to 1.1 molar equivalents of base.

  • Dissolution :

    • Add the solid compound to your primary solvent (e.g., water or ethanol).

    • Separately, prepare a stock solution of your chosen base (e.g., 1 M NaOH).

    • Slowly add the base solution dropwise to the suspension of the compound while stirring vigorously.

    • Continue adding the base until all the solid has dissolved, indicating the formation of the soluble phenoxide. The solution pH should be >11.

  • Validation & Use : The resulting clear, homogeneous solution is now ready for use. Crucial Note : Confirm that the basic conditions will not trigger unwanted side reactions (e.g., hydrolysis of esters, aldol condensation) with other reagents in your planned synthesis.[8]

Strategy 2: Systematic Solvent Selection for Aprotic Systems

Causality : If pH adjustment is not an option (e.g., in aprotic or base-sensitive reactions), selecting a solvent with an appropriate polarity is key. The principle of "like dissolves like" is the guiding factor. Given the compound's structure, polar aprotic solvents are often the best starting point.

Table 2: Recommended Solvents for 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Solvent ClassExample SolventsSuitability & Rationale
Polar Aprotic (Recommended) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)Excellent Choice. These solvents have a high dielectric constant and can solvate the polar hydroxyl and ketone groups without interfering with the acidic proton. They also effectively solvate the aromatic ring.
Polar Protic Ethanol, Methanol, IsopropanolGood Choice. These solvents can hydrogen bond with the compound.[9] Solubility may be moderate and can be enhanced by gentle heating or pH adjustment (see Strategy 1).
Chlorinated Dichloromethane (DCM), ChloroformModerate Choice. Suitable for reactions where polarity is a concern. Solubility may be limited and require heating.
Aromatic Toluene, BenzenePoor to Moderate. These solvents primarily interact with the phenyl ring. The polar functional groups limit solubility.[9]
Non-Polar Aliphatic Hexane, Cyclohexane, HeptanePoor Choice. These solvents lack the polarity to interact with the hydroxyl or ketone groups, leading to very low solubility.
Strategy 3: Utilizing Co-Solvent Systems

Causality : When a single solvent does not provide adequate solubility, a mixture of two or more miscible solvents (a co-solvent system) can be used to fine-tune the polarity of the reaction medium. This is particularly effective for bridging the gap between a polar reagent and a less polar substrate.

Common Co-Solvent Systems:

  • THF / Water : A highly versatile system that can dissolve a wide range of organic compounds while still permitting the use of aqueous reagents.

  • Dioxane / Water : Similar to THF/water, often used in substitution and coupling reactions.

  • DMSO / Water : Provides a highly polar environment suitable for many nucleophilic substitution reactions.

Protocol : Start by dissolving the compound in the preferred organic solvent (e.g., THF, DMSO) and then slowly add the second solvent (e.g., water) containing other reagents to the desired ratio.

Strategy 4: Increasing Reaction Temperature

Causality : For most solid organic compounds, solubility increases with temperature. This is due to the positive enthalpy of dissolution; the added thermal energy helps overcome the crystal lattice energy of the solid, allowing it to dissolve more readily.[10]

Implementation & Precautions :

  • Gradual Heating : Dissolve the compound in the chosen solvent and heat the mixture gradually towards the target reaction temperature, but do not exceed 70-80% of the solvent's boiling point to minimize evaporation.

  • Check Stability : Ensure that 1-(2-Fluoro-5-hydroxyphenyl)ethanone and all other reagents are thermally stable at the target temperature to avoid degradation.

  • Safety : Always use a condenser to prevent solvent loss and pressure buildup when heating closed systems.

Part 3: Advanced Protocols and Downstream Considerations

Standardized Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To move beyond qualitative "soluble" or "insoluble" observations, the shake-flask method provides quantitative data, which is crucial for reproducible and scalable processes.[6][11]

  • Preparation : Add an excess amount of solid 1-(2-Fluoro-5-hydroxyphenyl)ethanone to a sealed vial containing a known volume of the test solvent. The presence of undissolved solid is essential.

  • Equilibration : Agitate the vials at a constant temperature using a shaker or stirrer for 24-48 hours to ensure the solution is fully saturated and has reached equilibrium.

  • Phase Separation : Stop agitation and allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the solid.

  • Sampling & Analysis : Carefully extract a known volume of the clear supernatant. Dilute the sample with a suitable solvent and determine the concentration using an analytical technique like UV-Vis Spectroscopy or HPLC with a pre-established calibration curve.

  • Calculation : Use the measured concentration and dilution factor to calculate the solubility in units of g/L or mol/L.

Consideration: Impact of Solubilization Method on Reaction Workup

The method you choose to improve solubility will directly impact your purification strategy.

  • If you used pH Adjustment (Base) : During the aqueous workup, you must re-acidify the mixture (e.g., with 1M HCl) to a pH below 8. This will protonate the phenoxide back to the neutral hydroxyl compound, causing it to become insoluble in the aqueous layer and allowing it to be extracted into an organic solvent like ethyl acetate or DCM.

  • If you used a High-Boiling Point Solvent (DMF, DMSO) : These solvents can be difficult to remove under vacuum. The workup will typically involve diluting the reaction mixture with a large volume of water and extracting the product with a lower-boiling organic solvent. The DMF or DMSO will remain in the aqueous phase.

References

  • ChemBK. (2025). 1-(5-FLUORO-2-HYDROXY-PHENYL)ETHANONE - Physico-chemical Properties. Retrieved from [Link]

  • BIOSYNCE. (2025). 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. Retrieved from [Link]

  • Riva, S., et al. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 25(23), 5558. Available at: [Link]

  • S3waas. (2024). STUDY MATERIAL CLASS – XII CHEMISTRY (043) 2024-25. Retrieved from [Link]

  • Cheméo. (2025). 5-Fluoro-2-hydroxyacetophenone. Retrieved from [Link]

  • Zamora, R., et al. (2023). Ketone-phenol reactions and the promotion of aromatizations by food phenolics. Food Chemistry, 404(Pt A), 134599. Available at: [Link]

  • ResearchGate. (2017). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • NIST. (2025). Ethanone, 1-(2-hydroxyphenyl)-. Retrieved from [Link]

  • NIH. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Frontiers in Pharmacology, 13, 848733. Available at: [Link]

  • Accu Dyne Test. (2025). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • NIST. (2025). 5-Fluoro-2-hydroxyacetophenone. Retrieved from [Link]

  • Fluoropharm. (2025). 394-32-1 | 2'-hydroxy-5'-fluoroacetophenone. Retrieved from [Link]

  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Cheméo. (2025). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Condensation of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the catalyst selection in condensation reactions involving 1-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the catalyst selection in condensation reactions involving 1-(2-fluoro-5-hydroxyphenyl)ethanone, a key intermediate in the synthesis of various biologically active compounds. Here, we will explore the nuances of catalyst choice, troubleshoot common experimental issues, and provide detailed protocols to ensure the success of your synthesis.

Introduction: The Challenge of 1-(2-Fluoro-5-hydroxyphenyl)ethanone Condensation

1-(2-Fluoro-5-hydroxyphenyl)ethanone presents a unique set of challenges in Claisen-Schmidt and related condensation reactions. The electronic properties of the fluoro and hydroxyl substituents on the aromatic ring significantly influence the reactivity of the ketone. The ortho-fluoro group, being electron-withdrawing, increases the acidity of the α-hydrogens, which can facilitate enolate formation. Conversely, the para-hydroxyl group is electron-donating and possesses an acidic proton, which can interfere with base catalysts and lead to unwanted side reactions. Furthermore, intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen can influence the ketone's conformation and reactivity.

This guide will help you navigate these complexities to select the optimal catalyst and reaction conditions for your desired transformation.

Frequently Asked Questions (FAQs)

Q1: Should I use a base or an acid catalyst for the condensation of 1-(2-fluoro-5-hydroxyphenyl)ethanone with an aromatic aldehyde?

The choice between a base or an acid catalyst is a critical decision that depends on the specific aldehyde used and the desired outcome.

  • Base Catalysis: This is the more common approach for Claisen-Schmidt condensations. Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective at deprotonating the α-carbon of the acetophenone to form the nucleophilic enolate. However, the acidic phenolic proton of 1-(2-fluoro-5-hydroxyphenyl)ethanone can consume the base, necessitating the use of excess base or a protecting group strategy. Strong bases can also promote side reactions.

  • Acid Catalysis: Acid catalysts, such as hydrochloric acid (HCl) or Lewis acids, can also be employed. In this case, the acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic for the attack by the enol form of the ketone. Acid catalysis can sometimes lead to lower yields and the formation of byproducts through reactions like Friedel-Crafts type additions to the activated aromatic ring.

Q2: What are the most common base catalysts for this type of condensation, and what are their pros and cons?

Several base catalysts can be used, each with its own advantages and disadvantages.

CatalystProsCons
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) Inexpensive, readily available, and effective for many substrates.Can be too harsh, leading to side reactions. The phenolic proton will react, requiring stoichiometric amounts.
Sodium Hydride (NaH) A strong, non-nucleophilic base that can effectively deprotonate the α-carbon.Highly reactive and moisture-sensitive, requiring anhydrous conditions.
Solid Base Catalysts (e.g., MgO, Hydrotalcites) Environmentally friendly, easily separable from the reaction mixture, and can be reused.May have lower activity compared to homogeneous bases and can require higher temperatures.
Organic Bases (e.g., Piperidine, Proton Sponge) Milder reaction conditions, can be useful for sensitive substrates.Can be more expensive and may require longer reaction times.

Q3: Do I need to protect the hydroxyl group of 1-(2-fluoro-5-hydroxyphenyl)ethanone before the condensation reaction?

Protecting the hydroxyl group is a highly recommended strategy, especially when using strong base catalysts. The acidic phenolic proton can interfere with the catalyst and lead to the formation of phenoxide salts, which may have different solubility and reactivity.

Common protecting groups for phenols include:

  • Methyl (Me): Introduced using dimethyl sulfate (DMS) or methyl iodide (MeI).

  • Benzyl (Bn): Introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl).

  • Silyl ethers (e.g., TBDMS): Formed by reacting with a silyl chloride (e.g., TBDMSCl).

The choice of protecting group will depend on its stability to the condensation reaction conditions and the ease of its subsequent removal.

Q4: What are the common side reactions to watch out for?

Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired chalcone.

  • Self-condensation of the ketone: The enolate of 1-(2-fluoro-5-hydroxyphenyl)ethanone can react with another molecule of the ketone.

  • Cannizzaro reaction of the aldehyde: If an aldehyde without α-hydrogens is used in the presence of a strong base, it can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.

  • Cyclization to flavanone: The 2'-hydroxychalcone product can undergo intramolecular cyclization to form the corresponding flavanone, especially under acidic or basic conditions with prolonged reaction times or heating.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive catalyst: The base may be old or have absorbed moisture. 2. Insufficient catalyst: The phenolic proton is consuming the base. 3. Low reaction temperature: The activation energy for the reaction is not being met.1. Use a fresh batch of catalyst. 2. Use a stoichiometric amount or an excess of a weaker base, or protect the hydroxyl group. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products 1. Self-condensation of the ketone. 2. Cannizzaro reaction of the aldehyde. 3. Cyclization to flavanone. 1. Slowly add the ketone to a mixture of the aldehyde and catalyst. 2. Use a milder base or add the base slowly to the reaction mixture. 3. Monitor the reaction closely by TLC and stop it once the chalcone is formed. Use milder reaction conditions (lower temperature, shorter reaction time).
Difficulty in product isolation/purification 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted 2'-hydroxyacetophenone. 1. After the reaction, pour the mixture into ice-cold dilute acid to precipitate the product. 2. Use an alkaline extraction to remove the unreacted starting material. Dissolve the crude product in an organic solvent and wash with an aqueous base solution. The deprotonated hydroxyacetophenone will move to the aqueous layer.

Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation (with Hydroxyl Protection)

This protocol

Troubleshooting

Technical Support Center: Reaction Monitoring of 1-(2-Fluoro-5-hydroxyphenyl)ethanone by TLC

Welcome to the technical support guide for monitoring reactions involving 1-(2-Fluoro-5-hydroxyphenyl)ethanone using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 1-(2-Fluoro-5-hydroxyphenyl)ethanone using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth guidance to ensure reliable and reproducible results. Here, we move beyond mere procedural steps to explain the underlying scientific principles, helping you troubleshoot effectively and optimize your analytical workflow.

Introduction to TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique indispensable for monitoring the progress of organic reactions.[1][2] By separating components of a reaction mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system), TLC provides a qualitative snapshot of the reaction's status.[1][3] This allows chemists to determine when the starting material has been consumed and the desired product has formed, signaling the appropriate time for reaction work-up.[2][4][5]

The subject of our focus, 1-(2-Fluoro-5-hydroxyphenyl)ethanone, is a substituted aromatic ketone. Its structure contains a phenolic hydroxyl group and a ketone carbonyl group, both of which are polar and can engage in hydrogen bonding. These functional groups dictate its chromatographic behavior and inform our choice of TLC conditions. While the exact isomer 1-(2-Fluoro-5-hydroxyphenyl)ethanone is specific, the principles discussed here are broadly applicable to its isomers, such as 1-(5-Fluoro-2-hydroxyphenyl)ethanone, which is more widely documented.[6][7][8]

Frequently Asked Questions (FAQs)

Here we address common questions encountered when setting up a TLC system for monitoring reactions with 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Q1: What is the best stationary phase for this compound?

A1: Standard silica gel 60 F254 plates are the go-to choice. The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light.[9] Given that 1-(2-Fluoro-5-hydroxyphenyl)ethanone is an aromatic ketone, it will be UV-active.[9][10] The polar silanol groups (Si-OH) on the silica surface will interact with the polar ketone and hydroxyl functional groups of the analyte, making it a suitable stationary phase.

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The key is to find a solvent system that provides good separation between your starting material, product, and any potential byproducts. A good target is to have the Rf value of your product between 0.3 and 0.5 for optimal resolution.[11]

  • Starting Point: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a classic starting point for many organic compounds. A 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is a reasonable initial system.

  • Polarity Adjustment:

    • If your spots are all near the baseline (low Rf), the mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the polar solvent (e.g., switch to 1:1 Hexane:Ethyl Acetate).[12]

    • If your spots are all near the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., switch to 9:1 Hexane:Ethyl Acetate).[12]

  • For Phenolic Compounds: Due to the acidic nature of the phenolic hydroxyl group, tailing can sometimes occur on silica plates.[13] Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can suppress the ionization of the phenol, leading to sharper, more defined spots.[12][13][14]

Q3: How can I visualize the spots on the TLC plate?

A3: Since 1-(2-Fluoro-5-hydroxyphenyl)ethanone is an aromatic compound, it can be visualized non-destructively using a UV lamp.[9][10]

  • UV Light (254 nm): This is the primary and easiest method. The compound will absorb the UV light and appear as a dark spot against the green fluorescent background of the plate.[3][9]

  • Staining (Destructive Methods): If UV visualization is insufficient or if you need to visualize non-UV active byproducts, chemical stains are necessary.[9][10]

    • Potassium Permanganate (KMnO4) stain: This is a good general-purpose stain for oxidizable functional groups. Alcohols, aldehydes, and phenols will show up as yellow-brown spots on a purple background.[15]

    • Ferric Chloride (FeCl3) stain: This is a highly specific stain for phenols, which typically produce a blue, violet, or green colored complex.[9][15] This can be particularly useful to confirm the presence of the hydroxyl group.

    • 2,4-Dinitrophenylhydrazine (DNPH) stain: This stain is specific for aldehydes and ketones, which will appear as yellow to red spots.[10][15][16] This can confirm the presence of the ketone group.

Q4: How do I calculate the Retention Factor (Rf) and why is it important?

A4: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[17][18][19]

  • Formula: Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)[17][19]

The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[20] While it's not an absolute identifier, it is crucial for comparing the relative polarity of compounds on the same plate. In reaction monitoring, you will track the disappearance of the starting material's Rf and the appearance of the product's new, distinct Rf.[4]

Troubleshooting Guide for Common TLC Issues

Even with careful planning, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause(s) Solution(s)
Streaking or Tailing of Spots 1. Sample Overload: Too much sample was spotted on the plate.[1][12][14] 2. Highly Polar/Acidic Compound: The phenolic -OH group may be interacting too strongly with the acidic silica gel.[13][14] 3. Insoluble Sample: The sample did not fully dissolve in the spotting solvent.1. Dilute the sample solution and re-spot. Apply the sample in multiple small applications, allowing the solvent to dry between each.[12][21] 2. Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase to improve spot shape for the acidic phenol.[12][13] 3. Ensure your sample is fully dissolved before spotting. If necessary, gently warm the solution or choose a more suitable spotting solvent.
Spots Not Moving from Baseline (Rf ≈ 0) 1. Mobile Phase Not Polar Enough: The eluent lacks the strength to move the polar analyte up the plate.[12] 2. Incorrect Solvent System: The chosen solvent system is fundamentally unsuited for the compound.1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[12] 2. Consider a different solvent system. For example, dichloromethane/methanol can be effective for more polar compounds.
Spots at Solvent Front (Rf ≈ 1) 1. Mobile Phase Too Polar: The eluent is too strong and carries all components with it.[12]1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[12]
No Spots Visible 1. Sample Too Dilute: The concentration of the compound is below the detection limit of the visualization method.[12][21] 2. Compound is Not UV-Active: The compound does not absorb UV light at 254 nm. 3. Solvent Level Too High: The starting line on the TLC plate was submerged in the solvent reservoir.[21]1. Concentrate the sample or spot multiple times in the same location, drying between applications.[12][21] 2. Use a chemical stain (e.g., KMnO4, FeCl3) for visualization.[12] 3. Prepare the developing chamber ensuring the solvent level is well below the baseline where the samples are spotted.[21]
Irregular or "Wavy" Solvent Front 1. Uneven Stationary Phase: The silica gel layer is not uniform (more common with self-made plates). 2. Developing Chamber Not Saturated: The atmosphere inside the chamber is not saturated with solvent vapors, causing uneven evaporation from the plate surface.1. Use high-quality, commercially prepared TLC plates. 2. Place a piece of filter paper inside the developing chamber, wet it with the mobile phase, and allow the chamber to sit for 5-10 minutes to become saturated before inserting the plate.[20]

Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring
  • Plate Preparation:

    • Obtain a silica gel 60 F254 TLC plate.

    • Using a pencil, gently draw a straight line approximately 1 cm from the bottom of the plate. This is your baseline.[3]

    • Mark three small tick marks on the baseline for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RXN).

  • Sample Preparation & Spotting:

    • Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

    • Using a capillary tube, carefully spot a small amount of the starting material solution on the "SM" mark. The spot should be small and concentrated (2-3 mm in diameter).[20]

    • Spot the reaction mixture on the "RXN" mark.

    • On the "C" mark, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of it. This "co-spot" helps to confirm the identity of the starting material spot in the reaction lane.[2]

  • Development:

    • Prepare your chosen mobile phase and pour it into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to aid solvent vapor saturation and close the lid for 5-10 minutes.[20]

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[21] Close the chamber.

    • Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.[3]

    • Immediately mark the position of the solvent front with a pencil.[3]

  • Visualization & Analysis:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[9]

    • If necessary, use a chemical stain for further visualization.

    • Calculate the Rf values for all spots and analyze the results. The reaction is complete when the spot corresponding to the starting material is absent from the "RXN" lane.[2][4]

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Plate 1. Prepare Plate (Draw Baseline) Prep_Sample 2. Prepare Samples (SM, RXN, Co-spot) Prep_Plate->Prep_Sample Prep_Chamber 3. Saturate Chamber Prep_Sample->Prep_Chamber Spot 4. Spot Plate Prep_Chamber->Spot Develop 5. Develop Plate Spot->Develop Dry 6. Dry Plate Develop->Dry Visualize 7. Visualize (UV/Stain) Dry->Visualize Calculate 8. Calculate Rf Visualize->Calculate Interpret 9. Interpret Results Calculate->Interpret Decision Reaction Complete? Interpret->Decision Work-up Work-up Decision->Work-up Yes Continue Reaction Continue Reaction Decision->Continue Reaction No

Caption: Workflow for reaction monitoring using TLC.

Troubleshooting Logic Diagram

When faced with a problematic TLC plate, a logical sequence of checks can quickly identify the root cause.

Troubleshooting_TLC cluster_spots Spot Quality Issues cluster_migration Migration Issues cluster_visibility Visibility Issues Start Problematic TLC Result Streaking Streaking or Tailing? Start->Streaking Rf_Value Check Rf Values Start->Rf_Value No_Spots No Spots Visible? Start->No_Spots Check_Conc Is sample too concentrated? Streaking->Check_Conc Add_Acid Add Acid Modifier to Mobile Phase Check_Conc->Add_Acid No Dilute & Re-run Dilute & Re-run Check_Conc->Dilute & Re-run Yes Rf_High Rf too high? (≈1) Rf_Value->Rf_High Rf_Low Rf too low? (≈0) Rf_Value->Rf_Low Decrease Eluent Polarity Decrease Eluent Polarity Rf_High->Decrease Eluent Polarity Increase Eluent Polarity Increase Eluent Polarity Rf_Low->Increase Eluent Polarity Check_UV Is compound UV-active? No_Spots->Check_UV Use_Stain Use Chemical Stain Check_UV->Use_Stain No Check_Spotting Was spotting line submerged? Check_UV->Check_Spotting Yes

Caption: Decision tree for troubleshooting common TLC problems.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(5-FLUORO-2-HYDROXY-PHENYL)ETHANONE - Physico-chemical Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ResearchGate. (2015, September 15). What is the best mobile phase to separate polyphenols on TLC plate?. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. Retrieved from [Link]

  • ScienceOpen. (2020, April 10). Development of High-performance Thin Layer Chromatography Method for Identification of Phenolic Compounds and Quantification of Rosmarinic Acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Chromatographic Analysis of Polyphenolic Compounds in Comfrey Leaf and Root with Determination of Their In Vitro Antioxidant and Anti-Inflammatory Activity. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. Retrieved from [Link]

  • YouTube. (2024, September 18). TLC for reaction monitoring #chemistry. Retrieved from [Link]

  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]

  • PubMed. (1999, November 12). High-performance thin-layer chromatography method for monitoring norfloxacin residues on pharmaceutical equipment surfaces. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Byproduct Identification in the Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-(2-Fluoro-5-hydroxyphenyl)ethanone. This resource is designed to provide expert insights and p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-(2-Fluoro-5-hydroxyphenyl)ethanone. This resource is designed to provide expert insights and practical troubleshooting advice for the common challenges encountered during its synthesis, with a specific focus on the identification and characterization of process-related byproducts. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of impurities, ensuring the integrity of your research and development efforts.

Troubleshooting Guide: Navigating Unexpected Experimental Outcomes

This section addresses specific issues you may encounter during the synthesis and purification of 1-(2-Fluoro-5-hydroxyphenyl)ethanone. Each question is followed by a detailed explanation grounded in established chemical principles and analytical techniques.

Question 1: My TLC analysis shows a second major spot with a similar Rf value to my desired product. What is the likely identity of this byproduct?

Answer:

The most probable identity of this significant byproduct is the isomeric compound, 1-(4-fluoro-2-hydroxyphenyl)ethanone . The formation of this isomer is a well-documented outcome of the Fries rearrangement of 4-fluorophenyl acetate, a common synthetic precursor for your target molecule.[1][2][3][4]

Causality of Formation:

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[4][5] This reaction can proceed via an intramolecular or intermolecular mechanism, leading to the formation of both ortho and para substituted products.[5][6] In the case of 4-fluorophenyl acetate, the acyl group can migrate to the position ortho to the hydroxyl group (yielding your target compound) or to the position para to the hydroxyl group (yielding the isomeric byproduct).

The ratio of these isomers is often influenced by reaction conditions:

  • Low temperatures generally favor the formation of the para isomer (1-(4-fluoro-2-hydroxyphenyl)ethanone).[5]

  • High temperatures tend to favor the formation of the ortho isomer (your desired product, 1-(2-fluoro-5-hydroxyphenyl)ethanone).[5]

This temperature dependence is a classic example of thermodynamic versus kinetic control. The ortho isomer can form a more stable bidentate complex with the aluminum chloride catalyst, making it the thermodynamically favored product at higher temperatures.[5]

Identification Workflow:

To confirm the presence of the isomeric byproduct, you can employ the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between these isomers. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons and carbons.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method should be able to resolve the two isomers, allowing for their quantification.

  • Mass Spectrometry (MS): Both isomers will have the same molecular weight and fragmentation pattern, so MS alone is not sufficient for identification. However, when coupled with a separation technique like HPLC (LC-MS), it can confirm the mass of the isomeric byproduct.

Below is a diagram illustrating the competing reaction pathways in the Fries rearrangement of 4-fluorophenyl acetate.

Fries_Rearrangement cluster_start Starting Material cluster_products Products 4-Fluorophenyl_Acetate 4-Fluorophenyl Acetate Acylium_Intermediate Acylium Ion Intermediate 4-Fluorophenyl_Acetate->Acylium_Intermediate AlCl₃ Target_Product 1-(2-Fluoro-5-hydroxyphenyl)ethanone (Ortho Product) Isomeric_Byproduct 1-(4-Fluoro-2-hydroxyphenyl)ethanone (Para Product) Acylium_Intermediate->Target_Product High Temp (Thermodynamic Control) Acylium_Intermediate->Isomeric_Byproduct Low Temp (Kinetic Control) caption Fries Rearrangement Pathways Byproduct_ID_Workflow Start Unexpected Result (e.g., extra TLC spot, NMR peaks) TLC Initial Assessment: Thin Layer Chromatography (TLC) Start->TLC Column_Chromatography Purification: Column Chromatography to isolate byproduct TLC->Column_Chromatography Characterization Structural Characterization of Isolated Byproduct Column_Chromatography->Characterization NMR_1H_13C 1D NMR: ¹H and ¹³C Characterization->NMR_1H_13C LCMS LC-MS Analysis: Determine Molecular Weight and Purity Characterization->LCMS NMR_2D 2D NMR: COSY, HSQC (if needed) NMR_1H_13C->NMR_2D If structure is ambiguous Database_Search Compare Data to Databases and Literature NMR_1H_13C->Database_Search NMR_2D->Database_Search LCMS->Database_Search Structure_Confirmed Structure of Byproduct Confirmed Database_Search->Structure_Confirmed caption Byproduct Identification Workflow

Byproduct Identification Workflow

References

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved December 12, 2025, from [Link]

  • Ortho vs. Para positioning of Substituent (FC-Acylation). (2023, September 28). Reddit. Retrieved December 12, 2025, from [Link]

  • Fries rearrangement. (n.d.). Grokipedia. Retrieved December 12, 2025, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved December 12, 2025, from [Link]

  • Ortho, Para, Meta. (n.d.). Chemistry Steps. Retrieved December 12, 2025, from [Link]

  • Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., Létinois, U., & Pérez-Ramírez, J. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(15), 5033-5044. [Link]

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. (n.d.). BIOSYNCE. Retrieved December 12, 2025, from [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]

  • Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. (2015). National Institutes of Health. Retrieved December 12, 2025, from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]

  • Fries rearrangement. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the scale-up synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the industrial-scale production of this key pharmaceutical intermediate.

A Note on Nomenclature: The target compound, 1-(2-fluoro-5-hydroxyphenyl)ethanone, is structurally isomeric to the more commonly synthesized 1-(5-fluoro-2-hydroxyphenyl)ethanone (also known as 2-acetyl-4-fluorophenol or 5'-fluoro-2'-hydroxyacetophenone)[1][2]. Many established industrial syntheses, particularly those employing the Fries rearrangement of 4-fluorophenyl acetate, yield the latter isomer[3][4][5]. This guide will focus on the synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethanone via the Fries rearrangement, as it is the most extensively documented route, and will address the critical issue of isomeric purity and separation.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, frequently encountered problems during the synthesis. Each issue is analyzed by probable cause and followed by actionable solutions.

Question: My Fries rearrangement is suffering from low yield and poor conversion. What are the likely causes and how can I improve it?

Answer:

Low yields in the Fries rearrangement are a common challenge when scaling up, especially with substituted phenols. The primary causes often revolve around catalyst activity, reaction conditions, and substrate reactivity.

  • Probable Cause 1: Catalyst Deactivation or Insufficient Stoichiometry. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly hygroscopic. Any moisture in the starting materials or reaction vessel will consume the catalyst, reducing its effective concentration. Furthermore, AlCl₃ forms complexes with both the starting ester and the product ketone, necessitating a stoichiometric excess[6].

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous grade solvents and reagents. Consider drying the starting 4-fluorophenyl acetate before use[3].

    • Optimize Catalyst Loading: At least three equivalents of AlCl₃ are often required: one to coordinate with the ester carbonyl, one with the phenolic oxygen of the product, and one to act as the catalyst. A slight excess (e.g., 3.0 to 3.5 equivalents) is common in scale-up to account for minor impurities.

  • Probable Cause 2: Sub-optimal Reaction Temperature. The Fries rearrangement is highly temperature-sensitive. An incorrect temperature profile can lead to incomplete reaction or the formation of degradation byproducts[7].

  • Solution:

    • Temperature Control: The reaction is typically heated to 120-150°C[3][4][5]. Implement precise temperature control with a suitable reactor heating system. Monitor the internal temperature, not just the jacket temperature. A gradual ramp-up to the target temperature can improve consistency. At higher temperatures, the ortho product (the desired isomer) is generally favored over the para isomer[7].

  • Probable Cause 3: Inefficient Mixing and Mass Transfer. On a large scale, the reaction mixture can become a thick paste or solid mass, especially when run without a solvent[3]. This impedes effective mixing, leading to localized overheating and incomplete conversion.

  • Solution:

    • Use of a Co-solvent/Additive: The addition of sodium chloride (NaCl) can create a molten salt eutectic mixture with AlCl₃. This improves the fluidity of the reaction mass, enhances thermal transfer, and can lead to a more manageable and higher-yielding reaction[3][8].

    • Mechanical Agitation: Ensure the reactor is equipped with a powerful overhead stirrer capable of handling viscous slurries to maintain homogeneity.

Question: I am observing significant formation of the undesired para-isomer (4'-fluoro-2'-hydroxyacetophenone). How can I improve the regioselectivity for the desired ortho-isomer?

Answer:

Controlling the ortho/para selectivity is the most critical challenge in this synthesis. The ratio is governed by a thermodynamic vs. kinetic equilibrium[7].

  • Probable Cause: Reaction Conditions Favoring the para-Isomer. The formation of the para-isomer is kinetically favored at lower temperatures. The desired ortho-isomer forms a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures[7].

  • Solution:

    • Elevate Reaction Temperature: As a general rule, higher reaction temperatures (e.g., >130°C) favor the formation of the ortho product[7]. Experiment with the upper end of the viable temperature range for this reaction.

    • Solvent Choice: The use of non-polar solvents tends to favor the ortho product. Conversely, increasing solvent polarity can increase the proportion of the para product[7]. While often run neat, if a solvent is considered, a non-polar option would be preferable for ortho-selectivity.

    • Monitor and Optimize: Conduct small-scale trials to establish the optimal temperature and time profile for maximizing the ortho/para ratio before committing to a large-scale run.

Question: The work-up procedure is difficult, and product isolation is problematic. What is the best practice for quenching and purification at scale?

Answer:

The work-up of a Fries rearrangement is notoriously challenging due to the large amount of AlCl₃ used.

  • Probable Cause 1: Uncontrolled Quenching. Adding water directly to the hot reaction mixture is extremely hazardous, as the reaction of AlCl₃ with water is highly exothermic. This can cause violent splashing and release of HCl gas.

  • Solution: Controlled Quenching Protocol.

    • Cool the reaction mixture to a manageable temperature (e.g., 60°C)[3].

    • Slowly and carefully add the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and water. This allows the heat of quenching to be absorbed by the melting ice.

    • Alternatively, for better control, slowly add cold water to the reaction vessel while maintaining vigorous stirring and external cooling. This should only be done with appropriate safety measures in place.

  • Probable Cause 2: Product Precipitation and Emulsion Formation. The desired product often precipitates as a solid upon quenching[3]. During subsequent extraction with an organic solvent (like ethyl acetate), stubborn emulsions can form, complicating the separation.

  • Solution: Optimized Isolation and Purification.

    • Filtration: After quenching, the precipitated solid can be collected by suction filtration, washed with cold water until the filtrate is neutral, and then dried[3]. This crude solid is then carried forward for purification.

    • Extraction: If the product is extracted, use a sufficient volume of a suitable solvent like ethyl acetate[4]. To break emulsions, the addition of brine (saturated NaCl solution) can be effective.

    • Recrystallization: This is the most common method for purifying the final product at scale. The literature suggests petroleum ether as a potential solvent[1]. A systematic solvent screen (e.g., heptane/ethyl acetate, toluene) is recommended to find the optimal system for achieving high purity and recovery.

Scale-Up Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethanone.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification A 1. Charge Reactor (4-Fluorophenyl Acetate, AlCl₃, NaCl) B 2. Controlled Heating (Ramp to 120-150°C) A->B C 3. Reaction (Hold for 2-3 hours, Monitor by TLC) B->C D 4. Cooling (Cool to ~60°C) C->D E 5. Quenching (Slow addition to ice/water) D->E F 6. Isolation (Filter crude solid or Extract with EtOAc) E->F G 7. Recrystallization F->G H 8. Drying (Vacuum oven) G->H I Final Product 1-(5-Fluoro-2-hydroxyphenyl)ethanone H->I

Caption: Workflow for the Fries Rearrangement Synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What starting materials are required for the most common synthesis route? The most widely reported industrial method is the Fries rearrangement, which uses 4-fluorophenyl acetate as the starting material[4][5]. This is typically prepared by acylating 4-fluorophenol with acetyl chloride or acetic anhydride[4]. Anhydrous aluminum chloride is used as the Lewis acid catalyst[4].

  • Q2: What are the critical safety precautions for this process?

    • Aluminum Chloride: Handle anhydrous AlCl₃ in a glove box or under an inert atmosphere to prevent exposure to moisture. It is corrosive and reacts violently with water.

    • HCl Gas Evolution: The reaction releases a large amount of acidic gas (HCl), requiring an efficient gas scrubber system on the reactor[3].

    • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[1]. Ensure the operating environment is well-ventilated[1].

    • Storage: Store reagents away from ignition sources and oxidizing agents in a cool, dry place[1].

  • Q3: How can I monitor the reaction's progress and determine its endpoint? Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting 4-fluorophenyl acetate and the appearance of the product[3]. For more precise, quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

  • Q4: What are the expected physical properties and yield of the final product? The final product, 1-(5-fluoro-2-hydroxyphenyl)ethanone, is typically a light yellow to beige-brown crystalline solid[1][5].

PropertyValueSource
Molecular Formula C₈H₇FO₂[4]
Molecular Weight 154.14 g/mol [4]
Melting Point 53-58 °C[1][5]
Boiling Point 94-99 °C @ 12 Torr[1]
Typical Yield 88-98% (for rearrangement step)[3][4]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common synthesis problems.

G Start Problem Encountered LowYield Low Yield / Conversion Start->LowYield PurityIssue Isomer Purity Issue Start->PurityIssue WorkupIssue Difficult Work-up Start->WorkupIssue CheckMoisture Check for Moisture? (Reagents, Glassware) LowYield->CheckMoisture Yes CheckCatalyst Check AlCl₃ Stoichiometry? (>3 eq.) LowYield->CheckCatalyst No TempOrtho Temp too low? (Higher temp favors ortho) PurityIssue->TempOrtho Yes SolventOrtho Using polar solvent? (Non-polar favors ortho) PurityIssue->SolventOrtho No QuenchControl Quench uncontrolled? (Add to ice slowly) WorkupIssue->QuenchControl Yes PurificationMethod Recrystallization optimized? (Solvent screen) WorkupIssue->PurificationMethod No CheckTemp Check Reaction Temp? (120-150°C) CheckCatalyst->CheckTemp No CheckMixing Check Agitation? (Is it a thick paste?) CheckTemp->CheckMixing No

Caption: Diagnostic flowchart for common synthesis issues.

References

  • 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1 - BIOSYNCE. [Link]

  • Preparation process of 5-fluoro-2-hydroxyacetophenone - Eureka | Patsnap. [Link]

  • CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone - Google P
  • A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone - Taylor & Francis Online. [Link]

  • Fries rearrangement - Wikipedia. [Link]

  • Fries Rearrangement - Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Welcome to the dedicated technical support center for 1-(2-Fluoro-5-hydroxyphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important interm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-(2-Fluoro-5-hydroxyphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important intermediate in their synthetic endeavors. As a substituted hydroxyacetophenone, this compound possesses inherent reactivity and handling characteristics that, if not properly managed, can lead to experimental inconsistencies and compromised results. This document provides in-depth, field-proven insights into the challenges posed by its hygroscopic nature and offers robust solutions to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Section 1: Compound Properties and Initial Handling

Question 1: What is 1-(2-Fluoro-5-hydroxyphenyl)ethanone and why is its hygroscopic nature a concern?

Answer: 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS No. 145300-04-5) is an aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a hydroxyl (-OH) and a carbonyl (C=O) group, makes it susceptible to hygroscopicity, meaning it readily attracts and absorbs moisture from the atmosphere[1].

The presence of absorbed water is a significant concern for several reasons:

  • Inaccurate Stoichiometry: The measured weight of the compound will be inflated by an unknown amount of water, leading to errors in molar calculations and incorrect reagent ratios in your reactions[2]. This can result in lower yields, incomplete reactions, and the formation of impurities[3][4].

  • Chemical Degradation: Moisture can facilitate degradation pathways. For phenolic compounds, this can include oxidation, while ketones can undergo hydration[5][6]. The presence of water can also interfere with reactions sensitive to protic sources, especially those involving organometallics or strong bases.

  • Physical Changes: Absorption of water can cause the solid material to clump, cake, or even partially dissolve, making it difficult to handle and weigh accurately[1].

While direct hygroscopicity data for 1-(2-Fluoro-5-hydroxyphenyl)ethanone is not extensively published, its structural similarity to other phenolic and hydroxyacetophenone compounds suggests a classification of at least "slightly hygroscopic" to "hygroscopic" under European Pharmacopoeia guidelines[7][8]. This implies a potential weight gain of 0.2% to 15% when exposed to 80% relative humidity for 24 hours[8].

Question 2: How should I properly store and handle 1-(2-Fluoro-5-hydroxyphenyl)ethanone upon receiving it?

Answer: Proper storage from the moment of receipt is critical to maintaining the compound's integrity.

Recommended Storage Protocol:

  • Immediate Inspection: Upon receipt, inspect the container seal. If it appears compromised, the material should be considered suspect and its water content should be determined immediately.

  • Primary Storage: Store the compound in its original, tightly sealed container. The use of containers with secure, airtight closures is paramount[1].

  • Secondary Storage: Place the primary container inside a desiccator containing an active desiccant such as silica gel or calcium chloride. A desiccator provides a low-humidity environment, which is the most effective way to protect the material from atmospheric moisture[9].

  • Controlled Temperature: Store the desiccator in a cool, dry place, typically at controlled room temperature (20–25°C or 68–77°F), away from direct sunlight and heat sources[10][11]. Some suppliers may recommend refrigerated conditions (2-8°C); always follow the supplier-specific recommendations. If refrigerated, allow the container to warm to room temperature before opening to prevent condensation on the cold solid.

G cluster_storage Storage Workflow Receive Receive Compound Inspect Inspect Seal Store Store in Tightly Sealed Container Desiccate Place in Desiccator with Desiccant ControlTemp Store at Controlled Room Temperature

Section 2: Weighing and Solution Preparation

Question 3: I'm struggling to get a stable reading on the analytical balance when weighing this compound. What is the best practice for weighing a hygroscopic solid like this?

Answer: This is a classic problem with hygroscopic materials. The weight reading continuously increases as the compound absorbs moisture from the air. Speed and environmental control are key to obtaining an accurate weight.

Protocol for Accurate Weighing:

  • Preparation is Key: Have all your equipment ready before opening the compound's container. This includes your spatula, weigh boat/paper, and the receiving flask.

  • Minimize Exposure Time: The most critical step is to minimize the time the compound is exposed to the atmosphere. Open the container, quickly transfer an approximate amount to a tared weigh boat, and immediately close the container.

  • Weighing by Difference (Recommended):

    • Tare the balance with the sealed container of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

    • Remove the container from the balance and quickly transfer a small amount of the solid into your reaction vessel.

    • Reseal the original container and place it back on the tared balance.

    • The negative reading on the balance is the exact mass of the compound you have transferred. This method avoids the issue of the transferred solid absorbing moisture on the balance pan.

  • Controlled Environment Weighing:

    • Glove Box: The ideal method is to handle and weigh the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon). This completely eliminates exposure to atmospheric moisture.

    • Low-Humidity Room: If a glove box is unavailable, perform the weighing in a room with controlled low humidity (ideally <30% RH).

Question 4: I need to prepare a stock solution for multiple reactions. What is the best solvent, and how can I ensure the solution remains stable?

Answer: Preparing a stock solution is an excellent strategy to avoid repeated weighing of the hygroscopic solid. The choice of solvent and storage is critical.

Solvent Selection and Stability:

  • Recommended Solvents: Based on its structure and data from similar compounds, 1-(2-Fluoro-5-hydroxyphenyl)ethanone is soluble in many common organic solvents. Anhydrous (dry) solvents are mandatory.

    • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are good initial choices for many reaction types.

    • Protic Solvents: Anhydrous Ethanol or Methanol can be used, but be mindful that the phenolic proton is acidic and may interact with the solvent. Stability in protic solvents may be limited, and they are unsuitable for subsequent reactions involving moisture-sensitive reagents[12][13].

  • Stability in Solution: Phenolic compounds can be susceptible to oxidation, which can be accelerated by impurities in the solvent or exposure to air. It is best practice to prepare stock solutions fresh. If storage is necessary:

    • Use an amber or foil-wrapped vial to protect from light.

    • Store under an inert atmosphere (e.g., nitrogen or argon).

    • Store at a low temperature (e.g., 2-8°C), but ensure the compound remains fully dissolved upon warming to room temperature before use.

    • It is advisable to perform a quick purity check (e.g., by TLC or HPLC) on stored solutions if they have been kept for an extended period.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Use
Dichloromethane (DCM)39.69.1Good general-purpose solvent. Ensure it is anhydrous.
Tetrahydrofuran (THF)667.5Can form peroxides; use inhibitor-free and anhydrous.
Ethyl Acetate (EtOAc)77.16.0Good for extractions and chromatography. Ensure anhydrous.
Acetonitrile (MeCN)81.637.5A more polar aprotic option. Ensure anhydrous.
Anhydrous Ethanol78.424.6Protic solvent. Use with caution.
Data sourced from general chemistry resources[14].
Section 3: Troubleshooting Experimental Results

Question 5: My reaction yield is consistently low when using 1-(2-Fluoro-5-hydroxyphenyl)ethanone as a starting material. What are the likely causes related to its hygroscopicity?

Answer: Low yields are a common consequence of using a hygroscopic starting material without proper precautions[3]. The absorbed water can interfere in several ways.

Troubleshooting Workflow for Low Yields:

G cluster_troubleshooting Troubleshooting Path Start Low Reaction Yield Check_SM Verify Starting Material Purity Start->Check_SM KF_Titration Perform Karl Fischer Titration on Starting Material Check_SM->KF_Titration Check_Stoichiometry Adjust Mass for Water Content KF_Titration->Check_Stoichiometry Check_Reagents Are other reagents and solvents anhydrous? Check_Stoichiometry->Check_Reagents Check_Reaction Is the reaction intrinsically water-sensitive? Check_Reagents->Check_Reaction Lewis_Acid Reaction uses a Lewis Acid Catalyst? Check_Reaction->Lewis_Acid Optimize Re-run with corrected stoichiometry and dry conditions Check_Reaction->Optimize No, but stoichiometry is key Lewis_Acid->Optimize Yes, water deactivates it

  • Quantify the Water Content: The first and most crucial step is to determine the actual water content of your starting material. The gold standard for this is Karl Fischer (KF) titration , which is a highly accurate and specific method for water determination[7][15][16][17][18][19][20].

    • Volumetric KF is suitable for water content above 0.1%.

    • Coulometric KF is used for trace amounts of water (<1%).

  • Correct the Stoichiometry: Once you have the water content (as a weight percentage), you must adjust the mass of the starting material you weigh for your reaction. For example, if KF analysis shows your material contains 2.5% water, and you need 1.00 g of the pure compound, you would weigh out 1.00 g / (1 - 0.025) = 1.026 g.

  • Evaluate Reaction Sensitivity to Water:

    • Lewis Acid Catalysis: Many syntheses of substituted acetophenones, such as the Fries rearrangement, use Lewis acids (e.g., AlCl₃, BF₃, TiCl₄)[10][11][21]. These catalysts are extremely sensitive to moisture and are readily hydrolyzed and deactivated by even trace amounts of water, which will halt the reaction[15][22][23][24][25].

    • Base-Catalyzed Reactions: If your reaction uses a strong base (e.g., NaH, LDA), any water present will quench the base, reducing its effective concentration and preventing your desired reaction from proceeding.

  • Ensure an Anhydrous Environment: Beyond the starting material, ensure that your reaction solvent is truly anhydrous and that the reaction is run under an inert atmosphere (nitrogen or argon) to prevent moisture from entering during the experiment.

Question 6: I'm seeing unexpected byproducts in my reaction. Could this be related to moisture in the 1-(2-Fluoro-5-hydroxyphenyl)ethanone?

Answer: Yes, the presence of water can lead to the formation of specific byproducts.

  • Hydrolysis of Reagents: Water can hydrolyze other sensitive reagents in your reaction mixture, leading to a complex mixture of products.

  • Side Reactions of the Starting Material: While 1-(2-Fluoro-5-hydroxyphenyl)ethanone is relatively stable, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, could potentially lead to degradation. The phenolic group is susceptible to oxidation, which can be catalyzed by trace metals and facilitated in aqueous environments. The ketone can, in principle, form a hydrate, though this equilibrium usually lies far to the carbonyl side for acetophenones.

  • Degradation Product Analysis: To identify these byproducts, a stability-indicating analytical method , typically using High-Performance Liquid Chromatography (HPLC), is essential[1][4][17][22][25][26][27]. Such a method is developed by subjecting the compound to forced degradation (stress testing) under various conditions (acidic, basic, oxidative, thermal, photolytic) to generate potential degradation products. The HPLC method is then optimized to separate the parent compound from all these degradation products and any process-related impurities.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline. Always refer to your specific instrument's operating manual.

  • Instrument Preparation: Set up the Karl Fischer titrator (volumetric or coulometric as appropriate). Ensure the titration cell is clean, dry, and conditioned to a low-drift endpoint.

  • Sample Preparation: In a controlled environment (glove box or low-humidity room), accurately weigh a suitable amount of 1-(2-Fluoro-5-hydroxyphenyl)ethanone into a dry, tared vial.

  • Injection: Quickly uncap the vial and transfer the solid directly into the titration vessel. Alternatively, dissolve the solid in a known volume of a suitable anhydrous solvent (e.g., anhydrous methanol, if compatible) and inject a known aliquot of the solution.

  • Titration: Start the titration. The instrument will automatically add the KF reagent (volumetric) or generate iodine (coulometric) until all the water has reacted.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage by weight (% w/w).

  • System Suitability: Run a standard with a known water content (e.g., sodium tartrate dihydrate) to verify the accuracy of your system[19].

Protocol 2: Developing a Stability-Indicating HPLC Method
  • Forced Degradation Studies: Prepare solutions of 1-(2-Fluoro-5-hydroxyphenyl)ethanone (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Subject these solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 48 hours.

    • Neutralize the acidic and basic samples before injection.

  • Method Development:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector set at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is ideal for assessing peak purity).

  • Optimization: Analyze the stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation peaks.

  • Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

By implementing these rigorous handling, analytical, and troubleshooting strategies, you can mitigate the challenges associated with the hygroscopic nature of 1-(2-Fluoro-5-hydroxyphenyl)ethanone and ensure the reliability and reproducibility of your experimental results.

References

  • PatSnap. (2025, August 26). Lewis Acid Stability in Extreme Reaction Conditions. Patsnap Eureka. [Link]

  • GMP Insiders. (2025, January 21). Karl Fischer Titration: The Gold Standard For Water Content Analysis. [Link]

  • Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]

  • PubMed. New entries to water-compatible Lewis acids. [Link]

  • Journal of the American Chemical Society. A Systematic Study of Ligand Effects on a Lewis-Acid-Catalyzed Diels−Alder Reaction in Water. Water-Enhanced Enantioselectivity. [Link]

  • National Institutes of Health. Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions. [Link]

  • ResearchGate. (2025, August 6). Lewis-Acid Catalyzed Organic Reactions in Water. The Case of AlCl3, TiCl4, and SnCl4 Believed To Be Unusable in Aqueous Medium. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • BIOSYNCE. 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. [Link]

  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • ResearchGate. (2023, July 7). What is the acceptable range of moisture content in dosage forms?. [Link]

  • ARL Bio Pharma. Water Content of APIs and Its Impact on Potency Results. [Link]

  • ResearchGate. (2025, August 10). (PDF) Stability indicating HPLC method development - a review. [Link]

  • SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]

  • Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Solubility of Things. Common Sources of Error in Yield Calculations. [Link]

  • ResearchGate. Hygroscopicity (%) of phenolic powders and capsules in 43 % and 85 % RH environments. [Link]

  • Wikipedia. Piceol. [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

  • ResearchGate. (2025, August 5). Stability of phenolic compounds during extraction with superheated solvents. [Link]

  • MDPI. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • National Institutes of Health. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

  • PubMed. (2023, January 8). Stability and antioxidant activity of phenolic compounds during in vitro digestion. [Link]

  • NIST. 5-Fluoro-2-hydroxyacetophenone. [Link]

  • ACS Publications. (2025, December 9). Some Items of Interest to Process R&D Chemists and Engineers. [Link]

  • Wikipedia. Urea. [Link]

Sources

Reference Data & Comparative Studies

Validation

"1-(2-Fluoro-5-hydroxyphenyl)ethanone" vs "1-(5-Fluoro-2-hydroxyphenyl)ethanone" reactivity

Introduction In the landscape of pharmaceutical and agrochemical synthesis, substituted aromatic ketones serve as pivotal building blocks. Among these, fluoro-hydroxylated acetophenones are of particular interest due to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, substituted aromatic ketones serve as pivotal building blocks. Among these, fluoro-hydroxylated acetophenones are of particular interest due to the unique electronic properties imparted by the fluorine atom, which can enhance metabolic stability and binding affinity in target molecules.[1][2] This guide provides an in-depth comparison of the chemical reactivity of two closely related structural isomers: 1-(2-Fluoro-5-hydroxyphenyl)ethanone (Isomer A ) and 1-(5-Fluoro-2-hydroxyphenyl)ethanone (Isomer B ).

While differing only in the placement of the fluoro and hydroxyl groups, these isomers exhibit distinct reactivity profiles. Understanding these differences is critical for researchers and drug development professionals in designing efficient synthetic routes and predicting reaction outcomes. This document will dissect the structural and electronic nuances of each isomer, providing experimental protocols and mechanistic insights to guide their application in complex syntheses.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of an aromatic ring is dictated by the interplay of the electronic effects of its substituents. The hydroxyl (-OH), fluoro (-F), and acetyl (-COCH₃) groups on these isomers exert competing influences that determine the rate and regioselectivity of various reactions.

  • Hydroxyl Group (-OH): A potent activating, ortho, para-directing group due to its strong resonance electron-donating effect (+R) and moderate inductive electron-withdrawing effect (-I).

  • Fluoro Group (-F): A deactivating, ortho, para-directing group. Its strong inductive effect (-I) outweighs its weak resonance effect (+R), withdrawing electron density from the ring overall but still directing incoming electrophiles to the ortho and para positions.[3]

  • Acetyl Group (-COCH₃): A strong deactivating, meta-directing group due to powerful inductive and resonance electron-withdrawing effects (-I, -R).

Let's analyze how these effects manifest in each isomer:

  • Isomer A: 1-(2-Fluoro-5-hydroxyphenyl)ethanone The hydroxyl group is para to the fluorine atom and ortho to the acetyl group. The ring's electron density is significantly influenced by the powerful activating -OH group. However, the fluorine atom and the acetyl group are ortho to each other, creating a region of pronounced electron deficiency.

  • Isomer B: 1-(5-Fluoro-2-hydroxyphenyl)ethanone The hydroxyl group is ortho to the acetyl group, leading to strong intramolecular hydrogen bonding. This interaction can modulate the electronic character of both the hydroxyl and keto groups. The strongly activating -OH group directs incoming electrophiles, while the deactivating acetyl and fluoro groups are para to each other, reinforcing the electron withdrawal from that axis of the molecule.

The following diagram illustrates the dominant directing effects on each aromatic core.

Figure 1. Structures and substituent directing effects.
Physical Properties

A summary of the physical properties for Isomer B is provided below. Data for Isomer A is less commonly reported, reflecting its more specialized use.

Property1-(2-Fluoro-5-hydroxyphenyl)ethanone (Isomer A)1-(5-Fluoro-2-hydroxyphenyl)ethanone (Isomer B)
CAS Number 1481-27-2394-32-1[1]
Molecular Formula C₈H₇FO₂[4]C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [4]154.14 g/mol [1]
Appearance Not specifiedWhite to off-white or light yellow crystalline solid[1][5]
Melting Point Not specified56-58 °C[5]
Boiling Point Not specified65-66 °C at 8 mmHg[5]

Synthesis via Fries Rearrangement

Both isomers are commonly synthesized via the Fries rearrangement of a corresponding fluorophenyl acetate.[6] This reaction involves the intramolecular acyl migration from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[7][8] The choice of starting material—3-fluorophenyl acetate or 4-fluorophenyl acetate—determines which isomer is produced. The reaction temperature is a critical parameter, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product relative to the hydroxyl group.[7]

Figure 2. Synthetic workflow via Fries Rearrangement.
Experimental Protocol: Synthesis of Isomer B via Fries Rearrangement

This protocol is adapted from established methods for the synthesis of hydroxyaryl ketones.[6][9]

  • Esterification: To a flask containing 4-fluorophenol (1.0 eq), slowly add acetyl chloride (1.1 eq) at 0°C with stirring.

  • Allow the mixture to warm to room temperature and stir for 2 hours to form 4-fluorophenyl acetate.

  • Rearrangement: Heat the reaction mixture to 130°C.

  • Slowly and carefully add anhydrous aluminum trichloride (AlCl₃) (1.3 eq) in portions. The mixture will become a thick paste, and acidic gas (HCl) will be evolved.

  • Maintain the temperature at 130°C for 2 hours after the addition is complete.

  • Workup: Cool the reaction mixture to approximately 60°C and cautiously quench by adding water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain 1-(5-fluoro-2-hydroxyphenyl)ethanone (Isomer B ).

Comparative Reactivity Analysis

A. Electrophilic Aromatic Substitution (EAS)

The regioselectivity of EAS is governed by the combined directing effects of the substituents. The hydroxyl group is the most powerful activating group in both isomers and will therefore exert the dominant influence.

  • Isomer A (1-(2-Fluoro-5-hydroxyphenyl)ethanone):

    • Prediction: The -OH group at C5 strongly directs electrophiles to its ortho positions (C4 and C6). Position C6 is sterically hindered by the adjacent acetyl group. Therefore, substitution is strongly favored at C4 .

    • Outcome: Isomer A is expected to yield a single major constitutional isomer upon electrophilic substitution.

  • Isomer B (1-(5-Fluoro-2-hydroxyphenyl)ethanone):

    • Prediction: The -OH group at C2 directs electrophiles to its ortho (C3) and para (C5) positions. The para position is already occupied by the fluorine atom. The acetyl group at C1 deactivates the ring, particularly at the meta positions (C3, C5). The directing effects of the -OH and acetyl groups are therefore aligned towards C3 and C5 . The strong activation of the -OH group makes substitution at C3 the most probable outcome.

    • Outcome: Isomer B is also expected to be highly regioselective, favoring substitution at the C3 position.

G cluster_A EAS on Isomer A cluster_B EAS on Isomer B A_start Isomer A A_reagent E+ A_start->A_reagent A_product Major Product (Substitution at C4) A_reagent->A_product B_start Isomer B B_reagent E+ B_start->B_reagent B_product Major Product (Substitution at C3) B_reagent->B_product

Figure 3. Predicted regioselectivity of electrophilic aromatic substitution.
B. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require an aromatic ring activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group.[10] In these isomers, the fluorine atom can act as the leaving group, and the acetyl group provides the necessary activation.

  • Isomer A (1-(2-Fluoro-5-hydroxyphenyl)ethanone):

    • Reactivity: The fluorine atom at C2 is ortho to the strongly electron-withdrawing acetyl group at C1. This configuration strongly activates the C2 position for nucleophilic attack.

    • Prediction: Isomer A is expected to be highly reactive towards SNAr at the C2 position.

  • Isomer B (1-(5-Fluoro-2-hydroxyphenyl)ethanone):

    • Reactivity: The fluorine atom at C5 is para to the acetyl group at C1. This configuration also activates the ring for SNAr, as the negative charge of the Meisenheimer intermediate can be delocalized onto the carbonyl oxygen.[11]

    • Prediction: Isomer B is also susceptible to SNAr. However, the intramolecular hydrogen bond between the C2-hydroxyl and the acetyl group may slightly reduce the electron-withdrawing character of the ketone, potentially making SNAr reactions on Isomer B marginally slower than on Isomer A , depending on the reaction conditions.

C. Reactivity of Peripheral Functional Groups

1. Hydroxyl Group Reactivity (Acidity and O-Acylation)

  • Acidity: The acidity of the phenolic proton is enhanced by the electron-withdrawing effects of both the fluorine and acetyl groups. In Isomer B , the intramolecular hydrogen bond significantly decreases the acidity of the hydroxyl proton by stabilizing it, making it a weaker acid compared to Isomer A .

  • O-Acylation: Both isomers can undergo O-acylation to form phenolic esters.[12] This reaction proceeds via nucleophilic acyl substitution. For Isomer B , the reduced nucleophilicity of the hydroxyl oxygen due to hydrogen bonding might necessitate slightly stronger basic conditions to facilitate deprotonation prior to acylation.

2. Ketone Group Reactivity (Reduction)

The ketone functionality in both isomers can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[13]

  • Prediction: The reaction is expected to proceed efficiently for both isomers. The electronic differences in the ring are unlikely to prevent the reaction but could subtly influence the reaction rate. The intramolecular hydrogen bond in Isomer B could slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of hydride attack compared to Isomer A .

Experimental Protocol: Reduction of Aryl Ketone

This general protocol is applicable for the reduction of the ketone in either isomer.[13]

  • Dissolution: Dissolve the starting ketone (1.0 eq) in a suitable solvent like methanol or ethanol at room temperature.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding dilute hydrochloric acid until the solution is neutral or slightly acidic.

  • Extraction: Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the corresponding secondary alcohol.

Summary of Reactivity

Reaction Type1-(2-Fluoro-5-hydroxyphenyl)ethanone (Isomer A)1-(5-Fluoro-2-hydroxyphenyl)ethanone (Isomer B)Rationale
Electrophilic Aromatic Substitution Highly regioselective at C4.Highly regioselective at C3.The powerful ortho, para-directing -OH group dictates the position of substitution.
Nucleophilic Aromatic Substitution Highly susceptible. Fluorine is ortho to the activating acetyl group.Susceptible. Fluorine is para to the activating acetyl group.The ortho/para relationship between the leaving group (-F) and the activating group (-COCH₃) enables SNAr.
Phenolic Acidity More acidic.Less acidic.Intramolecular H-bonding in Isomer B stabilizes the phenolic proton, reducing its acidity.
Ketone Reduction Readily reduced.Readily reduced, possibly at a slightly slower rate.Intramolecular H-bonding in Isomer B may slightly decrease the electrophilicity of the carbonyl carbon.

Conclusion

The positional isomerism of 1-(2-Fluoro-5-hydroxyphenyl)ethanone and 1-(5-Fluoro-2-hydroxyphenyl)ethanone leads to significant and predictable differences in their chemical reactivity.

  • Isomer A (1-(2-Fluoro-5-hydroxyphenyl)ethanone) is primed for nucleophilic aromatic substitution at the C2 position due to the ortho relationship between the fluoro and acetyl groups. Electrophilic substitution is directed cleanly to the C4 position.

  • Isomer B (1-(5-Fluoro-2-hydroxyphenyl)ethanone) features strong intramolecular hydrogen bonding, which reduces its phenolic acidity and may slightly temper the reactivity of its ketone and its susceptibility to SNAr compared to Isomer A. Its primary site for electrophilic attack is the C3 position.

A thorough understanding of these electronic and structural distinctions is paramount for synthetic chemists. By leveraging these inherent properties, researchers can strategically select the appropriate isomer and reaction conditions to achieve desired synthetic transformations with high efficiency and regioselectivity, paving the way for the development of novel pharmaceuticals and advanced materials.

References

  • ChemBK. 1-(5-FLUORO-2-HYDROXY-PHENYL)ETHANONE. Available at: [Link]

  • BIOSYNCE. 1-(5-Fluoro-2-hydroxyphenyl)ethanone Cas 394-32-1. Available at: [Link]

  • Eawag-BBD. 4-Hydroxyacetophenone Degradation Pathway. Available at: [Link]

  • Journal of the Chemical Society C: Organic. The Fries rearrangement of ortho-halogenophenyl acetates. DOI: 10.1039/J39700002596. Available at: [Link]

  • YouTube. Hydroxyl-directed 1,3 Reductions of Ketones - Organic Chemistry, Reaction Mechanism. Available at: [Link]

  • Wikipedia. Fries rearrangement. Available at: [Link]

  • National Institutes of Health (NIH). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available at: [Link]

  • Journal of the Chemical Society C: Organic. The Fries rearrangement of ortho-halogenophenyl acetates. (Alternative link). Available at: [Link]

  • ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Available at: [Link]

  • Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]

  • National Institutes of Health (NIH). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

  • Chemguide. reduction of aldehydes and ketones. Available at: [Link]

  • RSC Publishing. Acylation of phenols to phenolic esters with organic salts. Available at: [Link]

  • ResearchGate. Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Available at: [Link]

  • National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • National Institutes of Health (NIH). 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. Available at: [Link]

  • University of Calgary. Acylation of phenols. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Available at: [Link]

  • Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • Morressier. Nucleophilic aromatic substitution: Using microwave chemistry. Available at: [Link]

  • ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available at: [Link]

  • PubChem. 4'-Fluoro-2'-hydroxyacetophenone. Available at: [Link]

  • YouTube. ACYLATION OF PHENOL | FRIES REARRANGEMENT | AROMATIC COMPOUNDS. Available at: [Link]

  • National Institutes of Health (NIH). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

  • NIST WebBook. 5-Fluoro-2-hydroxyacetophenone. Available at: [Link]

Sources

Comparative

Comparative Analysis of the Biological Activity of 1-(2-Fluoro-5-hydroxyphenyl)ethanone Derived Chalcones Versus Other Chalcone Scaffolds

This guide provides a comprehensive comparison of the biological activities of chalcones derived from 1-(2-Fluoro-5-hydroxyphenyl)ethanone with other notable chalcone derivatives. We will delve into their anticancer and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of chalcones derived from 1-(2-Fluoro-5-hydroxyphenyl)ethanone with other notable chalcone derivatives. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on the therapeutic potential of these compounds.

Introduction to Chalcones: A Versatile Pharmacophore

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique scaffold is a privileged pharmacophore, meaning it is a common structural feature in molecules with a wide range of biological activities. The reactivity of the enone moiety, coupled with the diverse substitution patterns possible on the two aromatic rings (Ring A and Ring B), allows for a vast chemical space to be explored for therapeutic applications. Key biological activities attributed to chalcones include anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The presence of specific substituents, such as halogens and hydroxyl groups, can significantly modulate the potency and selectivity of these compounds.

The Significance of Fluorine and Hydroxyl Substitutions

The introduction of a fluorine atom into a drug candidate can have profound effects on its physicochemical and pharmacokinetic properties. The high electronegativity and small size of fluorine can alter the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability. Similarly, hydroxyl groups can participate in hydrogen bonding with biological targets, thereby increasing binding affinity and contributing to the compound's mechanism of action.

The specific placement of a fluorine atom at the C2 position and a hydroxyl group at the C5 position of Ring A in chalcones derived from 1-(2-Fluoro-5-hydroxyphenyl)ethanone presents an interesting substitution pattern for investigation. This guide will explore the biological implications of this specific arrangement in comparison to other well-established chalcone derivatives.

Comparative Biological Activity

Anticancer Activity

A significant area of chalcone research is their potential as anticancer agents. Many chalcones exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

To provide a clear comparison, we will consider a representative chalcone derived from 1-(2-Fluoro-5-hydroxyphenyl)ethanone, which we will refer to as F-OH Chalcone 1 , and compare its hypothetical, yet evidence-based, activity with other known chalcones.

CompoundStructureCancer Cell LineIC50 (µM)Reference
F-OH Chalcone 1 (Representative) A chalcone with a 2-fluoro-5-hydroxyphenyl A-ring and an unsubstituted B-ring.MCF-7 (Breast)~5-15 (Estimated)-
Licochalcone A A well-known chalcone with a methoxy-substituted A-ring and a hydroxyl and isoprenyl-substituted B-ring.MCF-7 (Breast)12.5
Xanthohumol A prenylated chalcone found in hops.PC-3 (Prostate)18.2
4,4'-Difluorochalcone A chalcone with fluorine substitutions on both rings.A549 (Lung)2.5

From the table, it is evident that the substitution pattern on both rings plays a crucial role in the anticancer potency of chalcones. While a direct experimental value for our representative F-OH Chalcone 1 is not available, based on the known effects of fluoro and hydroxyl substitutions, it is plausible to hypothesize a moderate to high level of activity. The 4,4'-Difluorochalcone, for instance, demonstrates potent activity, suggesting that fluorine substitution is beneficial.

Antimicrobial Activity

Chalcones have also been extensively studied for their activity against a broad spectrum of bacteria and fungi. Their mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

CompoundStructureMicroorganismMIC (µg/mL)Reference
F-OH Chalcone 1 (Representative) A chalcone with a 2-fluoro-5-hydroxyphenyl A-ring and an unsubstituted B-ring.S. aureus~16-64 (Estimated)-
Aryl-thiazolyl Chalcone A chalcone with a thiazole B-ring.S. aureus2-4
Hydroxychalcone A chalcone with multiple hydroxyl substitutions.E. coli62.5
DMU-212 (a methoxy chalcone) A synthetic chalcone with methoxy groups.C. albicans8

In the context of antimicrobial activity, the presence of heterocyclic rings, as seen in the aryl-thiazolyl chalcone, can significantly enhance potency. The hydroxyl substitutions also contribute to the antimicrobial effect, though the potency can vary depending on the microbial species. Our representative F-OH Chalcone 1, with its fluoro and hydroxyl groups, is expected to exhibit moderate antimicrobial activity.

Experimental Protocols

Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone Derived Chalcones

The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone and a benzaldehyde in the presence of a base.

Workflow for Chalcone Synthesis

A 1-(2-Fluoro-5-hydroxyphenyl)ethanone + Substituted Benzaldehyde C Claisen-Schmidt Condensation A->C B Base Catalyst (e.g., NaOH, KOH) in Solvent (e.g., Ethanol) B->C D Reaction Mixture Stirred at Room Temperature C->D E Precipitation of Chalcone D->E F Filtration and Washing E->F G Recrystallization for Purification F->G H Pure Chalcone Derivative G->H A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Chalcone Derivatives (Varying Concentrations) B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I Chalcone Chalcone Derivative Bax Bax/Bak Activation Chalcone->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Validation

A Comparative Guide to the Spectroscopic Analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone for Unambiguous Structure Confirmation

Audience: Researchers, scientists, and drug development professionals. Abstract: The robust structural confirmation of novel chemical entities is a cornerstone of chemical research and pharmaceutical development.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The robust structural confirmation of novel chemical entities is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of 1-(2-Fluoro-5-hydroxyphenyl)ethanone (CAS No. 145300-04-5). By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow that moves beyond simple data reporting to a holistic interpretation, grounded in established physicochemical principles. We will explore the causality behind experimental choices and demonstrate how the complementary nature of these techniques leads to an unequivocal structural assignment.

Introduction: The Imperative for Orthogonal Analysis

In the synthesis of targeted molecules like 1-(2-Fluoro-5-hydroxyphenyl)ethanone, a substituted aromatic ketone, the potential for isomeric impurities necessitates a rigorous analytical approach. Relying on a single technique can be misleading. For instance, while Mass Spectrometry can confirm the molecular weight, it cannot distinguish between isomers such as 1-(2-Fluoro-5-hydroxyphenyl)ethanone and its common isomer, 1-(5-Fluoro-2-hydroxyphenyl)ethanone. Therefore, a multi-faceted, orthogonal approach, where each technique provides a unique piece of the structural puzzle, is not just best practice—it is essential for scientific integrity.[1][2]

This guide will dissect the expected spectroscopic output for 1-(2-Fluoro-5-hydroxyphenyl)ethanone, providing the underlying principles and detailed experimental protocols to empower researchers in their own structural elucidation workflows.

The Analytical Workflow: A Multi-Technique Strategy

The confirmation of the molecular structure is a systematic process. It begins with obtaining the mass of the molecule to confirm its elemental composition and concludes with detailed NMR analysis to map out the specific connectivity of every atom. IR spectroscopy serves as a rapid and crucial check for the presence of key functional groups.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Analyte MS Mass Spectrometry (MS) Sample->MS Acquire Data IR Infrared Spectroscopy (IR) Sample->IR Acquire Data NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Acquire Data MassData Molecular Formula (C₈H₇FO₂) MS->MassData Provides IRData Functional Groups (-OH, C=O, C-F) IR->IRData Provides NMRData Connectivity & Isomer ID (¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F couplings) NMR->NMRData Provides Confirm Confirmed Structure MassData->Confirm Integrate & Verify IRData->Confirm Integrate & Verify NMRData->Confirm Integrate & Verify

Caption: Integrated workflow for spectroscopic structure confirmation.

Mass Spectrometry (MS): The First Step

Mass spectrometry provides the molecular weight of the analyte, which is fundamental for determining its molecular formula. For 1-(2-Fluoro-5-hydroxyphenyl)ethanone (C₈H₇FO₂), the exact mass is 154.0430 g/mol .

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) is injected into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and controlled introduction.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Data Interpretation and Comparison

The mass spectrum provides two key pieces of information: the molecular ion peak and the fragmentation pattern, which acts as a molecular fingerprint.[3]

FeatureExpected Data for 1-(2-Fluoro-5-hydroxyphenyl)ethanoneRationale & SignificanceComparison to Alternatives
Molecular Ion (M⁺•) m/z = 154Confirms the molecular weight and is consistent with the formula C₈H₇FO₂.An alternative technique like Electrospray Ionization (ESI) is "softer" and would show a prominent protonated molecule [M+H]⁺ at m/z 155, with less fragmentation.
Fragment 1 (M-15) m/z = 139Loss of a methyl radical (•CH₃) via alpha-cleavage, a characteristic fragmentation for methyl ketones.[4] This results in a stable acylium ion.This peak is highly diagnostic for the acetyl group and would be absent in an isomeric aldehyde.
Fragment 2 (M-43) m/z = 111Loss of the entire acetyl group (•COCH₃). This results in the fluorohydroxyphenyl cation.The presence of this fragment confirms the acetophenone backbone.
Base Peak m/z = 139The most stable fragment (the acylium ion) is often the most abundant, thus becoming the base peak.In other isomers, the relative stability of fragments might differ, leading to a different base peak, although the main fragments would be similar.

Limitation: While MS confirms the mass and key fragments, it cannot definitively establish the substitution pattern on the aromatic ring. The mass spectra of 1-(2-Fluoro-5-hydroxyphenyl)ethanone and 1-(5-Fluoro-2-hydroxyphenyl)ethanone are expected to be very similar. This is where NMR becomes indispensable.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[5][6] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate (stretch, bend).[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: An IR spectrum of the empty ATR crystal (e.g., diamond) is recorded as a background.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Sample Scan: An IR beam is passed through the crystal. It penetrates a small distance into the sample at points of reflection, and the detector measures the absorbed frequencies.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Data Interpretation and Comparison

The IR spectrum provides immediate confirmation of the expected chemical functionalities.

Functional GroupExpected Absorption (cm⁻¹)Vibration TypeSignificance & Interpretation
Hydroxyl (-OH) 3400 - 3200 (Broad)O-H StretchThe broadness is due to intermolecular hydrogen bonding. Its presence strongly supports the hydroxyl group.
Aromatic C-H 3100 - 3000 (Sharp)C-H StretchConfirms the presence of sp² hybridized C-H bonds on the aromatic ring.[8]
Aliphatic C-H < 3000 (Sharp)C-H StretchConfirms the sp³ hybridized C-H bonds of the methyl group.[9]
Ketone (C=O) ~1665C=O StretchThis absorption is at a lower wavenumber than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group (in the 2-fluoro isomer, this is not possible, so a value closer to a standard acetophenone might be expected, but the electronic effects of F and OH still play a role).
Aromatic C=C 1600 - 1450 (Multiple bands)C=C StretchThese absorptions are characteristic of the aromatic ring itself.
C-F Bond 1250 - 1000 (Strong)C-F StretchA strong absorption in this region is indicative of the carbon-fluorine bond.

Comparison: IR is superior to MS for functional group identification but provides no information on the connectivity or isomerism. It is a complementary technique that validates the presence of the building blocks that NMR will assemble.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[10][11][12] It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as a chemical shift reference (0 ppm).

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).

  • Data Acquisition: The sample is subjected to a strong magnetic field and excited with radiofrequency pulses. The resulting signals (Free Induction Decay or FID) are detected.

  • Data Processing: The FID is converted into a spectrum (intensity vs. frequency) using a Fourier Transform (FT). Phasing and baseline correction are applied to obtain the final, interpretable spectrum.

¹H NMR Data Interpretation

For 1-(2-Fluoro-5-hydroxyphenyl)ethanone, we expect signals for the methyl protons, the hydroxyl proton, and three distinct aromatic protons. The key to confirming the isomer lies in the splitting patterns (multiplicity) of the aromatic protons, which are influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Proton LabelExpected δ (ppm)MultiplicityCoupling Constants (J)Interpretation
-CH₃ ~2.6Singlet (s)N/AA singlet integrating to 3H, typical for an acetyl methyl group with no adjacent protons.
-OH 5.0 - 8.0Broad Singlet (br s)N/AA broad signal integrating to 1H. Its position is variable and it typically does not couple.
H-6 ~7.5Doublet of doublets (dd)JH6-H4 ≈ 3 Hz, JH6-F ≈ 5 HzThis proton is ortho to the acetyl group, meta to the hydroxyl, and meta to the fluorine. It will show a small meta H-H coupling and a larger meta H-F coupling.
H-4 ~7.1Doublet of doublets of doublets (ddd)JH4-H3 ≈ 9 Hz, JH4-H6 ≈ 3 Hz, JH4-F ≈ 9 HzThis proton is ortho to the hydroxyl, meta to the acetyl, and ortho to the fluorine. It will show large ortho H-H and ortho H-F couplings, and a smaller meta H-H coupling.
H-3 ~6.9Doublet of doublets (dd)JH3-H4 ≈ 9 Hz, JH3-F ≈ 9 HzThis proton is ortho to the fluorine and meta to the hydroxyl. It will show a large ortho H-H coupling and a large ortho H-F coupling.
¹³C NMR Data Interpretation

We expect 8 distinct carbon signals. The carbon directly bonded to fluorine will appear as a doublet with a very large one-bond coupling constant (¹JCF), which is a definitive marker.

Carbon LabelExpected δ (ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J)Interpretation
C=O ~200Doublet (d)³JCF ≈ 4 HzKetone carbonyl carbon, deshielded. Shows small three-bond coupling to fluorine.
C-CH₃ ~26Singlet (s)N/AAcetyl methyl carbon.
C-2 (C-F) ~160Doublet (d)¹JCF ≈ 245 HzCarbon directly bonded to fluorine. Highly deshielded and shows a very large one-bond C-F coupling. This is a key confirmation signal.
C-5 (C-OH) ~155Doublet (d)⁴JCF ≈ 3 HzCarbon bonded to the hydroxyl group. Shows small four-bond coupling to fluorine.
C-1 ~120Doublet (d)²JCF ≈ 20 HzCarbon bonded to the acetyl group. Shows two-bond coupling to fluorine.
C-3, C-4, C-6 115-125Doublets (d)²JCF or ³JCFThe remaining aromatic carbons will all be split by the fluorine with characteristic two-bond or three-bond coupling constants.

Comparison and Unambiguous Confirmation: The combination of chemical shifts and, most importantly, the H-F and C-F coupling patterns provides an unambiguous fingerprint of the 2-fluoro substitution pattern. An alternative isomer like 1-(5-Fluoro-2-hydroxyphenyl)ethanone would exhibit a completely different set of coupling constants and multiplicities in the aromatic region, allowing for clear differentiation.

G mol HNMR ¹H NMR Signal δ ~7.1 (ddd) HNMR->mol J(H4-F) ortho J(H4-H3) ortho J(H4-H6) meta CNMR ¹³C NMR Signal δ ~160 (d) ¹JCF ~ 245 Hz CNMR->mol Directly attached IR IR Band ~1250 cm⁻¹ IR->mol Stretch F_atom F H4_atom H4 C2_atom C2

Caption: Correlation of spectroscopic data to specific atoms in the molecule.

Conclusion: Synthesizing the Data for a Self-Validating System

The structural confirmation of 1-(2-Fluoro-5-hydroxyphenyl)ethanone is achieved not by a single piece of evidence, but by the seamless integration of complementary data from multiple spectroscopic techniques.

  • Mass Spectrometry establishes the correct molecular formula (C₈H₇FO₂).

  • IR Spectroscopy confirms the presence of all requisite functional groups: a hydroxyl (-OH), a ketone (C=O), an aromatic ring, and a C-F bond.

  • ¹H and ¹³C NMR Spectroscopy provide the definitive proof of structure. They not only confirm the carbon-hydrogen framework but, through the specific proton and carbon coupling patterns with the ¹⁹F nucleus, unambiguously establish the 2-fluoro, 5-hydroxy substitution pattern on the phenyl ring, ruling out all other isomers.

References

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

  • StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. Retrieved from [Link]

  • Dummies.com. (2016). How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]

  • Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

  • Filo. (2025). Explain all possible fragmentation for in mass spectrometry for the following molecule. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis | PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Journal of Chemical Education. (2010). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). SPECTROSCOPY AND STRUCTURE DETERMINATION. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]

  • YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Introduction 1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 5'-Fluoro-2'-hydroxyacetophenone, is a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] Its substituted phenol and ketone moi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Fluoro-5-hydroxyphenyl)ethanone, also known as 5'-Fluoro-2'-hydroxyacetophenone, is a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] Its substituted phenol and ketone moieties serve as versatile handles for constructing more complex molecular architectures, particularly in the synthesis of β-receptor blockers and other biologically active compounds.[1][2] The strategic placement of the fluorine atom is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

This guide provides an in-depth comparison of the primary synthetic routes to this valuable building block. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to assist researchers in making informed decisions for their specific applications.

Method 1: The Fries Rearrangement of 4-Fluorophenyl Acetate

The Fries rearrangement is a classic and widely employed method for the synthesis of hydroxyaryl ketones.[3][4][5] The reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid.[3][4]

Mechanism and Rationale

The reaction begins with the O-acylation of the starting material, 4-fluorophenol, to form 4-fluorophenyl acetate. This ester is then subjected to a strong Lewis acid, typically aluminum trichloride (AlCl₃), which coordinates to the carbonyl oxygen of the acyl group. This coordination weakens the ester bond, facilitating the formation of a resonance-stabilized acylium ion electrophile.[3] The acylium ion then attacks the electron-rich aromatic ring via an electrophilic aromatic substitution. The position of this attack (ortho vs. para to the hydroxyl group) is highly dependent on reaction conditions.

Critically, for the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, we desire acylation at the ortho position relative to the hydroxyl group. Reaction temperature is the key determinant for regioselectivity in the Fries rearrangement.[3][4]

  • Lower temperatures generally favor the para-substituted product, which is under kinetic control.

  • Higher temperatures favor the formation of the ortho-substituted product. This is because the ortho product can form a more stable bidentate complex with the aluminum chloride catalyst, representing the thermodynamically controlled product.[4]

Therefore, to maximize the yield of the desired ortho-acylated product, the reaction is typically run at elevated temperatures.[4][6]

Visualizing the Fries Rearrangement

Caption: Workflow for the Fries Rearrangement synthesis route.

Detailed Experimental Protocol

The following protocol is a synthesis of procedures reported in the literature. Researchers should always perform their own risk assessment before conducting any experiment.

Part A: Synthesis of 4-Fluorophenyl Acetate

  • To a three-neck flask equipped with a stirrer and dropping funnel, add 4-Fluorophenol (e.g., 72.0 g, 0.64 mol).[6]

  • Cool the flask in an ice bath to 0°C.

  • Slowly add acetyl chloride (e.g., 57.5 g, 0.73 mol) dropwise while maintaining the temperature at 0°C.[6]

  • After the addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 2 hours. The product, 4-fluorophenyl acetate, can often be used directly in the next step without extensive purification.[1]

Part B: Fries Rearrangement

  • Heat the crude 4-fluorophenyl acetate from the previous step to 130°C.[6]

  • In a fume hood, slowly and portion-wise add anhydrous aluminum trichloride (e.g., 111.5 g, 0.84 mol) to the heated mixture.[6] Caution: This addition is exothermic and will release acidic gas.

  • Maintain the reaction temperature at 130°C and stir for an additional 2-3 hours.[1][6]

  • Cool the reaction mixture to approximately 60°C and then slowly quench by adding water (e.g., 500 mL) with vigorous stirring.[1][6]

  • Cool the mixture further in an ice bath to precipitate the solid product.

  • Collect the solid by suction filtration, wash with cold water, and dry to yield the crude product.

  • The product can be further purified by recrystallization, typically from a solvent mixture like ethanol/water.

Method 2: Direct Friedel-Crafts Acylation of 4-Fluorophenol

An alternative approach is the direct C-acylation of 4-fluorophenol using a Friedel-Crafts acylation reaction. This method circumvents the need to pre-form the phenyl acetate intermediate.

Mechanism and Rationale

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[7][8] The mechanism involves the generation of an acylium ion from an acyl halide (like acetyl chloride) or anhydride using a Lewis acid catalyst.[7][8] This powerful electrophile then attacks the aromatic ring.

However, when applied to phenols, the reaction presents a significant challenge: competition between C-acylation (on the ring) and O-acylation (on the hydroxyl group).[9] The lone pairs on the phenolic oxygen can coordinate with the Lewis acid, deactivating the ring towards electrophilic attack and favoring the formation of the phenyl ester.[9]

To drive the reaction towards the desired C-acylated product, a stoichiometric excess of the Lewis acid catalyst is required.[9][10] The excess catalyst remains available to activate the acylating agent even after some has been complexed by the phenolic oxygen. The initially formed O-acylated ester can then undergo an in situ Fries rearrangement under the strong Lewis acid conditions to yield the final C-acylated hydroxyaryl ketone.[9]

Visualizing the Friedel-Crafts Acylation

Caption: Competing pathways in the direct Friedel-Crafts acylation of a phenol.

Comparative Analysis

ParameterMethod 1: Fries RearrangementMethod 2: Direct Friedel-Crafts AcylationRationale & Justification
Reported Yield High (88-98%)[1][6]Variable, potentially lower due to side reactionsThe two-step Fries rearrangement offers better control, isolating the ester before rearrangement, leading to cleaner reactions and higher yields.
Regioselectivity Good control via temperature[4]Less direct control; relies on in situ rearrangementTemperature is a well-established tool to control the ortho/para ratio in the Fries rearrangement.[3][4] Direct acylation regioselectivity is harder to predict.
Procedural Simplicity Two distinct stepsAppears as a one-pot reactionWhile seemingly simpler, the direct method requires careful management of a more complex reaction mixture with competing pathways.
Reagent Stoichiometry Requires >1 equivalent of Lewis acidRequires significant excess (>2-3 equivalents) of Lewis acidIn the direct method, Lewis acid is consumed by both the hydroxyl group and the carbonyl of the product, necessitating a larger excess.[9][10]
Scalability Well-established and scalablePotentially more challenging due to heat management and reagent costsThe high yields and predictable nature of the Fries rearrangement make it more amenable to industrial scale-up.
Purity of Crude Product Generally higherMay contain O-acylated byproducts and isomersThe stepwise nature of the Fries method allows for potential purification of the intermediate, leading to a cleaner final product.

Conclusion and Recommendation

For the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, the Fries Rearrangement (Method 1) emerges as the superior and more reliable strategy. Its primary advantages are consistently high reported yields and excellent, predictable control over regioselectivity through temperature manipulation.[1][4][6] While it involves two distinct synthetic operations (O-acylation followed by rearrangement), this stepwise approach prevents the competing side reactions inherent in the direct Friedel-Crafts acylation of phenols. The ability to isolate the intermediate ester allows for a cleaner rearrangement reaction, simplifying purification and maximizing the output of the desired ortho-acylated product.

The Direct Friedel-Crafts Acylation (Method 2), while feasible, is complicated by the dual reactivity of the phenol substrate.[9] Managing the competition between O- and C-acylation requires a significant excess of the Lewis acid catalyst, increasing cost and complicating the workup. The final yield and purity are often contingent on the efficiency of the in situ rearrangement, making the process less robust than the dedicated, two-step Fries protocol.

Therefore, for researchers and drug development professionals seeking a high-yielding, scalable, and reproducible method, the Fries rearrangement of 4-fluorophenyl acetate is the recommended pathway.

References

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved December 12, 2025, from [Link]

  • Fries rearrangement. (n.d.). Grokipedia. Retrieved December 12, 2025, from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved December 12, 2025, from [Link]

  • Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment. (2011). Photochemical & Photobiological Sciences, 10(9), 1497-1504. [Link]

  • Friedel–Crafts reaction of phenol. (2015). Chemistry Stack Exchange. Retrieved December 12, 2025, from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (2021). Catalysis Science & Technology, 11(18), 6103-6114. [Link]

  • Fries rearrangement. (n.d.). In Wikipedia. Retrieved December 12, 2025, from [Link]

  • Photo-Fries rearrangement of aryl acetamides: Regioselectivity induced by the aqueous micellar green environment. (2011). ResearchGate. Retrieved December 12, 2025, from [Link]

Sources

Validation

A Comparative Guide to the Antifungal Potential of Chalcones Derived from 1-(2-Fluoro-5-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of chalcones derived from the "1-(2-Fluoro-5-hydroxyphenyl)ethanone" scaffold as potential antifungal a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of chalcones derived from the "1-(2-Fluoro-5-hydroxyphenyl)ethanone" scaffold as potential antifungal agents. We will explore their expected activity based on established structure-activity relationships, compare their potential efficacy against known antifungal compounds, and detail the necessary experimental protocols for their synthesis and evaluation.

Introduction: The Promise of Fluorinated Chalcones in Antifungal Therapy

Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone core that connects two aromatic rings.[1][2] This privileged scaffold is remarkably simple to synthesize and has been the foundation for developing a wide array of therapeutic agents.[3] Chalcone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3]

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[4] Specifically, in the realm of antifungal research, fluorinated chalcones have demonstrated significant potency against various pathogenic fungi.[3][5] The target scaffold for this guide, 1-(2-Fluoro-5-hydroxyphenyl)ethanone , is particularly compelling. It combines a fluorine atom, which can enhance bioactivity, with a hydroxyl group, which has been shown to contribute to antifungal efficacy, potentially through hydrogen bonding interactions at the target site.[6]

This guide will synthesize data from related compounds to build a predictive framework for the antifungal performance of chalcones derived from this specific starting material, comparing them to existing alternatives and providing the technical basis for their development.

Synthesis and Structure-Activity Relationship (SAR)

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation .[6][7] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde. In our case, 1-(2-Fluoro-5-hydroxyphenyl)ethanone serves as the ketone component.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products ketone 1-(2-Fluoro-5-hydroxyphenyl)ethanone (Ring A Precursor) cs_reaction Claisen-Schmidt Condensation ketone->cs_reaction aldehyde Substituted Aromatic Aldehyde (Ring B Precursor) aldehyde->cs_reaction chalcone Target Chalcone Derivative cs_reaction->chalcone water H₂O cs_reaction->water catalyst Base Catalyst (e.g., aq. KOH) catalyst->cs_reaction Catalyzes solvent Solvent (e.g., Ethanol) solvent->cs_reaction Medium

Key Structure-Activity Relationship (SAR) Insights:

The antifungal activity of the resulting chalcones is critically dependent on the nature and position of substituents on the second aromatic ring (Ring B), derived from the aldehyde.[3][8]

  • Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as halogens (Cl, Br) or nitro groups (NO₂), particularly at the para position of Ring B, is strongly correlated with increased antifungal activity.[6][8] These groups are thought to enhance the electrophilicity of the β-carbon in the enone system, making it a more potent target for nucleophilic attack by biological residues.[9]

  • Hydroxyl Groups: The inclusion of hydroxyl (-OH) groups can enhance antifungal effects, likely by forming hydrogen bonds with active site residues of fungal enzymes.[6]

  • Lipophilicity: A balanced lipophilicity is crucial for penetrating the fungal cell membrane. Highly lipophilic or hydrophilic compounds may show diminished activity. The log P value often correlates with antifungal efficacy.[4]

  • Steric Factors: Bulky substituents can influence the planarity of the chalcone molecule. A more planar conformation is generally associated with better antifungal activity, as it facilitates better interaction with the biological target.[9]

Comparative Antifungal Performance

To contextualize the potential of 1-(2-Fluoro-5-hydroxyphenyl)ethanone derived chalcones, we present a comparative analysis based on experimental data from structurally similar compounds found in the literature. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
Compound Class/DrugCandida albicansAspergillus nigerCryptococcus neoformansKey Structural FeaturesReference
Fluconazole (Standard) ~0.25 - 4~16 - 64~4 - 16Azole antifungal[3]
Amphotericin B (Standard) ~0.25 - 1~0.5 - 2~0.12 - 1Polyene macrolide[10]
Fluorinated Chalcone (A) 2226Not ReportedTrifluoromethoxy group on Ring A[3][11]
Hydroxylated Chalcone (B) >5050>502',4'-Dihydroxy on Ring A[9]
Nitro-substituted Chalcone (C) 6.2512.56.254-Nitro group on Ring B[9]
Hypothetical Target Chalcone (D) Predicted: 5 - 25Predicted: 10 - 50Predicted: 5 - 252'-Fluoro, 5'-Hydroxy on Ring A; EWG on Ring B-

Note: Data for compounds A, B, and C are sourced from literature on analogous structures and serve as a benchmark. The performance of the hypothetical target chalcone (D) is an expert projection based on SAR principles.

This comparison suggests that chalcones derived from 1-(2-Fluoro-5-hydroxyphenyl)ethanone, especially when combined with a potent electron-withdrawing group on Ring B (like a nitro or chloro group), could exhibit MIC values competitive with other synthetic chalcones and potentially approach the efficacy of established antifungal drugs against certain strains.

Postulated Mechanism of Action

While the precise mechanism can vary, chalcones are believed to exert their antifungal effects primarily by disrupting the fungal cell structure and function.[8][12]

  • Cell Membrane/Wall Disruption: The electrophilic α,β-unsaturated ketone system can react with nucleophilic residues (like cysteine or histidine) in fungal enzymes and proteins via Michael addition. This can disrupt enzymes essential for cell wall synthesis, such as β(1,3)-glucan synthase or chitin synthase.[13] Scanning electron microscopy studies on chalcone-treated fungi have shown significant morphological damage, including shrunken and ruptured mycelium, indicating a loss of cell integrity.[14][15]

  • Inhibition of Efflux Pumps: Some chalcone derivatives may interfere with fungal efflux pumps, which are responsible for expelling antifungal drugs from the cell, thus combating drug resistance.

  • Mitochondrial Dysfunction: Chalcones can induce oxidative stress and disrupt mitochondrial function, leading to a decrease in ATP production and ultimately, fungal cell death.

G Chalcone Fluorinated Chalcone FungalCell Fungal Cell Chalcone->FungalCell Enters Membrane Cell Membrane Integrity Loss FungalCell->Membrane Enzymes Enzyme Inhibition (e.g., Glucan Synthase) FungalCell->Enzymes Mitochondria Mitochondrial Dysfunction FungalCell->Mitochondria Apoptosis Cell Death Membrane->Apoptosis Enzymes->Apoptosis Mitochondria->Apoptosis

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized methodologies are critical. The following protocols are based on established practices and guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][16]

General Protocol for Chalcone Synthesis
  • Reactant Preparation: Dissolve equimolar amounts of 1-(2-Fluoro-5-hydroxyphenyl)ethanone and the selected substituted aromatic aldehyde in ethanol.

  • Catalysis: Add a catalytic amount of a base (e.g., 40% aqueous KOH solution) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.

  • Purification: Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][11]

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.[17][18][19]

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension (e.g., 0.5–2.5 x 10³ cells/mL for yeasts) in RPMI-1640 medium.

  • Compound Dilution: Perform serial two-fold dilutions of the synthesized chalcones in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Controls: Include a positive control (fungal inoculum without any compound), a negative control (medium only), and a standard drug control (e.g., Fluconazole).

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles and chalcones) compared to the positive control.[10]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized fungal inoculum C Inoculate wells with fungal suspension A->C B Perform 2-fold serial dilutions of chalcones in 96-well plate B->C D Incubate plate (35°C, 24-48h) C->D E Visually or spectrophotometrically assess growth inhibition D->E F Determine MIC value E->F

Conclusion and Future Directions

The chalcone scaffold remains a highly promising framework for the development of novel antifungal agents. Based on extensive structure-activity relationship data, derivatives of 1-(2-Fluoro-5-hydroxyphenyl)ethanone are poised to exhibit significant antifungal activity, particularly when functionalized with electron-withdrawing groups on the pendant aromatic ring. Their projected efficacy, coupled with a straightforward synthesis, makes them attractive candidates for further investigation.

Future research should focus on the synthesis of a focused library of these derivatives to experimentally validate the predicted MIC values. Subsequent studies should include cytotoxicity assays against human cell lines to determine selectivity, in vivo efficacy studies in animal models of fungal infection, and detailed mechanistic investigations to fully elucidate their mode of action.

References

  • Lagu, S. B., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals (Basel). Available at: [Link]

  • Patil, P. S., et al. (2023). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Kini, S., & Kumar, A. (2012). Antifungal activity, mechanism and QSAR studies on chalcones. Medicinal Chemistry Research. Available at: [Link]

  • Pfaller, M. A. (2012). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. UpToDate. Available at: [Link]

  • ResearchGate. (2020). Structures of fluorinated chalcones with antibacterial and antifungal activities. ResearchGate. Available at: [Link]

  • Lagu, S. B., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. PubMed. Available at: [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]

  • Kini, S., & Kumar, A. (2012). Antifungal Activity, Mechanism and QSAR Studies on Chalcones. Semantic Scholar. Available at: [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. (2022). M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Wang, X., et al. (2025). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gade, M., & Kumar, A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

  • Li, H., et al. (2023). Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole. Molecular Diversity. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel Chalcone Derivatives Containing a Piperazine Fragment. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Lopez, S. N., et al. (2001). In vitro antifungal evaluation and structure-activity relationships of a new series of chalcone derivatives and synthetic analogues, with inhibitory properties against polymers of the fungal cell wall. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • More, U. A., & Joshi, S. D. (2022). Antifungal Assay of Some Novel Chalcone Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Acar, Ç., et al. (2018). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. Records of Natural Products. Available at: [Link]

  • ResearchGate. (2024). Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Asiri, A. M., & Khan, S. A. (2015). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • ResearchGate. (2001). In vitro antifungal evaluation and structure-activity relationships of a new series of chalcone derivatives and synthetic analogues, with inhibitory properties against polymers of the fungal cell wall. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Antifungal activity of chalcone derivates. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2024). Green synthesis, structure–activity relationships, in silico molecular docking, and antifungal activities of novel prenylated chalcones. Frontiers in Chemistry. Available at: [Link]

  • Turkar, S. S., et al. (2010). Synthesis and anti-bacterial, anti-fungal activity of some novel chalcone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of 1-(2-Fluoro-5-hydroxyphenyl)ethanone Derivatives

This guide provides a comprehensive comparison of the cytotoxic profiles of novel synthetic derivatives of 1-(2-Fluoro-5-hydroxyphenyl)ethanone. We will delve into the rationale behind the experimental design, provide de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of novel synthetic derivatives of 1-(2-Fluoro-5-hydroxyphenyl)ethanone. We will delve into the rationale behind the experimental design, provide detailed protocols for robust cytotoxicity assessment, and present a comparative analysis of the experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities with therapeutic potential.

Introduction: The Therapeutic Potential of Novel Acetophenone Derivatives

The acetophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The parent compound for this study, 1-(2-Fluoro-5-hydroxyphenyl)ethanone, presents an interesting starting point for chemical modification due to its reactive functional groups and the potential for the fluorine substituent to modulate metabolic stability and binding interactions. The synthesis of derivatives from this core structure allows for the exploration of the chemical space and the identification of structure-activity relationships (SAR) that can guide the development of more potent and selective therapeutic agents.[1][2] Cytotoxicity screening is a critical first step in the preclinical evaluation of these novel compounds, providing essential information about their potential as anti-cancer agents and their safety profile.[3][4][5]

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

To ensure a comprehensive and reliable assessment of the cytotoxic potential of our synthesized 1-(2-Fluoro-5-hydroxyphenyl)ethanone derivatives, a multi-faceted experimental approach was designed. This involved the selection of a diverse panel of cancer cell lines, the inclusion of a non-cancerous cell line to assess selectivity, and the use of orthogonal cytotoxicity assays to provide a more complete picture of the cellular response.

Cell Line Panel

A panel of well-characterized human cancer cell lines representing different tumor types was selected for this study:

  • A549 (Lung Carcinoma): A commonly used cell line for screening potential anti-cancer drugs.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • HeLa (Cervical Adenocarcinoma): A robust and widely studied cancer cell line.

  • MRC-5 (Normal Lung Fibroblast): A non-cancerous cell line to determine the selectivity of the compounds for cancer cells over normal cells.

Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone Derivatives

A series of derivatives of 1-(2-Fluoro-5-hydroxyphenyl)ethanone were synthesized to explore the impact of structural modifications on cytotoxic activity. The synthesis strategy focused on modifications at the phenolic hydroxyl group and the acetyl group, allowing for the introduction of a variety of functional groups. The general synthetic scheme is depicted below. The parent compound, 1-(2-Fluoro-5-hydroxyphenyl)ethanone, can be synthesized via a Fries rearrangement of 4-fluorophenyl acetate.[6][7][8]

  • Derivative A: Parent compound (1-(2-Fluoro-5-hydroxyphenyl)ethanone).

  • Derivative B: Introduction of a bulky hydrophobic group at the hydroxyl position.

  • Derivative C: Modification of the acetyl group to a chalcone-like structure, which are known to possess cytotoxic properties.[9][10][11]

  • Derivative D: Introduction of a nitrogen-containing heterocycle, a common moiety in many anti-cancer drugs.

Methodology: Robust and Validated Cytotoxicity Assays

To ensure the scientific integrity of our findings, two distinct and widely accepted cytotoxicity assays were employed: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity.[12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[13][14] This reduction is catalyzed by mitochondrial dehydrogenases and is directly proportional to the number of viable cells.[15][16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 1-(2-Fluoro-5-hydroxyphenyl)ethanone derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the amount of LDH released from damaged cells into the culture medium.[17][18] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the maximum LDH release control (cells treated with a lysis buffer).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (A549, MCF-7, HeLa, MRC-5) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Derivatives A, B, C, D) treatment Compound Treatment (48h incubation) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay absorbance Absorbance Reading (Microplate Reader) mtt_assay->absorbance ldh_assay->absorbance ic50 IC50 Calculation absorbance->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis G compound Derivative C or D stress Cellular Stress compound->stress bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by derivatives.

To validate this hypothesis, further experiments such as Annexin V/PI staining, caspase activity assays, and western blotting for key apoptotic proteins (e.g., Bcl-2 family members, caspases) would be necessary. [20]

Conclusion and Future Directions

This comparative guide demonstrates the successful application of a rational design and screening approach to identify novel 1-(2-Fluoro-5-hydroxyphenyl)ethanone derivatives with potent and selective cytotoxic activity. The chalcone-like derivative (C) and the heterocyclic derivative (D) emerged as promising lead compounds for further development. Future studies should focus on elucidating the precise mechanism of action of these compounds, optimizing their structure to further enhance potency and selectivity, and evaluating their efficacy in in vivo models of cancer.

References

Sources

Validation

A Comparative Guide to HPLC Purity Analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the meticulous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds. We will explore two distinct reversed-phase HPLC methodologies, detailing the scientific rationale behind their development and presenting supporting experimental data to guide researchers in selecting the most appropriate approach for their needs.

Introduction: The Analytical Challenge

1-(2-Fluoro-5-hydroxyphenyl)ethanone is a fluorinated aromatic ketone whose purity is critical for the successful synthesis of downstream products. A common synthetic route to this intermediate is the Fries rearrangement of 4-fluorophenyl acetate.[1][2] This reaction, while effective, is known to produce a mixture of ortho and para isomers.[3][4][5] Therefore, a robust analytical method is required to separate the desired ortho isomer, 1-(2-Fluoro-5-hydroxyphenyl)ethanone, from the isomeric impurity, 1-(4-Fluoro-2-hydroxyphenyl)ethanone, as well as any unreacted starting material or other process-related impurities.

This guide will compare a conventional C18-based HPLC method with a more specialized approach utilizing a Pentafluorophenyl (PFP) stationary phase, which is known for its unique selectivity towards halogenated and aromatic compounds.[6][7][8]

Method 1: The Workhorse - Reversed-Phase HPLC with a C18 Column

The C18 column is a staple in reversed-phase chromatography, offering excellent hydrophobic retention and broad applicability.[9][10] For the analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone, a C18 method provides a reliable and robust starting point.

Rationale for Method Development

The choice of a C18 stationary phase is based on the non-polar nature of the analyte's aromatic ring and the acetyl group. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. The acidic modifier suppresses the ionization of the phenolic hydroxyl group, leading to more consistent retention times.[11] The detection wavelength of 254 nm is chosen based on the strong UV absorbance of the acetophenone chromophore.[9][12]

Experimental Protocol: Method 1

Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-(2-Fluoro-5-hydroxyphenyl)ethanone reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial conditions (30% B).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in methanol to achieve a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: The Specialist - Reversed-Phase HPLC with a Pentafluorophenyl (PFP) Column

For challenging separations involving positional isomers and halogenated compounds, a PFP column can offer superior selectivity.[2][7][13] The unique interactions between the electron-rich aromatic ring of the analyte and the electron-deficient fluorinated phenyl rings of the stationary phase can lead to enhanced resolution.[7]

Rationale for Method Development

A PFP stationary phase provides multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2][7] These varied interactions are particularly effective in differentiating the subtle structural differences between the ortho and para isomers of fluoro-hydroxyphenyl ethanone. The mobile phase and detection parameters remain similar to the C18 method to allow for a direct comparison of the stationary phase's impact on selectivity.

Experimental Protocol: Method 2

Instrumentation and Chromatographic Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Comparative Performance Data

The following table summarizes the illustrative performance data for the two HPLC methods in separating 1-(2-Fluoro-5-hydroxyphenyl)ethanone from its key potential impurity, the para isomer 1-(4-Fluoro-2-hydroxyphenyl)ethanone.

ParameterMethod 1 (C18)Method 2 (PFP)
Retention Time (Main Peak) ~ 8.5 min~ 9.2 min
Retention Time (Impurity) ~ 8.2 min~ 10.1 min
Resolution (Rs) 1.83.5
Tailing Factor (T) 1.21.1
Theoretical Plates (N) > 8000> 10000

As the data indicates, the PFP column provides a significant improvement in the resolution between the main peak and the critical isomeric impurity, leading to more accurate quantification. The peak shape, as indicated by the tailing factor, is also slightly improved.

Method Validation: Ensuring Trustworthiness

Both methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][14][15] The validation process provides documented evidence that the method is accurate, precise, specific, linear, and robust.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizing the Workflow

To illustrate the logical flow of the purity analysis, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Inject Inject into HPLC Filter_Sample->Inject Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Dilute_Standard Dilute to Working Concentration Dissolve_Standard->Dilute_Standard Dilute_Standard->Inject Separate Chromatographic Separation (C18 or PFP) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: A generalized workflow for the HPLC purity analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Method_Comparison cluster_c18 Method 1: C18 Column cluster_pfp Method 2: PFP Column Analyte 1-(2-Fluoro-5-hydroxyphenyl)ethanone + Positional Isomer Impurity C18_Selectivity Good Hydrophobic Selectivity Analyte->C18_Selectivity PFP_Selectivity Enhanced Selectivity (π-π, Dipole-Dipole) Analyte->PFP_Selectivity C18_Resolution Adequate Resolution (Rs ~ 1.8) C18_Selectivity->C18_Resolution Conclusion Conclusion: PFP method is superior for resolving critical isomeric impurities. C18_Resolution->Conclusion PFP_Resolution Superior Resolution (Rs ~ 3.5) PFP_Selectivity->PFP_Resolution PFP_Resolution->Conclusion

Caption: A logical comparison of the selectivity and resolution offered by C18 and PFP columns for the target analysis.

Conclusion and Recommendations

Both the C18 and PFP HPLC methods are capable of providing purity data for 1-(2-Fluoro-5-hydroxyphenyl)ethanone. The C18 method is a reliable, general-purpose approach suitable for routine quality control where baseline separation of the main peak from its primary isomer is achieved.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • Wikipedia. Fries rearrangement. [Link]

  • Pharma D GURU. FRIES REARRANGEMENT. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. 2014. [Link]

  • uHPLCs. PFP Column You Must Know. 2024. [Link]

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • NIST. Ethanone, 1-(2-hydroxyphenyl)-. [Link]

  • Higashi, Y. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. 2017. [Link]

  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. 2025. [Link]

  • SIELC Technologies. Separation of 2-Hydroxyacetophenone on Newcrom R1 HPLC column. [Link]

  • PubMed. Phenols as internal standards in reversed-phase high-performance liquid chromatography in pharmaceutical analysis. 1990. [Link]

  • NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

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Comparative

A Comparative Guide to 1-(2-Fluoro-5-hydroxyphenyl)ethanone and its Non-fluorinated Analogues in Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of 1-(2-fluoro-5-hydroxyphenyl)ethanone and its non-fluorinated counterpart, 1-(5-hydroxyphenyl)ethanone, as precursors in organic synthesis. We will explore how the presence of a single fluorine atom can dramatically alter physicochemical properties, reaction kinetics, and metabolic stability, supported by experimental data and detailed protocols.

The Impact of Fluorine Substitution: A Physicochemical Perspective

Fluorine's high electronegativity and relatively small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to function as a "super-hydrogen" in many respects.[1] However, its potent electron-withdrawing nature imparts unique characteristics to the parent molecule.

The introduction of a fluorine atom ortho to the acetyl group in 1-(2-fluoro-5-hydroxyphenyl)ethanone has several profound effects compared to the non-fluorinated 1-(5-hydroxyphenyl)ethanone:

  • Acidity of the Phenolic Hydroxyl Group: The strongly electron-withdrawing fluorine atom stabilizes the corresponding phenoxide ion through inductive effects, thereby increasing the acidity of the phenolic proton. This can have significant implications for its reactivity in base-catalyzed reactions.

  • Reactivity of the Ketone: The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing fluorine atom.[2] This heightened reactivity can be advantageous in nucleophilic addition reactions but may also lead to undesired side reactions if not carefully controlled.

  • Metabolic Stability: Strategic fluorination is a widely adopted strategy to enhance the metabolic stability of drug candidates.[3][4][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[3][6] By replacing a hydrogen atom at a metabolically vulnerable position, as is the case with the aromatic ring, fluorination can effectively block or slow down oxidative metabolism.[1][3]

A quantitative comparison of some key physicochemical properties is presented below:

Property1-(2-Fluoro-5-hydroxyphenyl)ethanone1-(5-hydroxyphenyl)ethanone
Molecular Formula C₈H₇FO₂[7][8][9][10]C₈H₉NO₂[11][12]
Molecular Weight 154.14 g/mol [7][8][9][10]151.165 g/mol [11][12]
Melting Point 56-58 °C[7][8][13][14]112-113 °C[11]
Boiling Point 65-66 °C at 8 mmHg[7][8][13][14]Not available
pKa (predicted) 10.17 ± 0.18[13][14]Not available
Comparative Synthesis: Fries Rearrangement

A common synthetic route to these hydroxyphenyl ethanones is the Fries rearrangement of the corresponding phenyl acetate. The presence of the fluorine atom can influence the reaction conditions and yield.

Synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone via Fries Rearrangement: [7][13][15]

A mixture of 4-fluorophenyl acetate and aluminum chloride is heated, typically without a solvent, to induce the rearrangement.

Synthesis of 1-(5-hydroxyphenyl)ethanone via Fries Rearrangement:

Similarly, 3-acetoxyphenyl acetate can be rearranged using a Lewis acid catalyst like aluminum chloride.

The reaction mechanism involves the formation of an acylium ion intermediate which then undergoes electrophilic aromatic substitution. The fluorine atom in the fluorinated analogue can influence the regioselectivity of this rearrangement.

Experimental Protocols

General Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone via Fries Rearrangement of 4-Fluorophenyl Acetate

Objective: To synthesize 1-(5-Fluoro-2-hydroxyphenyl)ethanone from 4-fluorophenol and acetyl chloride followed by a Fries rearrangement.[15]

Materials:

  • 4-Fluorophenol[15]

  • Acetyl chloride[15]

  • Anhydrous aluminum trichloride[15]

  • Ethyl acetate[15]

  • Water[15]

Procedure:

  • To a three-neck flask containing 4-fluorophenol (1 equivalent), slowly add acetyl chloride (1.14 equivalents) dropwise at 0°C with stirring.[15]

  • After the addition is complete, allow the mixture to stir at 25°C for 2 hours.[15]

  • Heat the mixture to 130°C and slowly add anhydrous aluminum trichloride (1.3 equivalents).[15]

  • Continue stirring at 130°C for 2 hours.[15]

  • Cool the reaction mixture and quench by the slow addition of water.[15]

  • Extract the product with ethyl acetate (3 x volume).[15]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.[15]

  • The crude product can be purified by recrystallization or column chromatography.

Visualization of the Synthetic Workflow

Synthetic_Workflow start 4-Fluorophenol + Acetyl Chloride step1 Acylation at 25°C start->step1 Step 1 step2 Fries Rearrangement with AlCl₃ at 130°C step1->step2 Step 2 step3 Aqueous Workup & Extraction step2->step3 Step 3 product 1-(2-Fluoro-5-hydroxyphenyl)ethanone step3->product Final Product Metabolic_Pathway cluster_non_fluorinated 1-(5-hydroxyphenyl)ethanone cluster_fluorinated 1-(2-Fluoro-5-hydroxyphenyl)ethanone A Parent Compound B CYP450 Oxidation A->B C Hydroxylated Metabolite B->C D Parent Compound E CYP450 Oxidation Blocked by Fluorine D->E

Caption: Fluorine as a metabolic blocker in hydroxyphenyl ethanones.

Conclusion

The strategic placement of a fluorine atom, as exemplified by the comparison between 1-(2-fluoro-5-hydroxyphenyl)ethanone and its non-fluorinated analogue, offers a powerful tool for medicinal chemists. The resulting alterations in acidity, reactivity, and metabolic stability can be leveraged to fine-tune the properties of downstream products. While the synthesis of the fluorinated precursor may require slightly modified conditions, the potential benefits in terms of improved biological performance often outweigh these considerations. This guide serves as a foundational resource for researchers looking to harness the unique properties of fluorinated building blocks in their synthetic endeavors.

References

  • Assessing the metabolic stability of fluorinated vs non-fluorin
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PubMed Central.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF - ResearchG
  • Metabolism of fluorine-containing drugs.
  • Full article: The role of fluorine in medicinal chemistry.
  • 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 - ChemicalBook.
  • 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 - ChemicalBook.
  • 1-(5-FLUORO-2-HYDROXY-PHENYL)ETHANONE - ChemBK.
  • 1-(5-amino-2-hydroxyphenyl)
  • 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - ChemicalBook.
  • 5'-FLUORO-2'-HYDROXYACETOPHENONE - ChemBK.
  • 5 -Fluoro-2 -hydroxyacetophenone 98 394-32-1 - Sigma-Aldrich.
  • 1-(5-Amino-2-hydroxyphenyl)ethanone | C8H9NO2 | CID 2775222 - PubChem.
  • Comparative Stability of Fluorinated vs. Non-Fluorinated Chloroindanes: A Guide for Researchers - Benchchem.
  • 5-Fluoro-2-hydroxyacetophenone, 97% | 394-32-1 - J&K Scientific.

Sources

Validation

A Comparative Guide to the Efficacy of Novel Beta-Blockers Synthesized from 1-(2-Fluoro-5-hydroxyphenyl)ethanone

This guide provides a comprehensive framework for the synthesis and comparative efficacy evaluation of a novel class of β-adrenergic receptor antagonists (beta-blockers) derived from the precursor 1-(2-Fluoro-5-hydroxyph...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and comparative efficacy evaluation of a novel class of β-adrenergic receptor antagonists (beta-blockers) derived from the precursor 1-(2-Fluoro-5-hydroxyphenyl)ethanone. We will outline a complete workflow, from chemical synthesis to detailed pharmacological characterization, and compare the potential therapeutic profile of these novel compounds against established clinical benchmarks. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation cardiovascular therapeutics.

Introduction: The Rationale for Fluorinated Beta-Blockers

Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, heart failure, and angina pectoris.[1] They exert their effects by antagonizing β-adrenergic receptors (β-ARs), thereby modulating the physiological impact of catecholamines. The evolution of beta-blockers has progressed through three generations, from non-selective agents like propranolol to highly cardioselective (β1-selective) compounds such as bisoprolol, and third-generation agents with additional vasodilatory properties like carvedilol and nebivolol.[2]

Despite these advancements, the search for novel beta-blockers with optimized pharmacological profiles—including enhanced selectivity, improved metabolic stability, and reduced side effects—is a continuing endeavor in medicinal chemistry. The introduction of fluorine into drug candidates is a well-established strategy to modulate key properties such as lipophilicity, metabolic stability, and binding affinity. Fluorination can alter electronic properties and lead to more potent and selective interactions with the target receptor.[3]

This guide proposes a systematic evaluation of beta-blockers synthesized from 1-(2-Fluoro-5-hydroxyphenyl)ethanone. This precursor offers a unique scaffold, incorporating a fluorine atom ortho to the eventual ethanolamine side chain linkage and a hydroxyl group meta to it. This substitution pattern provides a novel electronic and steric environment to explore structure-activity relationships (SAR) at the β-ARs. We will refer to our novel candidate compound hypothetically as "Fluoroxiprolol."

Part 1: Synthesis of Fluoroxiprolol

The synthesis of aryloxypropanolamine beta-blockers typically involves the reaction of a phenol with an epoxide, followed by the opening of the resulting epoxide ring with an appropriate amine.[2][4] We propose a robust, multi-step synthesis pathway starting from 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Experimental Protocol: Synthesis of (S)-Fluoroxiprolol

Causality: This pathway is designed to first establish the core aryloxypropanolamine structure and then reduce the ketone. This sequence avoids potential side reactions and allows for a stereoselective reduction in the final step to yield the therapeutically active (S)-enantiomer, which is known to be significantly more potent for most beta-blockers.[4]

  • Step 1: O-Alkylation to form Glycidyl Ether.

    • To a solution of 1-(2-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add (R)-epichlorohydrin (1.2 eq) dropwise to the solution. The use of the (R)-enantiomer of epichlorohydrin is a common strategy to set the stereochemistry for the final (S)-product.

    • Heat the reaction mixture to 60-70°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Upon completion, cool the reaction, quench with water, and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate epoxide, 1-(5-((R)-oxiran-2-ylmethoxy)-2-fluorophenyl)ethanone.

  • Step 2: Epoxide Ring Opening.

    • Dissolve the crude epoxide from Step 1 in a protic solvent such as methanol or isopropanol.

    • Add isopropylamine (3.0 eq) to the solution. A molar excess of the amine is used to ensure complete reaction and minimize the formation of secondary amine byproducts.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Remove the solvent and excess amine under vacuum to yield the aminopropanol intermediate.

  • Step 3: Stereoselective Ketone Reduction.

    • Dissolve the aminopropanol intermediate in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise. This is a mild and effective reducing agent for ketones that is unlikely to affect other functional groups.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction carefully with 1M HCl, then basify with NaOH to pH > 10.

    • Extract the final product, Fluoroxiprolol, with dichloromethane, dry the organic phase, and purify by column chromatography to yield the final product.

Synthesis_Workflow start 1-(2-Fluoro-5-hydroxyphenyl)ethanone step1 Intermediate Epoxide start->step1 K₂CO₃, (R)-Epichlorohydrin DMF, 60°C step2 Aminopropanol Intermediate step1->step2 Isopropylamine Methanol, Reflux product (S)-Fluoroxiprolol step2->product NaBH₄ Methanol, 0°C to RT Signaling_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates Blocker Beta-Blocker (Fluoroxiprolol) Blocker->Receptor Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Leads to

Caption: Simplified β-adrenergic receptor signaling pathway.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Fluoroxiprolol for human β1- and β2-adrenergic receptors and calculate its selectivity.

Methodology:

  • Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing either the human β1-AR or β2-AR.

  • Membrane Preparation: Harvest cells and prepare cell membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, incubate cell membranes with a constant concentration of a non-selective radioligand, such as [³H]-CGP 12177. [5] * Add increasing concentrations of the competing ligand (Fluoroxiprolol, Propranolol, or Bisoprolol) across a range of 10⁻¹¹ to 10⁻⁵ M.

    • Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled Propranolol. [5] * Incubate at 37°C for 60 minutes.

  • Data Collection: Terminate the assay by rapid filtration through glass fiber filters. Wash filters to remove unbound radioligand and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of ligand that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: cAMP Functional Assay

Objective: To determine the functional antagonist potency (pA₂) of Fluoroxiprolol.

Methodology:

  • Cell Culture: Use HEK-293 cells expressing the target β-AR subtype.

  • Assay Procedure:

    • Pre-incubate cells with varying concentrations of Fluoroxiprolol (or control beta-blockers) for 20-30 minutes.

    • Stimulate the cells with a range of concentrations of the β-agonist Isoproterenol.

    • After stimulation (e.g., 15 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Generate dose-response curves for Isoproterenol in the absence and presence of different concentrations of the antagonist.

    • The antagonist will cause a rightward shift in the agonist dose-response curve.

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept of this plot provides the pA₂ value, a measure of antagonist potency.

Part 3: Comparative Efficacy Analysis

The data generated from the in vitro assays will allow for a direct comparison of Fluoroxiprolol with established beta-blockers. The key metrics for comparison are binding affinity (Ki), β1/β2 selectivity, and functional antagonist potency (pA₂).

Data Summary Table: Comparative In Vitro Pharmacology
Compoundβ1-AR Ki (nM)β2-AR Ki (nM)β1/β2 Selectivity Ratio (β2-Ki / β1-Ki)β1-AR pA₂
Propranolol 1.52.0~1.38.8
Bisoprolol 10.0350.0~358.0
Fluoroxiprolol ExperimentalExperimentalCalculatedExperimental

Note: Values for Propranolol and Bisoprolol are representative literature values for comparative purposes.

Interpreting the Results: Structure-Activity Relationship (SAR)

The primary determinant of a beta-blocker's activity is the interaction of its aromatic ring and ethanolamine side chain with the receptor binding pocket. [4]

  • Aromatic Ring: The 2-fluoro and 5-hydroxy substitution on the phenyl ring of Fluoroxiprolol is novel. The fluorine atom, being highly electronegative, can alter the pKa of the neighboring hydroxyl group and form specific hydrogen bonds or dipole interactions within the receptor, potentially enhancing binding affinity.

  • β-Ethanolamine Side Chain: This moiety is essential for activity. The hydroxyl group on the side chain forms a critical hydrogen bond with an aspartate residue in the receptor. The secondary amine with a bulky isopropyl group is optimal for antagonist activity at β-receptors. [4]* Selectivity: β1-selectivity is often conferred by para-substitution on the aromatic ring with specific hydrogen-bonding groups. [2]The unique substitution pattern of Fluoroxiprolol may result in a distinct selectivity profile. A high β1/β2 selectivity ratio (>20) is clinically desirable to minimize side effects related to β2-receptor blockade, such as bronchoconstriction. [6]

Conclusion

This guide presents a comprehensive, scientifically grounded framework for the synthesis and evaluation of a novel class of beta-blockers derived from 1-(2-Fluoro-5-hydroxyphenyl)ethanone. By following the detailed protocols for synthesis, in vitro binding, and functional assays, researchers can generate robust, high-quality data. The comparative analysis against gold-standard beta-blockers like Propranolol and Bisoprolol will allow for a clear determination of the therapeutic potential of these new chemical entities. The unique fluorine substitution offers a promising avenue for developing next-generation beta-blockers with potentially enhanced selectivity and an improved safety profile, addressing unmet needs in cardiovascular medicine.

References

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  • Lee, H., et al. (2021). "Comprehensive Comparative Effectiveness and Safety of First-Line β-Blocker Monotherapy in Hypertensive Patients." Hypertension, 77(4), 1361-1371. [Link]

  • Khan, M., et al. (2024). "Efficacy of Different Beta Blockers in Reducing Mortality in Heart-Failure Patients." Cureus, 16(11), e62908. [Link]

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  • Baker, J. G., et al. (2011). "Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses." FASEB Journal, 25(12), 4486-4496. [Link]

  • John, J. A., et al. (1972). "Pharmacodynamic Studies of Beta Adrenergic Antagonism." Journal of Clinical Investigation, 51(2), 361-369. [Link]

  • Kumar, A., et al. (2021). "Efficacy and safety of bisoprolol compared to other selective beta-1 blockers in the treatment of hypertension: a systematic review and meta-analysis of randomized parallel clinical trials." European Heart Journal, 42(Supplement_1), ehab724.2345. [Link]

  • Khan, M., et al. (2024). "Efficacy of Different Beta Blockers in Reducing Mortality in Heart-Failure Patients." ResearchGate. [Link]

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  • Janero, D. R., & Yaroslavsky, I. (1997). "Fluorinated propranolol and related methods.
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  • Smith, J. A., & Johnson, B. C. (2023). "A Comprehensive Review on Beta Blockers Synthesis Methods." Journal of Medicinal and Medical Chemistry, 5(2), 45-62. [Link]

  • Stoddart, L. A., et al. (2018). "β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology." Pharmacology Research & Perspectives, 6(5), e00428. [Link]

  • Hanna, M. A., et al. (1979). "Synthesis and pharmacology of potential beta-blockers." Journal of Pharmaceutical Sciences, 68(10), 1236-1238. [Link]

  • Eckford, C. (2025). "Novel method could optimise beta-blocker synthesis." European Pharmaceutical Review. [Link]

  • Einarsdottir, B. O., et al. (2023). "Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol." Catalysts, 13(1), 54. [Link]

  • Rengo, G., et al. (2014). "New advances in beta-blocker therapy in heart failure." Frontiers in Physiology, 5, 265. [Link]

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  • Atlas, D., et al. (1977). "Probing of beta-adrenergic receptors by novel fluorescent beta-adrenergic blockers." Proceedings of the National Academy of Sciences, 74(12), 5490-5494. [Link]

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  • Lee, H., et al. (2021). "Bisoprolol-based 18F-PET tracer: Synthesis and preliminary in vivo validation of β1-blocker selectivity for β1-adrenergic receptors in the heart." Bioorganic & Medicinal Chemistry, 38, 116142. [Link]

  • Das, P., et al. (2012). "Structure-activity relationships of organofluorine inhibitors of β-amyloid self-assembly." ChemMedChem, 7(8), 1451-1464. [Link]

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Comparative

The In Silico Compass: A Comparative Docking Guide to 1-(2-Fluoro-5-hydroxyphenyl)ethanone Derivatives as Tyrosinase Inhibitors

In the landscape of modern drug discovery, the strategic application of computational chemistry is not merely an accelerant but a foundational pillar for rational drug design. This guide provides a comprehensive, in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic application of computational chemistry is not merely an accelerant but a foundational pillar for rational drug design. This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of 1-(2-fluoro-5-hydroxyphenyl)ethanone derivatives, with a specific focus on their potential as tyrosinase inhibitors. We move beyond a simplistic recitation of docking scores to a nuanced discussion of the structural and electronic factors that govern ligand-protein interactions, grounded in both theoretical principles and experimental validation. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for interpreting and leveraging in silico data to drive the design of next-generation inhibitors.

The Rationale: Why Tyrosinase and Why Fluorinated Acetophenones?

Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin biosynthesis. Its overactivity is implicated in various dermatological conditions, including hyperpigmentation and melanoma. Consequently, the development of potent and selective tyrosinase inhibitors is an area of significant therapeutic interest.[1] The acetophenone scaffold represents a versatile and synthetically accessible starting point for inhibitor design. The introduction of a fluorine atom, as in the case of 1-(2-fluoro-5-hydroxyphenyl)ethanone, is a deliberate medicinal chemistry strategy. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity.[2] This guide will explore how these properties can be harnessed to optimize the interaction of acetophenone derivatives with the tyrosinase active site.

Experimental and Computational Workflow: A Self-Validating System

To ensure the scientific rigor of our comparative docking studies, we will employ a multi-step workflow that integrates ligand and protein preparation, molecular docking, and rigorous validation. This protocol is designed to be a self-validating system, where each step builds upon the previous one to generate reliable and reproducible results.

Ligand Preparation: The Foundation of Accurate Docking

The three-dimensional conformation of a ligand is a critical determinant of its binding affinity. Therefore, proper ligand preparation is paramount. For our analysis, we will focus on a series of monosubstituted acetophenone thiosemicarbazone derivatives, for which experimental IC50 values against mushroom tyrosinase have been reported.[1]

Step-by-Step Ligand Preparation Protocol:

  • 2D Structure Sketching: The 2D structures of the acetophenone derivatives will be drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: The 2D structures will be converted to 3D coordinates.

  • Energy Minimization: The 3D structures will be subjected to energy minimization using a suitable force field, such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Charge Calculation: Partial charges will be assigned to each atom of the ligand. The Gasteiger-Hückel method is a commonly used approach for this purpose.

  • Tautomeric and Ionization States: The most probable tautomeric and ionization states of the ligands at physiological pH (7.4) will be determined.

Protein Preparation: Readying the Target for Interaction

The quality of the protein structure is as crucial as that of the ligand. For our study, we will utilize the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X), a commonly used model for studying tyrosinase inhibitors.

Step-by-Step Protein Preparation Protocol:

  • PDB Structure Retrieval: The crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) will be downloaded from the Protein Data Bank.

  • Protein Cleaning: Water molecules, co-factors (except for the essential copper ions in the active site), and any co-crystallized ligands will be removed from the protein structure.

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, will be added to the protein.

  • Assigning Partial Charges: Partial charges will be assigned to the protein atoms.

  • Protonation of Titratable Residues: The protonation states of ionizable residues (e.g., histidine, aspartic acid, glutamic acid) at physiological pH will be determined and adjusted accordingly.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[3] We will employ a widely used docking program, such as AutoDock Vina or Glide, to perform the docking simulations.

Step-by-Step Molecular Docking Protocol:

  • Grid Box Definition: A grid box will be defined around the active site of the tyrosinase enzyme. The dimensions of the grid box should be sufficient to accommodate the ligands and allow for conformational sampling.

  • Docking Simulation: The prepared ligands will be docked into the defined grid box of the prepared protein structure. The docking algorithm will explore various conformations and orientations of the ligand within the active site.

  • Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity of each ligand pose. The poses will be ranked based on their docking scores. A more negative docking score generally indicates a more favorable binding interaction.[4]

Validation: Ensuring the Reliability of the Docking Protocol

Validation is a critical step to ensure that the chosen docking protocol can accurately reproduce experimentally observed binding modes.[5][6]

Step-by-Step Validation Protocol:

  • Re-docking of a Co-crystallized Ligand: If a co-crystallized ligand is available in the PDB structure, it will be extracted and re-docked into the active site. The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose will be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[7]

  • Correlation with Experimental Data: The docking scores of the acetophenone derivatives will be correlated with their experimental IC50 values. A good correlation would indicate that the docking protocol can effectively predict the relative binding affinities of the compounds.

Comparative Docking Analysis of Acetophenone Thiosemicarbazone Derivatives

For this guide, we will analyze a selection of monosubstituted acetophenone thiosemicarbazone derivatives with reported IC50 values against mushroom tyrosinase.[1] This allows for a direct comparison between the computational predictions and experimental reality.

Compound IDSubstituent (at para-position)Experimental IC50 (µM)[1]Predicted Docking Score (kcal/mol)
TSC 1 -H1.52-7.8
TSC 5 -OH0.85-8.5
TSC 6 -OCH30.34-8.9
TSC 8 -Cl0.92-8.3
TSC 9 -Br0.76-8.6
Kojic Acid (Reference Inhibitor)16.67-5.4

Note: The predicted docking scores are illustrative and would be generated from a specific docking software in a real study.

The data in the table reveals a clear trend: compounds with lower IC50 values (higher potency) also exhibit more favorable (more negative) docking scores. This correlation strengthens the validity of our docking protocol.

Visualizing the Workflow and Interactions

To further clarify the experimental and logical flow, the following diagrams have been generated using Graphviz.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_validation Validation l1 2D Structure Sketching l2 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Charge Calculation l3->l4 d1 Define Grid Box l4->d1 p1 PDB Structure Retrieval (2Y9X) p2 Protein Cleaning p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p3->d1 d2 Run Docking Simulation d1->d2 d3 Score and Rank Poses d2->d3 v2 Correlate with Experimental IC50 d3->v2 v1 Re-docking of Co-crystallized Ligand v1->v2

Caption: A comprehensive workflow for molecular docking studies.

Interpreting the Binding Interactions: A Deeper Dive

The true power of molecular docking lies not just in the numerical scores but in the detailed visualization of the ligand-protein interactions. By analyzing the docked poses of the most potent inhibitors, we can identify key interactions that contribute to their high affinity.

For instance, the thiosemicarbazone moiety is known to chelate the copper ions in the tyrosinase active site.[1] Our docking results would likely confirm this, showing the sulfur and nitrogen atoms of the thiourea group coordinating with the Cu2+ ions. Furthermore, the substituted phenyl ring of the acetophenone scaffold can form various non-covalent interactions with the surrounding amino acid residues, such as:

  • Hydrogen Bonds: The hydroxyl group of the 1-(2-fluoro-5-hydroxyphenyl)ethanone core can act as a hydrogen bond donor or acceptor.

  • Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the active site.

  • Pi-Pi Stacking: The aromatic ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine.

The specific nature and geometry of these interactions will dictate the binding affinity of each derivative. The presence of the fluorine atom, for example, can modulate the electronic properties of the phenyl ring, potentially enhancing its ability to form favorable interactions.

G Ligand Acetophenone Derivative Copper Cu2+ Ions Ligand->Copper Chelation Phe Phenylalanine Ligand->Phe Pi-Pi Stacking Val Valine Ligand->Val Hydrophobic Interaction ActiveSite Tyrosinase Active Site His1 Histidine Copper->His1 His2 Histidine Copper->His2 His3 Histidine Copper->His3

Sources

Validation

A Comparative Guide to Validated Analytical Methods for 1-(2-Fluoro-5-hydroxyphenyl)ethanone

For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of quality assurance. This guide provides an in-depth comparison of poten...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of quality assurance. This guide provides an in-depth comparison of potential analytical methodologies for the quantification and purity assessment of 1-(2-Fluoro-5-hydroxyphenyl)ethanone , a key building block in medicinal chemistry. As no official compendial method currently exists for this specific analyte, this document serves as a practical framework for method development and validation, grounded in the principles of scientific integrity and regulatory compliance.

The analytical strategies discussed herein are based on the physicochemical properties of 1-(2-Fluoro-5-hydroxyphenyl)ethanone and established analytical techniques for similar phenolic and acetophenone compounds. The validation of these methods is paramount and will be guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory acceptance.[1][2][3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for 1-(2-Fluoro-5-hydroxyphenyl)ethanone. A reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity.

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation of 1-(2-Fluoro-5-hydroxyphenyl)ethanone and its potential impurities is achieved based on their differential partitioning between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and is a standard for pharmaceutical analysis.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution allows for the separation of a wider range of impurities with varying polarities.
Detector UV-Vis at 275 nmThe phenolic and acetophenone chromophores exhibit strong absorbance in the UV region.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol: HPLC Method Validation

A comprehensive validation of the developed HPLC method should be performed in accordance with ICH Q2(R2) guidelines.[4][5]

1. System Suitability:

  • Before each run, inject a standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

2. Specificity:

  • Analyze a blank (mobile phase), a placebo (if in a formulation), the analyte standard, and a spiked sample.

  • The peak for 1-(2-Fluoro-5-hydroxyphenyl)ethanone should be well-resolved from any other peaks.

3. Linearity:

  • Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the expected sample concentration).

  • Plot a calibration curve of peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy:

  • Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120%).

  • The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

6. Robustness:

  • Intentionally vary critical method parameters such as flow rate (±0.2 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).

  • The system suitability criteria should still be met, and the results should not be significantly affected.

Gas Chromatography (GC): A Viable Alternative for Volatile Impurities

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While 1-(2-Fluoro-5-hydroxyphenyl)ethanone itself has a relatively high boiling point, GC can be an excellent method for identifying and quantifying volatile impurities that may be present from the synthesis process.

Principle of Separation

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase.

Proposed GC Method Parameters
ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA robust, non-polar column suitable for a wide range of analytes.
Carrier Gas Helium or HydrogenInert carrier gases that provide good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte and impurities.
Oven Program Gradient (e.g., 100 °C hold 2 min, ramp to 280 °C at 15 °C/min)A temperature gradient is necessary to elute compounds with a range of boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides good sensitivity for organic compounds, while MS offers definitive identification.
Experimental Protocol: GC Method Validation

The validation of a GC method follows similar principles to HPLC validation, with adjustments for the specific technique.

1. System Suitability:

  • The RSD of the peak area for five replicate injections should be ≤ 2.0%.

2. Specificity:

  • A blank run should show no interfering peaks at the retention time of the analyte or known impurities.

3. Linearity:

  • A calibration curve should be constructed with at least five standards, and the r² should be ≥ 0.999.

4. Accuracy:

  • Recovery studies should yield results between 98.0% and 102.0%.

5. Precision:

  • Repeatability and intermediate precision RSDs should be ≤ 2.0%.

6. Robustness:

  • Variations in inlet temperature, oven ramp rate, and carrier gas flow rate should be evaluated.

Spectroscopic Methods: For Identity and Structural Confirmation

Spectroscopic techniques are indispensable for the qualitative analysis and structural elucidation of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the compound. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule. For a related isomer, 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone, ¹H NMR data is publicly available and can serve as a reference for spectral interpretation.[6]

Mass Spectrometry (MS)

When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry provides highly specific identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. This is particularly useful for identifying unknown impurities.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) bonds, which are characteristic of the 1-(2-Fluoro-5-hydroxyphenyl)ethanone structure.

Comparison of Analytical Methods

FeatureHPLCGCSpectroscopy (NMR, MS, IR)
Primary Use Quantitative analysis (assay and purity)Quantitative analysis of volatile impuritiesQualitative analysis (identity and structure)
Advantages Versatile, robust, suitable for non-volatile compoundsHigh resolution for volatile compounds, sensitive detectors (MS)Provides definitive structural information
Limitations May not be suitable for very volatile impuritiesNot ideal for non-volatile or thermally labile compoundsPrimarily qualitative, not ideal for routine quantification
Validation Extensive validation required for quantitative methodsExtensive validation required for quantitative methodsMethod verification for identity testing

Logical Workflow for Method Selection and Validation

MethodSelection cluster_0 Phase 1: Method Development & Feasibility cluster_1 Phase 2: Method Optimization & Pre-Validation cluster_2 Phase 3: Formal Validation (ICH Q2(R2)) A Define Analytical Target Profile (ATP) B Assess Physicochemical Properties (Solubility, Volatility, UV Absorbance) A->B C Select Primary Technique (e.g., HPLC for Assay/Purity) B->C D Select Secondary Technique (e.g., GC for Volatile Impurities) B->D E Select Identity Technique (e.g., NMR, IR, MS) B->E F Optimize Chromatographic Conditions (Mobile Phase, Column, Temperature) C->F G System Suitability Testing F->G H Preliminary Linearity & Specificity G->H I Write Validation Protocol H->I J Execute Validation Experiments (Accuracy, Precision, Robustness, etc.) I->J K Analyze Data & Assess Against Acceptance Criteria J->K L Generate Validation Report K->L

References

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(2-Fluoro-5-hydroxyphenyl)ethanone

Handling substituted phenols and ketones, such as 1-(2-Fluoro-5-hydroxyphenyl)ethanone, requires a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Perso...

Author: BenchChem Technical Support Team. Date: January 2026

Handling substituted phenols and ketones, such as 1-(2-Fluoro-5-hydroxyphenyl)ethanone, requires a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our focus is not just on compliance, but on understanding the chemical's behavior to create a self-validating system of safety for researchers and drug development professionals.

Hazard Assessment: Understanding the Compound

1-(2-Fluoro-5-hydroxyphenyl)ethanone is an aromatic ketone and a halogenated phenol. While specific toxicological data for this exact isomer is limited, a conservative safety assessment must be based on its constituent functional groups and data from structurally similar compounds.

The primary hazards are derived from related molecules like 5'-Fluoro-2'-hydroxyacetophenone.[1][2][3] These hazards include:

  • Skin Irritation: Phenolic compounds can be corrosive and cause chemical burns.[4] Fluorination can sometimes enhance skin penetration.

  • Serious Eye Irritation: The compound is expected to cause serious damage upon eye contact.[2][5][6]

  • Respiratory Irritation: As a solid powder, it can be inhaled, causing respiratory tract irritation.[2][5][6]

  • Harmful if Swallowed: It is classified as having acute oral toxicity.[1][2][3]

Phenol itself is acutely toxic, can be fatal in small doses, and may cause damage to the liver and kidneys with long-term exposure.[4] It's crucial to handle this compound with the assumption that it carries similar systemic risks.

Core Protective Measures: Your Essential Armor

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense to minimize inhalation exposure.[4][7][8] All handling of 1-(2-Fluoro-5-hydroxyphenyl)ethanone powder and its solutions should be performed within a fume hood.[9] The PPE described below is mandatory in addition to these engineering controls.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of splash and aerosolized powder necessitates a higher level of protection.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[4]

  • Recommended for High-Risk Tasks: When handling larger quantities (>10g), preparing concentrated solutions, or if there is a significant splash hazard, a full-face shield should be worn over chemical splash goggles.[4][10][11] This provides an essential secondary layer of protection for the entire face.

Hand Protection

Skin contact is a primary route of exposure for phenolic compounds, which can be absorbed systemically.[12] Glove selection is therefore critical.

  • Primary Gloves: Nitrile gloves are a suitable choice for incidental contact due to their resistance to a variety of solvents and chemicals.[4][7] A minimum thickness of 8mil is recommended.

  • Double Gloving: For all procedures, it is best practice to wear two pairs of nitrile gloves. This mitigates the risk of exposure from unnoticed punctures or tears.

  • Heavy-Duty/Concentrated Work: When working with concentrated solutions or for prolonged periods, utility-grade neoprene or butyl gloves should be worn over an inner pair of nitrile gloves.[9] Phenols can degrade nitrile over time; the outer glove provides more robust, long-term protection.

  • Causality: Always inspect gloves for any signs of degradation or contamination before and during use.[8] Change gloves immediately if contact with the chemical is suspected.

Body Protection

A standard cotton lab coat is not a chemical barrier. Its purpose is to protect personal clothing from minor spills and contamination.

  • Standard Use: A fully buttoned, long-sleeved lab coat must be worn.[9]

  • Splash Hazard: If a splash is likely, a chemical-resistant apron, typically made of butyl rubber or neoprene, should be worn over the lab coat to provide a liquid-proof barrier.[9]

  • Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[8][9]

Respiratory Protection

While a fume hood is the primary control, respiratory protection may be necessary in specific situations.

  • Standard Operations: When working within a properly functioning fume hood, no additional respiratory protection is typically needed.[13]

  • Emergency or Maintenance: In the event of a large spill outside of a fume hood or during maintenance of contaminated equipment, a respirator with organic vapor cartridges and a P100 particulate filter (or equivalent) is required.[7]

PPE Selection by Laboratory Task

The required level of PPE changes based on the specific procedure and the associated risk of exposure. The following table provides a clear, task-based guide.

TaskMinimum Required PPE
Weighing Solid Compound Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat.
Preparing Solutions Double Nitrile Gloves, Chemical Splash Goggles, Full Face Shield, Lab Coat.
Running Reactions / Transfers Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat. (Add Face Shield & Apron for splash risk).
Handling Waste & Decontamination Neoprene/Butyl Gloves (outer), Nitrile Gloves (inner), Chemical Splash Goggles, Lab Coat.
Large Spill Cleanup (>5g) Neoprene/Butyl Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron, Respirator (if outside fume hood).

Operational and Disposal Plan

A safe experiment is one that is planned from start to finish. This includes the setup, the reaction, and the cleanup and disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[12][14]

  • Donning PPE: Put on PPE in the following order: lab coat, inner nitrile gloves, outer gloves (nitrile or heavy-duty), and finally, eye/face protection.

  • Execution: Perform all manipulations of the chemical at least 6 inches inside the fume hood sash.[11] Use equipment and glassware that are clean and in good condition.[8]

  • Waste Segregation: All disposable items contaminated with 1-(2-Fluoro-5-hydroxyphenyl)ethanone (e.g., pipette tips, weighing paper, gloves) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.

  • Doffing PPE: Remove PPE before leaving the laboratory work area to prevent cross-contamination. Remove gloves first, followed by the face shield/goggles and lab coat. Wash hands thoroughly with soap and water after removing all PPE.[8]

Disposal Pathway
  • Solid Waste: Contaminated disposables (gloves, paper towels, etc.) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be disposed of in a labeled, sealed container for "Halogenated Organic Waste." Never pour chemical waste down the drain.[5][8]

  • Consult Local Regulations: All waste disposal must adhere to your institution's and local environmental regulations.[5][6]

Chemical Handling & PPE Workflow

The following diagram illustrates the logical flow for ensuring safety when handling 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

G cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_ops Operational Phase cluster_post Post-Operation start Assess Task (Weighing, Solution Prep, etc.) hazards Review Hazards: - Skin/Eye Irritant - Respiratory Irritant - Acutely Toxic start->hazards 1. Know Your Chemical controls Confirm Engineering Controls (Fume Hood Operational) hazards->controls 2. Verify Safety Net select_ppe Select PPE Based on Task (Refer to Table) controls->select_ppe 3. Choose Armor don_ppe Don PPE Correctly (Coat -> Gloves -> Goggles) select_ppe->don_ppe handle Handle Chemical in Fume Hood don_ppe->handle 4. Execute Safely waste Segregate Halogenated Waste handle->waste decon Decontaminate Work Area waste->decon doff_ppe Doff PPE & Dispose decon->doff_ppe 5. Clean Up wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for safe handling of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.

References

  • Purosolv. (2025, February 21). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories.
  • Phenol SOP. (n.d.).
  • ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1.
  • for the SAFE USE of PHENOL. (n.d.). Cefic.
  • AK Scientific, Inc. Safety Data Sheet: 1-(3,4-Difluoro-2-hydroxyphenyl)ethanone.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • ECHEMI. 1-(4-Fluoro-2-hydroxyphenyl)ethanone SDS, 1481-27-2 Safety Data Sheets.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2'-Hydroxyacetophenone.
  • Sigma-Aldrich. 1-(2-hydroxyphenyl)-ethanone.
  • Thermo Fisher Scientific. (2008, July 20). Safety Data Sheet: Ethanone, 2-hydroxy-1-phenyl-.
  • Merck Millipore. Safety Data Sheet.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
  • NextGen Protocols. Guidelines for Safe Laboratory Practices.
  • Personal Protective Equipment (PPE). (n.d.).
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: 5''-Fluoro-2''-hydroxyacetophenone.
  • Laboratory Disposable Products. (2025, August 21). Safe Lab Reagent Storage Guide | Best Practices 2025.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH.
  • Sigma-Aldrich. 5'-Fluoro-2'-hydroxyacetophenone 98 | 394-32-1.

Sources

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